Product packaging for Monobutyl phthalate(Cat. No.:CAS No. 131-70-4)

Monobutyl phthalate

Cat. No.: B1676714
CAS No.: 131-70-4
M. Wt: 222.24 g/mol
InChI Key: YZBOVSFWWNVKRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Monobutyl phthalate (MBP) is the major and active metabolite of the common plasticizer Dibutyl Phthalate (DBP) . As a significant environmental endocrine-disrupting chemical, MBP is a crucial compound for studying the mechanisms of phthalate toxicity in biological systems. Its primary research value lies in investigating the adverse effects of phthalate exposure on reproductive endocrinology, metabolic functions, and cellular stress responses. In endocrine research, MBP has been shown to stimulate steroidogenesis in Leydig cells. Studies indicate that low-dose MBP increases progesterone production by upregulating the expression of the steroidogenic acute regulatory protein (StAR). This effect is mediated through the enhanced DNA-binding and protein levels of key transcription factors, including steroidogenic factor-1 (SF-1), GATA-4, and C/EBP-beta, providing a critical mechanism for its endocrine-disrupting action . Beyond reproductive toxicology, MBP is also used in metabolic studies. Research on pancreatic β-cells reveals that MBP exposure can decrease cell viability, increase oxidative stress, and disrupt the expression of genes essential for insulin secretion and function, linking it to research on insulin resistance and type 2 diabetes . This product is provided as a high-purity solid for research purposes only. It is intended for use in controlled in vitro studies to elucidate the intracellular signaling pathways and molecular mechanisms of phthalate action. Key Research Applications: • Mechanistic studies on endocrine disruption and steroidogenesis . • Metabolic research, including pancreatic beta-cell function and toxicity . • Investigation of oxidative stress and cellular toxicity pathways. • Used as a model compound for assessing the health risks of phthalate exposure. Please Note: This product is strictly for research use in laboratory settings. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O4 B1676714 Monobutyl phthalate CAS No. 131-70-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14/h4-7H,2-3,8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBOVSFWWNVKRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5423-38-1 (copper(2+) salt)
Record name Monobutyl phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4040002
Record name Monobutyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Monobutylphthalate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013247
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

131-70-4, 34-74-2
Record name Monobutyl phthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monobutyl phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000034742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monobutyl phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MONOBUTYL PHTHALATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8479
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Benzenedicarboxylic acid, 1-butyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Monobutyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl hydrogen phthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.580
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MONOBUTYL PHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZI46LWZ45G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Monobutylphthalate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013247
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

73.5 °C
Record name Monobutylphthalate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013247
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Monobutyl Phthalate: A Comprehensive Technical Guide on its Chemical Properties, Structure, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monobutyl phthalate (MBP), the primary active metabolite of the widely used plasticizer dibutyl phthalate (DBP), is a compound of significant interest due to its endocrine-disrupting properties. This technical guide provides an in-depth overview of the chemical and physical characteristics of MBP, its molecular structure, and its well-documented impact on steroidogenesis. Detailed experimental protocols for the analytical determination of MBP are provided, along with a visual representation of its molecular signaling pathway, to support further research and drug development efforts in related fields.

Chemical Properties and Structure

This compound is a phthalic acid monoester.[1] It is a white solid at room temperature and is characterized by the presence of both a butyl ester and a carboxylic acid functional group.[2]

Identifiers and Structure
  • IUPAC Name: 2-(Butoxycarbonyl)benzoic acid[1]

  • CAS Number: 131-70-4[1]

  • Molecular Formula: C₁₂H₁₄O₄[1]

  • SMILES: CCCCOC(=O)C1=CC=CC=C1C(=O)O[1]

  • InChI: InChI=1S/C12H14O4/c1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14/h4-7H,2-3,8H2,1H3,(H,13,14)[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueSource(s)
Molecular Weight 222.24 g/mol [1][3]
Melting Point 73-74 °C[4][5]
Boiling Point 363.5 °C at 760 mmHg (estimated)[6]
Density 1.173 g/cm³[6]
Appearance White solid[2][5]
Solubility Soluble in DMSO (100 mg/mL) and methanol (slightly).[5][7] Limited solubility in water.[8][5][7][8]
pKa 3.38 ± 0.36 (Predicted)[5]

Biological Activity: Disruption of Steroidogenesis

This compound is recognized as an endocrine disruptor with antiandrogenic properties.[3][7] Its primary mechanism of action involves the inhibition of steroid hormone biosynthesis.[6] Specifically, MBP has been shown to decrease the production of progesterone.[1]

This inhibitory effect is achieved by downregulating the expression of the Steroidogenic Acute Regulatory Protein (StAR).[1][6] StAR plays a crucial role in the transport of cholesterol into the mitochondria, which is the rate-limiting step in steroidogenesis.[6] The regulation of StAR expression is influenced by transcription factors such as Steroidogenic Factor 1 (SF-1) and GATA-4.[1] Studies have shown that MBP exposure leads to a decrease in the DNA-binding affinity of both SF-1 and GATA-4, and a reduction in the protein levels of SF-1.[1]

The following diagram illustrates the signaling pathway through which this compound disrupts steroidogenesis.

MBP_Steroidogenesis_Pathway Signaling Pathway of this compound in Steroidogenesis Inhibition cluster_expression Gene Expression MBP This compound (MBP) SF1 Steroidogenic Factor 1 (SF-1) MBP->SF1 Inhibits protein expression & DNA binding affinity GATA4 GATA-4 MBP->GATA4 Inhibits DNA binding affinity StAR_Gene StAR Gene SF1->StAR_Gene Activates GATA4->StAR_Gene Activates StAR_mRNA StAR mRNA StAR_Gene->StAR_mRNA Transcription StAR_Protein StAR Protein StAR_mRNA->StAR_Protein Translation Cholesterol_Transport Mitochondrial Cholesterol Transport StAR_Protein->Cholesterol_Transport Mediates Progesterone Progesterone Production Cholesterol_Transport->Progesterone Leads to

Caption: MBP inhibits steroidogenesis by downregulating StAR expression.

Experimental Protocols

Accurate detection and quantification of this compound are crucial for research in toxicology, environmental science, and drug development. Below are detailed methodologies for common analytical techniques.

Quantification of this compound in Biological Samples by UPLC-MS/MS

This method is suitable for the sensitive and accurate quantification of MBP in plasma and tissue homogenates.[7]

3.1.1. Materials and Reagents

  • This compound (MBP, >97% purity)

  • This compound-d4 (MBP-d4, internal standard)

  • Acetonitrile (High-purity)

  • Formic acid (0.1% in water)

  • Blank plasma and tissue for matrix-matched calibration standards

3.1.2. Sample Preparation (Plasma)

  • Pipette 25 µL of blank plasma into a microcentrifuge tube.

  • Spike with 25 µL of the appropriate MBP spiking standard to achieve desired concentrations (e.g., 25-5,000 ng/mL).

  • Add 25 µL of the internal standard (MBP-d4) working solution.

  • Add 425 µL of 0.1% formic acid in acetonitrile to precipitate proteins.

  • Vortex mix the sample thoroughly.

  • Centrifuge for 6 minutes.

  • Transfer the supernatant for UPLC-MS/MS analysis.[7]

3.1.3. Sample Preparation (Pup Homogenate)

  • Weigh 0.5 g of pup homogenate into a vial.

  • Spike with 25 µL of the appropriate MBP spiking standard (e.g., 50-5,000 ng/g).

  • Add 25 µL of the internal standard (MBP-d4) working solution and 300 µL of 0.1% formic acid in water.

  • Vortex briefly and sonicate for 90 minutes.

  • Add 1 mL of acetonitrile for extraction, vortex mix, and centrifuge for 15 minutes.

  • For delipidation, submerge the vials in liquid nitrogen.

  • Analyze the resulting extract by UPLC-MS/MS.[7]

3.1.4. UPLC-MS/MS Analysis

  • Chromatography: Ultra-Performance Liquid Chromatography (UPLC)

  • Mass Spectrometry: Tandem Mass Spectrometry (MS/MS) operated in the negative ion mode.[7]

  • Quantification: Based on matrix-matched calibration curves with a linear regression (r ≥ 0.99).[7]

Determination of this compound by GC-MS

This method allows for the analysis of MBP and other phthalate metabolites, with the advantage of not requiring a derivatization step.[2]

3.2.1. Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC or similar.

  • Mass Spectrometer: Agilent 5977B MS or similar.

  • Injector: Splitless mode.

  • Injection Temperature: 190°C

  • Injection Pressure: 170 kPa

  • Injection Time: 1 min

  • MS Interface Temperature: 200°C

  • Ion Source Temperature: 250°C

  • Detection Mode: Full scan mode (m/z 45-450) for identification and Selected Ion Monitoring (SIM) for quantification.[2]

3.2.2. Chromatographic Separation

  • A retention gap and a suitable temperature program are crucial for the separation of underivatized monophthalates.

  • The total analysis time is approximately 23 minutes.[2]

Analysis of this compound by FT-IR Spectroscopy

FT-IR provides a rapid screening method for the presence of phthalates in polymer matrices.[9]

3.3.1. Instrumentation and Measurement

  • Spectrometer: Portable FT-IR analyzer (e.g., Agilent 4500a) equipped with a three-reflection diamond Attenuated Total Reflectance (ATR) accessory.[9]

  • Measurement: Spectra are typically collected by co-adding 240 scans at a resolution of 8 cm⁻¹. The scan time is approximately 60 seconds.[9]

  • Analysis: Quantitative analysis is performed using Beer-Lambert Law univariate or multivariate Partial Least Squares (PLS) calibrations based on peak height or area in specific regions of the IR spectrum (e.g., 740 cm⁻¹ and 1620–1560 cm⁻¹).[9]

3.3.2. Sample Preparation

  • For ATR measurements, no sample preparation is required; the sample is pressed against the ATR crystal.[9]

  • For higher sensitivity (detection below 0.1 wt%), a 500-micron thick film can be prepared by hot pressing the sample for transmission measurements.[10]

Conclusion

This compound represents a significant area of study for researchers in environmental health, toxicology, and drug development due to its well-established endocrine-disrupting effects. A thorough understanding of its chemical properties, structure, and biological mechanisms of action is essential for assessing its risks and developing potential therapeutic interventions or safer alternatives. The analytical methods detailed in this guide provide a robust framework for the accurate and reliable detection and quantification of MBP, facilitating further investigations into its metabolic pathways and biological impacts.

References

Monobutyl Phthalate (CAS No. 131-70-4): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Monobutyl Phthalate (MBP), a primary metabolite of the widely used plasticizer, Dibutyl Phthalate (DBP). This document synthesizes critical information regarding its physicochemical properties, toxicological profile, mechanisms of action, and analytical methodologies, presented in a format tailored for the scientific community.

Core Physicochemical and Toxicological Data

Quantitative data for this compound are summarized in the tables below for ease of reference and comparison.

Physicochemical Properties
PropertyValueReference(s)
CAS Number 131-70-4[1]
Molecular Formula C₁₂H₁₄O₄[1]
Molecular Weight 222.24 g/mol [1]
Appearance White solid/crystals[1]
Melting Point 73.5 °C[1]
Boiling Point 363.5 °C at 760 mmHg[2]
Solubility Soluble in organic solvents such as DMSO; limited solubility in water.[2]
Toxicological Profile
ParameterValueSpecies/SystemReference(s)
LD₅₀ (Oral) 1,000 mg/kgMouse[2]
NOAEL (Developmental Toxicity of parent DBP) 50 mg/kg/dayRat[3][4]
Primary Toxicological Effect Endocrine Disruptor (Anti-androgenic)In vivo and in vitro models[2][5]
Mechanism of Action Inhibits steroidogenesis by downregulating Steroidogenic Acute Regulatory (StAR) protein expression.Mouse Leydig tumor cells[6][7]

Mechanism of Action: Disruption of Steroidogenesis

This compound is a well-documented endocrine disruptor with significant anti-androgenic effects. Its primary mechanism of action involves the interference of steroid hormone biosynthesis, a critical pathway for reproductive development and function. MBP has been shown to inhibit testosterone production by downregulating the expression of the Steroidogenic Acute Regulatory (StAR) protein. StAR plays a crucial role in the transport of cholesterol into the mitochondria, which is the rate-limiting step in the synthesis of steroid hormones. By reducing StAR expression, MBP effectively curtails the production of androgens.

The following diagram illustrates the signaling pathway affected by this compound.

MBP_Steroidogenesis_Pathway MBP's Impact on Steroidogenesis cluster_cholesterol Cholesterol Transport cluster_steroidogenesis Steroidogenesis Cascade Cholesterol Cholesterol StAR StAR Protein Cholesterol->StAR Transported by Mitochondria Mitochondrial Inner Membrane Pregnenolone Pregnenolone Mitochondria->Pregnenolone Conversion of Cholesterol to StAR->Mitochondria Facilitates entry into Progesterone Progesterone Pregnenolone->Progesterone Androgens Androgens (e.g., Testosterone) Progesterone->Androgens MBP This compound (MBP) MBP->Inhibition Inhibition->StAR Downregulates Expression

Caption: Signaling pathway of MBP-induced steroidogenesis disruption.

Experimental Protocols

Quantification of this compound in Human Urine by HPLC-MS/MS

This section details a representative experimental protocol for the analysis of MBP in human urine, a common matrix for biomonitoring exposure to phthalates. The method utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for sensitive and selective quantification.

1. Sample Preparation (Enzymatic Hydrolysis and Solid-Phase Extraction)

  • Objective: To deconjugate MBP glucuronide and extract MBP from the urine matrix.

  • Materials:

    • Human urine sample (100 µL)

    • β-glucuronidase solution

    • Phosphate buffer

    • Internal standard (e.g., ¹³C₄-labeled MBP)

    • Solid-Phase Extraction (SPE) cartridges (e.g., silica-based)

    • Methanol (for conditioning and elution)

    • Acetonitrile (for elution)

    • Formic acid

    • Deionized water

  • Procedure:

    • Pipette 100 µL of the urine sample into a clean microcentrifuge tube.

    • Add the internal standard solution.

    • Add β-glucuronidase in a phosphate buffer to the sample to hydrolyze the glucuronidated MBP.

    • Incubate the mixture.

    • Condition the SPE cartridge with methanol followed by deionized water.

    • Load the hydrolyzed urine sample onto the SPE cartridge.

    • Wash the cartridge with a water/methanol mixture to remove interferences.

    • Elute MBP and the internal standard with a mixture of acetonitrile and methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., mobile phase) for HPLC-MS/MS analysis.

2. HPLC-MS/MS Analysis

  • Objective: To separate and quantify MBP.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

    • Analytical column (e.g., C18 reversed-phase)

  • Typical HPLC Conditions:

    • Mobile Phase A: 0.1% acetic acid in water

    • Mobile Phase B: 0.1% acetic acid in acetonitrile

    • Gradient Elution: A time-programmed gradient from a higher proportion of mobile phase A to a higher proportion of mobile phase B.

    • Flow Rate: ~0.2-0.4 mL/min

    • Injection Volume: 5-10 µL

  • Typical MS/MS Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both MBP and its labeled internal standard.

The following diagram illustrates a typical experimental workflow for the analysis of this compound.

MBP_Analysis_Workflow Experimental Workflow for MBP Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Urine Sample Collection Spike Spike with Internal Standard Sample->Spike Hydrolysis Enzymatic Hydrolysis Spike->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Evap Evaporation & Reconstitution SPE->Evap HPLC HPLC Separation Evap->HPLC MSMS MS/MS Detection HPLC->MSMS Quant Quantification MSMS->Quant Report Reporting Results Quant->Report

Caption: A generalized workflow for the analysis of MBP in biological samples.

Conclusion

This compound, as a key metabolite of DBP, presents a significant area of study for researchers in toxicology, environmental health, and drug development. Its well-characterized anti-androgenic activity, mediated through the disruption of the steroidogenesis pathway, underscores the importance of continued research into the health effects of phthalate exposure. The analytical methods outlined provide a robust framework for the accurate quantification of MBP in biological matrices, enabling further investigation into its toxicokinetics and human exposure levels. This guide serves as a foundational resource to support ongoing and future scientific inquiry into this important environmental contaminant.

References

Monobutyl Phthalate: A Comprehensive Technical Guide on its Role as a Key Metabolite of Dibutyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl phthalate (DBP), a widely utilized plasticizer, is a compound of significant environmental and toxicological concern. Its primary and most biologically active metabolite, monobutyl phthalate (MBP), is implicated in a range of adverse health effects, particularly endocrine disruption.[1][2][3] This technical guide provides an in-depth analysis of the metabolic conversion of DBP to MBP, its toxicological implications, and the molecular pathways it perturbs. Detailed experimental protocols for the analysis of these compounds are presented, alongside a comprehensive summary of quantitative data to facilitate comparative analysis. This document aims to serve as a critical resource for researchers and professionals in toxicology, environmental health, and drug development.

Introduction

Dibutyl phthalate (DBP) is a high-production volume chemical used to impart flexibility to a wide array of consumer and industrial products, including plastics, adhesives, and personal care items.[2] Due to its non-covalent incorporation into polymer matrices, DBP can leach into the environment, leading to widespread human exposure.[3] Upon ingestion, DBP is rapidly metabolized by non-specific esterases in the intestine and other tissues into its primary monoester metabolite, this compound (MBP).[4][5] MBP is considered to be the more potent and biologically active toxicant compared to its parent compound.[6][7] This guide focuses on the critical role of MBP as the primary mediator of DBP's toxicity.

Metabolism of Dibutyl Phthalate (DBP) to this compound (MBP)

The metabolic conversion of DBP to MBP is a crucial step in its toxicokinetics. This biotransformation is primarily a hydrolysis reaction catalyzed by carboxylesterases, which are abundant in the gut, liver, and blood plasma.

Metabolic Pathway

The hydrolysis of one of the butyl ester groups of DBP results in the formation of MBP and butanol.[1] MBP can be further metabolized through glucuronidation, facilitating its excretion in the urine.[8]

DBP_Metabolism DBP Dibutyl Phthalate (DBP) MBP This compound (MBP) DBP->MBP Hydrolysis (Esterases) Butanol Butanol DBP->Butanol MBP_Glucuronide MBP-Glucuronide MBP->MBP_Glucuronide Glucuronidation (UGTs) Excretion Urinary Excretion MBP_Glucuronide->Excretion

Metabolic pathway of Dibutyl Phthalate (DBP) to this compound (MBP).

Toxicological Effects of this compound (MBP)

MBP is a well-documented endocrine-disrupting chemical with a primary impact on the male reproductive system.[9] It has also been associated with adverse effects on development, liver function, and cellular homeostasis.

Reproductive Toxicity

MBP is a potent anti-androgenic agent.[6] It disrupts steroidogenesis in Leydig cells by inhibiting the expression and activity of key enzymes and regulatory proteins involved in testosterone synthesis.[4][6][10] Studies have shown that MBP is significantly more potent in inhibiting androgen production than DBP.[6]

Developmental Toxicity

Exposure to DBP and its metabolite MBP during critical developmental windows has been linked to developmental abnormalities.[11] In vitro studies using rat embryonic limb bud cells have demonstrated that both DBP and MBP can induce cytotoxicity and inhibit cell differentiation.[11]

Hepatotoxicity

DBP and MBP can induce liver toxicity. Studies have shown that DBP exposure can lead to lipid metabolism disorders and inflammation in the liver.[12][13] MBP has been shown to induce endoplasmic reticulum stress, apoptosis, and autophagy in zebrafish liver cells.[14]

Signaling Pathways Perturbed by this compound (MBP)

MBP exerts its toxic effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating the mechanisms of MBP-induced toxicity.

Steroidogenesis Pathway

MBP disrupts the synthesis of steroid hormones, particularly testosterone, by targeting multiple points in the steroidogenic pathway. It has been shown to downregulate the expression of Steroidogenic Acute Regulatory (StAR) protein, which is the rate-limiting step in steroidogenesis, as well as other critical enzymes like CYP11A1 and HSD3B1.[2][6][15]

Steroidogenesis_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone StAR, CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone HSD3B Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1, HSD3B Testosterone Testosterone Androstenedione->Testosterone HSD17B MBP This compound (MBP) StAR StAR MBP->StAR CYP11A1 CYP11A1 MBP->CYP11A1 HSD3B1 HSD3B1 MBP->HSD3B1 Ferroptosis_Pathway MBP This compound (MBP) TNF TNF-α MBP->TNF IL6 IL-6 TNF->IL6 STAT3 STAT3 IL6->STAT3 ACSL4 ACSL4 STAT3->ACSL4 GPX4 GPX4 STAT3->GPX4 Ferroptosis Ferroptosis ACSL4->Ferroptosis GPX4->Ferroptosis Experimental_Workflow Sample Sample Collection (e.g., Plasma, Urine, Tissue) Extraction Sample Preparation (e.g., LLE, SPE, Protein Precipitation) Sample->Extraction Analysis Instrumental Analysis (e.g., GC-MS, LC-MS/MS) Extraction->Analysis Data Data Acquisition and Processing Analysis->Data Quantification Quantification (Calibration Curve) Data->Quantification Results Results Interpretation and Reporting Quantification->Results

References

Mechanism of action of monobutyl phthalate in biological systems

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of Monobutyl Phthalate in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (MBP) is the primary active metabolite of the widely used plasticizer, dibutyl phthalate (DBP). Due to the ubiquitous nature of DBP in consumer products, human exposure to MBP is widespread.[1][2][3] MBP is recognized as an endocrine-disrupting chemical (EDC) that exerts significant effects on various biological systems, with the male and female reproductive systems being primary targets.[2][4][5][6] Unlike some EDCs, MBP does not exert its antiandrogenic effects by binding to the androgen receptor.[1][4] Instead, its toxicity stems from a multi-faceted mechanism of action involving the disruption of steroid hormone biosynthesis, activation of nuclear receptors, induction of cellular stress, and modulation of critical signaling pathways. This technical guide provides a comprehensive overview of the core mechanisms through which MBP impacts biological systems, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Disruption of Steroidogenesis

A primary mechanism of MBP's toxicity is its interference with steroidogenesis, the biological process of producing steroid hormones from cholesterol. MBP's effects are complex and can be both stimulatory at low doses and inhibitory at high doses.[1][4]

Modulation of Steroidogenic Acute Regulatory (StAR) Protein

The rate-limiting step in steroidogenesis is the transport of cholesterol from the outer to the inner mitochondrial membrane, a process mediated by the Steroidogenic Acute Regulatory (StAR) protein.[1] MBP has been shown to significantly alter the expression of StAR.

  • Inhibition at High Doses: At concentrations of 200 µmol/L and higher, MBP has been observed to significantly reduce the expression of StAR mRNA and protein in mouse Leydig tumor cells (MLTC-1).[4] This downregulation of StAR is a key factor in the suppression of steroidogenesis.[4][7]

  • Stimulation at Low Doses: Conversely, low-dose MBP (10⁻⁷ M and 10⁻⁶ M) has been shown to increase progesterone production and the expression of StAR mRNA and protein in MLTC-1 cells.[1] This suggests a nonmonotonic dose-response relationship.

Impact on Transcription Factors Regulating StAR

MBP influences the expression and DNA-binding activity of several transcription factors that are crucial for StAR gene expression:

  • Steroidogenic Factor 1 (SF-1): At high, inhibitory concentrations, MBP decreases the protein levels and DNA-binding affinity of SF-1.[8] At low, stimulatory concentrations, SF-1 protein levels and DNA-binding activity are increased.[1]

  • GATA-4: Similar to SF-1, the DNA-binding affinity of GATA-4 is decreased by high doses of MBP.[8] Low doses of MBP increase GATA-4 protein levels and its binding activity.[1]

  • CCAAT/enhancer-binding protein-beta (C/EBP-beta): Low concentrations of MBP have been found to increase the protein levels and DNA-binding activity of C/EBP-beta, contributing to the upregulation of StAR and steroidogenesis.[1]

Effects on Steroidogenic Enzymes

While the primary target appears to be StAR, MBP also affects the expression of key steroidogenic enzymes. At a low concentration of 50 nM, MBP was found to downregulate the expression of Cyp11a1 (encoding the P450 side-chain cleavage enzyme) and Hsd3b1 (encoding 3β-hydroxysteroid dehydrogenase) in rat immature Leydig cells.[9]

Quantitative Data on Steroidogenesis Disruption
Cell LineMBP ConcentrationEffect on Progesterone ProductionEffect on StAR mRNAEffect on StAR ProteinCitation
MLTC-110⁻⁷ M29.76% increase1.28-fold increase1.97-fold increase[1]
MLTC-110⁻⁶ M31.72% increase1.55-fold increase4.17-fold increase[1]
MLTC-1200 µMInhibitionMarkedly reducedMarkedly reduced[4]
H295R500 µMNo significant changeN/AN/A[10]
H295R500 µM30% decrease in TestosteroneN/AN/A[10]
H295R500 µM22% decrease in AndrostenedioneN/AN/A[10]
Rat Immature Leydig Cells50 nMAndrogen production inhibitedCyp11a1 & Hsd3b1 downregulatedN/A[9]

Signaling Pathway for MBP-Induced Disruption of Steroidogenesis

MBP_Steroidogenesis cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_outcome Outcome MBP_low MBP (Low Dose) (e.g., 10⁻⁷ M) SF1 SF-1 MBP_low->SF1 Upregulates GATA4 GATA-4 MBP_low->GATA4 Upregulates CEBPB C/EBP-beta MBP_low->CEBPB Upregulates Progesterone_inc Increased Steroidogenesis MBP_high MBP (High Dose) (e.g., >200 µM) MBP_high->SF1 Downregulates MBP_high->GATA4 Downregulates Progesterone_dec Decreased Steroidogenesis StAR_gene StAR Gene SF1->StAR_gene Activate Transcription GATA4->StAR_gene Activate Transcription CEBPB->StAR_gene Activate Transcription StAR_protein StAR Protein StAR_gene->StAR_protein Translation Mitochondrion Mitochondrion StAR_protein->Mitochondrion Transports Cholesterol Cholesterol Cholesterol Cholesterol->Mitochondrion Progesterone Progesterone Mitochondrion->Progesterone Steroidogenesis

Caption: Dose-dependent effect of MBP on the StAR-mediated steroidogenesis pathway.

Experimental Protocols
  • Cell Culture and Treatment: Mouse Leydig tumor cells (MLTC-1) are cultured in RPMI 1640 medium. Human adrenocortical carcinoma cells (H295R) are also commonly used. Cells are treated with various concentrations of MBP (e.g., 10⁻⁹ M to 800 µM) for 24-48 hours. A vehicle control (e.g., DMSO) is run in parallel.[1][4][10]

  • Steroid Hormone Quantification: Progesterone or testosterone levels in the culture medium are measured using radioimmunoassay (RIA) kits or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][9][10]

  • Gene Expression Analysis (RT-PCR): Total RNA is extracted from cells, and reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is performed to measure the mRNA levels of genes like StAR, Cyp11a1, and Hsd3b1.[1][9]

  • Protein Expression Analysis (Western Blot): Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with specific antibodies against proteins such as StAR, SF-1, and GATA-4 to determine their expression levels.[1][8]

  • Electrophoretic Mobility Shift Assay (EMSA): To assess the DNA-binding activity of transcription factors, nuclear extracts are incubated with radiolabeled DNA probes containing the specific binding sites for SF-1, GATA-4, or C/EBP-beta. The protein-DNA complexes are then resolved on a non-denaturing polyacrylamide gel.[1][8]

Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

MBP can act as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play critical roles in lipid metabolism and inflammation.[11][12] The three main isoforms are PPARα, PPARβ/δ, and PPARγ.

MBP has been shown to activate both PPARα and PPARγ.[11][13] This interaction is species-dependent, with lower concentrations of MBP required to activate mouse PPARα compared to its human counterpart.[11] In mouse granulosa cells, MBP exposure leads to changes in the expression of known PPAR target genes such as Fabp4 and Cd36.[13][14] The activation of PPARs by MBP is considered a significant contributor to its effects on the reproductive system and liver.[11][12] However, some studies have found that MBP is a weak activator of PPARs in certain cell types, such as human breast cancer cells (MCF-7), where it was unable to activate any PPAR isoform.[15]

Quantitative Data on PPAR Activation
ReceptorSpeciesCell Type/AssayMBP Concentration for ActivationCitation
PPARαMouseTrans-activation assay≥ 100 µM[11]
PPARαHumanTrans-activation assay≥ 200 µM[11]
PPARγMouseGranulosa Cells0.4–400 µM (nonmonotonic dose-response)[13]
PPARsHumanMCF-7 CellsUnable to activate[15]

PPAR Activation Signaling Pathway

PPAR_Activation cluster_cell Cell MBP MBP PPAR PPARα / PPARγ (inactive) MBP->PPAR Binds Complex MBP-PPAR-RXR Heterodimer (active) PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Target_Genes Target Genes (e.g., Fabp4, Cd36) PPRE->Target_Genes Regulates Transcription Response Altered Lipid Metabolism & Gene Expression Target_Genes->Response Leads to Cellular_Stress cluster_ox Oxidative Stress cluster_ferro Ferroptosis (Testis) cluster_er ER Stress & Autophagy (Liver) MBP MBP ROS ↑ ROS Production MBP->ROS Antioxidants ↓ Antioxidant Defenses (SOD, CAT) MBP->Antioxidants TNF ↑ TNFα / IL6 MBP->TNF ER_Stress ER Stress MBP->ER_Stress Damage Oxidative Damage (Lipid Peroxidation) ROS->Damage STAT3 ↑ STAT3 Activation TNF->STAT3 Ferroptosis Ferroptosis STAT3->Ferroptosis IRE1a ↑ ire1a-xbp1 Pathway ER_Stress->IRE1a Autophagy Autophagy / Apoptosis IRE1a->Autophagy workflow cluster_assays Endpoint Assays start Select Cell Model (e.g., MLTC-1, Granulosa Cells) culture Cell Culture & Plating start->culture treat MBP Treatment (Dose-Response & Time-Course) culture->treat harvest Harvest Cells / Media treat->harvest viability Viability (MTT) harvest->viability hormone Hormone Levels (RIA) harvest->hormone gene_exp Gene Expression (qPCR) harvest->gene_exp protein_exp Protein Expression (Western Blot) harvest->protein_exp activity Enzyme/TF Activity (EMSA, Luciferase) harvest->activity data Data Analysis & Interpretation viability->data hormone->data gene_exp->data protein_exp->data activity->data

References

Monobutyl Phthalate: A Comprehensive Toxicological Profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Monobutyl phthalate (MBP), the primary and active metabolite of the widely used plasticizer dibutyl phthalate (DBP), is a compound of significant toxicological concern.[1][2] Classified as an endocrine disruptor with potent antiandrogenic properties, MBP has been the subject of extensive research to elucidate its impact on biological systems.[1][3] This technical guide provides a comprehensive overview of the toxicological profile of MBP, consolidating key data on its chemical properties, toxicokinetics, and adverse effects on various organ systems. Particular emphasis is placed on its reproductive and developmental toxicity, for which there is substantial evidence from in vivo and in vitro studies. This document also details the underlying mechanisms of MBP-induced toxicity, including the disruption of steroidogenesis and the induction of ferroptosis through specific signaling pathways. Detailed experimental protocols and analytical methodologies are provided to support further research and risk assessment activities.

Chemical and Physical Properties

This compound is a white solid organic compound characterized by the presence of both a butyl ester and a carboxylic acid group.[4] It is formed in the body through the hydrolysis of its parent compound, dibutyl phthalate.[4]

PropertyValueReference
IUPAC Name 2-(Butoxycarbonyl)benzoic acid[5]
Synonyms Mono-n-butyl phthalate, Butyl hydrogen phthalate[1][6]
CAS Number 131-70-4[6]
Molecular Formula C12H14O4[4]
Molecular Weight 222.24 g/mol [1]
Melting Point 73.5 °C[4]
Appearance White Solid[4][6]
Solubility Soluble in organic solvents, limited solubility in water.[7]

Toxicokinetics

Following oral exposure to its parent compound, DBP, MBP is rapidly formed in the gastrointestinal tract through the action of esterases.[8] It is then absorbed and distributed to various tissues. Studies in mice have shown that MBP can be detected in the serum, liver, and ovary after oral administration of DBP.[9] MBP and its further metabolites are primarily excreted in the urine.[10] The monoester form is generally considered to be the species responsible for the toxic effects.[8]

Toxicological Profile

The toxicity of this compound has been evaluated in a range of studies, with a primary focus on its effects on the reproductive and developmental systems.

Acute Toxicity

MBP exhibits moderate acute toxicity. The median lethal dose (LD50) has been determined in animal models.

SpeciesRouteLD50Reference
MouseIntraperitoneal1,000 mg/kg[4]
Subchronic Toxicity

Subchronic exposure to MBP has been shown to induce adverse effects in various organs. A 28-day study in male pubertal rats demonstrated that oral administration of MBP resulted in increased liver weight and histopathological changes in the liver, kidney, and pancreas at doses of 100 mg/kg/day and higher.[11]

Chronic Toxicity and Carcinogenicity

There is limited information available regarding the chronic toxicity and carcinogenicity of this compound itself. Most long-term studies have focused on its parent compound, DBP. A two-year feeding study of DBP in rats and mice conducted by the National Toxicology Program (NTP) found no evidence of carcinogenic activity in female rats or in male and female mice.[12][13] In male rats, there was equivocal evidence of carcinogenic activity based on a marginal increase in pancreatic acinus adenomas.[13] The International Agency for Research on Cancer (IARC) has not classified this compound with respect to its carcinogenicity to humans.[2]

Reproductive and Developmental Toxicity

The most well-documented toxicological effects of MBP are on the reproductive and developmental systems, particularly in males.

Reproductive Toxicity:

In pregnant rats, oral administration of MBP has been shown to cause significant increases in pre-implantation and post-implantation loss at a dose of 1000 mg/kg/day.[11][14] These effects are thought to be mediated, at least in part, by the suppression of uterine decidualization.[14] In male rats, exposure to MBP has been linked to decreased sperm concentration and motility.[12]

Developmental Toxicity:

MBP is considered an embryotoxin.[1] Developmental toxicity studies in rats have demonstrated that in utero exposure to MBP can lead to a range of adverse outcomes.

SpeciesExposureNOAEL (mg/kg/day)LOAEL (mg/kg/day)Effects at LOAELReference
Rat (Wistar)Oral (gavage), Gestation Days 7-15< 250500Increased post-implantation loss, decreased number of live fetuses, decreased fetal weight, increased incidence of malformations (cleft palate, vertebral and renal defects).[15]
Rat (Wistar)Oral (gavage), Gestation Days 0-87501000Increased pre- and post-implantation loss.[11]

The antiandrogenic properties of MBP are a key mechanism underlying its developmental toxicity in males.

Mechanisms of Toxicity

Endocrine Disruption and Antiandrogenic Effects

This compound is a well-established endocrine disruptor with antiandrogenic activity.[1] It does not act by directly binding to the androgen receptor, but rather by interfering with steroidogenesis. In vitro studies using fetal rat testis explants and in vivo studies in neonatal marmosets have shown that MBP can suppress testosterone production. This inhibition of steroidogenesis is a primary contributor to the adverse effects observed on the male reproductive system.[5]

Induction of Ferroptosis via the TNF/IL6/STAT3 Signaling Pathway

Recent research has identified a novel mechanism of MBP-induced toxicity involving ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[13] Studies in mouse testicular Sertoli cells (TM3 cells) have shown that MBP can induce ferroptosis through the activation of the Tumor Necrosis Factor (TNF)/Interleukin-6 (IL6)/Signal Transducer and activator of Transcription 3 (STAT3) signaling pathway.[13] MBP exposure leads to increased expression of TNF-α, IL6, and STAT3, which in turn promotes ferroptosis, resulting in damage to the male reproductive system.[13]

MBP_Ferroptosis_Pathway MBP This compound (MBP) TNF_alpha TNF-α MBP->TNF_alpha IL6 IL-6 TNF_alpha->IL6 Upregulates STAT3 STAT3 IL6->STAT3 Activates Ferroptosis Ferroptosis STAT3->Ferroptosis Promotes Reproductive_Damage Male Reproductive System Damage Ferroptosis->Reproductive_Damage

Figure 1: MBP-induced ferroptosis via the TNF/IL6/STAT3 pathway.

Experimental Protocols

In Vivo Reproductive and Developmental Toxicity Study (Rat Model)

This protocol outlines a typical experimental design for assessing the reproductive and developmental toxicity of this compound in rats, based on methodologies reported in the literature.[11][15]

1. Animal Model:

  • Species: Wistar or Sprague-Dawley rats.

  • Age: Young adults (e.g., 10-12 weeks old).

  • Housing: Housed in controlled conditions (temperature, humidity, light/dark cycle) with ad libitum access to food and water.

2. Dosing:

  • Route of Administration: Oral gavage is a common method to ensure accurate dosing.

  • Vehicle: Corn oil or another appropriate vehicle.

  • Dose Levels: A control group (vehicle only) and at least three dose levels of MBP are used. Doses are selected based on previous range-finding studies to establish a dose-response relationship, including a No-Observed-Adverse-Effect Level (NOAEL) and a Lowest-Observed-Adverse-Effect Level (LOAEL). For developmental toxicity, doses have ranged from 250 to 1000 mg/kg/day.[11][15]

  • Dosing Period: For developmental toxicity, dosing typically occurs during the period of major organogenesis (e.g., gestation days 7-15).[15] For reproductive toxicity, the dosing period may be longer, for instance, from gestation day 0 to 8.[11]

3. Endpoints:

  • Maternal Observations: Body weight, food and water consumption, and clinical signs of toxicity are monitored daily.

  • Reproductive Endpoints: At term (e.g., gestation day 20), animals are euthanized, and the uterus is examined for the number of implantations, resorptions, and live and dead fetuses.

  • Developmental Endpoints: Live fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations.

4. Statistical Analysis:

  • Data are analyzed using appropriate statistical methods (e.g., ANOVA, chi-square test) to determine significant differences between the control and treated groups.

InVivo_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_observation Observation cluster_analysis Analysis Animal_Selection Animal Selection (Rats) Dosing Oral Gavage (e.g., GD 7-15) Animal_Selection->Dosing Dose_Preparation Dose Preparation (MBP in Vehicle) Dose_Preparation->Dosing Maternal_Monitoring Maternal Monitoring (Daily) Dosing->Maternal_Monitoring Necropsy Necropsy (e.g., GD 20) Dosing->Necropsy Maternal_Monitoring->Necropsy Repro_Endpoints Reproductive Endpoints (Implants, Resorptions) Necropsy->Repro_Endpoints Dev_Endpoints Developmental Endpoints (Fetal Weight, Malformations) Necropsy->Dev_Endpoints Data_Analysis Statistical Analysis Repro_Endpoints->Data_Analysis Dev_Endpoints->Data_Analysis

References

Endocrine-Disrupting Effects of Monobutyl Phthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Monobutyl phthalate (MBP), the primary metabolite of the widely used plasticizer dibutyl phthalate (DBP), is a recognized endocrine-disrupting chemical (EDC) with significant impacts on reproductive and thyroid health. This technical guide provides an in-depth analysis of the mechanisms through which MBP exerts its endocrine-disrupting effects. It is intended for researchers, scientists, and drug development professionals investigating the toxicological profile of MBP and other phthalates. This document synthesizes current research on MBP's interference with steroidogenesis and thyroid hormone signaling, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and visualizing complex biological pathways using Graphviz diagrams. The information compiled herein is designed to facilitate a comprehensive understanding of MBP's toxicological properties and to serve as a resource for future research and risk assessment.

Introduction

This compound is the active metabolite of dibutyl phthalate (DBP), a high-production-volume chemical used in a vast array of consumer products, including plastics, adhesives, and personal care items.[1] Human exposure to DBP, and consequently MBP, is widespread. A growing body of scientific evidence has classified MBP as an endocrine-disrupting chemical due to its ability to interfere with the body's hormonal systems. This guide focuses on the two primary axes of MBP's endocrine-disrupting activity: the reproductive system, through the disruption of steroid hormone biosynthesis, and the thyroid system, via antagonism of thyroid hormone receptors.

Disruption of Steroidogenesis

MBP significantly impacts the synthesis of steroid hormones, particularly testosterone and progesterone. This disruption is a key contributor to its reproductive toxicity. The primary mechanism of action is the downregulation of the Steroidogenic Acute Regulatory (StAR) protein, a critical component in the transport of cholesterol into the mitochondria, which is the rate-limiting step in steroidogenesis.[2][3]

Effects on Hormone Production

In vitro and in vivo studies have consistently demonstrated the inhibitory effects of MBP on steroid hormone production across various models.

Table 1: Effects of this compound (MBP) on Testosterone Production

Experimental ModelMBP ConcentrationEffect on Testosterone ProductionReference
Human H295R cells500 µM22% decrease[4]
Human H295R cells (dbcAMP stimulated)500 µM30% decrease[4]
Rat fetal testis explants (hCG-stimulated)10⁻³ MSlight but significant attenuation[5][6]
Neonatal marmosets (in vivo, single dose)500 mg/kgSignificant suppression 5 hours post-administration[5][6]

Table 2: Effects of this compound (MBP) on Progesterone Production

Experimental ModelMBP ConcentrationEffect on Progesterone ProductionReference
Mouse Leydig tumor cells (MLTC-1)200 µM and higherInhibitory effects[3]
Mouse Leydig tumor cells (MLTC-1) (hCG stimulated)10⁻⁷ M29.76% increase[7]
Mouse Leydig tumor cells (MLTC-1) (hCG stimulated)10⁻⁶ M31.72% increase[7]

Note: Some studies have shown a non-monotonic dose-response, with low doses of MBP stimulating steroidogenesis, while higher doses are inhibitory.[7]

Mechanism of Action: Downregulation of StAR Protein

The central mechanism for MBP's inhibition of steroidogenesis is the suppression of StAR protein expression.[2][3][8] This has been observed at both the mRNA and protein levels. The reduction in StAR protein limits the availability of cholesterol for conversion into steroid hormones.

Table 3: Effects of this compound (MBP) on StAR Expression

Experimental ModelMBP ConcentrationEffect on StAR ExpressionReference
Mouse Leydig tumor cells (MLTC-1)10⁻⁷ M1.28-fold increase in mRNA, 1.97-fold increase in protein[7]
Mouse Leydig tumor cells (MLTC-1)10⁻⁶ M1.55-fold increase in mRNA, 4.17-fold increase in protein[7]
Mouse Leydig tumor cells (MLTC-1)800 µMDecreased StAR mRNA and protein[8]

The regulation of StAR expression is complex and involves several transcription factors. Studies have shown that MBP can decrease the DNA-binding affinity of key transcription factors such as Steroidogenic Factor 1 (SF-1) and GATA-4, further contributing to the downregulation of StAR.[8]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion hCG hCG LHCGR LHCGR hCG->LHCGR AC Adenylate Cyclase LHCGR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cholesterol_droplet Cholesterol Droplet PKA->Cholesterol_droplet SF1_GATA4 SF-1 / GATA-4 PKA->SF1_GATA4 Activates Free_Cholesterol Free Cholesterol Cholesterol_droplet->Free_Cholesterol P450scc P450scc Free_Cholesterol->P450scc MBP Monobutyl Phthalate MBP->SF1_GATA4 Inhibits Binding StAR_Gene StAR Gene SF1_GATA4->StAR_Gene Binds to Promoter StAR_mRNA StAR mRNA StAR_Gene->StAR_mRNA StAR_Protein StAR Protein StAR_mRNA->StAR_Protein Translation StAR_Protein->P450scc Transports Cholesterol Pregnenolone Pregnenolone P450scc->Pregnenolone ... ... Pregnenolone->... -> Progesterone -> Testosterone

Figure 1: Signaling pathway of MBP-induced disruption of steroidogenesis.

Thyroid Hormone System Disruption

MBP also acts as an antagonist to the thyroid hormone receptor (TR).[9][10] This interference can disrupt the normal development and metabolism regulated by thyroid hormones.

Antagonism of Thyroid Hormone Receptor

In vitro studies have demonstrated that MBP can enhance the interaction between the thyroid hormone receptor and the co-repressor SMRT (silencing mediator for retinoid and thyroid hormone receptors).[9][10] This enhanced interaction inhibits the transcriptional activity of the receptor, effectively antagonizing the action of thyroid hormones. MBP has been shown to be more potent than its parent compound, DBP, in this regard.[9]

Effects on Metamorphosis

The effects of MBP on the thyroid system have been demonstrated in vivo using the Xenopus laevis (African clawed frog) metamorphosis model.[9][11] Thyroid hormones are essential for amphibian metamorphosis, and disruption of their signaling can delay this process.

Table 4: Effects of this compound (MBP) on Xenopus laevis Metamorphosis

MBP ConcentrationEffect on MetamorphosisReference
10 mg/LDeceleration of spontaneous metamorphosis[9][11]
15 mg/LDeceleration of spontaneous metamorphosis[9][11]

MBP exposure in Xenopus laevis has also been shown to alter the expression of thyroid hormone-responsive genes, such as thyroid hormone receptor-beta (TRβ).[9]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus T3 T3 (Thyroid Hormone) TR Thyroid Receptor (TR) T3->TR MBP Monobutyl Phthalate MBP->TR SMRT SMRT (Co-repressor) MBP->SMRT Enhances Interaction RXR Retinoid X Receptor (RXR) TR->RXR Heterodimerizes TR->SMRT Binds to TRE Thyroid Hormone Response Element (TRE) RXR->TRE Binds to SMRT->TRE Inhibits Transcription Gene_Expression Target Gene Expression TRE->Gene_Expression Activates

Figure 2: MBP antagonism of the thyroid hormone receptor signaling pathway.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

MBP has been shown to interact with Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors involved in lipid metabolism and other cellular processes.[7] In mouse granulosa cells, MBP has been observed to increase the expression of PPAR target genes such as Fabp4 and Cd36 at a concentration of 400 μM.[7] This suggests that some of the endocrine-disrupting effects of MBP may be mediated through the PPAR signaling pathway.

Experimental Protocols

This section provides an overview of key experimental protocols used to assess the endocrine-disrupting effects of this compound.

H295R Steroidogenesis Assay

The H295R cell line is a human adrenocortical carcinoma cell line that is capable of producing all the steroid hormones of the adult adrenal cortex and gonads.[4] It is a widely used in vitro model for screening chemicals for their potential to disrupt steroidogenesis.

  • Cell Culture: H295R cells are cultured in a suitable medium, such as DMEM/F12, supplemented with fetal bovine serum and other growth factors.

  • Exposure: Cells are plated in multi-well plates and exposed to a range of MBP concentrations for a specified period, typically 24-48 hours.

  • Hormone Measurement: After exposure, the cell culture medium is collected, and the concentrations of steroid hormones (e.g., testosterone, progesterone, estradiol) are measured using techniques such as ELISA or LC-MS/MS.

  • Cell Viability: A cell viability assay (e.g., MTT or neutral red uptake) is performed to assess the cytotoxicity of the tested concentrations of MBP.

  • Data Analysis: Hormone production in MBP-treated cells is compared to that of vehicle-treated control cells to determine the effect of MBP on steroidogenesis.

Xenopus laevis Metamorphosis Assay

This in vivo assay is used to assess the effects of chemicals on the thyroid system.

  • Animal Model: Tadpoles of the African clawed frog, Xenopus laevis, are used.

  • Exposure: Tadpoles are exposed to different concentrations of MBP in their aqueous environment for a defined period, typically 21 days.

  • Endpoints: The rate of metamorphosis is assessed by monitoring developmental stage, hind limb length, and body weight. Thyroid gland histology can also be examined for abnormalities.

  • Data Analysis: The developmental progress of MBP-exposed tadpoles is compared to that of control tadpoles to identify any delays or accelerations in metamorphosis, which can be indicative of thyroid disruption.

Quantitative Real-Time PCR (qPCR) for StAR Gene Expression

qPCR is used to quantify the expression of the StAR gene at the mRNA level.

  • RNA Extraction: Total RNA is extracted from cells or tissues that have been exposed to MBP.

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • qPCR: The cDNA is then used as a template for qPCR using primers specific for the StAR gene. A housekeeping gene (e.g., GAPDH, β-actin) is also amplified for normalization.

  • Data Analysis: The relative expression of the StAR gene in MBP-treated samples is calculated and compared to control samples using the delta-delta Ct method.

Western Blotting for StAR Protein Expression

Western blotting is used to detect and quantify the expression of the StAR protein.

  • Protein Extraction: Total protein is extracted from MBP-exposed cells or tissues.

  • SDS-PAGE: The protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection: The membrane is incubated with a primary antibody specific for the StAR protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent or fluorescent substrate.

  • Data Analysis: The intensity of the StAR protein band is quantified and normalized to a loading control (e.g., β-actin, GAPDH) to determine the relative protein expression.

G cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis Cell_Culture Cell/Tissue Culture + MBP Exposure Lysis Cell/Tissue Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-StAR) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Imaging Imaging Detection->Imaging Densitometry Densitometry Analysis Imaging->Densitometry

Figure 3: General experimental workflow for Western blot analysis of StAR protein.

Conclusion

This compound is a potent endocrine disruptor that primarily targets the reproductive and thyroid systems. Its inhibitory effect on steroidogenesis, mediated by the downregulation of the StAR protein, can lead to reduced production of critical sex hormones. Furthermore, its antagonistic action on the thyroid hormone receptor can interfere with normal development and metabolism. The data and protocols presented in this technical guide provide a comprehensive overview of the endocrine-disrupting properties of MBP and serve as a valuable resource for the scientific community. Continued research is essential to fully elucidate the long-term health consequences of human exposure to this ubiquitous environmental contaminant.

References

Monobutyl phthalate environmental exposure and sources

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Monobutyl Phthalate: Environmental Exposure and Sources

Executive Summary

This compound (MBP) is the primary and active metabolite of dibutyl phthalates (DBP), a class of chemicals widely used as plasticizers and additives in a vast array of consumer and industrial products.[1][2][3] Human exposure to the parent compounds is ubiquitous, leading to the endogenous formation of MBP, which is detectable in the majority of the population.[1] Concerns surrounding MBP stem from its classification as an endocrine-disrupting chemical, with studies demonstrating adverse effects on the male reproductive system and links to other metabolic and cellular dysfunctions.[1] This guide provides a comprehensive technical overview of the environmental sources of MBP, exposure pathways, and concentrations in environmental and human matrices. It details the analytical methodologies for its quantification and explores the key metabolic and signaling pathways through which MBP exerts its biological effects.

Sources and Environmental Exposure

Humans are not typically exposed to MBP directly from the environment. Instead, exposure occurs through contact with its parent compounds, primarily di-n-butyl phthalate (DBP) and di-isobutyl phthalate (DiBP), which are then rapidly hydrolyzed to MBP within the body by intestinal esterases.[4][5] Phthalates are not chemically bound to the polymer matrix of products, allowing them to leach, migrate, or off-gas into the environment and subsequently enter the human body.[6]

Primary Sources of Parent Phthalates:

  • Personal Care and Cosmetic Products: Used as a solvent and fixative in products like nail polish, fragrances, cosmetics, and hair sprays.[1][6]

  • Plastics and Polymers: Incorporated into polyvinyl chloride (PVC) and other plastics to impart flexibility, finding use in food packaging, children's toys, and medical devices.[1][7]

  • Building Materials and Home Furnishings: Found in adhesives, caulks, paints, varnishes, and floor tiles.[1][8]

  • Pharmaceuticals and Medical Devices: Used in the enteric coatings of some tablets and capsules and in medical tubing.[1]

  • Industrial Applications: Utilized in printing inks and as insecticides.[1]

Exposure Routes:

The primary routes of human exposure to the parent phthalates are:

  • Ingestion: Consumption of food and beverages contaminated through contact with packaging materials or processing equipment.[7][9]

  • Dermal Absorption: Direct contact with personal care products and cosmetics containing phthalates.[6][9]

  • Inhalation: Breathing indoor air and dust contaminated with phthalates that have off-gassed from consumer products and building materials.[6][9]

Data Presentation: MBP Concentrations

MBP is frequently detected in various environmental compartments and human biological samples. The following tables summarize representative concentrations reported in the literature.

Table 1: Concentration of this compound (MBP) in Environmental Matrices

Environmental MatrixConcentration RangeLocation/Study ContextReference
Seawater1 - 600 ng/LUrbanized marine inlet, Canada[10]
River WaterLimit of Detection: 5 ng/mLNot Specified[11]
Sediment (Marine)0.1 - 20 ng/g (dry wt)Urbanized marine inlet, Canada[10]
Sediment (River)190 - 650 µg/kg (dry wt)Detroit River, USA[8]
Sediment (Marine)118 - 355 µg/kg (dry wt)Los Angeles sewage outfalls, USA[8]

Table 2: Concentration of this compound (MBP) in Human Biological Samples

Biological MatrixSubject GroupConcentration (Median / Mean / Range)Reference
UrineAdult Reference Population (USA)95th Percentile: 162 µg/g creatinine[12]
UrineGeneral Population (CDC Biomonitoring)Geometric Mean: 20.3 µg/g creatinine[1]
UrineBrazilian Children (6-14 years)Median: 42.4 ng/mL[13]
UrineCanadian MenMedian (MBP): 60.0 ng/mL[14]
UrineObese vs. Non-obese ChildrenMedian (MBP): 29.9 ng/mL (overall)[15]
SerumWomen (USA)Median (Total MBP): 14.4 µg/L[7]
Amniotic FluidGeneral Population (USA)Median (Total MBP): 5.8 µg/L (Range up to 263.9 µg/L)[7]
Breast MilkGeneral Population (USA)Mean (Total MBP): 1.3 ± 1.5 µg/L[7]
SalivaGeneral Population (USA)Median (Total MBP): 5.0 µg/L[7]
SemenMen in ShanghaiMedian (DBP Parent): 0.30 mg/L[16]
Adipose TissueMen and Women in ShanghaiMedian (DBP Parent): 0.72 mg/kg[16]

Note: Concentrations can vary significantly based on geography, age, gender, and lifestyle. Women often show higher levels of MBP, potentially due to greater use of personal care products.[1][12]

Metabolic and Signaling Pathways

Metabolic Pathway

The primary metabolic pathway involves the hydrolysis of the parent diester, dibutyl phthalate (DBP), into its monoester metabolite, MBP. This reaction is catalyzed by nonspecific esterase and lipase enzymes primarily in the gastrointestinal tract.[5] MBP is the main bioactive metabolite.[2][3] It can be further metabolized via hydrolysis to phthalic acid and 1-butanol, or it can be conjugated with glucuronic acid (forming MBP-glucuronide) to facilitate urinary excretion.[7]

MBP_Metabolism DBP Dibutyl Phthalate (DBP) (from consumer products) MBP This compound (MBP) (Bioactive Metabolite) DBP->MBP Hydrolysis (Esterases/Lipases) Excretion Urinary Excretion (as MBP-glucuronide) MBP->Excretion Glucuronidation

Caption: Metabolic conversion of Dibutyl Phthalate (DBP) to this compound (MBP).
Key Signaling Pathways Affected by MBP

MBP has been shown to disrupt several critical intracellular signaling pathways, contributing to its observed toxicity.

A. IRE1α-XBP1s Pathway and Metabolic Reprogramming: Environmental exposure to MBP can promote the progression of liver cancer.[17] Studies on HepG2 liver cancer cells show that long-term MBP exposure triggers a reprogramming of lipid metabolism, leading to cholesterol accumulation. This accumulation induces endoplasmic reticulum (ER) stress, which in turn activates the IRE1α-XBP1s signaling axis of the unfolded protein response.[17][18] The subsequent activation of XBP1s-regulated genes contributes to increased cell growth and aggressiveness.[17] This pathway has also been linked to the induction of autophagy and apoptosis in zebrafish liver cells.[18]

IRE1a_XBP1s_Pathway MBP MBP Exposure Cholesterol Cholesterol Accumulation MBP->Cholesterol ER_Stress Endoplasmic Reticulum (ER) Stress Cholesterol->ER_Stress IRE1a IRE1α Activation ER_Stress->IRE1a XBP1s XBP1s Splicing & Activation IRE1a->XBP1s Downstream Activation of XBP1s Target Genes XBP1s->Downstream Outcome Increased Cell Growth & Aggressiveness (e.g., Liver Cancer) Downstream->Outcome

Caption: MBP-induced activation of the IRE1α-XBP1s pathway in liver cells.

B. TNF/IL6/STAT3 Pathway and Ferroptosis: MBP is a known reproductive toxicant, and one of its mechanisms of action involves inducing ferroptosis—an iron-dependent form of programmed cell death—in testicular Leydig cells.[19] Exposure to MBP upregulates the expression of Tumor Necrosis Factor-α (TNF-α), which subsequently increases Interleukin-6 (IL-6) and activates the Signal Transducer and Activator of Transcription 3 (STAT3). This TNF/IL6/STAT3 signaling cascade promotes ferroptosis, leading to lipid peroxidation, damage to sperm, and overall reproductive harm.[19]

TNF_IL6_STAT3_Pathway MBP MBP Exposure (in Testicular Cells) TNF ↑ TNF-α Expression MBP->TNF IL6 ↑ IL-6 Expression TNF->IL6 STAT3 STAT3 Activation IL6->STAT3 Ferroptosis Ferroptosis STAT3->Ferroptosis Outcome Lipid Peroxidation & Reproductive Damage Ferroptosis->Outcome

Caption: MBP-induced ferroptosis via the TNF/IL6/STAT3 signaling pathway.

Experimental Protocols for MBP Determination

The accurate quantification of MBP in environmental and biological matrices requires robust analytical methods designed to achieve low detection limits and minimize background contamination.

Sample Preparation

Careful sample preparation is critical to avoid contamination, as phthalates are ubiquitous in laboratory environments.[20]

  • General Precautions: All glassware must be scrupulously cleaned, for example, by rinsing with acetone and hexane.[21] The use of plastic materials (e.g., pipettes, containers) should be strictly avoided.[21] High-purity, pesticide-grade, or LC-MS-grade solvents are required.[21][22]

  • Environmental Samples (Water, Soil, Sediment):

    • Extraction: Separation of MBP from the sample matrix is typically achieved using liquid-liquid extraction (LLE) with an organic solvent or, more commonly, solid-phase extraction (SPE).[20][23][24] For solid samples like soil and sediment, an initial extraction with a solvent like methanol may be performed, sometimes assisted by ultrasonication or microwave-assisted extraction (MAE).[22][25]

    • Clean-up and Concentration: The extract is often concentrated under a stream of nitrogen and may be passed through a clean-up column (e.g., Florisil) to remove interfering substances.[14]

  • Biological Samples (Urine, Plasma/Serum):

    • Enzymatic Deconjugation (for Urine): A significant portion of MBP in urine is present as a glucuronide conjugate. Therefore, an initial hydrolysis step using β-glucuronidase enzyme is essential to release the free MBP monoester for analysis.[14][20]

    • Extraction: Following hydrolysis, the sample is typically subjected to solid-phase extraction (SPE) to isolate and concentrate the analytes.[20]

    • Internal Standard: An isotopically labeled internal standard (e.g., ¹³C- or D-labeled MBP) is added at the beginning of the sample preparation process to correct for matrix effects and variations in extraction recovery and instrument response.

Analytical Instrumentation

A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for the quantification of MBP due to its high sensitivity, selectivity, and robustness.[14][22][26]

  • Chromatographic Separation: A reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.[27] Separation is typically achieved on a C18 column with a gradient elution mobile phase, often consisting of ammonium acetate in water and an organic solvent like methanol or acetonitrile.[22]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer is most commonly used, operating in negative ion electrospray ionization (ESI) mode.[22] Quantification is performed using Multiple Reaction Monitoring (MRM), where the instrument is set to monitor a specific precursor ion-to-product ion transition for MBP and its internal standard, providing excellent selectivity and minimizing matrix interference.[22][27]

B. Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another widely used technique for phthalate analysis.

  • Derivatization: MBP contains a polar carboxylic acid group, which makes it non-volatile. Therefore, a derivatization step (e.g., methylation with diazomethane) is required to convert it into a more volatile ester before GC analysis.[14]

  • Separation and Detection: The derivatized sample is injected into a gas chromatograph for separation, typically on a non-polar capillary column, followed by detection with a mass spectrometer.[20]

C. Fluorescence Polarization Immunoassay (FPIA): FPIA is a rapid and sensitive immunoassay that can be used for high-throughput screening of MBP in water and urine samples.[11] This method relies on the competition between MBP in the sample and a fluorescently labeled MBP tracer for binding to a specific antibody. The change in fluorescence polarization is proportional to the concentration of MBP in the sample.[11]

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Urine Sample Collection (in glass container) Spike Spike with Isotopically Labeled Internal Standard Sample->Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Spike->Hydrolysis SPE Solid-Phase Extraction (SPE) (Extraction & Concentration) Hydrolysis->SPE Elute Elution & Evaporation SPE->Elute Reconstitute Reconstitution in Mobile Phase Elute->Reconstitute Injection Injection into UHPLC System Reconstitute->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Detection) Ionization->Detection Data Data Processing & Quantification Detection->Data

Caption: General experimental workflow for the analysis of MBP in urine by LC-MS/MS.

Conclusion

This compound is a significant and ubiquitous biomarker of human exposure to dibutyl phthalate plasticizers. Its presence in the vast majority of the population, coupled with documented evidence of endocrine disruption and interference with critical cellular signaling pathways, underscores the importance of continued research and monitoring. The data clearly indicate that exposure originates from a wide range of consumer products, leading to measurable concentrations in various human tissues and fluids. For professionals in research and drug development, understanding the environmental sources, metabolic fate, and toxicological mechanisms of MBP is crucial. The application of highly sensitive analytical methods, such as LC-MS/MS, is essential for accurate exposure assessment and for elucidating the dose-response relationships that inform public health risk assessments and regulatory actions.

References

Monobutyl Phthalate: A Comprehensive Technical Review of its Biological Effects and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Monobutyl phthalate (MBP) is the primary and active metabolite of dibutyl phthalate (DBP), a widely used plasticizer in consumer products ranging from cosmetics and nail polish to food packaging and medical devices.[1][2] Human exposure to DBP is ubiquitous, leading to the systemic presence of MBP, which is considered an endocrine-disrupting chemical (EDC).[2][3] Growing concern over the potential adverse health effects of phthalate exposure has spurred extensive research into the biological activities of MBP. This technical guide provides a comprehensive review of the current state of MBP research, focusing on its effects on reproductive and developmental processes, the underlying molecular mechanisms, and the experimental protocols used in these investigations.

Biological Effects of this compound

MBP has been demonstrated to exert significant adverse effects on multiple biological systems, with the male reproductive system being a primary target. The effects are observed across various animal models and in vitro systems, raising concerns about potential human health risks.

Reproductive Toxicity

In males, MBP is a potent antiandrogenic agent.[4][5] It disrupts testicular steroidogenesis, the process of testosterone production, leading to a cascade of reproductive abnormalities.[6][7] Studies in rats have shown that in utero exposure to MBP can lead to decreased anogenital distance, undescended testes (cryptorchidism), and other malformations of the reproductive tract.[8] High doses of MBP have been associated with increased pre- and post-implantation loss in pregnant rats.[8][9] Furthermore, MBP exposure has been linked to reduced sperm concentration and motility.[10]

In female rats, high doses of MBP administered during early pregnancy were found to increase pre- and post-implantation loss, suggesting an impairment of uterine function.[9] Specifically, MBP was shown to suppress uterine decidualization, a critical process for embryo implantation.[9]

Developmental Toxicity

MBP is recognized as a developmental toxicant and embryotoxicant.[5][11] In animal studies, maternal exposure to MBP during gestation is associated with a range of fetal malformations.[8][11] Observed abnormalities in rat fetuses include cleft palate, deformities of the vertebral column, and dilatation of the renal pelvis.[11] These teratogenic effects are often observed at doses that also induce maternal toxicity, such as decreased body weight gain and food consumption.[11]

Endocrine Disruption

The reproductive and developmental toxicities of MBP are largely attributed to its activity as an endocrine disruptor. MBP does not appear to bind directly to the androgen receptor but exerts its antiandrogenic effects primarily by inhibiting testosterone synthesis.[3][6] This disruption of steroid hormone biosynthesis is a key mechanism underlying its toxicity.[12] Beyond the reproductive system, prenatal exposure to MBP has been associated with impaired maternal thyroid hormone levels, which could pose risks to pregnancy maintenance and fetal development.[13] Studies in pubertal male rats have also shown that MBP can lead to increased liver weight, decreased pancreas weight, and alterations in glucose and lipid metabolism.[14]

Quantitative Data on MBP Effects

The following tables summarize quantitative data from key studies, illustrating the dose-dependent effects of this compound on various biological endpoints.

Table 1: In Vivo Effects of this compound

Species/ModelDoseExposure Route & DurationObserved EffectReference
Wistar Rat (pregnant)500 & 625 mg/kg/dayGavage, Gestation Days 7-15Increased incidence of fetal malformations (cleft palate, vertebral deformity).[11]
Wistar Rat (pregnant)1000 mg/kg/dayGavage, Gestation Days 0-8Significant increase in pre- and post-implantation loss.[9]
Wistar Rat (male fetus)≥ 250 mg/kg/dayMaternal Gavage, Gestation Days 15-17Decreased anogenital distance and increased incidence of undescended testes.[8]
Marmoset (newborn male)500 mg/kgSingle Oral DoseSignificant suppression of blood testosterone levels 5 hours post-administration.[15][16]
Pubertal Male Rat200 & 400 mg/kg/dayGavage, 28 daysIncreased liver weight and decreased pancreas weight.[14]

Table 2: In Vitro Effects of this compound

Cell Line / ModelConcentrationExposure DurationObserved EffectReference
Mouse Leydig Tumor Cells (MLTC-1)≥ 200 µmol/L24 hoursInhibition of progesterone production.[3]
Mouse Leydig Tumor Cells (MLTC-1)10⁻⁷ & 10⁻⁶ M24 hoursIncreased progesterone production (low-dose effect).[17]
Rat Immature Leydig Cells≥ 50 nM3 hoursInhibition of androgen production.[7]
Human Adrenocortical Cells (H295R)500 µM48 hoursSignificant decrease in testosterone, androstenedione, and corticosterone levels.[12]
Mouse Testicular Cells (TM-3)IC₅₀ = 5173 µmol/LNot specifiedReduced cell viability.[18]
Mouse Ovarian Antral Follicles≥ 10 µg/ml48-72 hoursGrowth inhibition.[19]

Mechanisms of Action

Research has elucidated several molecular mechanisms through which MBP exerts its toxic effects, primarily centered on the disruption of steroidogenesis in Leydig cells.

Inhibition of Steroidogenesis

The primary mechanism of MBP's antiandrogenic action is the suppression of steroid hormone synthesis. This occurs downstream of the luteinizing hormone (LH) receptor and protein kinase A (PKA) activation.[3][6] The key target identified is the Steroidogenic Acute Regulatory (StAR) protein . StAR facilitates the transport of cholesterol into the mitochondria, which is the rate-limiting step in steroid hormone production.[3][6] MBP has been shown to downregulate the expression of both StAR mRNA and protein, thereby impeding the initial step of steroidogenesis.[3][6][20]

This inhibitory effect on StAR is regulated by several transcription factors. Studies have demonstrated that MBP exposure decreases the DNA-binding affinity and protein expression of Steroidogenic Factor 1 (SF-1) and reduces the phosphorylated form of GATA-4 .[20][21] These transcription factors are crucial for activating StAR gene expression. Interestingly, at very low, environmentally relevant doses, MBP has been shown to have the opposite effect, stimulating StAR expression and progesterone production by increasing the DNA-binding activity of SF-1, GATA-4, and C/EBP-beta.[17]

Induction of Ferroptosis

A novel mechanism identified for MBP-induced reproductive damage is the induction of ferroptosis in testicular Leydig cells.[18] Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. MBP treatment in TM-3 Leydig cells was shown to increase intracellular Fe²⁺ levels, elevate lipid peroxidation (measured by malondialdehyde, MDA), and decrease the expression of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects against ferroptosis.[18] This process appears to be mediated through the TNF/IL6/STAT3 signaling pathway.[18]

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in MBP research.

In Vitro Steroidogenesis Assay in Leydig Cells (MLTC-1)

This protocol is adapted from studies investigating the effects of MBP on hormone production in mouse Leydig tumor cells.[3][6][17]

  • Cell Culture: Mouse Leydig tumor cells (MLTC-1) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

  • MBP Treatment: Cells are plated in 24- or 96-well plates. After reaching desired confluency, the culture medium is replaced with fresh medium containing various concentrations of MBP (e.g., 0 to 800 µM) dissolved in a suitable solvent like DMSO (final concentration typically ≤ 0.1%). Cells are incubated with MBP for a specified period, commonly 24 hours.

  • Stimulation: To assess the pathway-specific effects, steroidogenesis is stimulated by adding agents such as human chorionic gonadotropin (hCG, to activate the LH receptor), 8-Bromo-cAMP (to bypass the receptor and directly activate PKA), or steroid precursors like 22(R)-hydroxycholesterol (which can freely enter mitochondria).[3][6]

  • Hormone Quantification: After the incubation period, the culture medium is collected. The concentration of progesterone or testosterone in the medium is quantified using specific Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) kits.[17]

  • Data Normalization: Hormone levels are often normalized to the total protein content of the cells in each well, which is determined using a protein assay like the BCA assay.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is used to measure changes in the mRNA levels of key steroidogenic genes like StAR.[17][20]

  • RNA Isolation: Following treatment with MBP, total RNA is extracted from the cells using a commercial kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: An equal amount of total RNA (e.g., 1 µg) from each sample is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction: The qPCR is performed using a real-time PCR system. The reaction mixture typically contains cDNA template, forward and reverse primers for the target gene (StAR) and a reference gene (e.g., β-actin or GAPDH), and a fluorescent dye-based detection chemistry (e.g., SYBR Green).

  • Data Analysis: The relative expression of the target gene is calculated using the comparative Cₜ (ΔΔCₜ) method. The expression level in MBP-treated samples is presented as a fold change relative to the vehicle-treated control group.

UPLC-MS/MS for Quantification of MBP in Biological Matrices

This protocol describes a highly sensitive method for detecting MBP in samples like plasma or tissue homogenates, adapted from a validated method for rat studies.[22]

  • Sample Preparation (Plasma): Plasma samples are subjected to protein precipitation by adding a solvent like acetonitrile. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • Sample Preparation (Tissue Homogenate): Tissue samples (e.g., whole pups) are homogenized. The homogenate undergoes extraction and delipidation using acetonitrile. A freeze-thaw cycle (e.g., using liquid nitrogen) can be employed to enhance cell lysis and extraction efficiency.[22]

  • Chromatographic Separation: The supernatant from the prepared sample is injected into an Ultra-Performance Liquid Chromatography (UPLC) system. Separation is achieved on a reverse-phase column (e.g., C18) using a specific mobile phase gradient.

  • Mass Spectrometry Detection: The eluent from the UPLC is directed to a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source, typically operated in the negative ion mode.[22]

  • Quantification: MBP is quantified using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored. A stable isotope-labeled internal standard is used to ensure accuracy. The concentration is determined by comparing the analyte's response to a standard curve prepared in the same biological matrix.[22]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key mechanisms and experimental processes discussed in this review.

G MBP This compound (MBP) SF1 SF-1 (Steroidogenic Factor 1) MBP->SF1 Inhibits Expression GATA4 p-GATA-4 (Phosphorylated GATA-4) MBP->GATA4 Inhibits Phosphorylation StAR_Gene StAR Gene Transcription SF1->StAR_Gene Activates GATA4->StAR_Gene Activates StAR_Protein StAR Protein StAR_Gene->StAR_Protein Translation Cholesterol_Transport Mitochondrial Cholesterol Transport StAR_Protein->Cholesterol_Transport Facilitates Steroidogenesis Steroid Hormone Production (e.g., Testosterone) Cholesterol_Transport->Steroidogenesis Rate-limiting step

Caption: MBP inhibits steroidogenesis by downregulating key transcription factors (SF-1, GATA-4).

G MBP This compound (MBP) TNF_pathway TNF/IL6/STAT3 Signaling Pathway MBP->TNF_pathway Activates GPX4 GPX4 Expression MBP->GPX4 Inhibits Lipid_ROS Lipid Peroxidation (ROS Accumulation) TNF_pathway->Lipid_ROS Promotes GPX4->Lipid_ROS Prevents Ferroptosis Ferroptosis (Cell Death) Lipid_ROS->Ferroptosis

Caption: MBP induces ferroptosis in Leydig cells via the TNF/IL6/STAT3 pathway and GPX4 inhibition.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (e.g., Plasma, Tissue) Extraction Protein Precipitation / Solvent Extraction Sample->Extraction Cleanup Centrifugation & Supernatant Collection Extraction->Cleanup UPLC UPLC Separation (C18 Column) Cleanup->UPLC MSMS Tandem MS Detection (ESI-, MRM) UPLC->MSMS Quant Quantification (vs. Standard Curve) MSMS->Quant

Caption: General experimental workflow for the analysis of MBP by UPLC-MS/MS.

References

An In-depth Technical Guide to the Synthesis and Purification of Monobutyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and purification of monobutyl phthalate (MBP) for researchers, scientists, and drug development professionals. The document details the primary synthetic route from phthalic anhydride and n-butanol, followed by various purification methodologies, including acid-base extraction, crystallization, and preparative high-performance liquid chromatography (HPLC).

Synthesis of this compound

The principal method for synthesizing this compound is the mono-esterification of phthalic anhydride with n-butanol. This reaction is the first step in the production of the more common diester, dibutyl phthalate (DBP). To selectively obtain MBP, the reaction conditions, particularly the stoichiometry of the reactants and the temperature, must be carefully controlled.

The reaction proceeds via a nucleophilic acyl substitution mechanism where the butanol attacks one of the carbonyl carbons of the phthalic anhydride, leading to the opening of the anhydride ring and the formation of the monoester.

Reaction Scheme:

Phthalic Anhydride + n-Butanol → this compound

Experimental Protocol for this compound Synthesis

This protocol is based on established methods for the selective synthesis of phthalic acid monoesters.

Materials:

  • Phthalic anhydride

  • n-Butanol

  • Benzene (or Toluene as a less hazardous alternative)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Concentrated Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and washing (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phthalic anhydride and a slight molar excess of n-butanol in a solvent such as benzene or toluene. A typical molar ratio would be 1:1.2 (phthalic anhydride to n-butanol).

  • Heat the reaction mixture to reflux (approximately 80-110 °C, depending on the solvent) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent and excess n-butanol under reduced pressure using a rotary evaporator.

  • The resulting crude product will be a mixture of this compound, unreacted starting materials, and potentially a small amount of dibutyl phthalate.

Synthesis Data

The following table summarizes typical quantitative data for the synthesis of this compound.

ParameterValueReference
Molar Ratio (Phthalic Anhydride:n-Butanol)1:1 to 1:1.5General Esterification Principles
Reaction Temperature80-110 °C[1]
Reaction Time4-6 hours[1]
Typical Yield (Crude)80-90%[1]

Purification of this compound

The purification of the crude this compound is crucial to remove unreacted starting materials and byproducts. The presence of a carboxylic acid group in MBP allows for straightforward purification by acid-base extraction. Further purification can be achieved by crystallization or preparative HPLC.

Purification by Acid-Base Extraction

This method leverages the acidic nature of the carboxylic acid group in MBP, which allows it to be converted into a water-soluble salt.

  • Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash it with a 5% aqueous sodium bicarbonate solution. The this compound will react with the bicarbonate to form its sodium salt, which is soluble in the aqueous layer. The unreacted n-butanol and any dibutyl phthalate byproduct will remain in the organic layer.

  • Separate the aqueous layer containing the sodium this compound.

  • Repeat the extraction of the organic layer with the sodium bicarbonate solution to ensure complete recovery of the monoester.

  • Combine the aqueous extracts and cool the solution in an ice bath.

  • Slowly acidify the aqueous solution with concentrated hydrochloric acid with stirring until the solution is acidic (pH ~2), which will cause the this compound to precipitate out as a white solid.

  • Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining salts.

  • Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.

Purification by Crystallization

Crystallization is an effective method for obtaining high-purity this compound. The choice of solvent is critical for successful crystallization.

  • Dissolve the dried this compound obtained from acid-base extraction in a minimum amount of a suitable hot solvent or solvent mixture. Based on solubility data, solvents such as methanol, ethanol, or mixtures with water could be effective.

  • Once the solid is completely dissolved, allow the solution to cool slowly to room temperature.

  • For further crystallization, place the flask in an ice bath or a refrigerator.

  • Collect the resulting crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold crystallization solvent to remove any impurities adhering to the crystal surface.

  • Dry the crystals thoroughly to remove any residual solvent.

Purification by Preparative HPLC

For very high purity requirements, preparative high-performance liquid chromatography (HPLC) can be employed.

  • Dissolve the this compound in a suitable solvent that is compatible with the mobile phase, such as a mixture of acetonitrile and water.

  • Use a reverse-phase C18 column for the separation.

  • A typical mobile phase would be a gradient of acetonitrile and water, with a small amount of an acid modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the acidic analyte.

  • Optimize the gradient and flow rate to achieve good separation between this compound and any remaining impurities.

  • Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the this compound peak.

  • Combine the collected fractions and remove the mobile phase solvents under reduced pressure to obtain the purified product.

Purification Data

The following table summarizes the expected purity levels for each purification method.

Purification MethodExpected PurityNotes
Acid-Base Extraction>95%Efficient for removing non-acidic impurities.
Crystallization>98%Purity depends on the chosen solvent and technique.
Preparative HPLC>99%Capable of achieving very high purity.

Visualizations

Synthesis Pathway

Monobutyl_Phthalate_Synthesis PhthalicAnhydride Phthalic Anhydride ReactionMixture Reaction Mixture (Reflux in Benzene/Toluene) PhthalicAnhydride->ReactionMixture nButanol n-Butanol nButanol->ReactionMixture CrudeMBP Crude this compound ReactionMixture->CrudeMBP 4-6 hours 80-110 °C

Caption: Synthesis pathway of this compound.

Purification Workflow: Acid-Base Extraction

Purification_Workflow_AcidBase cluster_extraction Acid-Base Extraction CrudeMBP Crude MBP in Organic Solvent AddBase Wash with 5% NaHCO₃ (aq) CrudeMBP->AddBase Separation1 Separatory Funnel AddBase->Separation1 AqueousLayer Aqueous Layer (Sodium this compound) Separation1->AqueousLayer Aqueous Phase OrganicLayer Organic Layer (Impurities) Separation1->OrganicLayer Organic Phase Acidify Acidify with HCl (aq) AqueousLayer->Acidify Precipitation Precipitation of MBP Acidify->Precipitation Filtration Vacuum Filtration Precipitation->Filtration PureMBP Pure this compound Filtration->PureMBP

Caption: Workflow for MBP purification by acid-base extraction.

General Purification Workflow

General_Purification_Workflow Start Crude this compound PurificationStep1 Acid-Base Extraction Start->PurificationStep1 IntermediateProduct Partially Purified MBP PurificationStep1->IntermediateProduct PurificationStep2 Crystallization IntermediateProduct->PurificationStep2 Optional PurificationStep3 Preparative HPLC IntermediateProduct->PurificationStep3 Optional, for highest purity FinalProduct High-Purity this compound PurificationStep2->FinalProduct PurificationStep3->FinalProduct

Caption: General workflow for the purification of MBP.

References

Health effects of monobutyl phthalate exposure in humans

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Health Effects of Monobutyl Phthalate Exposure in Humans

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (MBP), the primary metabolite of dibutyl phthalate (DBP), is a ubiquitous environmental contaminant due to the widespread use of its parent compound in consumer products. This technical guide provides a comprehensive overview of the current scientific understanding of the health effects of MBP exposure in humans. The document synthesizes quantitative data from epidemiological and in vitro studies, details key experimental protocols for exposure and outcome assessment, and visualizes the underlying molecular mechanisms and workflows. The primary focus is on the reproductive, endocrine, and metabolic effects of MBP, offering a resource for researchers and professionals in toxicology and drug development.

Health Effects of this compound Exposure

Human exposure to MBP has been associated with a range of adverse health outcomes, primarily targeting the reproductive and endocrine systems. The following sections summarize the key findings.

Male Reproductive Health

A significant body of evidence links MBP exposure to detrimental effects on male reproductive function. Epidemiological studies have consistently found an association between urinary MBP concentrations and altered semen quality.[1][2][3]

  • Sperm Concentration and Motility: Studies have reported a dose-response relationship between MBP levels and a higher likelihood of having low sperm concentration and motility.[1][2] For instance, men with higher urinary MBP concentrations have been found to be more likely to have sperm concentrations below the World Health Organization's reference values.[4]

  • Fertility: Male partners' exposure to MBP has been associated with a longer time to pregnancy in couples trying to conceive.[3]

  • Anogenital Distance (AGD): Prenatal exposure to MBP has been linked to a shorter anogenital distance in male infants, which is considered a sensitive marker of androgen action during fetal development.[5][6]

Female Reproductive Health

The impact of MBP on female reproductive health is an area of active research, with studies suggesting potential associations with conditions like endometriosis.

  • Endometriosis: Some studies have found a positive association between urinary MBP concentrations and the presence of endometriosis.[7][8] One study reported an odds ratio of 1.36 for endometriosis when comparing the highest quartile of urinary MBP to the lowest three quartiles.[7][8] However, the evidence is not entirely consistent across all studies.[9]

  • Ovarian Function: In vitro studies using animal models suggest that phthalate metabolites, including MBP, may act on the ovary through peroxisome proliferator-activated receptors (PPARs), potentially impacting ovarian function.[10][11]

Endocrine Disruption

MBP is recognized as an endocrine-disrupting chemical that can interfere with hormone synthesis and signaling.

  • Steroidogenesis: In vitro studies have demonstrated that MBP can inhibit the production of key steroid hormones, such as testosterone.[12][13][14] This is thought to occur, in part, by downregulating the expression of the Steroidogenic Acute Regulatory (StAR) protein, which plays a crucial role in the transport of cholesterol into the mitochondria for hormone synthesis.

  • PPAR Activation: MBP has been shown to activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in regulating gene expression related to metabolism and inflammation.[15][16] This activation is a key mechanism through which MBP may exert its biological effects.

Quantitative Data on Health Effects

The following tables summarize the quantitative findings from key studies on the health effects of MBP exposure.

Table 1: Association between Urinary this compound (MBP) Concentration and Male Reproductive Health Outcomes

Health OutcomeStudy PopulationExposure MetricResultReference
Low Sperm Concentration (<20 million/mL)463 male partners of subfertile couplesUrinary MBP (quartiles)Odds Ratio = 3.3 (95% CI: not specified) for highest vs. lowest quartile (p for trend = 0.04)[1]
Low Sperm Motility (<50% motile)463 male partners of subfertile couplesUrinary MBP (quartiles)Odds Ratio = 1.8 (95% CI: not specified) for highest vs. lowest quartile (p for trend = 0.04)[1]
Low Sperm Concentration232 men from the general populationUrinary MBP (above vs. below median)Odds Ratio = 1.97 (95% CI: 0.97-4.04)[4]
Low Sperm Motility168 men from subfertile couplesUrinary MBP (tertiles)Odds Ratio = 3.0 (95% CI: not specified) for highest vs. lowest tertile (p for trend = 0.02)[2][3]

Table 2: Association between Urinary this compound (MBP) Concentration and Female Reproductive Health Outcomes

Health OutcomeStudy PopulationExposure MetricResultReference
Endometriosis1,227 women from NHANESUrinary MBP (highest vs. lowest three quartiles)Odds Ratio = 1.36 (95% CI: 0.77–2.41)[7][8]
Endometriosis or Leiomyomata1,227 women from NHANESUrinary MBP (highest vs. lowest three quartiles)Odds Ratio = 1.71 (95% CI: 1.07–2.75)[7][8]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Measurement of Urinary this compound

The standard method for quantifying MBP in human urine is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[1][2][4][17][18][19][20]

  • Sample Preparation:

    • Urine samples are collected in phthalate-free containers and stored at -20°C or lower until analysis.[21]

    • An internal standard, typically a stable isotope-labeled version of MBP (e.g., ¹³C₄-MBP), is added to the urine sample to account for analytical variability.[20]

    • Since MBP is often present in urine as a glucuronide conjugate, enzymatic deconjugation is performed using β-glucuronidase to release the free MBP.[18][20]

    • The sample is then subjected to solid-phase extraction (SPE) to isolate and concentrate the phthalate metabolites from the urine matrix.[4][17][18][20]

    • The extracted sample is evaporated to dryness and reconstituted in a solvent suitable for HPLC injection.[20]

  • HPLC-MS/MS Analysis:

    • The reconstituted sample is injected into an HPLC system equipped with a reverse-phase column to separate MBP from other components in the sample.

    • The eluent from the HPLC is introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[18][19]

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify MBP based on its specific precursor and product ion transitions.

    • Quantification is performed by comparing the peak area of the native MBP to that of the isotope-labeled internal standard.

Semen Analysis

Semen quality is assessed according to the World Health Organization (WHO) guidelines and often supplemented with strict morphology criteria.[1][2][22]

  • Sample Collection: Semen samples are collected by masturbation after a recommended period of ejaculatory abstinence (typically 2-5 days).

  • Macroscopic Examination: The sample is assessed for volume, pH, viscosity, and appearance.

  • Microscopic Examination:

    • Sperm Concentration: The number of sperm per milliliter of semen is determined using a counting chamber (e.g., Makler or Neubauer).

    • Sperm Motility: The percentage of motile sperm is assessed, often categorized into progressive, non-progressive, and immotile sperm.

    • Sperm Morphology: The percentage of sperm with normal shape and size is evaluated using stained smears, often according to the Tygerberg-Kruger strict criteria.[1][2]

Measurement of Anogenital Distance (AGD) in Infants

AGD is a sensitive anthropometric measurement that reflects the in-utero androgen environment.[5][6][23][24][25]

  • Procedure:

    • The infant is placed in a supine position with hips flexed and legs held apart.

    • A digital caliper is used to measure the distance from the center of the anus to the base of the scrotum (in males) or the posterior fourchette (in females).

    • Multiple measurements are typically taken by trained personnel to ensure accuracy and reliability.

    • AGD is often adjusted for body size (e.g., weight or length) to provide an anogenital index (AGI).[5]

Signaling Pathways and Mechanisms of Action

MBP is believed to exert its health effects through multiple molecular pathways. The following diagrams illustrate some of the key mechanisms.

This compound and PPAR Signaling Pathway

MBP_PPAR_Pathway MBP This compound (MBP) PPAR Peroxisome Proliferator-Activated Receptor (PPARα/γ) MBP->PPAR Activates RXR Retinoid X Receptor (RXR) PPAR->RXR Heterodimerizes with PPRE PPAR Response Element (PPRE) in DNA RXR->PPRE Binds to TargetGenes Target Gene Transcription (e.g., related to lipid metabolism, inflammation) PPRE->TargetGenes Regulates BiologicalEffects Biological Effects (e.g., altered lipid metabolism, endocrine disruption) TargetGenes->BiologicalEffects Leads to

Caption: MBP activation of the PPAR signaling pathway.

This compound and Disruption of Steroidogenesis

MBP_Steroidogenesis_Pathway MBP This compound (MBP) TranscriptionFactors Transcription Factors (e.g., SF-1, GATA-4) MBP->TranscriptionFactors Inhibits activity/expression StAR_Gene StAR Gene MBP->StAR_Gene Downregulates expression TranscriptionFactors->StAR_Gene Regulates transcription StAR_Protein StAR Protein StAR_Gene->StAR_Protein Leads to expression CholesterolTransport Cholesterol Transport into Mitochondria StAR_Protein->CholesterolTransport Mediates SteroidHormone Steroid Hormone Synthesis (e.g., Testosterone) CholesterolTransport->SteroidHormone Rate-limiting step for

Caption: MBP-induced disruption of steroidogenesis via StAR protein.

Experimental Workflow for Human Biomonitoring of MBP

MBP_Biomonitoring_Workflow cluster_collection Sample Collection cluster_analysis Laboratory Analysis cluster_data Data Analysis UrineCollection Urine Sample Collection SamplePrep Sample Preparation (Enzymatic Deconjugation, SPE) UrineCollection->SamplePrep HPLC_MSMS HPLC-MS/MS Analysis SamplePrep->HPLC_MSMS Quantification Quantification of MBP HPLC_MSMS->Quantification StatisticalAnalysis Statistical Analysis Quantification->StatisticalAnalysis HealthOutcome Association with Health Outcomes StatisticalAnalysis->HealthOutcome

Caption: Workflow for MBP exposure and health outcome assessment.

Conclusion and Future Directions

The evidence presented in this technical guide indicates that exposure to this compound is associated with adverse health effects in humans, particularly concerning male and female reproductive health and endocrine function. The quantification of these associations and the elucidation of the underlying molecular mechanisms are critical for risk assessment and the development of potential therapeutic or preventative strategies.

Future research should focus on:

  • Longitudinal studies to establish clearer causal relationships between MBP exposure and health outcomes.

  • Investigation of the effects of MBP exposure during critical windows of development, such as gestation and puberty.

  • Further elucidation of the signaling pathways affected by MBP to identify potential targets for intervention.

  • Assessment of the effects of co-exposure to MBP and other environmental contaminants.

This guide serves as a foundational resource for professionals working to understand and mitigate the health risks associated with this compound exposure.

References

Monobutyl Phthalate: A Technical Guide on its Role in Reproductive and Developmental Toxicology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monobutyl phthalate (MBP), the primary metabolite of the widely used plasticizer dibutyl phthalate (DBP), is a significant environmental endocrine disruptor with well-documented adverse effects on reproductive and developmental health. This technical guide provides a comprehensive overview of the current scientific understanding of MBP's toxicological profile, focusing on its mechanisms of action, quantitative effects, and the experimental methodologies used in its assessment. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development engaged in the study of endocrine-disrupting chemicals and their impact on human health.

Introduction

Phthalates are a class of synthetic chemicals extensively used as plasticizers to enhance the flexibility and durability of various consumer and industrial products.[1] Dibutyl phthalate (DBP) is one of the most common phthalates, and its widespread use leads to ubiquitous human exposure through ingestion, inhalation, and dermal contact.[1][2] In the body, DBP is rapidly metabolized to its active form, this compound (MBP), which is considered the primary mediator of its reproductive and developmental toxicity.[3][4] Growing evidence from both animal and human studies has linked MBP exposure to a range of adverse outcomes, including hormonal disruptions, impaired fertility, and developmental abnormalities.[5][6][7] This guide synthesizes the key findings on MBP's toxicological effects, with a focus on the underlying molecular mechanisms, quantitative data from pivotal studies, and detailed experimental protocols.

Effects on Male Reproductive Toxicology

MBP is a potent anti-androgenic agent that primarily disrupts male reproductive function by inhibiting testosterone biosynthesis in Leydig cells.[8][9][10] Unlike classical anti-androgens, MBP does not bind to the androgen receptor but rather targets key steps in the steroidogenesis pathway.[2][11]

Disruption of Steroidogenesis

MBP has been shown to have a biphasic effect on steroidogenesis, with low doses sometimes stimulating and high doses consistently inhibiting hormone production.[2][11] The primary mechanism of inhibition involves the downregulation of the Steroidogenic Acute Regulatory (StAR) protein, which is the rate-limiting step in cholesterol transport into the mitochondria for conversion to pregnenolone.[8][12]

At high doses, MBP inhibits progesterone production and the expression of StAR mRNA and protein.[8][12] This is mediated through the decreased DNA-binding affinity and protein expression of key transcription factors that regulate StAR, including Steroidogenic Factor-1 (SF-1) and GATA-4.[8] While total GATA-4 protein levels may remain unchanged, its phosphorylation can be decreased.[8]

At low doses (e.g., 10⁻⁷ M and 10⁻⁶ M), MBP has been observed to increase steroidogenesis in mouse Leydig tumor cells (MLTC-1).[2] This stimulatory effect is also linked to the upregulation of StAR, which is driven by increased DNA-binding and protein expression of SF-1, GATA-4, and CCAAT/enhancer-binding protein-beta (C/EBP-β).[2] Additionally, the expression of DAX-1, a negative regulator of SF-1, is downregulated at these low concentrations.[2]

MBP_Steroidogenesis_Pathway cluster_high_dose High Dose MBP cluster_low_dose Low Dose MBP High_MBP High Dose MBP SF1_GATA4_down SF-1 & GATA-4 (DNA binding & expression) High_MBP->SF1_GATA4_down StAR_down StAR Expression SF1_GATA4_down->StAR_down down-regulates Testosterone_down Testosterone Production StAR_down->Testosterone_down leads to decreased Low_MBP Low Dose MBP SF1_GATA4_CEBP_up SF-1, GATA-4, C/EBP-β (DNA binding & expression) Low_MBP->SF1_GATA4_CEBP_up DAX1_down DAX-1 Expression Low_MBP->DAX1_down StAR_up StAR Expression SF1_GATA4_CEBP_up->StAR_up up-regulates DAX1_down->StAR_up disinhibits Testosterone_up Testosterone Production StAR_up->Testosterone_up leads to increased

Testicular Dysgenesis Syndrome (TDS)-like Effects

In utero exposure to MBP in rats induces a spectrum of male reproductive disorders that resemble human Testicular Dysgenesis Syndrome (TDS).[3] These include cryptorchidism (undescended testes), hypospadias, and reduced anogenital distance (AGD), which is a sensitive marker of androgen action during development.[13][14]

Quantitative Data on Male Reproductive Endpoints
EndpointSpecies/ModelMBP Concentration/DoseEffectReference
Progesterone ProductionMouse Leydig Tumor Cells (MLTC-1)200 µM and higherSignificant inhibition[12]
Progesterone ProductionMouse Leydig Tumor Cells (MLTC-1)10⁻⁷ M and 10⁻⁶ MIncreased production[2]
Androgen ProductionRat Immature Leydig Cells50 nMInhibition[9]
StAR mRNA ExpressionMouse Leydig Tumor Cells (MLTC-1)10⁻⁷ M1.28-fold increase[2]
StAR mRNA ExpressionMouse Leydig Tumor Cells (MLTC-1)10⁻⁶ M1.55-fold increase[2]
StAR Protein ExpressionMouse Leydig Tumor Cells (MLTC-1)10⁻⁷ M1.97-fold increase[2]
StAR Protein ExpressionMouse Leydig Tumor Cells (MLTC-1)10⁻⁶ M4.17-fold increase[2]
Anogenital Distance (AGD)Male Rat Fetuses250 mg/kg/day (maternal exposure)Significant decrease[13][14]
Undescended TestesMale Rat Fetuses250 mg/kg/day (maternal exposure)Significant increase in incidence[13][14]
Testosterone LevelsNeonatal Marmosets500 mg/kg (single dose)Significant suppression after 5 hours[15][16]
Leydig Cell VolumeNeonatal Marmosets500 mg/kg/day for 14 daysIncreased (consistent with compensatory hyperplasia/hypertrophy)[15][16]

Effects on Female Reproductive Toxicology

The effects of MBP on the female reproductive system are less characterized than in males, but emerging evidence suggests it can interfere with fertility and pregnancy outcomes.[5]

Uterine Function and Pregnancy Outcomes

In pregnant rats, high doses of MBP (1000 mg/kg) have been shown to increase both pre- and post-implantation loss.[14][17] This is partly attributed to the suppression of uterine decidualization, a critical process for embryo implantation and pregnancy maintenance.[17] Epidemiological studies in humans have associated higher urinary MBP concentrations with lower fecundability.[18]

Ovarian Function

In vitro studies on human granulosa cells have shown that mono-n-butyl phthalate (MnBP) can alter the expression of cytokines and genes related to the cell cycle and steroidogenesis, including an increase in progesterone production at low doses.[19]

Quantitative Data on Female Reproductive Endpoints
EndpointSpecies/ModelMBP Concentration/DoseEffectReference
Pre- and Post-implantation LossPregnant Rats1000 mg/kg/daySignificant increase[14][17]
Uterine DecidualizationPseudopregnant Rats1000 mg/kg/daySignificant decrease[17]
FecundabilityHumansInterquartile range increase in urinary MBPFecundability Odds Ratio = 0.82 (lower fecundability)[18]

Developmental Toxicology

Prenatal exposure to MBP can lead to a range of developmental toxicities beyond the reproductive system.

General Developmental Effects

In rats, maternal exposure to MBP at doses of 500 mg/kg and higher during organogenesis (days 7-15 of pregnancy) resulted in a significant increase in post-implantation loss, decreased fetal weight, and a higher incidence of malformations such as cleft palate and skeletal deformities.[14][20]

Neurodevelopmental Effects

Prenatal exposure to MBP has been associated with adverse neurodevelopmental outcomes in infants. In male infants, prenatal MBP exposure was inversely associated with the Mental Development Index (MDI) and Psychomotor Development Index (PDI) at 6 months of age.[21]

Quantitative Data on Developmental Endpoints
EndpointSpecies/ModelMBP Dose (Maternal)EffectReference
Fetal MalformationsRats500 mg/kg/dayIncreased incidence[14][20]
Post-implantation LossRats500 mg/kg/daySignificant increase[20]
Fetal WeightRats500 mg/kg/daySignificant decrease[20]
Mental Development Index (MDI)Male InfantsPrenatal exposureInversely associated[21]
Psychomotor Development Index (PDI)Male InfantsPrenatal exposureInversely associated[21]

Other Toxicological Mechanisms

Recent research has begun to explore other cellular pathways affected by MBP.

Ferroptosis

MBP has been shown to induce ferroptosis, a form of iron-dependent programmed cell death, in testicular Sertoli cells (TM-3 cell line).[22] This process is reportedly mediated through the TNF/IL6/STAT3 signaling pathway.[22]

MBP_Ferroptosis_Pathway MBP This compound (MBP) TNF TNF MBP->TNF IL6 IL6 TNF->IL6 STAT3 STAT3 IL6->STAT3 Ferroptosis Ferroptosis (in TM-3 Sertoli Cells) STAT3->Ferroptosis induces

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on MBP toxicology.

In Vitro Steroidogenesis Assay in MLTC-1 Cells
  • Cell Line: Mouse Leydig tumor cells (MLTC-1) are a common model for studying steroidogenesis.

  • Cell Culture: Cells are typically cultured in a suitable medium, such as RPMI 1640, supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • MBP Treatment: MBP is dissolved in a solvent like dimethyl sulfoxide (DMSO) and added to the culture medium at various concentrations (e.g., 10⁻⁹ M to 800 µM) for a specified duration, often 24 hours.[2][12]

  • Stimulation of Steroidogenesis: To assess the impact on the steroidogenic pathway, cells may be co-treated with stimulating agents such as human chorionic gonadotropin (hCG), 8-Bromo-cAMP, or progesterone precursors like 22(R)-hydroxycholesterol.[12]

  • Hormone Quantification: Progesterone or testosterone levels in the culture medium are quantified using methods like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Gene and Protein Expression Analysis:

    • Quantitative PCR (qPCR): RNA is extracted from the cells, reverse transcribed to cDNA, and qPCR is performed to measure the mRNA expression levels of key steroidogenic genes like StAR, Cyp11a1, and Hsd3b1.[8][9]

    • Western Blot: Protein lysates are prepared, and western blotting is used to determine the protein levels of StAR, SF-1, GATA-4, etc.[2][8]

  • Transcription Factor DNA-Binding Assay:

    • Electrophoretic Mobility Shift Assay (EMSA): Nuclear extracts are prepared, and EMSA is conducted to assess the DNA-binding activity of transcription factors like SF-1 and GATA-4 to their specific DNA consensus sequences.[2][8]

Steroidogenesis_Assay_Workflow Start Culture MLTC-1 Cells Treatment Treat with MBP ± Stimulants (hCG, cAMP) Start->Treatment Incubate Incubate for 24 hours Treatment->Incubate Collect Collect Culture Medium and Cell Lysates Incubate->Collect Hormone Quantify Hormones (ELISA/RIA) Collect->Hormone RNA RNA Extraction -> qPCR Collect->RNA Protein Protein Extraction -> Western Blot Collect->Protein Nuclear Nuclear Extraction -> EMSA Collect->Nuclear Analyze Analyze Data Hormone->Analyze RNA->Analyze Protein->Analyze Nuclear->Analyze

In Vivo Developmental Toxicity Study in Rats
  • Animal Model: Pregnant Wistar or Sprague-Dawley rats are commonly used.

  • Dosing Regimen: MBP is administered to pregnant dams by oral gavage during specific gestational windows, such as days 15-17 for assessing anti-androgenic effects or days 7-15 for general developmental toxicity.[13][20] Doses can range from 250 to 1000 mg/kg/day.[13][17]

  • Maternal Monitoring: Maternal body weight and food consumption are monitored throughout the study.

  • Fetal Examination: On a specific gestational day (e.g., day 20), dams are euthanized, and fetuses are examined for:

    • Viability: Number of live and dead fetuses, and implantation sites.

    • Morphology: Body weight, crown-rump length, and external malformations.

    • Reproductive Endpoints: Anogenital distance (AGD) is measured in male and female pups, and the position of the testes (scrotal or undescended) is determined.[13]

    • Skeletal and Visceral Examinations: A subset of fetuses is processed for skeletal staining (e.g., with Alizarin red S and Alcian blue) and visceral examination to detect internal abnormalities.[20]

  • Statistical Analysis: Data are analyzed using appropriate statistical tests to compare treated groups with the control group.

Conclusion

This compound is a potent reproductive and developmental toxicant that exerts its effects through multiple mechanisms, most notably the disruption of androgen biosynthesis. The wealth of quantitative data from in vitro and in vivo studies provides a strong basis for understanding its dose-dependent effects. The signaling pathways involved in both steroidogenic disruption and other toxicological endpoints like ferroptosis are becoming increasingly clear. For professionals in research and drug development, a thorough understanding of MBP's toxicological profile is crucial for assessing the risks of environmental chemical exposures and for developing safer alternatives. Continued research is necessary to further elucidate the complex interactions of MBP with biological systems, particularly in the context of co-exposures to other environmental contaminants.

References

In Vivo Metabolism and Pharmacokinetics of Monobutyl Phthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism and pharmacokinetics of monobutyl phthalate (MBP), the primary and biologically active metabolite of dibutyl phthalate (DBP). This document synthesizes key findings on MBP's metabolic pathways, pharmacokinetic profiles across different species, and the molecular mechanisms affected by its exposure. Detailed experimental protocols for conducting in vivo studies and quantitative data are presented to support further research and drug development efforts in this area.

In Vivo Metabolism of this compound

Dibutyl phthalate (DBP) is rapidly and extensively metabolized to this compound (MBP) in vivo by non-specific esterases and lipases, primarily in the gastrointestinal tract and liver[1]. MBP is considered the main active metabolite responsible for the toxic effects associated with DBP exposure.

The primary metabolic pathway of MBP involves two main phases:

  • Phase I Metabolism: The initial hydrolysis of DBP to MBP is the key activation step.

  • Phase II Metabolism: MBP is further metabolized, predominantly through glucuronidation, to form this compound glucuronide (MBP-G)[2][3][4]. This conjugation reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of MBP, facilitating its excretion[2][3][4]. MBP-G is a major metabolite detected in both plasma and urine[3]. Species differences in the rate of glucuronidation have been observed, with human liver microsomes showing higher rates than those from rats or mice[2][3][4].

dot

MBP_Metabolism DBP Dibutyl Phthalate (DBP) MBP This compound (MBP) (Active Metabolite) DBP->MBP Hydrolysis (Esterases, Lipases) MBP_G This compound Glucuronide (MBP-G) (Excreted Form) MBP->MBP_G Glucuronidation (UGTs) Excretion Urinary Excretion MBP_G->Excretion

Metabolic pathway of Dibutyl Phthalate (DBP) to this compound (MBP) and its glucuronide.

In Vivo Pharmacokinetics of this compound

The pharmacokinetic profile of MBP has been investigated in various animal models and in humans. Following oral administration of DBP, MBP is readily absorbed and distributed to various tissues.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of MBP in different species and under various experimental conditions. It is important to note that most studies administer the parent compound, DBP, and measure the resulting MBP concentrations.

Table 1: Pharmacokinetic Parameters of this compound (MBP) in Female CD-1 Mice after a Single Oral Gavage Dose of Dibutyl Phthalate (DBP) [5]

Dose of DBP (mg/kg)MatrixTmax (h)Cmax (µg/mL or µg/g)
1Serum60.018 ± 0.005
Liver62.215 ± 0.319
Ovary22.641 ± 0.889
10Serum2-60.290 ± 0.056
Liver619.358 ± 6.158
Ovary210.001 ± 1.184
1000Serum2-615.742 ± 2.46
Liver6235.098 ± 67.735
Ovary6166.232 ± 46.321

Table 2: Pharmacokinetic Parameters of this compound (MBP) in Female CD-1 Mice after 10 Repeated Daily Oral Gavage Doses of Dibutyl Phthalate (DBP) [5]

Dose of DBP (mg/kg/day)MatrixTmax (h)Cmax (µg/mL or µg/g)
10Serum20.762 ± 0.096
Liver236.942 ± 3.490
Ovary210.428 ± 1.488
1000Serum275.604 ± 10.736
Liver21255.946 ± 215.288
Ovary2780.201 ± 130.403

Table 3: Elimination Half-Life of this compound (MBP) in Humans and Rats

SpeciesSexAdministrationDoseElimination Half-Life (t½)Reference
HumanMaleOral (D4-MBP)10 µg/kg bw1.9 ± 0.5 h[6]
Rat (Pregnant)FemaleIV (MBP)10, 30, or 50 mg/kgRapid disappearance from plasma within 24h
RatMaleIV (DBP)30 mg/kgDBP elimination half-life: 217 ± 131 min[7]

Note: Data for oral administration of MBP in rats to directly determine its half-life were not available in the reviewed literature. The data for DBP in rats is provided for context.

Experimental Protocols

This section outlines detailed methodologies for key experiments in the study of MBP's in vivo metabolism and pharmacokinetics.

Animal Models

Commonly used animal models for studying phthalate pharmacokinetics include rats (Sprague-Dawley, Wistar) and mice (CD-1, C57BL/6)[5][8][9]. The choice of model can depend on the specific research question, with humanized-liver mice being used for studies aiming to extrapolate data to humans[2][3][4].

Oral Gavage Administration in Rodents

Oral gavage is a standard method for precise oral dosing of substances to rodents.

Materials:

  • Appropriately sized gavage needles (flexible or curved with a ball tip).

  • Syringes.

  • Weighing scale.

  • Vehicle for the test substance (e.g., corn oil).

Procedure:

  • Weigh the animal to determine the correct dosing volume. The maximum recommended volume is typically 10 ml/kg for mice and 10-20 ml/kg for rats.

  • Measure the gavage needle externally from the tip of the animal's nose to the last rib to determine the correct insertion depth.

  • Restrain the animal firmly but gently, ensuring the head and body are in a straight line to facilitate passage of the needle into the esophagus.

  • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the tube is passed.

  • If any resistance is met, withdraw the needle and re-attempt. Do not force the needle.

  • Once the needle is at the predetermined depth, administer the substance slowly.

  • Withdraw the needle gently along the same path of insertion.

  • Monitor the animal for any signs of distress immediately after the procedure.

Blood and Tissue Collection for Pharmacokinetic Analysis

Blood Collection:

  • Serial Sampling (Survival): Small blood samples can be collected at multiple time points from the same animal via the saphenous vein, tail vein, or submandibular vein.

  • Terminal Bleeding: Larger volumes of blood can be collected at a single time point via cardiac puncture or from the posterior vena cava under terminal anesthesia.

Procedure (Cardiac Puncture - Terminal):

  • Anesthetize the animal deeply.

  • Position the animal on its back.

  • Insert a needle attached to a syringe into the thoracic cavity, aiming for the heart.

  • Gently aspirate blood into the syringe.

  • Following blood collection, euthanize the animal without recovery from anesthesia.

Tissue Collection:

  • Immediately following euthanasia, perform a laparotomy to expose the desired organs (e.g., liver, kidneys, fat, gonads).

  • Carefully excise the tissues, rinse with cold saline to remove excess blood, blot dry, and weigh.

  • Snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.

Sample Preparation and UPLC-MS/MS Analysis

Sample Preparation (Plasma):

  • Thaw plasma samples on ice.

  • Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile) to the plasma sample.

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

Sample Preparation (Tissues):

  • Thaw tissue samples on ice.

  • Add a suitable buffer and homogenize the tissue using a mechanical homogenizer.

  • Perform extraction of the analyte from the homogenate, which may involve liquid-liquid extraction or solid-phase extraction.

UPLC-MS/MS Analysis:

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer is commonly used for the quantification of MBP and its metabolites.

  • Chromatography: Reverse-phase chromatography with a C18 column is typically employed.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is used for separation.

  • Mass Spectrometry: Detection is performed in negative ion mode using multiple reaction monitoring (MRM) to ensure selectivity and sensitivity.

Signaling Pathways and Molecular Mechanisms

MBP has been shown to affect several key signaling pathways, leading to a range of toxicological effects.

IRE1α-XBP1 Signaling Pathway

MBP exposure can induce endoplasmic reticulum (ER) stress, leading to the activation of the inositol-requiring enzyme 1α (IRE1α)-X-box binding protein 1 (XBP1) pathway[10][11]. This activation has been linked to metabolic disorders, including the promotion of lipid synthesis and accumulation of lipid droplets in the liver[10][11]. The spliced form of XBP1 (XBP1s) is a potent transcription factor that regulates a variety of genes involved in the unfolded protein response (UPR), as well as lipid and glucose metabolism[12][13].

dot

IRE1a_XBP1_Pathway MBP This compound (MBP) ER_Stress Endoplasmic Reticulum (ER) Stress MBP->ER_Stress IRE1a IRE1α Activation ER_Stress->IRE1a XBP1u_mRNA XBP1u mRNA IRE1a->XBP1u_mRNA splicing XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_Protein XBP1s Protein (Active Transcription Factor) XBP1s_mRNA->XBP1s_Protein translation Nucleus Nucleus XBP1s_Protein->Nucleus UPR_Genes UPR Target Genes (e.g., Chaperones, ERAD components) Nucleus->UPR_Genes transcription Lipid_Metabolism_Genes Lipid Metabolism Genes Nucleus->Lipid_Metabolism_Genes transcription Glucose_Metabolism_Genes Glucose Metabolism Genes Nucleus->Glucose_Metabolism_Genes transcription Cellular_Response Altered Cellular Function (e.g., Lipid Accumulation, Autophagy) UPR_Genes->Cellular_Response Lipid_Metabolism_Genes->Cellular_Response Glucose_Metabolism_Genes->Cellular_Response

MBP-induced activation of the IRE1α-XBP1 signaling pathway and its downstream effects.
Steroid Biosynthesis Pathway

MBP is known to be an endocrine disruptor that can impair steroid hormone biosynthesis. It has been shown to downregulate the expression and/or activity of several key enzymes in the steroidogenic pathway.

  • CYP11A1 (Cholesterol side-chain cleavage enzyme): MBP has been shown to downregulate the expression of Cyp11a1.

  • HSD3B1 (3β-hydroxysteroid dehydrogenase): The expression of Hsd3b1 is also downregulated by MBP.

  • CYP17A1 (17α-hydroxylase/17,20-lyase): MBP has been found to decrease the levels of CYP17A1 protein[5].

  • HSD17B3 (17β-hydroxysteroid dehydrogenase 3): A dose-related decrease in HSD17B3 has been observed following MBP exposure, although this effect was not always statistically significant.

dot

Steroid_Biosynthesis_Pathway cluster_enzymes Key Steroidogenic Enzymes Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 Testosterone Testosterone Androstenedione->Testosterone 17β-HSD3 MBP This compound (MBP) CYP11A1 CYP11A1 MBP->CYP11A1 inhibits expression HSD3B1 3β-HSD MBP->HSD3B1 inhibits expression CYP17A1 CYP17A1 MBP->CYP17A1 inhibits expression HSD17B3 17β-HSD3 MBP->HSD17B3 inhibits expression

Inhibition of key enzymes in the steroid biosynthesis pathway by this compound (MBP).

Experimental Workflow for an In Vivo Pharmacokinetic Study

The following diagram illustrates a typical experimental workflow for conducting an in vivo pharmacokinetic study of a xenobiotic, such as MBP, in a rodent model.

dot

PK_Workflow cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase cluster_post_study Post-Study Phase Protocol 1. Protocol Design (Species, Dose, Route, Timepoints) Ethics 2. Animal Ethics Approval Protocol->Ethics Formulation 3. Formulation Preparation Ethics->Formulation Animal_Prep 4. Animal Acclimatization & Weighing Formulation->Animal_Prep Dosing 5. Compound Administration (e.g., Oral Gavage) Animal_Prep->Dosing Sampling 6. Biological Sample Collection (Blood, Tissues, Excreta) Dosing->Sampling Sample_Processing 7. Sample Processing & Storage Sampling->Sample_Processing Analysis 8. Bioanalysis (e.g., UPLC-MS/MS) Sample_Processing->Analysis Data_Analysis 9. Pharmacokinetic Modeling & Data Interpretation Analysis->Data_Analysis Reporting 10. Reporting of Results Data_Analysis->Reporting

A typical experimental workflow for an in vivo rodent pharmacokinetic study.

This guide provides a foundational understanding of the in vivo metabolism and pharmacokinetics of this compound. The presented data, protocols, and pathway visualizations are intended to serve as a valuable resource for the scientific community engaged in toxicology, pharmacology, and drug development. Further research is warranted to fully elucidate the complete pharmacokinetic profile of MBP across various species and to identify all downstream molecular targets affected by its exposure.

References

Physical and chemical characteristics of monobutyl phthalate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Characteristics of Monobutyl Phthalate

Introduction

This compound (MBP) is an organic compound that is the monoester of phthalic acid and n-butanol.[1] It is notably the primary and active metabolite of dibutyl phthalate (DBP), a widely used plasticizer and additive in various consumer products, including adhesives, printing inks, and formerly in nail polishes.[2][3] MBP has garnered significant attention from the scientific community due to its classification as a potential endocrine disruptor and its embryotoxic effects.[4][5] This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white, solid organic compound.[1][6] Its structure incorporates both a butyl ester group and a carboxylic acid group, making it a phthalic acid monoester.[1][2]

Identifiers and Chemical Structure
IdentifierValueReference
IUPAC Name 2-(Butoxycarbonyl)benzoic acid[1][2]
CAS Number 131-70-4[2]
Molecular Formula C12H14O4[2]
Molecular Weight 222.24 g/mol [2]
SMILES CCCCOC(=O)C1=CC=CC=C1C(=O)O[1][2]
InChI InChI=1S/C12H14O4/c1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14/h4-7H,2-3,8H2,1H3,(H,13,14)[1][2]
Synonyms Butyl hydrogen phthalate, Mono-n-butyl phthalate, Phthalic acid monobutyl ester[1][2]
Physical Properties
PropertyValueReference
Physical Description White solid, crystals[2][6]
Melting Point 73-74 °C[4][7]
Boiling Point 363.5 °C at 760 mmHg[4]
Density 1.173 g/cm³[4]
pKa 3.38 ± 0.36 (Predicted)[8]
LogP (Octanol/Water Partition Coefficient) 4.50 (for parent DBP)[9]
Solubility
SolventSolubilityReference
Water Limited solubility[10]
DMSO Slightly soluble, 100 mg/mL (449.96 mM) with sonication[5][8][11]
Methanol Slightly soluble[8]
Organic Solvents (e.g., alcohol, ether, benzene) Soluble[2]

Spectroscopic Data

TechniqueDetailsReference
¹H NMR Data available from Varian A-60D instrument.[2]
¹³C NMR Data available from Jeol PS-100 instrument, in CDCl3 solvent.[2][12]
Mass Spectrometry (GC-MS) Electron ionization mass spectra available.[2][13]
Infrared Spectroscopy (FTIR) Spectra available from capillary cell melt (crystalline phase) and ATR-Neat techniques.[2]

Experimental Protocols

Synthesis of this compound

This compound is primarily formed through the hydrolysis of its parent compound, dibutyl phthalate. In a laboratory setting, it can be synthesized via the esterification of phthalic anhydride with n-butanol. This reaction typically proceeds in two stages:

  • Monoester Formation: A rapid and irreversible reaction where phthalic anhydride reacts with one equivalent of n-butanol to form the this compound. This initial stage does not produce water.

  • Diester Formation (Side Reaction): A slower, reversible reaction where the monoester can further react with another molecule of n-butanol to form dibutyl phthalate. This step is catalyzed by an acid, such as concentrated sulfuric acid, and produces water.[14]

To favor the formation of the monoester, the reaction conditions, such as the stoichiometry of the reactants, can be controlled.

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Esterification cluster_products Products phthalic_anhydride Phthalic Anhydride esterification Reaction at 120-150 °C phthalic_anhydride->esterification n_butanol n-Butanol n_butanol->esterification mbp This compound (Primary Product) esterification->mbp Fast, irreversible dbp Dibutyl Phthalate (Side Product) mbp->dbp Slow, reversible (with excess n-butanol and acid catalyst) G Analytical Workflow for this compound sample Sample (e.g., Plasma, Water) extraction Sample Preparation (e.g., Protein Precipitation, Solid-Phase Extraction) sample->extraction analysis UPLC-MS/MS Analysis extraction->analysis quantification Quantification analysis->quantification G Metabolic Pathway and Antiandrogenic Action of this compound cluster_metabolism Metabolism cluster_action Antiandrogenic Action dbp Dibutyl Phthalate (DBP) mbp This compound (MBP) dbp->mbp Hydrolysis (Esterases) excretion Glucuronidated MBP (Excreted in Urine) mbp->excretion Glucuronidation star_protein StAR Protein Expression mbp->star_protein Inhibits cholesterol_transport Mitochondrial Cholesterol Transport star_protein->cholesterol_transport Mediates steroidogenesis Steroidogenesis (e.g., Testosterone Production) cholesterol_transport->steroidogenesis Rate-limiting step

References

Monobutyl Phthalate as an Embryotoxicant: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Monobutyl phthalate (MBP), the primary metabolite of the widely used plasticizer dibutyl phthalate (DBP), is a significant concern in developmental toxicology. Emerging evidence from both in vivo and in vitro studies demonstrates its potential as a potent embryotoxicant. This technical guide provides a comprehensive overview of the current understanding of MBP's embryotoxicity, focusing on its mechanisms of action, key experimental findings, and the signaling pathways involved. Detailed experimental protocols for foundational assays are provided to support further research in this critical area. All quantitative data are summarized in structured tables for comparative analysis, and key molecular pathways and experimental workflows are visualized using Graphviz diagrams.

Mechanisms of this compound-Induced Embryotoxicity

MBP exerts its embryotoxic effects through a multi-pronged attack on developing embryonic cells, primarily inducing oxidative stress, promoting apoptosis, and potentially initiating ferroptosis. These cellular insults disrupt critical developmental processes, leading to a range of adverse outcomes from impaired preimplantation development to severe morphological abnormalities.

Oxidative Stress

MBP exposure has been shown to significantly increase the levels of reactive oxygen species (ROS) in embryos.[1][2] This induction of oxidative stress overwhelms the embryo's antioxidant defense systems, leading to cellular damage. The Nrf2-Keap1 pathway, a key regulator of the antioxidant response, is often dysregulated, further exacerbating the oxidative damage.[3]

Apoptosis

A primary mechanism of MBP-induced embryotoxicity is the induction of apoptosis, or programmed cell death.[2][4] MBP exposure can trigger the mitochondrial apoptotic pathway through the release of cytochrome c into the cytoplasm.[2][4] This, in turn, activates a cascade of caspases, particularly caspase-3, which are the executioners of apoptosis, leading to DNA fragmentation and cell death.[5][6]

Ferroptosis

Recent evidence suggests that MBP may also induce ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation.[7] The TNF/IL6/STAT3 signaling pathway has been implicated in mediating MBP-induced ferroptosis in certain cell types, suggesting a potential role for this pathway in the broader context of embryotoxicity.[7]

Altered DNA Methylation

MBP has been observed to cause a concentration-dependent decrease in DNA methylation in preimplantation embryos.[2][4] DNA methylation is a crucial epigenetic modification for normal gene regulation during development. Alterations in methylation patterns can lead to aberrant gene expression and contribute to developmental abnormalities.

Quantitative Data on this compound Embryotoxicity

The following tables summarize key quantitative data from in vivo and in vitro studies on the embryotoxic effects of this compound.

Table 1: In Vivo Developmental Toxicity of this compound in Rats

SpeciesGestational Day of AdministrationDose (mg/kg/day)Key FindingsReference
Wistar Rat7-15250No significant effects observed.[8]
500Significant decrease in maternal body weight gain and food consumption. Increased postimplantation loss, decreased number of live fetuses, and decreased fetal weight. Increased incidence of malformations (cleft palate, vertebral column deformity, renal pelvis dilatation).[8]
625Similar effects as 500 mg/kg, with a higher incidence of malformations.[8]
Sprague-Dawley Rat103.6 mmol/kg (~800 mg/kg)Decreased growth and induction of malformations (prosencephalon, optic system, mandibular and maxillary processes).[9]
Wistar Rat15-17250Increased incidence of undescended testes and decreased anogenital distance (AGD) in male fetuses.[1]
500Increased postimplantation loss. Decreased maternal body weight gain.[1]
750Decreased fetal body weight.[1]

Table 2: In Vitro Embryotoxicity of this compound

Model SystemExposure ConcentrationKey FindingsReference
Mouse Preimplantation Embryos10⁻⁵ MConcentration-dependent decrease in DNA methylation.[4]
10⁻⁴ MDelayed progression to blastocyst stage.[4]
10⁻³ MImpaired developmental competency, significantly increased ROS levels, increased apoptosis via cytochrome c release.[4]
Rat Whole Embryo Culture0.5 - 5 mMConcentration-related growth retardation and dysmorphogenesis.[9]
Rat Embryonic Limb Bud Cells0.64 mM (IC50 for differentiation)Inhibition of cell differentiation.[2]
1.38 mM (IC50 for cytotoxicity)Induction of cytotoxicity.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways implicated in MBP embryotoxicity and a general workflow for assessing developmental toxicity.

MBP_Oxidative_Stress_Apoptosis MBP This compound (MBP) ROS Increased Reactive Oxygen Species (ROS) MBP->ROS Mitochondria Mitochondria ROS->Mitochondria induces stress DNA_Damage DNA Damage ROS->DNA_Damage Cellular_Damage Cellular Damage ROS->Cellular_Damage CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

MBP-Induced Oxidative Stress and Apoptosis Pathway.

MBP_Ferroptosis_Pathway MBP This compound (MBP) TNF TNF-α MBP->TNF may induce IL6 IL-6 TNF->IL6 stimulates STAT3 STAT3 IL6->STAT3 activates Ferroptosis_Regulation Ferroptosis Regulation STAT3->Ferroptosis_Regulation influences Ferroptosis Ferroptosis Ferroptosis_Regulation->Ferroptosis

Potential Role of TNF/IL6/STAT3 in MBP-Induced Ferroptosis.

Developmental_Toxicity_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies cluster_molecular Molecular Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Dosing Administer MBP at Varying Doses Animal_Model->Dosing Gestation Monitor Gestation and Maternal Health Dosing->Gestation Fetal_Analysis Analyze Fetuses for Malformations, Growth Retardation, and Viability Gestation->Fetal_Analysis Tissue_Collection Collect Embryonic Tissues Fetal_Analysis->Tissue_Collection Embryo_Culture Prepare Embryo Culture (e.g., Whole Embryo, Preimplantation) MBP_Exposure Expose Embryos to Varying MBP Concentrations Embryo_Culture->MBP_Exposure Incubation Incubate Under Controlled Conditions MBP_Exposure->Incubation Endpoint_Analysis Analyze Developmental Endpoints (e.g., Blastocyst Formation, Morphology) Incubation->Endpoint_Analysis Endpoint_Analysis->Tissue_Collection Biomarker_Assays Perform Biomarker Assays (Oxidative Stress, Apoptosis) Tissue_Collection->Biomarker_Assays Gene_Expression Analyze Gene Expression Changes (qPCR, Western Blot) Tissue_Collection->Gene_Expression Epigenetic_Analysis Assess Epigenetic Modifications (DNA Methylation) Tissue_Collection->Epigenetic_Analysis

General Experimental Workflow for Developmental Toxicity Assessment.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound embryotoxicity.

Rat Whole Embryo Culture for Developmental Toxicity Testing

This protocol is adapted from established methods for assessing embryotoxicity in vitro.[9][10]

Objective: To assess the direct embryotoxic effects of MBP on post-implantation rat embryos.

Materials:

  • Time-mated pregnant Sprague-Dawley rats (Gestation Day 10)

  • MBP stock solution in a suitable solvent (e.g., DMSO)

  • Rat serum (prepared from blood of non-pregnant rats)

  • Culture medium (e.g., DMEM/F12)

  • Penicillin-Streptomycin solution

  • Rotating culture apparatus

  • Gas mixture (5% O₂, 5% CO₂, 90% N₂) and (20% O₂, 5% CO₂, 75% N₂)

  • Dissecting microscope and tools

Procedure:

  • Embryo Explantation: On Gestation Day 10, euthanize pregnant rats and dissect the uterus. Under a dissecting microscope, isolate the decidual swellings and explant the conceptuses (embryo within the yolk sac).

  • Culture Preparation: Prepare culture bottles with rat serum and culture medium (typically a 1:1 ratio). Add MBP from the stock solution to achieve the desired final concentrations (e.g., 0.5, 1, 2.5, 5 mM). Include a vehicle control group.

  • Embryo Culture: Place one embryo per bottle and place the bottles on a rotating apparatus (30-60 rpm) in an incubator at 37°C.

  • Gassing: Gas the culture bottles with 5% O₂, 5% CO₂, 90% N₂ at the beginning of the culture. After 24 hours, replace the gas with 20% O₂, 5% CO₂, 75% N₂.

  • Culture Duration: Culture the embryos for 48 hours.

  • Morphological Assessment: After 48 hours, remove the embryos from the culture and assess their viability and morphology under a dissecting microscope. Use a standardized scoring system to evaluate various developmental parameters, including:

    • Yolk sac circulation and diameter

    • Crown-rump length

    • Somite number

    • Closure of the neural tube

    • Development of the heart, optic vesicles, and branchial arches.

    • Presence of any malformations.

Zebrafish Embryo Toxicity Assay

This protocol is a general guideline for assessing developmental toxicity using the zebrafish model.[11][12]

Objective: To evaluate the developmental toxicity of MBP on zebrafish embryos.

Materials:

  • Fertilized zebrafish (Danio rerio) embryos

  • MBP stock solution in a suitable solvent (e.g., DMSO)

  • Embryo medium (e.g., E3 medium)

  • Multi-well plates (e.g., 96-well)

  • Stereomicroscope

Procedure:

  • Embryo Collection: Collect freshly fertilized zebrafish embryos and rinse them with embryo medium.

  • Exposure Preparation: Prepare a series of MBP dilutions in embryo medium from the stock solution. Ensure the final solvent concentration is consistent across all groups and does not exceed a non-toxic level (typically <0.1%). Include a vehicle control group.

  • Exposure: At approximately 4 hours post-fertilization (hpf), place one embryo per well in a multi-well plate containing the MBP solutions or control medium.

  • Incubation: Incubate the plates at 28.5°C on a 14/10-hour light/dark cycle.

  • Observation: Observe the embryos at regular intervals (e.g., 24, 48, 72, 96 hpf) under a stereomicroscope.

  • Endpoint Assessment: Record various developmental endpoints, including:

    • Lethality: Coagulated embryos.

    • Hatching rate: Percentage of embryos that have hatched.

    • Malformations: Record the incidence and type of any morphological abnormalities, such as pericardial edema, yolk sac edema, spinal curvature, and craniofacial defects.

    • Heart rate: Measure the heart rate (beats per minute).

    • Body length: Measure the total body length at specific time points.

TUNEL Assay for Apoptosis Detection in Embryos

This protocol provides a general framework for detecting DNA fragmentation associated with apoptosis in whole-mount embryos.[13][14]

Objective: To visualize and quantify apoptotic cells in MBP-exposed embryos.

Materials:

  • Control and MBP-exposed embryos

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, available in commercial kits)

  • DAPI or other nuclear counterstain

  • Fluorescence microscope

Procedure:

  • Fixation: Fix embryos in 4% PFA at 4°C overnight.

  • Washing: Wash embryos thoroughly with PBS.

  • Permeabilization: Permeabilize the embryos by incubating them in permeabilization solution at room temperature. The duration will depend on the embryonic stage and tissue thickness.

  • TUNEL Reaction: Incubate the embryos with the TUNEL reaction mixture in a humidified chamber at 37°C, protected from light. The incubation time will vary depending on the kit instructions. Include a negative control (without TdT enzyme) and a positive control (pre-treated with DNase I).

  • Washing: Wash the embryos to remove unincorporated nucleotides.

  • Counterstaining: Counterstain the nuclei with DAPI.

  • Mounting and Imaging: Mount the embryos on a slide and visualize them using a fluorescence microscope. Apoptotic cells will show fluorescence from the incorporated labeled dUTPs.

Immunofluorescence for DNA Methylation (5-mC)

This protocol outlines the general steps for detecting global DNA methylation in preimplantation embryos.[15]

Objective: To assess changes in global DNA methylation levels in MBP-exposed embryos.

Materials:

  • Control and MBP-exposed preimplantation embryos

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

  • Denaturation solution (e.g., 2N HCl)

  • Blocking solution (e.g., PBS with 5% BSA)

  • Primary antibody against 5-methylcytosine (5-mC)

  • Fluorescently labeled secondary antibody

  • DAPI or other nuclear counterstain

  • Confocal microscope

Procedure:

  • Fixation and Permeabilization: Fix and permeabilize embryos as described in the TUNEL assay protocol.

  • DNA Denaturation: Incubate the embryos in denaturation solution to expose the 5-mC epitopes.

  • Blocking: Block non-specific antibody binding by incubating the embryos in blocking solution.

  • Primary Antibody Incubation: Incubate the embryos with the primary antibody against 5-mC overnight at 4°C.

  • Washing: Wash the embryos extensively to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the embryos with the fluorescently labeled secondary antibody at room temperature, protected from light.

  • Washing and Counterstaining: Wash the embryos and counterstain the nuclei with DAPI.

  • Mounting and Imaging: Mount the embryos and acquire images using a confocal microscope. Quantify the fluorescence intensity to determine relative changes in 5-mC levels.

Conclusion

This compound is a significant embryotoxicant with the potential to disrupt early development through multiple mechanisms, including the induction of oxidative stress and apoptosis. The quantitative data and identified signaling pathways presented in this guide provide a solid foundation for understanding the risks associated with MBP exposure. The detailed experimental protocols offer a starting point for researchers to further investigate the intricate molecular mechanisms of MBP's developmental toxicity and to develop strategies for mitigating its harmful effects. Continued research is crucial to fully elucidate the long-term consequences of embryonic exposure to this ubiquitous environmental contaminant.

References

Methodological & Application

Application Note: Analysis of Monobutyl Phthalate (MBP) by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Monobutyl phthalate (MBP) is the primary metabolite of dibutyl phthalate (DBP), a widely used plasticizer in various consumer and industrial products. Due to the potential endocrine-disrupting effects of phthalates and their metabolites, sensitive and reliable analytical methods are crucial for monitoring human exposure and for quality control in pharmaceutical and other products. Gas chromatography-mass spectrometry (GC-MS) is a powerful and commonly used technique for the determination of MBP due to its high chromatographic resolution, sensitivity, and specificity.[1][2]

This document provides detailed protocols for the analysis of MBP using GC-MS, covering both direct analysis and methods involving derivatization. It includes comprehensive experimental procedures, instrument parameters, and quantitative performance data to guide researchers in setting up a robust analytical workflow.

Experimental Workflows

Two primary workflows are presented for the GC-MS analysis of MBP: a direct injection method for polar and thermally unstable metabolites without derivatization, and a traditional method involving enzymatic hydrolysis and chemical derivatization, which is often required for biological samples.

direct_analysis_workflow Direct GC-MS Analysis Workflow for MBP cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Standard or Sample Dissolution Dissolve in Methanol Sample->Dissolution Injection High-Pressure Injection (Splitless, 190°C) Dissolution->Injection Separation GC Separation (e.g., DB-5MS Column) Injection->Separation Detection MS Detection (EI, SIM Mode) Separation->Detection Quantification Quantification (m/z 149) Detection->Quantification

Caption: Workflow for direct analysis of underivatized MBP.

derivatization_workflow Derivatization-Based GC-MS Analysis Workflow cluster_prep Sample Preparation (Urine) cluster_deriv Derivatization cluster_analysis GC-MS Analysis Urine Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine->Hydrolysis Extraction Liquid-Liquid Extraction (n-hexane/dichloromethane) Hydrolysis->Extraction Methylation Methylation (Diazomethane) Extraction->Methylation Cleanup Purification & Evaporation Methylation->Cleanup Resuspend Resuspend in Acetonitrile Cleanup->Resuspend Injection Splitless Injection Resuspend->Injection Separation GC Separation (Apolar Capillary Column) Injection->Separation Detection MS Detection (Ion Trap, SIM Mode) Separation->Detection

Caption: Workflow for MBP analysis in urine with derivatization.

Experimental Protocols

This method is adapted from a procedure developed for the analysis of polar and thermally unstable phthalate metabolites, eliminating the need for derivatization.[3]

1. Reagents and Standards:

  • This compound (MBP) standard.

  • Methanol (GC purity, 99.8%).

  • Preparation of Standards: Dissolve the solid MBP standard in methanol to create a stock solution (e.g., 50 mg/mL). Prepare working standard solutions for calibration by diluting the stock solution with methanol to obtain the desired concentration range (e.g., 0.11 to 100 ng per 2 µL injection).[3] Store all solutions at 4°C.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 8890 GC or equivalent.[4]

  • MS System: Agilent 5977B MSD or equivalent.[4]

  • Injector:

    • Mode: Splitless with high-pressure injection.[3]

    • Injection Temperature: 190°C.[3]

    • Injection Pressure: 170 kPa.[3]

    • Injection Volume: 2 µL.[3]

  • GC Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar 5-type phase.[2][4] The Rtx-440 and Rxi-XLB columns are also highly recommended for phthalate analysis.[5]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[6]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 min.

    • Ramp to 280°C at 10°C/min.

    • Ramp to 310°C at 5°C/min, hold for 5 min.[6]

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[6][7]

    • MS Source Temperature: 250°C.[3]

    • MS Interface Temperature: 200°C.[3]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. A full scan (e.g., m/z 45–450) can be used for initial identification.[3]

    • Ions for MBP (MnBP): The most abundant ion is typically m/z 149 , which corresponds to the protonated phthalic anhydride fragment [C₈H₄O₃H]⁺.[3]

This protocol is suitable for biological matrices where MBP may be present as a glucuronide conjugate and requires derivatization to improve volatility for GC analysis.[8][9]

1. Sample Preparation and Extraction:

  • Take a known volume of a urine sample.

  • Enzymatic Hydrolysis: Subject the sample to enzymatic hydrolysis with β-glucuronidase to deconjugate the glucuronated MBP.[8]

  • Internal Standard: Add an internal standard, such as Monohexyl phthalate, to the hydrolysate.[8]

  • Extraction: Acidify the sample and saturate it with salt. Perform a liquid-liquid extraction using a mixture of n-hexane and dichloromethane.[8][9]

  • Wash, dehydrate, and evaporate the collected organic fractions.[8]

2. Derivatization:

  • Methylation: Re-dissolve the residue and methylate the MBP using diazomethane dissolved in diethyl ether.[8][9]

  • Purification: Evaporate the solvent and purify the methylated residue by extracting it into n-hexane from an alkaline buffer.[8]

  • Final Step: Evaporate the final organic fraction and redissolve the residue in acetonitrile for GC-MS analysis.[8][9]

3. GC-MS Instrumentation and Conditions:

  • GC Column: 50 m apolar WCOT capillary column.[8]

  • Injector: Splitless mode.[8]

  • MS Conditions:

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions for Methylated MBP: Use m/z 91, 149, and 163 for sensitive and specific detection.[8]

Quantitative Data Summary

The performance of GC-MS methods for MBP analysis can vary based on the sample matrix, preparation technique, and instrument configuration. The following tables summarize key parameters and performance metrics from cited literature.

Table 1: GC-MS Method Parameters for this compound (MBP) Analysis

Parameter Protocol 1 (Direct Analysis) Protocol 2 (Derivatization) General Phthalate Methods
Derivatization None[3] Methylation (Diazomethane)[8] Typically none[4]
Sample Matrix Standards in Methanol[3] Urine[8] Beverages, Water, Food[6][10]
Sample Prep Direct Injection[3] Enzymatic Hydrolysis, LLE[8] LLE or SPE[6][10]
GC Column Not specified, likely 5-type[3] 50 m Apolar WCOT[8] Rtx-440, Rxi-XLB, HP-5ms[5][11]
Injection Mode High-Pressure Splitless[3] Splitless[8] Pulsed Splitless[11]
Carrier Gas Helium[6] Not specified Helium or Hydrogen[11]

| MS Mode | SIM[3] | SIM[8] | SIM[4][11] |

Table 2: Quantitative Performance Data for this compound (MBP) Analysis

Analyte Method Linearity Range LOD LOQ Key m/z Ions Citation
MnBP Direct Analysis 0.11–100 ng 0.038 ng Not Reported 149 [3]
BuP (methylated) Derivatization From 10 µg/L Not Reported 3 µg/L 91, 149, 163 [8]

| Phthalates | LLE-GC-MS/MS | 0.1–200 µg/L | 0.5–1.0 ng/L | 1.5–3.0 ng/L | Not specified |[6] |

Key Considerations and Best Practices

  • Contamination Prevention: Phthalates are ubiquitous in laboratory environments. To avoid background contamination, strictly avoid contact with plastic equipment (e.g., tubes, pipette tips) wherever possible. Use glassware for all sample preparation and storage.[2][5][7]

  • Column Selection: The choice of GC column is critical for resolving MBP from other phthalates and matrix components.[2][5] Columns such as the Rtx-440 and Rxi-XLB have demonstrated excellent resolution for complex phthalate mixtures.[5]

  • Derivatization: While direct analysis is faster and simpler, derivatization may be necessary for complex biological matrices to improve analyte volatility and chromatographic peak shape.[3][8] However, this adds steps and potential sources of error.[9]

  • Carrier Gas: While helium is the standard carrier gas, hydrogen can be used as a viable alternative to reduce analysis times, though it may require specific instrument configurations like a hydrogen-safe source.[11]

  • Detection Mode: For achieving the lowest detection limits required for trace analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is highly recommended over full scan mode.[7][8][11]

Conclusion

GC-MS is a highly effective and robust technique for the qualitative and quantitative analysis of this compound. By selecting an appropriate workflow—either direct analysis or a method involving derivatization—researchers can achieve the sensitivity and specificity required for various applications, from environmental monitoring to quality control in drug development. Careful attention to sample preparation, instrument parameters, and contamination control is essential for obtaining accurate and reproducible results.

References

Application Notes and Protocols for Monobutyl Phthalate Sample Preparation in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction and purification of monobutyl phthalate (MBP), a primary metabolite of dibutyl phthalate (DBP), from various biological matrices. The following sections offer a comparative overview of common sample preparation techniques, step-by-step experimental protocols, and quantitative performance data to guide researchers in selecting the most appropriate method for their analytical needs.

Introduction

This compound (MBP) is a key biomarker for assessing human exposure to dibutyl phthalate (DBP), a widely used plasticizer and common environmental contaminant[1][2]. Accurate quantification of MBP in biological matrices such as urine, blood (plasma/serum), and tissue is crucial for toxicological studies and human biomonitoring[1][2][3]. The choice of sample preparation technique is critical to remove interfering substances and concentrate the analyte, thereby ensuring the sensitivity and reliability of subsequent analytical determination, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS)[1][2][4].

This document outlines three prevalent sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation. Additionally, a brief overview of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, an emerging technique for this application, is provided.

Comparative Overview of Sample Preparation Techniques

The selection of an appropriate sample preparation method depends on the biological matrix, the required limit of detection, sample throughput needs, and available resources. Below is a summary of common techniques with their respective advantages and disadvantages.

TechniquePrincipleAdvantagesDisadvantagesTypical Matrices
Solid-Phase Extraction (SPE) Differential partitioning of the analyte between a solid sorbent and the liquid sample matrix.High selectivity and concentration factor, cleaner extracts, amenable to automation.[5][6][7]Method development can be complex, potential for sorbent variability.Urine, Serum, Plasma.[6][8][9]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Simple, cost-effective, suitable for a wide range of sample volumes.Can be labor-intensive, uses larger volumes of organic solvents, potential for emulsion formation.[10][11]Urine, Milk.
Protein Precipitation Removal of proteins from the sample by adding a precipitating agent (e.g., acetonitrile, methanol).Fast, simple, requires minimal method development.[1][2]Less clean extracts compared to SPE, potential for ion suppression in MS analysis.Plasma, Serum.[1][2]
QuEChERS A two-step process involving salting-out liquid extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup.High throughput, low solvent consumption, effective for a broad range of analytes.[12][13][14][15]Method optimization may be required for specific analyte-matrix combinations.Human Milk.[12][15]

Quantitative Data Summary

The following tables summarize key performance metrics for the determination of MBP in various biological matrices using different sample preparation techniques.

Table 1: Performance Data for MBP in Urine

TechniqueRecovery (%)LOD (ng/mL)LOQ (ng/mL)Reference
Solid-Phase Extraction (SPE)81.8 - 125.30.85 - 5.332.82 - 17.76[9]
On-line SPE-HPLC-MS/MS> 84.3-< Median Level[16][17]
GC-MS (after extraction)86.3 - 119--[4][18]
LC-MS/MS (after SPE)--1[8]

Table 2: Performance Data for MBP in Plasma/Serum

TechniqueRecovery (%)LOD (ng/mL)LOQ (ng/mL)Reference
Protein Precipitation> 926.925[1][2]
Automated SPE80 - 99Low ng/mL range-[6][7]
SPE-0.6 - 1.3-[19]

Table 3: Performance Data for MBP in Other Biological Matrices

MatrixTechniqueRecovery (%)LODLOQReference
Pup HomogenateAcetonitrile Extraction & Delipidation> 929.4 ng/g50 ng/g[1]
Human MilkQuEChERS90.2 - 1110.03 - 0.08 µg/L0.10 - 0.24 µg/L[12]

Experimental Protocols & Workflows

Enzymatic Hydrolysis of Conjugated MBP (for Urine Samples)

In urine, MBP is often present as a glucuronide conjugate and requires enzymatic hydrolysis prior to extraction[3][5][9][20].

Protocol:

  • To 1 mL of urine sample, add an internal standard solution.

  • Add 250 µL of ammonium acetate buffer (pH 6.5)[6].

  • Add 5 µL of β-glucuronidase enzyme (from E. coli K12 is recommended to avoid contamination with lipases that can hydrolyze parent phthalates)[3][6].

  • Incubate the mixture at 37°C for 90 minutes to 4 hours[6][19][20].

  • Proceed to the extraction step (SPE or LLE).

Enzymatic_Hydrolysis urine Urine Sample is Add Internal Standard urine->is buffer Add Ammonium Acetate Buffer (pH 6.5) is->buffer enzyme Add β-glucuronidase buffer->enzyme incubate Incubate (e.g., 37°C, 90 min) enzyme->incubate extract Proceed to Extraction incubate->extract

Enzymatic Hydrolysis Workflow for Urine Samples.
Protocol 1: Solid-Phase Extraction (SPE) for Urine and Serum

This protocol is a generalized procedure based on common practices for MBP extraction[6][7][8].

Materials:

  • Oasis HLB SPE cartridges (or equivalent)

  • Methanol (HPLC grade)

  • 0.1 M Formic acid

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Nitrogen evaporator

Protocol:

  • Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 1 mL of 0.1 M formic acid[6].

  • Loading: Load the pre-treated sample (e.g., hydrolyzed urine or diluted serum) onto the cartridge at a flow rate of approximately 0.5 mL/min[6].

  • Washing: Wash the cartridge with 1 mL of water, followed by 2 mL of 10% methanol in water to remove interferences[6].

  • Elution: Elute the analyte with 0.5 mL of acetonitrile[6].

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

SPE_Workflow start Pre-treated Sample condition Condition SPE Cartridge load Load Sample condition->load wash Wash Cartridge load->wash elute Elute MBP wash->elute evap Evaporate & Reconstitute elute->evap analysis LC-MS/MS Analysis evap->analysis

Solid-Phase Extraction (SPE) Workflow.
Protocol 2: Liquid-Liquid Extraction (LLE) for Urine

This protocol is a representative LLE method for MBP in urine[11][21].

Materials:

  • Hexane (or other suitable organic solvent)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • To 1 mL of pre-treated (hydrolyzed) urine, add an internal standard.

  • Add 3 mL of hexane.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 2-5) on the aqueous layer for exhaustive extraction.

  • Combine the organic extracts and evaporate to dryness under nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.

LLE_Workflow start Pre-treated Urine Sample add_solvent Add Hexane & Internal Standard start->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge collect Collect Organic Layer centrifuge->collect repeat Repeat Extraction collect->repeat repeat->add_solvent on aqueous layer evap Evaporate & Reconstitute repeat->evap after combining organic layers analysis LC-MS/MS Analysis evap->analysis

Liquid-Liquid Extraction (LLE) Workflow.
Protocol 3: Protein Precipitation for Plasma/Serum

This is a rapid and straightforward method for preparing plasma or serum samples[1][2].

Materials:

  • Acetonitrile with 0.1% formic acid

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Pipette 50 µL of plasma or serum into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution.

  • Add 425 µL of acetonitrile containing 0.1% formic acid[1].

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at high speed (e.g., 10,000 x g) for 6 minutes[1].

  • Carefully transfer the supernatant to a clean vial for direct injection or further processing.

Protein_Precipitation_Workflow start Plasma/Serum Sample add_is Add Internal Standard start->add_is add_acn Add Acetonitrile (with 0.1% Formic Acid) add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge collect Collect Supernatant centrifuge->collect analysis LC-MS/MS Analysis collect->analysis

Protein Precipitation Workflow.

Concluding Remarks

The choice of sample preparation technique for this compound analysis is a critical step that significantly impacts the quality and reliability of the results. For high-throughput screening of plasma or serum, protein precipitation offers a rapid and simple workflow. For cleaner extracts and lower detection limits, especially in complex matrices like urine, solid-phase extraction is often the preferred method and is amenable to automation. Liquid-liquid extraction remains a viable and cost-effective alternative. The emerging QuEChERS method shows promise for fatty matrices like human milk. Researchers should validate their chosen method in their specific biological matrix to ensure it meets the required performance criteria for their study.

References

Analytical standards for monobutyl phthalate analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Analysis of Monobutyl Phthalate

Introduction

This compound (MBP) is the primary metabolite of dibutyl phthalate (DBP), a widely used plasticizer in various consumer products.[1][2][3][4] Due to its potential as an endocrine disruptor and embryotoxicant, accurate and sensitive quantification of MBP in biological and environmental matrices is crucial for exposure assessment and toxicological studies.[1][2][3][4] This document provides detailed application notes and protocols for the analysis of MBP using advanced analytical techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Standards

Certified analytical standards of this compound are commercially available from various suppliers and are intended for research and analytical applications.[1][5][6][7] For accurate quantification, the use of an internal standard is highly recommended to compensate for variations during sample preparation and analysis.[8][9] A common internal standard for MBP analysis is this compound-d4 (MBP-d4).[10]

Quantitative Data Summary

The following tables summarize quantitative data from validated analytical methods for MBP determination in different matrices.

Table 1: UPLC-MS/MS Method Validation Data for MBP Analysis

ParameterMatrixValueReference
Linearity Range Rat Plasma25 - 5,000 ng/mL[2][3][4]
Pup Homogenate50 - 5,000 ng/g[2][3][4]
Correlation Coefficient (r) Rat Plasma & Pup Homogenate≥ 0.99[2][3][4]
Limit of Detection (LOD) Rat Plasma6.9 ng/mL[2][3][4]
Pup Homogenate9.4 ng/g[2][3][4]
Limit of Quantification (LOQ) Human Urine1 ng/mL[11]
Absolute Recovery Rat Plasma & Pup Homogenate> 92%[2][3][4]
Intra-day Precision (%RSD) Rat Plasma & Pup Homogenate≤ 10.1%[2][3][4]
Inter-day Precision (%RSD) Rat Plasma & Pup Homogenate≤ 10.1%[2][3][4]
Intra-day Accuracy (%RE) Rat Plasma & Pup Homogenate≤ ±7.5%[2][3][4]
Inter-day Accuracy (%RE) Rat Plasma & Pup Homogenate≤ ±7.5%[2][3][4]

Table 2: GC-MS Method Validation Data for MBP Analysis

ParameterMatrixValueReference
Linearity Range Urine120 - 50,000 µg/L[8]
Urine (Polaris Q)10 - 50,000 µg/L[8]
Limit of Quantification (LOQ) Urine (Magnum Ion Trap)60 µg/L[8]
Urine (Polaris Q)3 µg/L[8]
Coefficient of Variation Urine< 10%[8]
Limit of Detection (LOD) Standard Solution0.038 ng (per 2 µL injection)[12]

Experimental Protocols

Protocol 1: UPLC-MS/MS Analysis of this compound in Biological Samples

This protocol is adapted from a validated method for the quantification of MBP in rat plasma, amniotic fluid, fetuses, and pups.[2][3][4][10]

1. Materials and Reagents

  • This compound (MBP) analytical standard (>97% purity)[10]

  • This compound-d4 (MBP-d4) internal standard[10]

  • Acetonitrile (High-purity)

  • Methanol (High-purity)

  • Ammonium acetate

  • β-glucuronidase (for total MBP analysis)[8]

  • Ultrapure water

2. Sample Preparation

  • Plasma:

    • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

    • Add 10 µL of internal standard solution (MBP-d4).

    • Add 150 µL of acetonitrile to precipitate proteins.[3][4]

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

  • Urine (for total MBP):

    • To a glass test tube, add 200 µL of urine.[11]

    • Add 10 µL of internal standard solution.[11]

    • Add 150 µL of 1 M ammonium acetate buffer (pH 5.0).[11]

    • Add 20 µL of β-glucuronidase solution.[11]

    • Incubate at 37°C for 3 hours in a shaking water bath.[11]

    • Proceed with solid-phase extraction (SPE) cleanup.

3. UPLC-MS/MS Instrumental Parameters

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: C18 reversed-phase column

  • Mobile Phase A: 0.1% Acetic Acid in Water[11]

  • Mobile Phase B: Acetonitrile[11]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)[2][3][4]

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for MBP and MBP-d4.

Protocol 2: GC-MS Analysis of this compound in Urine

This protocol describes a method for the determination of total MBP in urine, which involves enzymatic hydrolysis followed by derivatization and GC-MS analysis.[8]

1. Materials and Reagents

  • This compound (MBP) analytical standard

  • Monohexyl phthalate (internal standard)[8]

  • β-glucuronidase[8]

  • n-hexane

  • Dichloromethane

  • Diazomethane in diethyl ether (for methylation)[8]

  • Acetonitrile

2. Sample Preparation

  • Subject urine samples to enzymatic hydrolysis with β-glucuronidase to measure the total amount of monophthalates.[8]

  • Take a fraction of the hydrolysate for further analysis.

  • Add monohexyl phthalate as an internal standard.[8]

  • Acidify the sample and saturate with salt.

  • Extract with a mixture of n-hexane and dichloromethane.[8]

  • Wash, dehydrate, and evaporate the organic fractions.

  • Methylate the residue using diazomethane dissolved in diethyl ether.[8]

  • Evaporate the solvent and purify the residue by extraction into n-hexane from an alkaline buffer.[8]

  • Evaporate the organic fractions and redissolve the residue in acetonitrile for GC-MS analysis.[8]

3. GC-MS Instrumental Parameters

  • GC System: Agilent 8890 GC or equivalent[13]

  • Column: 50 m apolar WCOT capillary column[8]

  • Injection Mode: Splitless[8]

  • Mass Spectrometer: Ion Trap or Quadrupole Mass Spectrometer

  • Ionization Mode: Electron Ionization (EI)

  • Data Acquisition: Selected Ion Monitoring (SIM)[8][13]

  • Target m/z values: 91, 149, 163[8]

Visualizations

metabolic_pathway DBP Dibutyl Phthalate (DBP) MBP This compound (MBP) (Active Metabolite) DBP->MBP Hydrolysis (in vivo) MBP_G MBP-Glucuronide (Inactive Conjugate) MBP->MBP_G Glucuronidation Excretion Excretion (Urine) MBP->Excretion MBP_G->Excretion

Caption: Metabolic pathway of Dibutyl Phthalate (DBP) to this compound (MBP).

experimental_workflow Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard (MBP-d4) Sample->Spike Hydrolysis Enzymatic Hydrolysis (for Total MBP) Spike->Hydrolysis Extraction Extraction (Protein Precipitation / SPE) Spike->Extraction Hydrolysis->Extraction Derivatization Methylation (e.g., with Diazomethane) Extraction->Derivatization GC-MS Path UPLC_MSMS UPLC-MS/MS Analysis Extraction->UPLC_MSMS LC-MS/MS Path GC_MS GC-MS Analysis Derivatization->GC_MS Integration Peak Integration UPLC_MSMS->Integration GC_MS->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for this compound analysis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Determination of Monobutyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Monobutyl phthalate (MBP) is the primary metabolite of dibutyl phthalate (DBP), a widely used plasticizer in various consumer products. Due to its potential endocrine-disrupting properties and widespread human exposure, sensitive and reliable methods for the detection and quantification of MBP in various matrices are crucial for toxicological studies and regulatory monitoring. High-performance liquid chromatography (HPLC) offers a robust and versatile platform for the analysis of MBP. This application note details the methodologies for the determination of MBP using HPLC coupled with UV or mass spectrometry (MS) detection, providing protocols for sample preparation and analysis.

Principle of the Method

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For MBP analysis, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). MBP, being a moderately polar molecule, is retained on the column and then eluted by the mobile phase. The concentration of MBP is determined by a detector (UV or MS) as it exits the column.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are protocols for common sample types.

a) Liquid Samples (e.g., Bottled Water, Beverages) [1][2]

  • For beverage samples, add 2.5 ml of the sample and 0.5 g of sodium chloride to a 10 ml conical centrifuge tube.[2]

  • Add 2 ml of methanol and 500 µl of chloroform to the tube.[2]

  • Place the tube in an ultrasonic bath for 30 seconds, then vortex for 4 minutes.[2]

  • Centrifuge the mixture for 3 minutes at 4000 rpm.[2]

  • Separate the chloroform phase into a glass test tube and evaporate it to dryness under a gentle stream of nitrogen.[2]

  • Reconstitute the residue in the mobile phase and filter through a 0.45 µm syringe filter before injection into the HPLC system.[2]

b) Biological Samples (e.g., Urine, Plasma) [3][4][5]

  • Enzymatic Hydrolysis (for conjugated MBP in urine):

    • To 200 µl of urine in a glass test tube, add 150 µl of 1 M ammonium acetate buffer (pH 5.0).[4]

    • Add 20 µl of β-glucuronidase enzyme solution.[4]

    • Incubate the mixture at 37°C for 3 hours in a shaking water bath to deconjugate MBP glucuronide.[4]

  • Protein Precipitation (for plasma):

    • To a known volume of plasma, add acetonitrile in a 1:2 or 1:3 (sample:acetonitrile) ratio to precipitate proteins.[5]

    • Vortex the mixture vigorously.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Solid-Phase Extraction (SPE) for Cleanup:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interferences.

    • Elute MBP with a stronger solvent like methanol or acetonitrile.[1]

    • Evaporate the eluate and reconstitute in the mobile phase for HPLC analysis.

HPLC-UV Method[6][7]

This method is suitable for samples with relatively high concentrations of MBP or for screening purposes.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[6]

    • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 75:25 v/v) or a gradient elution.[7] For gradient elution, a common mobile phase consists of acetonitrile and water, sometimes with a buffer like potassium phosphate.[6]

    • Flow Rate: Typically 1.0 - 1.5 mL/min.[6]

    • Detection Wavelength: 230 nm.[7][6]

    • Injection Volume: 20 µL.[3]

HPLC-MS/MS Method[3][5]

This method offers higher sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.

  • Chromatographic Conditions:

    • Column: C18 or equivalent reversed-phase column (e.g., 150 mm × 2.1 mm, 5 µm).[3]

    • Mobile Phase A: 0.1% acetic acid in water.[3]

    • Mobile Phase B: 0.1% acetic acid in acetonitrile.[3]

    • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute MBP.

    • Flow Rate: 0.3 mL/min.[3]

    • Injection Volume: 20 µL.[3]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).[3]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high sensitivity and selectivity.[3]

Data Presentation

The following tables summarize the quantitative data from various HPLC methods for phthalate analysis, including MBP.

Table 1: HPLC-UV Method Performance

ParameterDimethyl Phthalate (DMP)Diethyl Phthalate (DEP)Dibutyl Phthalate (DBP)Reference
Linearity Range N/AN/AN/A[6]
Limit of Quantification (LOQ) < 0.64 µg/mL< 0.64 µg/mL< 0.64 µg/mL[6]
Precision (RSD%) ≤ 6.2%≤ 6.2%≤ 6.2%[6]
Recovery 94.8% - 99.6%94.8% - 99.6%94.8% - 99.6%[6]

Table 2: HPLC-MS/MS Method Performance for Phthalate Metabolites in Urine [3][4]

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Intraday Precision (RSD%)Interday Precision (RSD%)Recovery (%)Reference
Mono-n-butyl phthalate (MBP) 0.31.01.74% - 14.24%1.74% - 14.24%81.84% - 125.32%[3][4]
Monoethyl phthalate (MEP) 0.10.3N/AN/AN/A[4]
Monobenzyl phthalate (MBzP) 0.10.3N/AN/AN/A[4]

Table 3: UPLC-MS/MS Method Performance for MBP in Biological Matrices [5]

MatrixLinearity RangeLimit of Detection (LOD)Precision (RSD%)Recovery (%)Reference
Rat Plasma 25–5,000 ng/mL6.9 ng/mL≤ 10.1%> 92%[5]
Pup Homogenate 50–5,000 ng/g9.4 ng/g≤ 10.1%> 92%[5]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Water, Urine, Plasma) Pretreatment Pre-treatment (e.g., Hydrolysis, Precipitation) Sample->Pretreatment Extraction Extraction / Cleanup (LLE or SPE) Pretreatment->Extraction Concentration Concentration & Reconstitution Extraction->Concentration Injection HPLC Injection Concentration->Injection Separation Chromatographic Separation (Reversed-Phase Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification Report Report Generation Quantification->Report

Caption: General workflow for the analysis of this compound by HPLC.

Sample_Prep_Decision Start Start: Sample for MBP Analysis MatrixType Determine Sample Matrix Start->MatrixType Liquid Liquid Sample (e.g., Water, Beverage) MatrixType->Liquid Aqueous Biological Biological Sample (e.g., Urine, Plasma) MatrixType->Biological Complex LLE Liquid-Liquid Extraction (LLE) Liquid->LLE SPE Solid-Phase Extraction (SPE) Liquid->SPE Enzyme Enzymatic Hydrolysis (for Urine) Biological->Enzyme Precipitate Protein Precipitation (for Plasma) Biological->Precipitate ToHPLC Proceed to HPLC Analysis LLE->ToHPLC SPE->ToHPLC Enzyme->SPE Precipitate->SPE

Caption: Decision tree for selecting a sample preparation method for MBP analysis.

References

Application Note: In-Vitro Toxicological Profiling of Monobutyl Phthalate (MBP)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Monobutyl phthalate (MBP) is the primary and active metabolite of the widely used plasticizer, di-n-butyl phthalate (DBP).[1] Due to the extensive use of DBP in consumer products, including food packaging, personal care products, and medical devices, human exposure to MBP is ubiquitous.[2][3] In-vitro toxicology studies are crucial for elucidating the specific cellular and molecular mechanisms by which MBP exerts its toxic effects, independent of the complex metabolic processes that occur in a whole organism. This document provides a summary of key in-vitro findings, quantitative data, and detailed protocols for assessing the toxicological impact of MBP on various cell types.

Toxicological Endpoints and Mechanisms

In-vitro studies have demonstrated that MBP can induce a range of toxic effects across different cell and tissue types, primarily targeting the male reproductive system, but also affecting ovarian, hepatic, and pancreatic cells.

1. Reproductive Toxicity

  • Leydig Cells: MBP is a known disruptor of steroidogenesis in Leydig cells.[1] Studies using the murine Leydig tumor cell line (MLTC-1) have shown that MBP can have biphasic effects on testosterone production, with low concentrations stimulating steroidogenesis and higher concentrations causing inhibition.[1][4] The mechanism often involves the modulation of the Steroidogenic Acute Regulatory Protein (StAR), which is a rate-limiting step in testosterone biosynthesis.[4][5] MBP exposure can affect the expression of key steroidogenic enzymes such as P450scc and 3β-HSD.[1] In fetal rat testis explants, high concentrations of MBP (10⁻³ M) slightly attenuated hCG-stimulated steroidogenesis.[6][7]

  • Sertoli Cells: Sertoli cells, which are essential for sperm development, are also a target of MBP. In-vitro studies on rat Sertoli cells have investigated the effects of MBP on cell viability and lactate dehydrogenase (LDH) leakage.[8] MBP has been shown to inhibit FSH-stimulated cAMP accumulation in Sertoli cells, a key signaling pathway for their function.[9] Combined exposure with other endocrine disruptors like nonylphenol can lead to antagonistic effects on cell viability and membrane integrity.[10] Furthermore, MBP exposure has been linked to the disruption of tight and gap junctions between Sertoli cells, compromising the blood-testis barrier.[11]

  • Ovarian Follicles and Granulosa Cells: The effects of MBP on female reproductive cells are less clear. One study using an in-vitro mouse antral follicle culture system found that, surprisingly, MBP did not cause toxicity or affect follicle growth and viability, whereas its parent compound, DBP, was detrimental.[2] However, other research has indicated that MBP can increase progesterone production in mouse primary granulosa cells.[12]

2. Organ-Specific and Mechanistic Toxicity

  • Hepatotoxicity: Chronic exposure to environmental levels of MBP has been shown to accelerate the growth of liver cancer cells (HepG2) in vitro.[13] The proposed mechanism involves the reprogramming of cholesterol metabolism, which leads to cholesterol accumulation and subsequent activation of the IRE1α-XBP1s pathway of the unfolded protein response.[13] In zebrafish liver models, MBP can dysregulate the antioxidant system and induce apoptosis.[14]

  • Pancreatic β-Cell Toxicity: MBP has been demonstrated to have a negative, disruptive role in pancreatic beta cells. In-vitro exposure of INS-1 pancreatic beta cells to MBP resulted in decreased cell viability and altered mRNA expression of genes crucial for beta-cell function and survival, such as FOXO-1, PDX-1, INS-1, and BCL-2.[3]

  • Ferroptosis: A study on mouse Leydig TM-3 cells identified ferroptosis as a novel mechanism of MBP-induced toxicity.[15] MBP exposure led to an accumulation of intracellular iron (Fe²⁺) and lipid peroxidation, alongside the downregulation of Glutathione Peroxidase 4 (GPX4), a key enzyme in preventing ferroptosis. This process was found to be mediated through the TNF/IL6/STAT3 signaling pathway.[15]

Data Presentation

Table 1: Quantitative Effects of MBP on Steroidogenesis and Cell Viability

Cell Line/Model Species Concentration Range Endpoint Observed Effect Citation
MLTC-1 Leydig Cells Murine 1 - 1000 nmol/L Progesterone Production Augmented progesterone production in the presence of hCG, CT, forskolin, and 8-Br-cAMP. [4]
MLTC-1 Leydig Cells Murine 10⁻⁹ - 10⁻⁶ M Progesterone Production Dose-dependent increase in progesterone production (29.76% at 10⁻⁷ M and 31.72% at 10⁻⁶ M). [5]
MLTC-1 Leydig Cells Murine 0.1 - 1000 µmol/L Testosterone Secretion Biphasic effect: stimulation at lowest doses, inhibition at higher doses. [1]
H295R Adrenocortical Cells Human 1 - 500 µM Steroid Hormones At 500 µM, significantly decreased testosterone (22%), androstenedione, and corticosterone levels. [16]
Fetal Testis Explants Rat 10⁻³ M Testosterone Production Slightly attenuated hCG-stimulated steroidogenesis; no effect on basal production. [6][7]
Sertoli Cells Rat 10 - 20000 µM Cell Viability Dose-dependent effects on viability and LDH leakage. [8]
TM-3 Leydig Cells Murine 0 - 10 mmol/L Cell Viability IC₅₀ value of 5173 µmol/L (5.173 mmol/L). [15]
INS-1 Pancreatic β-Cells Rat 0.001 - 10 µM Cell Viability Time-dependent decrease in cell viability. [3]
Ovarian Antral Follicles Mouse Up to 1000 µg/ml Follicle Growth/Viability No significant toxicity or effect on growth observed. [2]

| HepG2 Liver Cancer Cells | Human | 5 nM (Chronic) | Cell Proliferation | Significantly accelerated cell growth and colony formation. |[13] |

Table 2: Effects of MBP on Gene and Protein Expression

Cell Line Species Concentration Target Gene/Protein Regulation Citation
MLTC-1 Leydig Cells Murine 10⁻⁹ - 10⁻⁶ M StAR, SF-1, GATA-4, C/EBP-β Upregulated [5]
H295R Adrenocortical Cells Human 500 µM CYP17A1 Downregulated [16]
TM-3 Leydig Cells Murine 2.5 - 10 mmol/L GPX4 Downregulated [15]
TM-3 Leydig Cells Murine 2.5 - 10 mmol/L ACSL4 Upregulated [15]
INS-1 Pancreatic β-Cells Rat 1 - 10 µM FOXO-1, PDX-1, INS-1, BCL-2 Downregulated [3]

| HepG2 Liver Cancer Cells | Human | 5 nM (Chronic) | XBP1s | Upregulated |[13] |

Experimental Protocols

Protocol 1: Assessment of MBP-Induced Cytotoxicity using MTT Assay

This protocol is adapted from methodologies used for assessing cell viability in MLTC-1 and INS-1 cells.[3][5]

  • Cell Seeding: Plate cells (e.g., TM-3, INS-1, HepG2) in a 96-well microtiter plate at a density of 1-2 x 10⁵ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in 5% CO₂.

  • MBP Treatment: Prepare serial dilutions of MBP in serum-free medium from a stock solution (typically dissolved in DMSO). The final DMSO concentration in the wells should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of MBP (e.g., 0.1 µM to 10 mM) or vehicle control (0.1% DMSO).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in 5% CO₂.

  • MTT Addition: After incubation, add 10-25 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 10 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 595 nm using a microplate reader.[3][5]

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells. Calculate the IC₅₀ value (the concentration of MBP that causes 50% inhibition of cell viability) using appropriate software.

Protocol 2: Analysis of Steroid Hormone Production in Leydig Cells

This protocol is based on studies investigating steroidogenesis in MLTC-1 cells.[4][5]

  • Cell Seeding: Seed MLTC-1 cells into 24-well plates at a concentration of 1 x 10⁵ cells/mL in 1 mL of medium per well. Allow cells to attach for 24 hours.

  • MBP Treatment: Remove the culture medium and wash the cells twice with PBS. Treat the cells with various concentrations of MBP (e.g., 10⁻⁹ to 10⁻⁶ M) in serum-free medium for 24 hours.[5]

  • Stimulation: After the pre-incubation with MBP, stimulate steroidogenesis by adding a stimulating agent such as human chorionic gonadotropin (hCG, e.g., 0.1 U/mL) for an additional 4 hours.[5]

  • Sample Collection: Collect the culture medium from each well and centrifuge to remove any cellular debris. Store the supernatant at -80°C until analysis.

  • Hormone Quantification: Measure the concentration of progesterone or testosterone in the medium using a validated method such as Radioimmunoassay (RIA), Enzyme-Linked Immunosorbent Assay (ELISA), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Normalization: Normalize hormone concentrations to the total protein content in each well, determined using a BCA or Bradford protein assay.

Protocol 3: Evaluation of Gene Expression by Real-Time PCR (qPCR)

This protocol is a generalized procedure based on methods described for analyzing gene expression in response to MBP.[4][15]

  • Cell Treatment: Culture and treat cells with MBP as described in the previous protocols for the desired time.

  • RNA Extraction: Lyse the cells directly in the culture plate using a lysis buffer (e.g., TRIzol). Extract total RNA using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers and reverse transcriptase.

  • qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., StAR, GPX4, p53) and a reference gene (e.g., β-actin, GAPDH), and a suitable SYBR Green or TaqMan master mix.

  • Thermocycling: Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions (denaturation, annealing, extension).

  • Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Visualizations: Pathways and Workflows

G cluster_prep Phase 1: Preparation & Exposure cluster_assays Phase 2: Endpoint Analysis cluster_cyto Cytotoxicity cluster_func Functional cluster_mech Mechanistic cluster_data Phase 3: Data Interpretation culture 1. Cell Culture (e.g., Leydig, Sertoli, HepG2) exposure 2. MBP Exposure (Dose-Response & Time-Course) culture->exposure 24h acclimation viability MTT / LDH Assay exposure->viability hormone Hormone Quantification (ELISA / LC-MS) exposure->hormone gene Gene Expression (qPCR) exposure->gene analysis Calculate IC50 Determine Pathway Modulation Assess Functional Impact viability->analysis hormone->analysis protein Protein Analysis (Western Blot) gene->protein protein->analysis

Caption: General experimental workflow for in-vitro MBP toxicity testing.

G cluster_nucleus Nucleus cluster_mito Mitochondria hCG hCG Stimulation receptor LH/hCG Receptor hCG->receptor cAMP cAMP Pathway receptor->cAMP PKA PKA Activation cAMP->PKA SF1 SF-1 PKA->SF1 Activates GATA4 GATA-4 PKA->GATA4 Activates CEBPB C/EBP-β PKA->CEBPB Activates StAR_gene StAR Gene Transcription SF1->StAR_gene GATA4->StAR_gene CEBPB->StAR_gene StAR_protein StAR Protein StAR_gene->StAR_protein Translation cholesterol Cholesterol StAR_protein->cholesterol Translocates pregnenolone Pregnenolone cholesterol->pregnenolone Catalyzed by P450scc progesterone Progesterone pregnenolone->progesterone via 3β-HSD P450scc P450scc MBP MBP Exposure MBP->SF1 Upregulates at low doses [16] MBP->GATA4 Upregulates at low doses [16] MBP->CEBPB Upregulates at low doses [16]

Caption: MBP's stimulatory effect on the Leydig cell steroidogenesis pathway.

G cluster_ferroptosis Hallmarks of Ferroptosis MBP MBP Exposure TNF_IL6 ↑ TNFα / IL6 Signaling MBP->TNF_IL6 Induces [13] STAT3 ↑ STAT3 Activation TNF_IL6->STAT3 Iron Iron Accumulation (↑ Fe²⁺) STAT3->Iron Lipid_ROS Lipid Peroxidation (↑ MDA) STAT3->Lipid_ROS GPX4 ↓ GPX4 Expression STAT3->GPX4 Cell_Death Ferroptotic Cell Death in TM-3 Leydig Cells Iron->Cell_Death Lipid_ROS->Cell_Death GPX4->Cell_Death

Caption: MBP-induced ferroptosis signaling cascade in TM-3 Leydig cells.

References

Monobutyl Phthalate as a Biomarker of Dibutyl Phthalate Exposure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl phthalate (DBP) is a widely used plasticizer and solvent in various consumer products, leading to ubiquitous human exposure. Following absorption, DBP is rapidly metabolized in the body to its primary and more toxic metabolite, monobutyl phthalate (MBP). MBP is considered a reliable biomarker for assessing human exposure to DBP. Due to its endocrine-disrupting properties and potential adverse health effects, accurate and sensitive quantification of MBP in biological matrices is crucial for toxicological studies, human biomonitoring, and risk assessment in drug development. These application notes provide detailed protocols for the analysis of MBP in biological samples and summarize key quantitative data and toxicological pathways.

Toxicokinetics and Metabolism

Upon oral exposure, DBP is quickly hydrolyzed by esterases in the intestines to form MBP.[1] MBP is the predominant metabolite and is considered the biologically active form responsible for the toxic effects associated with DBP exposure.[2] Following its formation, MBP can be further metabolized through oxidation and is primarily excreted in the urine as a glucuronide conjugate.[3] The elimination of MBP is rapid, with a reported half-life of approximately 2.6 hours in humans, and the majority of an administered DBP dose is excreted as metabolites within the first 24 hours.[4] This rapid metabolism and excretion make urinary MBP a sensitive and timely biomarker of recent DBP exposure.

Data Presentation

The following tables summarize quantitative data related to the analysis of MBP in biological samples and its correlation with DBP exposure.

Table 1: Analytical Parameters for this compound (MBP) Quantification

ParameterUrinePlasmaReference
Analytical Method LC-MS/MSUPLC-MS/MS[5][6]
Limit of Detection (LOD) 0.15 ng/mL6.9 ng/mL[7][8]
Limit of Quantification (LOQ) 1 ng/mL25 ng/mL[8][9]
Concentration Range 0.95 - 13.34 µg/g creatinine25 - 5,000 ng/mL[7][8]
Absolute Recovery >90% (SPE)>92% (Protein Precipitation)[5][8]

Table 2: Urinary this compound (MBP) Levels in Human Populations

PopulationSample Size95th Percentile MBP Level (ppb)95th Percentile MBP Level (µg/g creatinine)Reference
U.S. Adult Reference Population 289294162[1]
NHANES 1999-2000 (≥ 6 years) ~2,540--
Women of Reproductive Age (20-40 years) Subset of 289-Significantly higher than other groups[1]

Table 3: Correlation of a Single Oral Dose of Dibutyl Phthalate (DBP) with Urinary this compound (MBP) Excretion in a Human Volunteer

ParameterValueReference
DBP Dose ~60 µg/kg[4]
Major Metabolite This compound (MBP)[4]
Percentage of Dose Excreted as MBP in 24h 84%[4]
Time to Peak MBP Concentration 2 - 4 hours[4]
MBP Elimination Half-life 2.6 hours[4]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Urine by LC-MS/MS

This protocol is adapted from methodologies described by the Centers for Disease Control and Prevention (CDC) and other published studies.[5]

1. Sample Preparation (Enzymatic Hydrolysis and Solid-Phase Extraction)

  • Thaw frozen urine samples and vortex to ensure homogeneity.

  • Pipette 950 µL of urine into a glass tube.

  • Add 50 µL of an internal standard mixture solution (e.g., ¹³C₄-MBP).

  • Add 245 µL of 1 M ammonium acetate buffer (pH 6.5).

  • Add 5 µL of β-glucuronidase (from E. coli, ~200 U/mL) to hydrolyze the MBP-glucuronide conjugate.

  • Incubate the mixture at 37°C for 90 minutes in a shaking water bath.

  • Condition a solid-phase extraction (SPE) cartridge (e.g., C18) sequentially with 1 mL of methanol, 1 mL of acetonitrile, and 1 mL of phosphate buffer (pH 2.0).

  • Dilute the incubated urine sample with 1 mL of phosphate buffer (pH 2.0) and load it onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of 0.1 M formic acid followed by 1 mL of water.

  • Dry the cartridge under negative pressure.

  • Elute the analytes with 1 mL of acetonitrile followed by 1 mL of ethyl acetate.

  • Collect the eluent and evaporate to dryness under a gentle stream of nitrogen at 55°C.

  • Reconstitute the dry residue in 200 µL of a suitable mobile phase (e.g., 10:90 v/v acetonitrile:water) for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.02% acetic acid.

    • Mobile Phase B: Acetonitrile with 0.02% acetic acid.

    • Flow Rate: 0.5 mL/min.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, hold for a short period, and then return to initial conditions for column re-equilibration.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Ion Spray Voltage: -3,700 V.

    • Source Temperature: 600°C.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for MBP and its internal standard.

Protocol 2: Quantification of this compound in Human Plasma by UPLC-MS/MS

This protocol is based on a validated method for MBP analysis in rat plasma, which can be adapted for human plasma.[8]

1. Sample Preparation (Protein Precipitation)

  • Pipette 25 µL of blank plasma into a microcentrifuge tube.

  • For calibration standards and quality controls, spike with 25 µL of the appropriate MBP spiking solution.

  • Add 25 µL of the internal standard working solution.

  • Add 425 µL of 0.1% formic acid in acetonitrile to precipitate proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge for 6 minutes at a high speed (e.g., >10,000 x g) to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

2. UPLC-MS/MS Analysis

  • The UPLC-MS/MS parameters would be similar to those described in Protocol 1, with potential optimization of the gradient and run time for the plasma matrix.

Mandatory Visualizations

DBP_Metabolism DBP Dibutyl Phthalate (DBP) MBP This compound (MBP) DBP->MBP Hydrolysis (Esterases) MBP_Glucuronide MBP-Glucuronide MBP->MBP_Glucuronide Glucuronidation (UGTs) Excretion Urinary Excretion MBP_Glucuronide->Excretion

Caption: Metabolic pathway of Dibutyl Phthalate (DBP) to this compound (MBP).

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Urine/Plasma) Internal_Standard Add Internal Standard Sample->Internal_Standard Hydrolysis Enzymatic Hydrolysis (Urine) Internal_Standard->Hydrolysis Extraction Solid-Phase Extraction / Protein Precipitation Hydrolysis->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: Experimental workflow for the analysis of this compound (MBP).

MBP_Toxicity_Pathway MBP This compound (MBP) TNF TNF-α MBP->TNF induces IL6 IL-6 TNF->IL6 activates STAT3 STAT3 IL6->STAT3 activates ACSL4 ACSL4 STAT3->ACSL4 upregulates GPX4 GPX4 STAT3->GPX4 downregulates Lipid_Peroxidation Lipid Peroxidation ACSL4->Lipid_Peroxidation promotes GPX4->Lipid_Peroxidation inhibits Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: Signaling pathway of MBP-induced ferroptosis via TNF/IL-6/STAT3.

References

Application Notes and Protocols for Studying the Cellular Effects of Monobutyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Monobutyl phthalate (MBP) is the primary active metabolite of the widely used plasticizer dibutyl phthalate (DBP). As an environmental endocrine disruptor, MBP has been shown to exert various toxic effects on different cell types, impacting reproductive health, metabolic function, and embryonic development. These application notes provide a comprehensive overview of the cellular effects of MBP and detailed protocols for key experiments to investigate these effects. This information is intended for researchers, scientists, and professionals in drug development engaged in studying the mechanisms of MBP toxicity.

Cellular Effects of this compound

MBP has been demonstrated to induce a range of cellular responses, including:

  • Cytotoxicity and Reduced Cell Viability: MBP exposure can lead to decreased cell viability in a dose- and time-dependent manner in various cell lines, including pancreatic INS-1 beta cells, TM4 Sertoli cells, and rat embryonic limb bud cells.[1][2][3][4]

  • Induction of Oxidative Stress: A common mechanism of MBP-induced toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress. This has been observed in INS-1 pancreatic beta cells and is implicated in the developmental toxicity in rat embryonic limb bud cells.[1][2][5]

  • Apoptosis and Ferroptosis: MBP can trigger programmed cell death. Studies have shown that MBP induces apoptosis in zebrafish liver and Sertoli cells.[6] Furthermore, it can induce ferroptosis, a form of iron-dependent cell death, in TM3 Leydig cells through the TNF/IL6/STAT3 signaling pathway.[7]

  • Disruption of Steroidogenesis: MBP interferes with steroid hormone biosynthesis. In human H295R adrenocortical cells and mouse Leydig tumor cells, MBP has been shown to decrease the production of key steroid hormones like testosterone and androstenedione by downregulating the expression of steroidogenic enzymes.[5][8][9]

  • Endoplasmic Reticulum (ER) Stress and Autophagy: In zebrafish liver, MBP can induce ER stress, activating the IRE1α-XBP1 pathway, which subsequently leads to autophagy and metabolic disorders.[10]

  • Alterations in Cell Signaling and Gene Expression: MBP can modulate various signaling pathways and gene expression profiles. For instance, it has been shown to affect the ERK/NF-κB pathway in hepatocytes and alter the expression of genes related to pancreatic beta-cell function.[2] In human Sertoli cells, MBP can reduce the expression of proteins crucial for the blood-testis barrier.[11]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of MBP on cells.

Table 1: Cytotoxicity of this compound (MBP) in Different Cell Types

Cell TypeAssayExposure TimeIC50 ValueReference
Rat Embryonic Limb Bud CellsNeutral Red Uptake96 h307.24 µg/mL (1.38 mM)[1]
Rat Embryonic Limb Bud CellsAlcian Blue Staining96 h142.61 µg/mL (0.64 mM)[1]
TM3 Leydig CellsCCK-8Not Specified5173 µmol/L (5.17 mM)[12]

Table 2: Effects of this compound (MBP) on Steroid Hormone Levels in H295R Cells (48h exposure)

HormoneMBP ConcentrationChange in Hormone LevelReference
Testosterone500 µM22% decrease[8]
Androstenedione10 µM9% increase[8]
Corticosterone500 µM8.4% decrease[8]
Cortisol500 µMDecrease[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of MBP on cells.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effects of MBP on cultured cells by measuring mitochondrial metabolic activity.

Materials:

  • Cells of interest (e.g., INS-1, H295R)

  • Complete cell culture medium

  • This compound (MBP) stock solution (dissolved in DMSO)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete medium and incubate for 24 hours.[2]

  • Prepare serial dilutions of MBP in culture medium from the stock solution. The final concentration of DMSO should be less than 0.1% (v/v).[2]

  • Remove the medium from the wells and add 100 µL of the prepared MBP dilutions (e.g., 0.001, 0.01, 0.1, 1, 10 µM) or control medium (with DMSO vehicle) to the respective wells.[2]

  • Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).[2]

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.[2][9]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2][9]

  • Shake the plate for 10 minutes in the dark to ensure complete dissolution.

  • Measure the absorbance at 490 nm or 595 nm using a microplate reader.[2][9]

  • Calculate cell viability as a percentage of the control group.

Protocol 2: Assessment of Oxidative Stress (Total Oxidant Status)

Objective: To quantify the level of oxidative stress induced by MBP by measuring the total oxidant status (TOS) in cell lysates.

Materials:

  • Cells of interest

  • MBP stock solution

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Total Oxidant Status (TOS) assay kit (e.g., Rel Assay kits)

  • Microplate reader

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of MBP for the desired time.

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells using an appropriate lysis buffer and collect the supernatant after centrifugation.

  • Perform the TOS assay according to the manufacturer's instructions.[2] The principle of this assay is based on the oxidation of ferrous ions to ferric ions by oxidants present in the sample.[2]

  • Measure the absorbance at the specified wavelength using a microplate reader.

  • Calculate the TOS levels based on a standard curve.

Protocol 3: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To detect and quantify apoptosis (early and late stages) and necrosis in cells treated with MBP using flow cytometry.

Materials:

  • Cells of interest

  • MBP stock solution

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and expose them to different concentrations of MBP for the desired duration.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

    • Necrotic cells: Annexin V-FITC negative, PI positive.

Protocol 4: Quantification of Steroid Hormones by LC-MS

Objective: To measure the levels of steroid hormones (e.g., testosterone, progesterone) in the cell culture medium after MBP exposure.

Materials:

  • H295R cells (or other steroidogenic cell line)

  • Complete cell culture medium (potentially with dibutyryl-cyclic-AMP for stimulated conditions)

  • MBP stock solution

  • 24-well plates

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Seed H295R cells in 24-well plates and allow them to adhere.

  • Treat the cells with various concentrations of MBP for 48 hours. For stimulated conditions, dbcAMP can be added to the medium.[5][8]

  • After incubation, collect the cell culture medium.

  • Analyze the steroid hormone concentrations in the medium using a validated LC-MS method.[5][8]

  • Quantify the hormone levels by comparing them to a standard curve of known hormone concentrations.

Visualizations: Signaling Pathways and Experimental Workflows

MBP_Ferroptosis_Pathway MBP This compound (MBP) TNFa TNF-α MBP->TNFa induces GPX4 GPX4 MBP->GPX4 downregulates IL6 IL-6 TNFa->IL6 induces STAT3 STAT3 IL6->STAT3 activates ACSL4 ACSL4 STAT3->ACSL4 upregulates Lipid_Peroxidation Lipid Peroxidation ACSL4->Lipid_Peroxidation promotes GPX4->Lipid_Peroxidation inhibits Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: MBP-induced ferroptosis via the TNF/IL6/STAT3 signaling pathway.

Experimental_Workflow_MBP_Toxicity cluster_prep Preparation cluster_assays Cellular Assays cluster_molecular Molecular Analysis Cell_Culture Cell Culture (e.g., INS-1, Sertoli, H295R) MBP_Treatment MBP Treatment (Dose- and time-course) Cell_Culture->MBP_Treatment Viability Cell Viability (MTT, CCK-8) MBP_Treatment->Viability Apoptosis Apoptosis (Annexin V/PI) MBP_Treatment->Apoptosis Oxidative_Stress Oxidative Stress (ROS, TOS) MBP_Treatment->Oxidative_Stress Steroidogenesis Steroidogenesis (LC-MS) MBP_Treatment->Steroidogenesis Gene_Expression Gene Expression (qPCR) MBP_Treatment->Gene_Expression Protein_Expression Protein Expression (Western Blot) MBP_Treatment->Protein_Expression Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Oxidative_Stress->Data_Analysis Steroidogenesis->Data_Analysis Gene_Expression->Data_Analysis Protein_Expression->Data_Analysis

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) of Monobutyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monobutyl phthalate (MBP) is the primary metabolite of dibutyl phthalate (DBP), a widely used plasticizer and common environmental contaminant. Due to the endocrine-disrupting potential of DBP and its metabolites, sensitive and reliable methods for the quantification of MBP in biological matrices are crucial for exposure assessment and toxicological studies. Solid-Phase Microextraction (SPME) offers a rapid, solvent-minimized, and sensitive approach for the extraction and preconcentration of MBP prior to chromatographic analysis.

These application notes provide a comprehensive overview and detailed protocols for the sampling of this compound using SPME, primarily from biological samples such as urine, followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Principle of SPME for this compound Analysis

SPME is an equilibrium-based extraction technique that utilizes a fused silica fiber coated with a stationary phase. The fiber is exposed to the sample (or its headspace), and analytes partition from the sample matrix onto the fiber coating. After a defined extraction time, the fiber is withdrawn and transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis. For a polar and thermally less stable compound like MBP, a derivatization step is often required to enhance its volatility and improve chromatographic performance.

Key Experimental Considerations

Several factors influence the efficiency of SPME for MBP analysis:

  • SPME Fiber Selection: The choice of fiber coating is critical and depends on the polarity of the analyte. For phthalate metabolites, polyacrylate (PA) or polydimethylsiloxane/divinylbenzene (PDMS/DVB) fibers are commonly employed.

  • Extraction Mode: Direct immersion (DI-SPME) of the fiber into the liquid sample or headspace extraction (HS-SPME) can be used.[1][2][3] For semi-volatile compounds like derivatized MBP, DI-SPME is often preferred.

  • Sample Pre-treatment: In biological samples like urine, MBP is often present as a glucuronide conjugate.[4] An enzymatic hydrolysis step using β-glucuronidase is necessary to cleave the conjugate and measure the total MBP concentration.[4][5]

  • Derivatization: To improve the volatility and thermal stability of MBP for GC analysis, a derivatization step is typically performed. This often involves methylation (e.g., with diazomethane) or silylation to convert the carboxylic acid group to an ester or silyl ester, respectively.[4][5]

  • Extraction Conditions: Parameters such as extraction time, temperature, pH, and the addition of salt (salting-out effect) must be optimized to maximize analyte recovery.

Data Presentation

Table 1: Quantitative Data for Phthalate Metabolite Analysis (including MBP) using various extraction methods and GC-MS

ParameterValueMatrixMethodCitation
This compound (MBP)
Limit of Quantification (LOQ)3 µg/LUrineLLE-GC-MS[4]
Linearity Range10 - 50,000 µg/LUrineLLE-GC-MS[4]
Recovery86.3% - 119%Spiked UrineLLE-GC-MS[5]
Median Concentration Detected60.0 ng/mLHuman UrineLLE-GC-MS[5][6]
General Phthalate Esters
Limit of Detection (LOD)15 pg/µLHuman SerumDI-SPME-GC/MS[7]
RSDs< 4%Human SerumDI-SPME-GC/MS[7]

Note: Data for SPME of derivatized MBP is limited in the literature; the table includes data from other relevant extraction methods for context.

Experimental Protocols

Protocol 1: Determination of Total this compound in Urine using SPME-GC-MS

This protocol outlines the enzymatic hydrolysis, derivatization, and subsequent SPME extraction of MBP from urine samples.

1. Materials and Reagents:

  • This compound (MBP) standard

  • Internal standard (e.g., ¹³C₄-MBP or Monohexyl phthalate)

  • β-glucuronidase (from E. coli)

  • Ammonium acetate buffer (pH 6.5)

  • Derivatizing agent (e.g., Diazomethane solution or a silylating agent like BSTFA with 1% TMCS)

  • Organic solvents (e.g., n-hexane, diethyl ether, acetonitrile)

  • Sodium chloride (NaCl)

  • SPME fiber assembly (e.g., 85 µm Polyacrylate or 65 µm PDMS/DVB)

  • Autosampler vials with septa

2. Sample Preparation (Hydrolysis):

  • Pipette 1 mL of urine sample into a glass vial.

  • Add an appropriate amount of the internal standard solution.

  • Add 0.5 mL of ammonium acetate buffer (pH 6.5).

  • Add 10 µL of β-glucuronidase solution.

  • Vortex the sample and incubate at 37°C for at least 90 minutes to ensure complete hydrolysis of the MBP-glucuronide.

3. Derivatization (Methylation Example):

  • Caution: Diazomethane is explosive and carcinogenic. This procedure must be performed in a fume hood with appropriate safety precautions.

  • After hydrolysis, acidify the sample to approximately pH 5 with acetic acid.

  • Extract the hydrolyzed MBP with a suitable organic solvent (e.g., a mixture of n-hexane and dichloromethane).[4]

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of diethyl ether.

  • Add diazomethane solution dropwise until a persistent yellow color is observed.

  • Allow the reaction to proceed for 10-15 minutes.

  • Evaporate the excess diazomethane and solvent under a gentle stream of nitrogen.

  • Reconstitute the derivatized residue in a suitable solvent for SPME.

4. SPME Procedure (Direct Immersion):

  • Transfer the reconstituted derivatized sample to a 2 mL autosampler vial.

  • Add NaCl to the sample to achieve a concentration of approximately 20-30% (w/v) to enhance the extraction efficiency (salting-out effect).

  • Place the vial in the autosampler tray.

  • Condition the SPME fiber according to the manufacturer's instructions.

  • Set the SPME parameters in the instrument software:

    • Extraction Mode: Direct Immersion

    • Incubation Temperature: 60°C

    • Incubation Time: 5 minutes

    • Extraction Time: 30 minutes

    • Agitation: On (e.g., 250 rpm)

5. GC-MS Analysis:

  • After extraction, the SPME fiber is automatically inserted into the hot GC inlet for thermal desorption.

  • GC Inlet Temperature: 260°C

  • Desorption Time: 2 minutes

  • Carrier Gas: Helium

  • Column: A suitable capillary column for phthalate analysis (e.g., 5% phenyl-methylpolysiloxane).

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp to 200°C at 10°C/min.

    • Ramp to 280°C at 5°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for methylated MBP and the internal standard.

Visualizations

SPME_Workflow_for_MBP cluster_sample_prep Sample Preparation cluster_spme SPME cluster_analysis Analysis Urine Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine->Hydrolysis Conjugated MBP Derivatization Derivatization (e.g., Methylation) Hydrolysis->Derivatization Free MBP Vial Sample in Vial + Salt Derivatization->Vial Volatile MBP derivative Extraction Direct Immersion SPME (e.g., PA fiber) Vial->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption GCMS GC-MS Analysis (SIM Mode) Desorption->GCMS Data Data Acquisition & Quantification GCMS->Data Logical_Relationship cluster_challenges Analytical Challenges cluster_solutions Methodological Solutions Analyte This compound (MBP) (in biological matrix) Polarity High Polarity Analyte->Polarity Volatility Low Volatility Analyte->Volatility Conjugation Glucuronide Conjugation Analyte->Conjugation Goal Sensitive & Accurate Quantification Derivatization Derivatization (Increases Volatility) Polarity->Derivatization Volatility->Derivatization Hydrolysis Enzymatic Hydrolysis (Measures Total MBP) Conjugation->Hydrolysis SPME SPME (Preconcentration) SPME->Goal Derivatization->SPME Hydrolysis->SPME

References

Application Notes and Protocols for the Detection of Monobutyl Phthalate in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of monobutyl phthalate (MBP) in various environmental matrices. The protocols are based on established analytical techniques and are intended to offer comprehensive guidance for laboratory personnel.

Introduction

This compound (MBP) is the primary metabolite of dibutyl phthalate (DBP), a widely used plasticizer in numerous consumer and industrial products.[1] Due to its potential endocrine-disrupting effects and widespread presence in the environment, accurate and sensitive detection of MBP in environmental samples is crucial for assessing human exposure and ecological risk.[2][3] This document outlines detailed protocols for sample preparation and analysis using common analytical instrumentation.

Quantitative Data Summary

The following tables summarize the quantitative performance data for various analytical methods used for the determination of this compound in different environmental samples.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

MatrixMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
UrineGC-MS with derivatization-3 µg/LNot Specified[4]
UrineGC-MS without derivatization0.038 ng (per 2 µL injection)-Not Specified[5]
Water & Landfill LeachateGC-FID-Not Specified97-109 (Water), 85-101 (Leachate)[6]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

MatrixMethodLimit of Quantification (LLOQ)Recovery (%)Reference
Plasma & UrineLC-ESI-MS/MS5 ng/mLNot Specified[7]
Various TissuesLC-ESI-MS/MS10-20 ng/gNot Specified[7]
Food & BeveragesLC-MS/MSAs low as 1 ppbNot Specified[8]

Table 3: Immunoassay Methods

MatrixMethodLimit of Detection (LOD)Detection RangeReference
WaterFluorescence Polarization Immunoassay (FPIA)5 ng/mL30–50,000 ng/mL[9]
UrineFluorescence Polarization Immunoassay (FPIA)100 ng/mL200–500,000 ng/mL[9]

Experimental Protocols

Protocol 1: Sample Preparation of Water and Landfill Leachate Samples for GC-FID Analysis

This protocol is adapted from a validated method for the determination of di-n-butyl phthalate, which is applicable for its metabolite, MBP.[6]

1. Materials and Reagents:

  • Methanol (HPLC grade)
  • Dichloromethane (HPLC grade)
  • Distilled water
  • Solid-Phase Extraction (SPE) columns (e.g., Phenomenex Strata C-18)[6]
  • Nitrogen gas, high purity
  • Internal standard (e.g., Benzyl benzoate)[6]

2. Procedure:

  • SPE Column Conditioning: Condition the C-18 SPE column by passing 5 mL of methanol followed by 5 mL of distilled water.[6]
  • Sample Loading: Pass the water or landfill leachate sample through the conditioned SPE column at a flow rate of approximately 1 mL/min.[6]
  • Elution: Elute the retained analytes, including MBP and the internal standard, with 6 mL of a 1:1 mixture of methanol and dichloromethane.[6]
  • Concentration: Concentrate the collected eluate to 1 mL under a gentle stream of nitrogen gas.[6]
  • Analysis: The concentrated sample is now ready for injection into the GC-FID system.

Protocol 2: Sample Preparation of Urine for GC-MS Analysis

This protocol involves enzymatic hydrolysis to measure total MBP (free and glucuronidated).[4]

1. Materials and Reagents:

  • β-glucuronidase
  • n-hexane
  • Dichloromethane
  • Internal standard (e.g., Monohexyl phthalate)[4]
  • Diazomethane solution in diethyl ether (for methylation/derivatization)
  • Acetonitrile

2. Procedure:

  • Enzymatic Hydrolysis: Subject the urine sample to enzymatic hydrolysis with β-glucuronidase to cleave the glucuronide conjugates of MBP.[4]
  • Internal Standard Addition: Add the internal standard to the hydrolyzed urine sample.[4]
  • Extraction: Acidify the sample and saturate with salt, then extract with a mixture of n-hexane and dichloromethane.[4]
  • Washing and Drying: Wash the organic fractions, dehydrate, and evaporate to dryness.[4]
  • Derivatization: Methylate the residue using diazomethane dissolved in diethyl ether.[4]
  • Purification: Evaporate the derivatization agent and further purify the residue by extraction into n-hexane from an alkaline buffer.[4]
  • Final Preparation: Evaporate the organic fractions and redissolve the residue in acetonitrile for GC-MS analysis.[4]

Protocol 3: Sample Preparation of Sediment for GC-MS Analysis

This protocol employs ultrasonic-assisted extraction.[10]

1. Materials and Reagents:

  • Dichloromethane (DCM)
  • Silica gel
  • Neutral alumina
  • Ethyl acetate-hexane mixture (8:2, v/v)

2. Procedure:

  • Extraction: Extract the sediment sample with dichloromethane using an ultrasonic-assisted technique.[10]
  • Purification: Purify the extract using a Solid-Phase Extraction (SPE) column packed with a mixture of silica gel and neutral alumina (2:3, m/m).[10]
  • Elution: Elute the analytes from the SPE column with 20 mL of an ethyl acetate-hexane (8:2, v/v) mixture.[10]
  • Analysis: The eluate is ready for qualitative and quantitative analysis by GC-MS.

Visualizations

MBP_Detection_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing Sample Environmental Sample (Water, Soil, Sediment, Urine) Extraction Extraction (SPE, LLE, Ultrasonic) Sample->Extraction Cleanup Clean-up & Concentration Extraction->Cleanup Derivatization Derivatization (Optional, e.g., for GC-MS) Cleanup->Derivatization LCMS LC-MS/MS Analysis Cleanup->LCMS Direct Injection FPIA FPIA Analysis Cleanup->FPIA Direct Analysis GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification & Data Analysis GCMS->Quantification LCMS->Quantification FPIA->Quantification

Caption: Experimental workflow for the detection of this compound (MBP).

Disclaimer: These protocols are intended for guidance and should be validated in the user's laboratory for their specific application.

References

Application Notes and Protocols for Assessing Monobutyl Phthalate (MBP) Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing various cell culture-based assays to evaluate the toxicological effects of monobutyl phthalate (MBP), a primary metabolite of the widely used plasticizer dibutyl phthalate (DBP). The following sections detail methodologies for assessing cytotoxicity, endocrine disruption, oxidative stress, and genotoxicity, along with data presentation and visualization of relevant biological pathways.

Assessment of MBP-Induced Cytotoxicity

Cytotoxicity assays are fundamental in determining the concentration-dependent toxicity of a compound on cell viability and proliferation.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[1]

Protocol:

  • Cell Seeding: Plate cells (e.g., INS-1, TM-3, H295R) in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁵ cells/well in 100 µL of complete culture medium.[2][3] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Exposure: Prepare serial dilutions of MBP in the appropriate cell culture medium. Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of MBP (e.g., 0.001 µM to 500 µM) or vehicle control (e.g., 0.1% DMSO).[3][4]

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[3][5]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2][5]

  • Analysis: Express cell viability as a percentage relative to the vehicle control. Calculate the IC50 value, which is the concentration of MBP that causes a 50% reduction in cell viability.

Experimental Workflow for MTT Assay

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Expose cells to MBP (various concentrations) B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate cell viability (%) and IC50 H->I

Caption: Workflow for assessing cell viability using the MTT assay.

Quantitative Cytotoxicity Data for MBP
Cell LineAssayExposure TimeIC50 / Effect ConcentrationReference
Rat Embryonic Limb Bud CellsNeutral Red Uptake96 hIC50: 307.24 µg/mL (1.38 mM)[6]
Rat Embryonic Limb Bud CellsAlcian Blue Staining96 hIC50: 142.61 µg/mL (0.64 mM)[6]
TM-3 CellsCell ViabilityNot SpecifiedIC50: 5173 µmol/L (5.173 mM)[7]
H295R CellsMTT Assay48 hNo significant cell death up to 500 µM[4][8]
INS-1 Pancreatic Beta CellsMTT Assay24, 48, 72 hDecreased viability at 0.001-10 µM[9][10]

Endocrine Disrupting Potential of MBP

MBP is known to interfere with the endocrine system, particularly steroidogenesis. Reporter gene assays and direct measurement of hormone levels are key methods for assessing these effects.

Steroidogenesis Assay in H295R Cells

The H295R cell line is a valuable in vitro model for studying the effects of chemicals on the production of steroid hormones.[4][8]

Protocol:

  • Cell Seeding: Seed H295R cells in 24- or 96-well plates at an appropriate density (e.g., 50,000 cells/well for a 96-well plate) in a complete culture medium.[4]

  • Acclimation: Allow cells to acclimate for 24 hours.

  • Compound Exposure: Replace the medium with fresh medium containing various concentrations of MBP (e.g., 1-500 µM) or a vehicle control.[4] For studies on stimulated steroidogenesis, dbcAMP can be added to the medium.[4]

  • Incubation: Incubate the cells for 48 hours.

  • Hormone Quantification: Collect the cell culture medium and quantify the levels of steroid hormones such as testosterone, androstenedione, corticosterone, and progesterone using liquid chromatography-mass spectrometry (LC-MS).[4][11]

  • Cell Viability: Concurrently, assess cell viability in the same wells using an appropriate method like the MTT assay to ensure that observed effects on hormone levels are not due to cytotoxicity.

Luciferase Reporter Gene Assay for Androgenic and Thyroid Receptor Activity

This assay is used to determine if MBP can act as an agonist or antagonist of nuclear receptors like the androgen receptor (AR) and thyroid receptor (TR).[12]

Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., CHO-K1, HepG2) and transiently transfect them with a plasmid containing the hormone response element (HRE) for the receptor of interest (e.g., ARE for androgen receptor) linked to a luciferase reporter gene, along with a plasmid expressing the receptor itself.

  • Cell Seeding: Seed the transfected cells into a 96-well plate.

  • Compound Exposure:

    • Agonist Mode: Expose the cells to various concentrations of MBP.

    • Antagonist Mode: Expose the cells to a known receptor agonist (e.g., testosterone for AR) in the presence of varying concentrations of MBP.

  • Incubation: Incubate the cells for 24-48 hours.

  • Luciferase Activity Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay kit.

  • Data Analysis:

    • In agonist mode, an increase in luciferase activity indicates agonistic effects.

    • In antagonist mode, a decrease in the agonist-induced luciferase activity indicates antagonistic effects. Calculate IC50 (for antagonists) or EC50 (for agonists) values.[12]

Signaling Pathway of MBP in Steroidogenesis

Steroidogenesis_Pathway cluster_steroid Steroid Synthesis Pathway MBP This compound (MBP) CYP17A1 CYP17A1 MBP->CYP17A1 decreases levels HSD17B3 HSD17β3 MBP->HSD17B3 decreases levels (dose-related) Progesterone Progesterone Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 Testosterone Testosterone Androstenedione->Testosterone HSD17β3

Caption: MBP's inhibitory effects on key enzymes in the testosterone biosynthesis pathway.

Quantitative Endocrine Disruption Data for MBP
Assay TypeReceptor/HormoneEffectIC50 / EC50Reference
Luciferase Reporter AssayAndrogen ReceptorAnti-androgenicIC50: 1.22 x 10⁻⁷ M[12]
Luciferase Reporter AssayAndrogen ReceptorAndrogenicEC50: 1.13 x 10⁻⁵ M[12]
Luciferase Reporter AssayThyroid ReceptorAntagonistIC50: 2.77 x 10⁻⁶ M[12]
Steroidogenesis (H295R)TestosteroneDecreaseSignificant at 500 µM[4]
Steroidogenesis (H295R)AndrostenedioneDecreaseSignificant at 500 µM[4]
Steroidogenesis (H295R)CorticosteroneDecreaseSignificant at 500 µM[4]

Oxidative Stress and Genotoxicity Assessment

MBP exposure has been linked to the induction of oxidative stress and DNA damage in various cell types.

Measurement of Oxidative Stress

Total Oxidant and Antioxidant Status (TOS/TAS) Assay:

This assay measures the overall oxidative and anti-oxidative capacity of the cells.

Protocol:

  • Cell Culture and Exposure: Culture cells (e.g., INS-1) and expose them to different concentrations of MBP for a specified duration.

  • Cell Lysis: After exposure, harvest and lyse the cells to obtain the cell lysate.

  • TOS/TAS Measurement: Use commercially available kits (e.g., Rel Assay kits) to measure the Total Oxidant Status (TOS) and Total Antioxidant Status (TAS) in the cell lysates according to the manufacturer's instructions.[9]

  • Oxidative Stress Index (OSI): Calculate the OSI by dividing the TOS value by the TAS value. An increased OSI indicates a shift towards oxidative stress.

Reactive Oxygen Species (ROS) Detection:

Fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA) can be used to measure intracellular ROS levels.

Protocol:

  • Cell Culture and Exposure: Culture and expose cells to MBP as described above.

  • Probe Loading: Wash the cells and incubate them with DCFH-DA (e.g., 20 µM) for 30 minutes.

  • Image Acquisition/Flow Cytometry: Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. An increase in fluorescence corresponds to higher ROS levels.

TUNEL Assay for Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[13]

Protocol:

  • Cell Fixation and Permeabilization: After MBP exposure, fix the cells with 4% paraformaldehyde and then permeabilize them with a solution like 0.25% Triton X-100 in PBS.[7]

  • TUNEL Reaction: Incubate the permeabilized cells with a TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP) for 60 minutes at 37°C.[7][9]

  • Detection:

    • For fluorescently labeled dUTPs, visualize the apoptotic cells directly using a fluorescence microscope.

    • For hapten-labeled dUTPs (e.g., BrdUTP), use a secondary detection step with a fluorescently labeled antibody against the hapten.

  • Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells.

Workflow for Assessing MBP-Induced Apoptosis and Oxidative Stress

Toxicity_Workflow cluster_exposure Cell Exposure cluster_assays Toxicity Assays A Plate Cells B Expose to MBP A->B C Oxidative Stress (TOS/TAS, ROS) B->C D Apoptosis (TUNEL Assay) B->D E Genotoxicity (Comet Assay) B->E

Caption: General experimental workflow for evaluating MBP-induced cellular damage.

Quantitative Gene Expression Analysis (qPCR)

Quantitative Polymerase Chain Reaction (qPCR) can be used to measure changes in the expression of genes related to oxidative stress, apoptosis, and steroidogenesis.

Protocol:

  • RNA Extraction: Following MBP exposure, extract total RNA from the cells using a suitable kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qPCR: Perform qPCR using gene-specific primers for target genes (e.g., BCL-2, BAX, p53, INS-1, INS-2) and a reference gene (e.g., GAPDH, β-actin).[3]

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

TNF/IL6/STAT3 Signaling Pathway in MBP-Induced Ferroptosis

Recent studies have implicated the TNF/IL6/STAT3 signaling pathway in MBP-induced ferroptosis, a form of iron-dependent regulated cell death, in TM-3 Leydig cells.[7]

MBP-Induced Ferroptosis Signaling Pathway

Ferroptosis_Pathway MBP This compound (MBP) TNFa TNF-α MBP->TNFa upregulates GPX4 GPX4 MBP->GPX4 downregulates IL6 IL-6 TNFa->IL6 upregulates STAT3 STAT3 IL6->STAT3 activates ACSL4 ACSL4 STAT3->ACSL4 upregulates Lipid_Peroxidation Lipid Peroxidation ACSL4->Lipid_Peroxidation GPX4->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

References

Application Notes and Protocols for the Quantification of Myelin Basic Protein (MBP) using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelin Basic Protein (MBP) is a key structural component of the myelin sheath in the central nervous system (CNS). Its quantification in biological fluids, particularly cerebrospinal fluid (CSF), is of significant interest in the study of neurological diseases, most notably multiple sclerosis (MS), where demyelination leads to the release of MBP and its fragments into the CSF.[1][2][3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly specific and sensitive method for the accurate quantification of MBP-derived peptides, providing valuable insights for disease monitoring and the development of therapeutic interventions.

These application notes provide detailed protocols for the quantification of human Myelin Basic Protein in cerebrospinal fluid (CSF) using a targeted LC-MS/MS approach based on multiple reaction monitoring (MRM).

Experimental Protocols

Protocol 1: Sample Preparation of Cerebrospinal Fluid (CSF) for MBP Analysis

This protocol outlines the steps for the extraction and tryptic digestion of Myelin Basic Protein from human CSF samples.

Materials:

  • Human CSF samples

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Ammonium bicarbonate

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Microcentrifuge tubes

  • Thermomixer

  • Centrifuge

  • Lyophilizer (optional)

Procedure:

  • Sample Collection and Storage: CSF samples should be collected following standard clinical procedures to minimize blood contamination. Samples should be centrifuged to remove any cellular debris and stored at -80°C until analysis.

  • Reduction and Alkylation:

    • Thaw CSF samples on ice.

    • In a microcentrifuge tube, take a defined volume of CSF (e.g., 100 µL).

    • Add urea to a final concentration of 8 M to denature the proteins.

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour with gentle shaking in a thermomixer.

    • Cool the sample to room temperature.

    • Add IAM to a final concentration of 25 mM.

    • Incubate in the dark at room temperature for 45 minutes.

  • Buffer Exchange and Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w). If the total protein concentration is unknown, a standard amount of trypsin (e.g., 1 µg) can be used.

    • Incubate overnight (12-16 hours) at 37°C.

  • Digestion Quenching and Desalting:

    • Stop the digestion by adding formic acid to a final concentration of 0.1%.

    • Activate an SPE C18 cartridge by washing with 1 mL of acetonitrile followed by equilibration with 2 x 1 mL of 0.1% TFA in water.

    • Load the digested sample onto the SPE cartridge.

    • Wash the cartridge with 2 x 1 mL of 0.1% TFA in water to remove salts and other hydrophilic impurities.

    • Elute the peptides with 1 mL of 50% acetonitrile/0.1% formic acid.

  • Sample Concentration:

    • Dry the eluted peptides in a vacuum centrifuge or by lyophilization.

    • Reconstitute the dried peptides in a suitable volume (e.g., 50 µL) of 0.1% formic acid in water for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of MBP Peptides

This protocol describes the parameters for the chromatographic separation and mass spectrometric detection of MBP signature peptides using a triple quadrupole mass spectrometer operating in MRM mode.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system capable of nano or micro-flow rates.

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Liquid Chromatography Parameters:

ParameterRecommended Setting
Column C18 reversed-phase, 2.1 mm x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 300 µL/min
Injection Volume 5-10 µL
Column Temperature 40°C
Gradient 5% to 40% B over 20 minutes, followed by a wash and re-equilibration step.

Mass Spectrometry Parameters:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3500 V
Source Temperature 150°C
Desolvation Temperature 400°C
Collision Gas Argon
Dwell Time 20-50 ms per transition

Data Presentation

The following table summarizes the MRM transitions for selected human Myelin Basic Protein signature peptides. It is recommended to empirically optimize collision energies on the specific instrument being used for the analysis.

Table 1: MRM Transitions for Human Myelin Basic Protein Signature Peptides

Peptide SequencePrecursor Ion (m/z)Charge StateProduct Ion (m/z)Putative FragmentCollision Energy (eV) - Starting Point
FFKNIVTPR 553.32+759.4y625
553.32+906.5y728
553.32+428.2b422
V V H F F K N I V T P R 708.92+889.5y730
708.92+1036.6y832
708.92+592.3b528
S H G R T Q D E N P V V H F F K 996.02+1145.6y935
996.02+758.4y628
996.02+587.3b525

Note: Collision energies are provided as starting points and should be optimized for the specific mass spectrometer used to achieve maximum signal intensity.

Mandatory Visualization

Diagram 1: Experimental Workflow for MBP Quantification

MBP_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Analysis CSF CSF Sample Collection (& Storage at -80°C) Denature Denaturation (Urea), Reduction (DTT) & Alkylation (IAM) CSF->Denature Digest Tryptic Digestion Denature->Digest Desalt SPE Desalting (C18) Digest->Desalt LC Liquid Chromatography (Reversed-Phase Separation) Desalt->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Quant Peak Integration & Quantification MS->Quant Report Reporting of MBP Concentration Quant->Report

Caption: Workflow for the quantitative analysis of Myelin Basic Protein (MBP).

Diagram 2: Simplified Role of MBP in Myelin Sheath

MBP_Function Oligodendrocyte Oligodendrocyte MyelinSheath Myelin Sheath Oligodendrocyte->MyelinSheath forms Axon Axon MyelinSheath->Axon insulates MBP Myelin Basic Protein (MBP) MBP->MyelinSheath is a key component of Compaction Myelin Compaction & Stabilization MBP->Compaction Compaction->MyelinSheath contributes to

Caption: Simplified diagram of MBP's role in the myelin sheath.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Monobutyl Phthalate (MBP) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for monobutyl phthalate (MBP) analysis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of MBP, with a particular focus on overcoming matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact MBP analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix.[1] In the context of liquid chromatography-mass spectrometry (LC-MS) based analysis of this compound (MBP), these effects can manifest as either ion suppression or enhancement.[2] This interference can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity in your assay.[3] The primary cause is the competition between MBP and matrix components for ionization in the MS source.[1]

Q2: I am observing low recovery of MBP from my samples. What are the likely causes?

A2: Low recovery of MBP can stem from several factors. Inefficient extraction from the sample matrix is a common culprit. The choice of extraction solvent and method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) needs to be optimized for your specific matrix.[4] Additionally, MBP can adhere to plasticware, so using glass or polypropylene containers is recommended.[5] Inadequate delipidation, especially in fatty tissues, can also lead to low recovery.[5][6]

Q3: My results show high variability between replicate injections. What could be the reason?

A3: High variability is often a symptom of inconsistent matrix effects.[7] If the composition of the matrix varies between samples, the degree of ion suppression or enhancement can also fluctuate, leading to poor precision.[7] Inconsistent sample preparation is another major contributor. Ensure that all samples are treated identically during extraction and cleanup.[3] Instrument-related issues such as an unstable spray in the mass spectrometer can also cause variability.

Q4: How can I determine if my analysis is affected by matrix effects?

A4: A common method to assess matrix effects is the post-extraction spike analysis.[8][9] In this procedure, a known amount of analyte is added to a blank matrix extract that has already undergone the entire sample preparation process. The response of this post-extraction spike is then compared to the response of the analyte in a neat solvent. A significant difference in signal intensity indicates the presence of matrix effects.[8][9]

Q5: What is the best internal standard to use for MBP analysis?

A5: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as ¹³C- or D-labeled MBP.[7] A SIL internal standard has nearly identical chemical and physical properties to the unlabeled analyte and will co-elute chromatographically.[7] This means it will experience the same degree of matrix effects as the MBP, allowing for accurate correction and reliable quantification.[7] If a SIL-MBP is unavailable, a structurally similar compound can be used, but it may not compensate for matrix effects as effectively.[10]

Troubleshooting Guides

Guide 1: Troubleshooting Low Analyte Recovery

This guide provides a systematic approach to diagnosing and resolving low recovery of MBP during sample preparation and analysis.

Problem: Consistently low recovery of MBP across all samples.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Recommended Action
Inefficient Extraction Evaluate different extraction solvents (e.g., acetonitrile, ethyl acetate) and techniques (LLE vs. SPE).[4]For plasma, a simple protein precipitation with acetonitrile can be effective.[5][6] For more complex matrices like tissue homogenates, a more rigorous extraction and delipidation step may be necessary.[5][6]
Analyte Adsorption Use glass or polypropylene labware instead of polystyrene.[5] Pre-rinse pipette tips with the extraction solvent.Prepare and store all solutions, especially stock solutions, in glass containers.[5]
Incomplete Delipidation For fatty matrices, incorporate a delipidation step, such as freezing the extract after adding acetonitrile.[5][6]Submerging vials in liquid nitrogen after adding acetonitrile can effectively precipitate lipids.[5][6]
Suboptimal pH Adjust the pH of the sample or extraction solvent to ensure MBP is in a non-ionized state for better extraction efficiency.The addition of 0.1% formic acid to the extraction solvent has been shown to be effective.[5]

Workflow for Diagnosing Low Recovery:

LowRecoveryWorkflow Start Start: Low MBP Recovery CheckExtraction Evaluate Extraction Method Start->CheckExtraction CheckAdsorption Investigate Adsorption CheckExtraction->CheckAdsorption Efficient OptimizeExtraction Optimize Extraction Solvent/Technique CheckExtraction->OptimizeExtraction Inefficient? CheckDelipidation Assess Delipidation Step CheckAdsorption->CheckDelipidation No adsorption UseInertware Switch to Glass/PP Labware CheckAdsorption->UseInertware Adsorption suspected? CheckpH Verify pH CheckDelipidation->CheckpH Complete ImplementDelipidation Incorporate Delipidation CheckDelipidation->ImplementDelipidation Incomplete? AdjustpH Adjust Sample/Solvent pH CheckpH->AdjustpH Suboptimal? Resolved Problem Resolved CheckpH->Resolved Optimal OptimizeExtraction->Resolved UseInertware->Resolved ImplementDelipidation->Resolved AdjustpH->Resolved

Fig 1. Troubleshooting workflow for low MBP recovery.
Guide 2: Identifying and Mitigating Matrix Effects

This guide outlines the steps to identify and minimize the impact of matrix effects on your MBP analysis.

Problem: Inconsistent results, poor linearity in calibration curves, or significant ion suppression/enhancement.

Strategies for Mitigation:

Strategy Detailed Methodology Expected Outcome
Sample Preparation Optimization Implement a more thorough cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[4]Reduced ion suppression/enhancement, leading to improved accuracy and precision.
Chromatographic Separation Modify the LC gradient, change the column chemistry, or use a smaller particle size column to improve the separation of MBP from co-eluting matrix components.[11]Temporal separation of MBP from interfering species, minimizing their impact on ionization.
Matrix-Matched Calibration Prepare calibration standards in a blank matrix that is representative of the study samples.[12]Compensates for consistent matrix effects by ensuring that calibrators and samples experience similar ionization conditions.
Stable Isotope-Labeled Internal Standard (SIL-IS) Use a SIL-MBP as an internal standard.[7]The SIL-IS co-elutes with MBP and experiences the same matrix effects, allowing for accurate correction and reliable quantification.[7]
Sample Dilution Dilute the sample extract before injection.[7]Reduces the concentration of both the analyte and interfering matrix components, which can alleviate ion suppression. This is only feasible if the MBP concentration is sufficiently high.[7]

Experimental Protocol: Post-Extraction Spike Analysis to Quantify Matrix Effect

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike a known amount of MBP standard into the reconstitution solvent.

    • Set B (Pre-extraction Spike): Spike a known amount of MBP standard into a blank matrix sample before the extraction process.

    • Set C (Post-extraction Spike): Spike a known amount of MBP standard into a blank matrix sample after the extraction process.

  • Process the samples: Perform the sample extraction procedure for Sets B and C.

  • Analyze the samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Recovery and Matrix Effect:

    • Recovery (%) = (Peak Area of Set B / Peak Area of Set C) x 100

    • Matrix Effect (%) = (Peak Area of Set C / Peak Area of Set A) x 100

A Matrix Effect value significantly different from 100% (e.g., <85% or >115%) indicates the presence of ion suppression or enhancement, respectively.[8]

Decision Tree for Mitigating Matrix Effects:

MatrixEffectMitigation Start Start: Suspected Matrix Effects QuantifyME Perform Post-Extraction Spike Analysis Start->QuantifyME SignificantME Significant Matrix Effect? QuantifyME->SignificantME OptimizeCleanup Optimize Sample Cleanup (SPE/LLE) SignificantME->OptimizeCleanup Yes ImproveChroma Improve Chromatographic Separation SignificantME->ImproveChroma Still significant UseSIL_IS Use Stable Isotope-Labeled Internal Standard SignificantME->UseSIL_IS Still significant MatrixMatchCal Use Matrix-Matched Calibrators SignificantME->MatrixMatchCal SIL-IS not available DiluteSample Dilute Sample SignificantME->DiluteSample High analyte concentration NoSignificantME No Significant Matrix Effect SignificantME->NoSignificantME No ReevaluateME Re-evaluate Matrix Effect OptimizeCleanup->ReevaluateME ImproveChroma->ReevaluateME Resolved Problem Resolved UseSIL_IS->Resolved MatrixMatchCal->Resolved DiluteSample->ReevaluateME ReevaluateME->SignificantME

Fig 2. Decision tree for mitigating matrix effects.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for MBP Analysis in Plasma

Method Recovery (%) Matrix Effect (%) Precision (%RSD) Reference
Protein Precipitation (Acetonitrile)>92%Not explicitly stated, but method validation was successful≤ 10.1%[5][6]
Solid-Phase Extraction (SPE)94.6% - 105.3%Not explicitly stated, but method deemed adequate to minimize matrix effects< 15%[8]
Liquid-Liquid Extraction (LLE)76% - 106%Dependent on extraction solvent and matrix< 15%[12]

Table 2: UPLC-MS/MS Parameters for MBP Analysis in Rat Plasma

Parameter Condition Reference
UPLC System Waters Acquity UPLC[5]
Mass Spectrometer Sciex 4000 QTRAP[5]
Ionization Mode Negative Ion Mode[5][6]
Column Waters Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8-μm)[5]
Mobile Phase A Water with 0.1% formic acid[5]
Mobile Phase B Acetonitrile with 0.1% formic acid[5]
Flow Rate 0.5 mL/min[5]
Injection Volume 5 µL[5]

Experimental Protocols

Protocol 1: Extraction of MBP from Rat Plasma using Protein Precipitation

This protocol is adapted from a validated method for MBP quantitation in rat plasma.[5][6]

  • Sample Preparation:

    • Pipette 25 µL of blank plasma, calibration standard, or quality control sample into a microcentrifuge tube.

  • Internal Standard Addition:

    • Add 25 µL of the internal standard working solution to each tube.

  • Protein Precipitation:

    • Add 425 µL of 0.1% formic acid in acetonitrile to each tube.

  • Vortex and Centrifuge:

    • Vortex mix the samples thoroughly.

    • Centrifuge for 6 minutes.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

Protocol 2: Extraction of MBP from Pup Homogenate

This protocol is adapted from a validated method for MBP quantitation in pup homogenate and includes a delipidation step.[5][6]

  • Sample Preparation:

    • Weigh 0.5 g of pup homogenate into a vial.

    • Spike with the appropriate calibration standard or quality control solution.

  • Internal Standard Addition:

    • Add 25 µL of the internal standard working solution.

  • Sonication:

    • Add 300 µL of 0.1% formic acid in water.

    • Vortex briefly and then sonicate for 90 minutes.

  • Extraction and Delipidation:

    • Add 1 mL of acetonitrile, vortex mix, and centrifuge for 15 minutes.

    • For delipidation, the original method suggests submerging the vials in liquid nitrogen after the addition of acetonitrile to precipitate lipids.

  • Supernatant Transfer:

    • Transfer the supernatant for analysis.

References

Technical Support Center: Monobutyl Phthalate (MBP) Detection by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of monobutyl phthalate (MBP) detection using UPLC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for this compound (MBP) in negative ion mode UPLC-MS/MS?

A1: In negative ion electrospray ionization (ESI-), the typical precursor ion for MBP is [M-H]⁻ with an m/z of 221.08. Common product ions for fragmentation in Multiple Reaction Monitoring (MRM) mode include m/z 77.0 (corresponding to the benzoate fragment) and m/z 121.0 (corresponding to the phthalic acid fragment). The transition m/z 221.0 → 77.0 is often used for quantification.[1][2]

Q2: Why is negative ionization mode preferred for MBP analysis?

A2: Negative ionization mode, specifically electrospray ionization (ESI-), is generally preferred for the analysis of this compound and other phthalate monoesters because the carboxylic acid group on these molecules is readily deprotonated, leading to a strong [M-H]⁻ signal and thus higher sensitivity.[1][3][4]

Q3: What is a common issue that can compromise the sensitivity of MBP detection?

A3: A primary issue that can compromise sensitivity is background contamination from phthalates present in laboratory equipment and solvents.[5] Phthalates are ubiquitous plasticizers and can leach from plastic containers, pipette tips, and solvent lines, leading to high background noise and inaccurate quantification.[5]

Q4: How can I minimize background contamination?

A4: To minimize background contamination, it is crucial to use glassware for all sample preparation and storage.[3][5] All glassware should be scrupulously cleaned, for instance by rinsing with water, followed by acetone and hexane.[5] Using high-purity, LC-MS grade solvents is also essential.[3] Additionally, incorporating a trap column between the autosampler and the pump can help capture any phthalates leaching from the UPLC system itself.[6]

Q5: What are matrix effects and how can they affect MBP analysis?

A5: Matrix effects are the alteration of ionization efficiency for the target analyte due to co-eluting compounds from the sample matrix.[7][8] This can lead to either ion suppression or enhancement, affecting the accuracy and sensitivity of the measurement. In complex biological matrices like plasma or urine, matrix effects can be a significant challenge.[8]

Troubleshooting Guide

This guide addresses specific issues that can arise during the UPLC-MS/MS analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
High Background Signal / Noisy Baseline Contamination from solvents, glassware, or UPLC system components.- Use high-purity, LC-MS grade solvents. - Utilize glass containers and pipettes for all sample and standard preparation.[3][5] - Thoroughly clean all glassware before use.[5] - Install a trap column in the UPLC system to capture phthalate contaminants.[6] - Analyze laboratory blanks to identify sources of contamination.[7]
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase composition. - Column degradation. - Sample solvent mismatch with the mobile phase.- Optimize the mobile phase, for example by adjusting the percentage of organic solvent or the concentration of additives like acetic or formic acid.[7] - Ensure the sample is dissolved in a solvent with a similar or weaker elution strength than the initial mobile phase. - Replace the UPLC column if it has degraded.
Low Signal Intensity / Poor Sensitivity - Suboptimal ionization parameters. - Matrix effects causing ion suppression. - Inefficient sample extraction.- Optimize ESI source parameters such as capillary voltage, gas flow rates, and temperature.[9] - Implement a more effective sample cleanup procedure like solid-phase extraction (SPE) to remove interfering matrix components.[7] - Use a deuterated internal standard (e.g., MBP-d4) to compensate for matrix effects and variations in ionization.[3] - Evaluate different mobile phase additives (e.g., ammonium formate) to enhance ionization.[4]
Inconsistent Results / Poor Reproducibility - Inconsistent sample preparation. - Fluctuation in instrument performance. - Sample instability.- Use an automated liquid handler for precise and consistent sample preparation. - Regularly perform system suitability tests to ensure the UPLC-MS/MS is performing optimally. - Investigate the stability of MBP in the prepared extracts under different storage conditions.[3]

Experimental Protocols

Sample Preparation: Protein Precipitation for Plasma Samples

This protocol is a simplified representation of a common method for extracting MBP from plasma.[3][4]

  • Aliquoting: Transfer 25 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the internal standard working solution (e.g., MBP-d4 in water).

  • Protein Precipitation: Add 425 µL of acetonitrile containing 0.1% formic acid to the sample.

  • Vortexing: Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample for approximately 6 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Operating Conditions

The following table summarizes typical starting parameters for the analysis of MBP. These should be optimized for your specific instrumentation and application.

Parameter Typical Condition
UPLC Column Reversed-phase C18 column (e.g., Waters Acquity UPLC HSS T3, 100 mm × 2.1 mm, 1.8 µm)[3]
Mobile Phase A 0.1% Acetic Acid in Water[7]
Mobile Phase B 0.1% Acetic Acid in Acetonitrile[7]
Flow Rate 0.3 - 0.5 mL/min[2][3]
Injection Volume 5 µL[3]
Column Temperature Ambient or controlled (e.g., 40 °C)
Ionization Mode Electrospray Ionization (ESI), Negative[3]
MRM Transition (MBP) Precursor: 221.08 m/z, Product: 77.0 m/z[1][2]
MRM Transition (MBP-d4) Precursor: 225.1 m/z, Product: 125.0 m/z (example)

Quantitative Data Summary

The following table presents a summary of reported limits of detection (LOD) and quantification (LOQ) for MBP in various studies to provide a benchmark for expected sensitivity.

Matrix LOD LOQ Reference
Rat Plasma6.9 ng/mL25 ng/mL[3]
Pup Homogenate9.4 ng/g50 ng/g[3]
Human Urine0.3 ng/mL1.0 ng/mL[7]

Visualizations

MBP_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard (MBP-d4) Sample->Spike Extract Extraction (e.g., Protein Precipitation, SPE) Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC Separation (C18 Column) Supernatant->UPLC Injection MS MS/MS Detection (Negative ESI, MRM) UPLC->MS Quant Quantification MS->Quant Report Reporting Quant->Report Troubleshooting_Logic Start Low MBP Sensitivity Issue Check_Background High Background Noise? Start->Check_Background Contamination_Solution Implement Contamination Control: - Use Glassware - High-Purity Solvents - Trap Column Check_Background->Contamination_Solution Yes Check_Peak_Shape Poor Peak Shape? Check_Background->Check_Peak_Shape No Contamination_Solution->Check_Peak_Shape Peak_Shape_Solution Optimize Chromatography: - Adjust Mobile Phase - Check Column Health - Match Sample Solvent Check_Peak_Shape->Peak_Shape_Solution Yes Check_Ionization Low Signal Intensity? Check_Peak_Shape->Check_Ionization No Peak_Shape_Solution->Check_Ionization Ionization_Solution Enhance Signal: - Optimize MS Source Parameters - Improve Sample Cleanup (SPE) - Use Isotope-Labeled IS Check_Ionization->Ionization_Solution Yes End Sensitivity Improved Check_Ionization->End No, consult instrument specialist Ionization_Solution->End

References

Troubleshooting peak tailing in HPLC analysis of monobutyl phthalate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: HPLC Analysis of Monobutyl Phthalate

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?

A1: In an ideal HPLC separation, the chromatographic peak for this compound should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1][2] This is problematic as it can lead to inaccurate peak integration and quantification, reduced resolution between closely eluting peaks, and decreased overall method sensitivity.

Q2: What are the most common causes of peak tailing when analyzing this compound?

A2: The primary causes of peak tailing for an acidic compound like this compound are:

  • Secondary Silanol Interactions: Unwanted interactions between the ionized carboxylate group of this compound and residual silanol groups (-Si-OH) on the surface of silica-based stationary phases (like C18) are a major contributor.[3][4]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to or above the pKa of this compound (predicted pKa ≈ 3.38), the compound will exist in its anionic (ionized) form, which has a strong affinity for active sites on the stationary phase, leading to tailing.[1][5][6]

  • Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, resulting in peak distortion.[1][3]

  • Column Contamination and Degradation: Accumulation of sample matrix components or physical degradation of the column packing material can create active sites or disrupt the flow path, causing peak tailing.[3][7]

  • Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can cause band broadening, which may manifest as peak tailing, especially for early-eluting peaks.[1][3]

Q3: How does the chemical nature of this compound contribute to peak tailing?

A3: this compound is a phthalic acid monoester, possessing both a nonpolar butyl chain and a polar carboxylic acid group.[8] This dual nature means its retention in reversed-phase HPLC is based on hydrophobic interactions, but the acidic proton on the carboxyl group makes it susceptible to secondary ionic interactions, which are a common cause of peak tailing.

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound.

Step 1: Initial Assessment - All Peaks or Just this compound?
  • Observation: Examine the chromatogram. Are all peaks tailing, or is the issue specific to the this compound peak?

  • Interpretation:

    • All Peaks Tailing: This typically indicates a system-wide or physical problem. Proceed to the "System-Level Troubleshooting" section.

    • Only this compound Peak Tailing: This suggests a chemical interaction issue specific to the analyte. Proceed to the "Analyte-Specific Troubleshooting" section.

System-Level Troubleshooting

If all peaks in your chromatogram are exhibiting tailing, consider the following potential causes and solutions:

Potential Cause Diagnostic Check Recommended Solution
Column Void or Blockage Sudden increase in backpressure; visually inspect column inlet if possible.Replace the column with a new one. A guard column can help protect the analytical column.[7]
Extra-Column Volume Tailing is more pronounced for early eluting peaks.Minimize tubing length and use narrow internal diameter tubing (e.g., 0.005"). Ensure all fittings are secure and properly seated to eliminate dead volume.[1]
Contaminated Guard Column If using a guard column, the problem appeared after several injections of complex samples.Replace the guard column.
Analyte-Specific Troubleshooting

If only the this compound peak is tailing, the issue is likely related to chemical interactions with the stationary phase.

Potential Cause Diagnostic Check Recommended Solution
Inappropriate Mobile Phase pH The mobile phase pH is near or above the pKa of this compound (~3.38).Adjust the mobile phase pH to be at least 1.5-2 pH units below the pKa. A pH of 2.5-3.0 is often effective. Use an acidic modifier like formic acid, acetic acid, or phosphoric acid.[5][9][10]
Secondary Silanol Interactions Peak tailing persists even after pH adjustment, especially on older or Type A silica columns.1. Use a Modern, End-Capped Column: Employ a high-purity, end-capped C18 or a phenyl-hexyl column to minimize available silanol groups.[5][11] 2. Increase Buffer Concentration: A higher buffer concentration (20-50 mM) can help mask residual silanol activity.[1]
Column Overload Peak shape improves upon sample dilution.Reduce the concentration of this compound in the injected sample or decrease the injection volume.[1][3]
Inappropriate Sample Solvent The sample is dissolved in a solvent much stronger than the initial mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.[1]

Experimental Protocols

Protocol 1: Optimizing Mobile Phase pH
  • Objective: To determine the optimal mobile phase pH to minimize peak tailing for this compound.

  • Materials:

    • This compound standard

    • HPLC-grade water

    • HPLC-grade acetonitrile or methanol

    • Acid modifier (e.g., formic acid, phosphoric acid)

    • pH meter

  • Procedure:

    • Prepare a stock solution of this compound in the organic mobile phase component.

    • Prepare a series of aqueous mobile phase components with different pH values (e.g., pH 4.0, 3.5, 3.0, 2.5). Use the acid modifier to adjust the pH.

    • For each pH value, prepare the final mobile phase by mixing the aqueous and organic components in the desired ratio (e.g., 50:50 acetonitrile:water).

    • Equilibrate the HPLC system with the first mobile phase (highest pH) for at least 15-20 column volumes.

    • Inject the this compound standard and record the chromatogram.

    • Repeat steps 4 and 5 for each successively lower pH mobile phase.

    • Analysis: Compare the peak symmetry (tailing factor) for each run. The optimal pH will yield the most symmetrical peak.

Protocol 2: Diagnosing Column Overload
  • Objective: To determine if column overload is the cause of peak tailing.

  • Materials:

    • Concentrated stock solution of this compound.

    • Mobile phase (as determined from Protocol 1 or your current method).

  • Procedure:

    • Prepare a series of dilutions of the this compound stock solution (e.g., 1:2, 1:5, 1:10, 1:20).

    • Equilibrate the HPLC system with the mobile phase.

    • Inject the most concentrated sample and record the chromatogram.

    • Sequentially inject each dilution, from most concentrated to least concentrated.

    • Analysis: Observe the peak shape for each injection. If the tailing decreases and the peak becomes more symmetrical with increasing dilution, column overload is a likely cause.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for This compound q1 Are all peaks tailing? start->q1 system_issue System-Level Issue Suspected q1->system_issue Yes analyte_issue Analyte-Specific Issue Suspected q1->analyte_issue No check_column Check for column void/ blockage and extra-column volume system_issue->check_column check_ph Is mobile phase pH > pKa (~3.38)? analyte_issue->check_ph replace_column Replace column/guard column, optimize tubing and connections check_column->replace_column end_node Symmetrical Peak Achieved replace_column->end_node adjust_ph Adjust pH to 2.5-3.0 with acidic modifier check_ph->adjust_ph Yes check_silanol Persistent tailing after pH adjustment? check_ph->check_silanol No adjust_ph->end_node use_inert_column Use modern end-capped column and/or increase buffer strength check_silanol->use_inert_column Yes check_overload Does peak shape improve with sample dilution? check_silanol->check_overload No use_inert_column->end_node reduce_load Reduce sample concentration or injection volume check_overload->reduce_load Yes check_overload->end_node No reduce_load->end_node

Caption: Troubleshooting workflow for peak tailing of this compound.

Silanol_Interaction cluster_surface Silica Surface (Stationary Phase) silanol Residual Silanol -Si-O⁻ c18 C18 Chains (Hydrophobic Interaction) mbp_ionized Ionized this compound (R-COO⁻) mbp_ionized->silanol Secondary Ionic Interaction (Peak Tailing) mbp_neutral Neutral this compound (R-COOH) mbp_neutral->c18 Desired Hydrophobic Interaction (Good Peak Shape)

Caption: Analyte interactions with the stationary phase.

References

Technical Support Center: Optimizing Monobutyl Phthalate Extraction from Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of monobutyl phthalate (MBP) from plasma samples.

Troubleshooting Guides

Effectively extracting this compound (MBP) from plasma is crucial for accurate bioanalytical results. However, challenges such as low recovery, matrix effects, and contamination can arise. This guide provides a systematic approach to troubleshooting common issues encountered during solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PPT) of MBP from plasma.

Table 1: Troubleshooting Common Issues in this compound Extraction from Plasma
Problem Potential Cause Recommended Solution
Low Recovery of MBP (General) Inadequate Sample Lysis: Incomplete disruption of plasma proteins can trap MBP, preventing its efficient extraction.Ensure thorough vortexing or mixing of the plasma sample with the extraction solvent or buffer. For protein precipitation, ensure the precipitating agent is added in the correct ratio and mixed vigorously.
Suboptimal pH: The pH of the sample can affect the charge state of MBP and its interaction with extraction media.Adjust the sample pH to be at least two units below the pKa of MBP (approximately 3.5) to ensure it is in its neutral, more extractable form.
Analyte Degradation: MBP may be susceptible to degradation under certain storage or experimental conditions.Process samples as quickly as possible and store them at appropriate low temperatures. Avoid repeated freeze-thaw cycles.
Low Recovery (Solid-Phase Extraction - SPE) Improper Cartridge Conditioning/Equilibration: Failure to properly prepare the SPE sorbent can lead to poor retention of MBP.Ensure the SPE cartridge is conditioned with an appropriate organic solvent (e.g., methanol) followed by equilibration with an aqueous solution similar in composition to the sample loading solvent. Do not let the sorbent bed dry out between steps.
Inappropriate Sorbent Choice: The selected SPE sorbent may not have the optimal chemistry for retaining MBP.For MBP, a reversed-phase sorbent like C18 is commonly used. If recovery is low, consider a different sorbent or a mixed-mode sorbent.
Sample Overload: Exceeding the binding capacity of the SPE cartridge will result in analyte breakthrough during loading.Use a larger sorbent mass or dilute the plasma sample before loading.
Wash Solvent Too Strong: A wash solvent with excessive elution strength can prematurely elute MBP from the sorbent.Use a weaker wash solvent (e.g., a lower percentage of organic solvent in the aqueous wash) to remove interferences without eluting the analyte.
Incomplete Elution: The elution solvent may not be strong enough to desorb MBP completely from the sorbent.Increase the volume or the organic solvent strength of the elution solvent. Consider using multiple, smaller elution volumes.
Low Recovery (Liquid-Liquid Extraction - LLE) Poor Partitioning into Organic Phase: The chosen organic solvent may not have a high affinity for MBP.Select a solvent in which MBP has high solubility. Solvent mixtures can also be optimized to improve extraction efficiency.
Emulsion Formation: The formation of a stable emulsion at the interface of the aqueous and organic layers can trap the analyte and prevent clean phase separation.To prevent emulsions, use gentle mixing (inverting the tube) instead of vigorous shaking. To break an emulsion, try adding a small amount of saturated salt solution (brine), a different organic solvent, or centrifuging the sample.[1]
Insufficient Mixing or Extraction Time: Inadequate contact between the two phases can lead to incomplete extraction.Ensure thorough mixing for a sufficient duration to allow for the partitioning of MBP into the organic phase.
High Matrix Effects (Ion Suppression/Enhancement in LC-MS/MS) Co-elution of Endogenous Plasma Components: Phospholipids and other matrix components can interfere with the ionization of MBP in the mass spectrometer.For SPE: Optimize the wash step to remove more interferences. Consider using a more selective sorbent. For LLE: A back-extraction step can be employed to further clean up the sample. For PPT: While simple, this method is prone to higher matrix effects. Consider a post-extraction clean-up step like SPE.
Contamination with Phthalates Leaching from Labware: Plastic consumables such as pipette tips, tubes, and solvents can be a significant source of phthalate contamination.Whenever possible, use glass or polypropylene labware that is certified as phthalate-free. Rinse all glassware with a high-purity solvent before use.
Laboratory Environment: Phthalates can be present in the laboratory air and on surfaces.Maintain a clean laboratory environment and cover samples whenever possible to minimize exposure to airborne contaminants.
Reagents and Solvents: Solvents and reagents may contain trace amounts of phthalates.Use high-purity, HPLC-grade or MS-grade solvents and reagents. Run procedural blanks to assess the level of background contamination.

Frequently Asked Questions (FAQs)

Sample Preparation and Handling

Q1: What is the best way to store plasma samples before MBP extraction to ensure analyte stability?

A1: Plasma samples should be stored at -20°C or, for long-term storage, at -80°C to minimize the degradation of MBP. It is also advisable to minimize the number of freeze-thaw cycles, as this can affect the stability of the analyte and the integrity of the sample matrix.

Q2: My blank samples show significant MBP peaks. What are the common sources of contamination and how can I minimize them?

A2: Phthalate contamination is a common issue in trace analysis. Key sources include plastic labware (e.g., pipette tips, centrifuge tubes), solvents, reagents, and even the laboratory air. To minimize contamination:

  • Use glassware or phthalate-free plasticware.

  • Rinse all glassware with high-purity solvent before use.

  • Use high-purity, HPLC or mass spectrometry grade solvents and reagents.

  • Prepare procedural blanks alongside your samples to monitor for contamination.

  • Keep samples covered as much as possible to avoid airborne contamination.

Extraction Method Selection and Optimization

Q3: Which extraction method generally provides the highest recovery for MBP from plasma?

A3: While the optimal method can depend on the specific analytical requirements, protein precipitation with acetonitrile has been shown to provide high and reproducible recoveries of over 92% for MBP from plasma.[2][3] However, it is also the "dirtiest" method, meaning it may result in higher matrix effects compared to SPE or LLE. SPE, when optimized, can offer a good balance of high recovery and sample cleanup.

Q4: I am using Solid-Phase Extraction (SPE) for the first time to extract MBP. What are the most critical steps to pay attention to?

A4: For a successful SPE workflow, the most critical steps are:

  • Sorbent Selection: A C18 reversed-phase sorbent is a good starting point for MBP.

  • Conditioning and Equilibration: These steps are crucial for activating the sorbent and ensuring proper interaction with the analyte. Never let the sorbent dry out after conditioning.

  • Sample Loading: The flow rate during sample loading should be slow and steady to allow for adequate interaction between MBP and the sorbent.

  • Washing: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the MBP.

  • Elution: The elution solvent must be strong enough to completely desorb the MBP from the sorbent. Using two smaller aliquots of elution solvent can sometimes be more effective than one large volume.

Q5: I am performing a liquid-liquid extraction (LLE) and consistently get an emulsion layer. What can I do to prevent or break it?

A5: Emulsion formation is a common problem in LLE.

  • Prevention: Instead of vigorous shaking, gently invert the extraction tube multiple times. This reduces the mechanical energy that can lead to emulsion formation.

  • Breaking an Emulsion: If an emulsion has already formed, you can try the following:

    • Add a small amount of saturated sodium chloride (brine) solution.

    • Centrifuge the sample.

    • Add a small amount of a different organic solvent.

    • Gently swirl the sample.

Data Interpretation and Quality Control

Q6: How do I assess the matrix effect in my MBP analysis?

A6: The matrix effect can be evaluated by comparing the peak area of MBP in a standard solution prepared in the final extraction solvent to the peak area of MBP spiked into a blank plasma sample that has undergone the entire extraction procedure. A significant difference in peak areas indicates the presence of ion suppression or enhancement.

Q7: What are acceptable recovery and reproducibility values for MBP extraction?

A7: Generally, for bioanalytical methods, mean recoveries between 80% and 120% are considered acceptable. The precision, measured as the relative standard deviation (RSD) or coefficient of variation (CV), should ideally be less than 15%.

Quantitative Data Summary

The following table summarizes the reported extraction efficiencies for this compound from plasma and other biological fluids using different extraction techniques. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to potential differences in experimental conditions, matrices, and analytical instrumentation.

Table 2: Comparison of Extraction Efficiencies for this compound
Extraction Method Matrix Analyte(s) Reported Recovery (%) Key Findings/Comments Reference(s)
Protein Precipitation Rat PlasmaThis compound (MBP)> 92% (Mean: 92.2%, RSD: 7.1%)A simple and rapid method with high and reproducible recovery.[2][3][2][3]
Solid-Phase Extraction (SPE) Human Serum14 Phthalate Metabolites (including MBP)80 - 99%Automated SPE provided cleaner extracts and higher recoveries compared to manual methods.[4]
Column-Switching LC-MS/MS Human SerumThis compound (MBP)123.0 ± 12.4% (Range: 96.5 - 137.5%)This online SPE technique minimizes contamination risk and offers good recovery, though with some variability.[5][6][5][6]
Liquid-Liquid Extraction (LLE) General Aqueous SamplesPhthalate Esters> 80%LLE can achieve good recoveries, often requiring multiple extractions.[7][7]

Experimental Protocols

Protocol 1: Protein Precipitation for MBP Extraction from Plasma

This protocol is based on a validated method for the extraction of MBP from rat plasma and is suitable for subsequent analysis by UPLC-MS/MS.[2][3]

Materials:

  • Plasma sample

  • Acetonitrile (ACN), HPLC or MS grade

  • Internal standard (IS) solution (e.g., MBP-d4 in ACN)

  • Microcentrifuge tubes (1.5 mL, phthalate-free)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard solution to the plasma sample.

  • Add 300 µL of cold acetonitrile to the tube.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for MBP Extraction from Plasma

This is a general protocol for the extraction of phthalates from plasma using a C18 reversed-phase SPE cartridge. Optimization of solvent volumes and compositions may be required for specific applications.

Materials:

  • Plasma sample

  • C18 SPE cartridge (e.g., 100 mg sorbent mass)

  • Methanol (MeOH), HPLC or MS grade

  • Deionized water, HPLC or MS grade

  • Formic acid (optional, for pH adjustment)

  • Elution solvent (e.g., Acetonitrile or Ethyl Acetate)

  • SPE vacuum manifold

  • Collection tubes

Procedure:

  • Sample Pre-treatment: Dilute 500 µL of plasma with 500 µL of deionized water. If necessary, adjust the pH to < 3.5 with formic acid.

  • Cartridge Conditioning: Pass 3 mL of methanol through the C18 cartridge.

  • Cartridge Equilibration: Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, drop-wise flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with 3 mL of 5% methanol in deionized water to remove hydrophilic interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove residual water.

  • Elution: Elute the MBP with 2 x 1 mL aliquots of the elution solvent into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.

Visualizations

Logical Workflow for Troubleshooting Low MBP Recovery

Low_MBP_Recovery_Troubleshooting Start Low MBP Recovery Detected CheckMethod Which Extraction Method? Start->CheckMethod SPE_Issues Solid-Phase Extraction (SPE) CheckMethod->SPE_Issues SPE LLE_Issues Liquid-Liquid Extraction (LLE) CheckMethod->LLE_Issues LLE PPT_Issues Protein Precipitation (PPT) CheckMethod->PPT_Issues PPT SPE_Causes Potential Causes: - Improper Conditioning - Wrong Sorbent - Sample Overload - Strong Wash Solvent - Weak Elution Solvent SPE_Issues->SPE_Causes LLE_Causes Potential Causes: - Poor Partitioning - Emulsion Formation - Insufficient Mixing LLE_Issues->LLE_Causes PPT_Causes Potential Causes: - Incomplete Precipitation - Analyte Loss in Pellet - Suboptimal Solvent Ratio PPT_Issues->PPT_Causes SPE_Solutions Solutions: - Re-optimize Conditioning - Verify Sorbent Choice - Reduce Sample Load - Weaken Wash Solvent - Strengthen Elution Solvent SPE_Causes->SPE_Solutions LLE_Solutions Solutions: - Change Organic Solvent - Gentle Mixing, Add Brine - Optimize Mixing Time LLE_Causes->LLE_Solutions PPT_Solutions Solutions: - Increase ACN Volume - Ensure Vigorous Mixing - Optimize Solvent:Plasma Ratio PPT_Causes->PPT_Solutions

Caption: Troubleshooting flowchart for low MBP recovery.

Experimental Workflow for SPE of MBP from Plasma

SPE_Workflow Start Start: Plasma Sample Pretreat 1. Sample Pre-treatment (Dilution & pH Adjustment) Start->Pretreat Load 4. Sample Loading Pretreat->Load Condition 2. SPE Cartridge Conditioning (e.g., Methanol) Equilibrate 3. Equilibration (e.g., Deionized Water) Condition->Equilibrate Equilibrate->Load Wash 5. Washing (e.g., 5% Methanol in Water) Load->Wash Dry 6. Drying Wash->Dry Elute 7. Elution (e.g., Acetonitrile) Dry->Elute Evaporate 8. Evaporation & Reconstitution Elute->Evaporate Analyze End: Analysis (LC-MS/MS) Evaporate->Analyze

Caption: SPE workflow for MBP extraction from plasma.

References

Technical Support Center: Reducing Background Contamination in Monobutyl Phthalate Measurements

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background contamination during monobutyl phthalate (MBP) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of this compound (MBP) and other phthalate background contamination in the laboratory?

Phthalates, including the parent compounds of MBP like dibutyl phthalate (DBP), are ubiquitous in laboratory environments. Their presence can lead to significant background contamination, compromising the accuracy of trace-level measurements. Key sources include:

  • Laboratory Air and Dust: Phthalates can off-gas from building materials, flooring, furniture, and equipment, settling as dust on surfaces and contaminating samples.[1]

  • Solvents and Reagents: Even high-purity solvents can contain trace amounts of phthalates.[1] Water from purification systems may also be a source if plastic tubing is used.

  • Laboratory Consumables: Many common laboratory items are made of plastic and can leach phthalates. Significant contributors include:

    • Gloves: Vinyl (PVC) gloves are a major source of phthalate plasticizers.[1]

    • Pipette Tips, Vials, and Tubing: Plastic consumables can release phthalates, especially when in contact with organic solvents.[2]

    • Filters: Syringe filters and other filtration devices can be a source of contamination.[2]

  • Glassware: Improperly cleaned glassware can introduce phthalates from previous experiments or cleaning agents.

  • Instrumentation: Components within analytical instruments, such as solvent lines, seals, and pump components in LC-MS systems, can leach phthalates.[3][4]

Q2: Which type of laboratory gloves should I use to minimize phthalate contamination?

The choice of laboratory gloves is critical in minimizing phthalate contamination.

  • Avoid: Polyvinyl chloride (PVC) or vinyl gloves should be avoided as they often contain high levels of phthalate plasticizers that can easily leach into samples.[1]

  • Recommended: Nitrile and latex gloves are generally considered safer alternatives for trace phthalate analysis as they contain significantly lower or negligible amounts of these contaminants.

Q3: How can I prepare solvents and water to be "phthalate-free"?

Ensuring the purity of solvents and water is a crucial step.

  • Solvents:

    • Purchase the highest grade of solvents available (e.g., LC-MS or pesticide grade).[5]

    • If background levels are still high, consider redistilling solvents in an all-glass apparatus.[1][6]

  • Water:

    • Use a high-purity water system (e.g., Milli-Q or equivalent) that produces 18.2 MΩ·cm water.

    • Ensure the water purification system does not contain phthalate-leaching plastic components in its final purification stages.

    • Collect "phthalate-free" water in scrupulously clean glass containers immediately before use. Avoid storing purified water for extended periods, even in glass, as it can become contaminated from airborne phthalates.

Troubleshooting Guides

Issue 1: High Background Signal in LC-MS/MS Blanks

A high background signal for this compound in your blank injections can obscure the detection of low-level analytes in your samples. This troubleshooting guide provides a systematic approach to identifying and eliminating the source of contamination.

Troubleshooting Flowchart

high_background_troubleshooting start High MBP Background in Blank check_system Isolate the LC-MS System start->check_system check_solvents Analyze Mobile Phase Components Individually check_system->check_solvents No system_contam System Contamination Likely (Tubing, Seals, Rotor Seals) check_system->system_contam Yes check_consumables Evaluate Sample Preparation Blanks check_solvents->check_consumables No solvent_contam Mobile Phase Contamination check_solvents->solvent_contam Yes consumable_contam Contamination from Consumables (Vials, Caps, Pipette Tips, Solvents) check_consumables->consumable_contam Yes end Background Signal Reduced check_consumables->end No solution1 Action: Flush system with phthalate-free solvents (e.g., isopropanol, then mobile phase). Replace suspect tubing/seals. system_contam->solution1 solution2 Action: Prepare fresh mobile phase with high-purity, tested solvents and water. Consider in-line phthalate trap. solvent_contam->solution2 solution3 Action: Test each consumable individually. Switch to glass or polypropylene alternatives. Implement rigorous cleaning protocols. consumable_contam->solution3 solution1->end solution2->end solution3->end

Caption: Troubleshooting flowchart for high MBP background.

Step-by-Step Troubleshooting:

  • Isolate the LC-MS System:

    • Action: Disconnect the column and inject a "no injection" blank (air shot). Then, connect a union in place of the column and inject your mobile phase.

    • Interpretation: If a significant MBP peak is still present, the contamination is likely within the LC-MS system itself (e.g., solvent lines, pump seals, injector rotor seal).[3][4]

    • Solution: Flush the system with a series of high-purity solvents known to be effective at removing phthalates, such as isopropanol, followed by fresh, clean mobile phase. If the problem persists, systematically replace suspect components like PEEK tubing and rotor seals.

  • Evaluate Mobile Phase and Solvents:

    • Action: Prepare fresh mobile phases using the highest purity, newly opened solvents and water. Analyze each mobile phase component individually by directly infusing it into the mass spectrometer.

    • Interpretation: If a specific solvent or additive shows a high MBP signal, it is the source of contamination.

    • Solution: Discard the contaminated solvent and obtain a new lot or from a different supplier. Consider installing an in-line trap column between the pump and the injector to capture contaminants from the mobile phase.[4]

  • Assess Sample Preparation Blanks:

    • Action: Prepare a "procedural blank" by going through the entire sample preparation process (using clean glassware and all reagents) without adding the sample matrix.

    • Interpretation: If the procedural blank shows a high MBP signal, the contamination is being introduced during sample preparation.

    • Solution: Individually test each consumable (vials, caps, pipette tips, filters) and reagent used in the sample preparation. Switch to glass or polypropylene alternatives where possible and implement rigorous cleaning procedures for all reusable items.

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for Phthalate Analysis

This protocol is designed to minimize phthalate contamination from laboratory glassware.

Materials:

  • Phosphate-free laboratory detergent

  • High-purity acetone

  • High-purity hexane

  • Deionized water (18.2 MΩ·cm)

  • High-temperature oven (capable of reaching 400°C)

Procedure:

  • Initial Rinse: Immediately after use, rinse glassware with the last solvent it contained. Follow with a thorough rinse with tap water.

  • Detergent Wash: Wash the glassware with a hot solution of phosphate-free laboratory detergent. Use brushes to scrub all surfaces.

  • Tap Water Rinse: Rinse thoroughly with hot tap water, followed by a rinse with cool tap water to remove all detergent residues.

  • Deionized Water Rinse: Rinse a minimum of three times with deionized water.

  • Solvent Rinse: Rinse with high-purity acetone to remove water and organic residues, followed by a rinse with high-purity hexane to remove non-polar contaminants.[5]

  • Baking: Place the glassware in a high-temperature oven and bake at 400°C for at least 30 minutes.[6]

  • Storage: After cooling, cover the openings of the glassware with pre-cleaned aluminum foil and store in a clean, dust-free environment.

Protocol 2: Sample Preparation Workflow for MBP Analysis

This workflow is designed to minimize the introduction of background contamination during sample processing.

sample_prep_workflow start Start: Sample Collection collect Collect sample in pre-cleaned glass or polypropylene container start->collect store Store sample at appropriate temperature collect->store prepare_reagents Prepare all reagents and standards in scrupulously cleaned glassware store->prepare_reagents extraction Perform liquid-liquid or solid-phase extraction using phthalate-free solvents and consumables prepare_reagents->extraction concentrate Concentrate sample under gentle stream of high-purity nitrogen if necessary extraction->concentrate reconstitute Reconstitute in mobile phase in a glass autosampler vial with a PTFE-lined cap concentrate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

References

Monobutyl Phthalate Stability in Stored Biological Samples: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of monobutyl phthalate (MBP) in stored biological samples. MBP is a primary metabolite of dibutyl phthalate (DBP), an industrial chemical commonly used in plastics and various consumer products. Accurate measurement of MBP in biological matrices is crucial for assessing human exposure and conducting toxicological studies. This guide offers troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for ensuring the stability of this compound (MBP) in urine samples?

For long-term storage, urine samples should be frozen at temperatures of -20°C or lower. Studies have shown that the total concentrations of phthalate metabolites, including MBP, are stable for at least one year when stored at -70°C, withstanding several freeze-thaw cycles.[1] Storage at 4°C (refrigerated) or 25°C (room temperature) can lead to a decrease in the concentrations of phthalate metabolites over time.[1] It is recommended to transfer urine specimens to a cooler or refrigerator immediately after collection and then move them to subfreezing temperatures for permanent storage within hours.[1]

Q2: How stable is MBP in stored serum or plasma samples?

MBP is reasonably stable in plasma when stored frozen. One study demonstrated that MBP in rat plasma stored at -20°C was within 92.8% of the initial concentration after 60 days. The same study also showed that MBP in plasma can endure three freeze-thaw cycles over three days, remaining within 82.5–99.9% of the day 0 concentration. To prevent the artificial formation of MBP from the hydrolysis of parent phthalate diesters (like DBP) by endogenous enzymes, it is crucial to denature serum enzymes immediately after blood collection, for instance, by acidification.

Q3: Is there any information on the stability of MBP in tissue samples?

While specific quantitative long-term stability data for MBP in tissue homogenates is limited, general best practices for analyte stability in tissues should be followed. This includes rapid homogenization after collection and storage at ultra-low temperatures (-80°C) to minimize enzymatic activity and degradation. A study on rat pup homogenates found MBP to be stable for at least 60 days when stored at -20°C.

Q4: Can freeze-thaw cycles affect the concentration of MBP in my samples?

For urine samples stored at -70°C, MBP concentrations have been shown to be stable through several freeze-thaw cycles.[1] Similarly, MBP in plasma has been demonstrated to be stable after three freeze-thaw cycles. However, to minimize any potential for degradation, it is best practice to aliquot samples into smaller volumes before freezing to avoid repeated thawing and refreezing of the entire sample.

Troubleshooting Guide

Issue 1: High Background Levels or Contamination with Phthalates

Phthalates are ubiquitous in the laboratory environment, and contamination is a significant challenge in their analysis.

Possible Causes:

  • Laboratory Plastics: Many lab consumables, such as pipette tips, tubes, and gloves (especially vinyl), contain phthalates that can leach into samples.

  • Solvents and Reagents: Even high-purity solvents can contain trace amounts of phthalates.

  • Glassware: Improperly cleaned glassware can be a source of contamination.

  • Laboratory Air and Dust: Phthalates can be present in the air and settle on surfaces.

Solutions:

  • Use Phthalate-Free Labware: Whenever possible, use glassware or polypropylene (PP) and polyethylene (PE) plastics, which are known to have lower levels of phthalate contamination than polyvinyl chloride (PVC).

  • Solvent and Reagent Purity: Use the highest grade solvents available (e.g., LC-MS grade) and test different batches for background levels. Prepare aqueous solutions fresh daily.

  • Rigorous Glassware Cleaning: Wash glassware with detergent, rinse thoroughly, and then bake at a high temperature (e.g., 280°C for at least 5 hours) to remove any adsorbed phthalates. Soaking in acetone before baking can also be effective.

  • Minimize Exposure: Keep samples and solutions covered as much as possible to prevent contamination from lab air and dust.

  • Procedural Blanks: Always include laboratory reagent blanks (LRBs) in your analytical runs. An LRB is a sample of clean solvent that is processed through the entire sample preparation procedure to assess the level of background contamination.

Issue 2: Poor Recovery or Inconsistent Results in LC-MS/MS Analysis

This can be due to a variety of factors, from sample preparation to instrument performance.

Possible Causes:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., salts, phospholipids in plasma) can suppress or enhance the ionization of MBP in the mass spectrometer, leading to inaccurate quantification.

  • Inefficient Extraction: The sample preparation method may not be effectively extracting MBP from the matrix.

  • Incomplete Enzymatic Deconjugation: MBP is often present in a glucuronidated form in urine. Incomplete hydrolysis of this conjugate will lead to an underestimation of the total MBP concentration.

  • Chromatographic Issues: Poor peak shape, shifting retention times, or co-elution with isomers can affect quantification.

Solutions:

  • Address Matrix Effects:

    • Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard for MBP is the most effective way to compensate for matrix effects.

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

    • Improved Sample Cleanup: Optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol to better remove interfering substances.

  • Optimize Extraction: Ensure the pH and solvent composition are optimal for the extraction of MBP. Protein precipitation with acetonitrile is a common and effective method for plasma samples.

  • Verify Deconjugation: Use a substrate like 4-methylumbelliferyl glucuronide to monitor the efficiency of the β-glucuronidase enzyme in each batch of samples.

  • Chromatography Optimization:

    • Ensure the mobile phase composition and gradient are optimized for the separation of MBP from other components.

    • Use a guard column to protect your analytical column from contaminants.

    • Regularly check for and address system suitability issues like peak tailing or splitting.

Data on this compound Stability

The following tables summarize the stability of this compound in various biological matrices under different storage conditions.

Table 1: Stability of this compound in Urine

Storage TemperatureDurationStability (% of Initial Concentration)Reference
25°C (Room Temp)> 1 dayDecreased Concentration[1]
4°C (Refrigerated)> 3 daysDecreased Concentration[1]
-70°CUp to 1 yearStable[1]

Table 2: Stability of this compound in Rat Plasma

Storage ConditionDurationStability (% of Initial Concentration)
-20°C60 days92.8 - 107%
Freeze-Thaw (3 cycles)3 days82.5 - 99.9%

Experimental Protocols

Key Experiment: Analysis of this compound in Human Urine by UPLC-MS/MS

This protocol provides a general workflow for the quantification of MBP in urine.

1. Sample Collection and Storage:

  • Collect urine samples in pre-screened, phthalate-free containers.

  • Immediately after collection, transfer the samples to a cooler or refrigerator.

  • For long-term storage, aliquot into polypropylene cryovials and store at -70°C or colder within a few hours of collection.[1]

2. Sample Preparation (Enzymatic Deconjugation and Extraction):

  • Thaw urine samples at room temperature.

  • To a 1 mL aliquot of urine, add an internal standard solution (e.g., ¹³C₄-MBP).

  • Add a buffer solution (e.g., ammonium acetate, pH 6.5) and β-glucuronidase enzyme.

  • Incubate the mixture (e.g., at 37°C for 90 minutes) to hydrolyze the MBP-glucuronide conjugate.

  • Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte. Condition the SPE cartridge (e.g., a mixed-mode sorbent) with methanol and water. Load the sample, wash with a weak solvent to remove interferences, and elute MBP with a stronger organic solvent (e.g., acetonitrile or ethyl acetate).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

3. UPLC-MS/MS Analysis:

  • Chromatography: Use a reverse-phase UPLC column (e.g., C18) with a gradient elution program. A typical mobile phase consists of 0.1% acetic acid in water (A) and 0.1% acetic acid in acetonitrile (B).

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for both MBP and its isotope-labeled internal standard using Multiple Reaction Monitoring (MRM).

Visualizations

MBP_Analysis_Workflow cluster_pre Sample Handling & Storage cluster_prep Sample Preparation cluster_analysis Analysis Collect Urine Collection (Phthalate-free container) Store Store at ≤ -20°C Collect->Store Immediate cooling Thaw Thaw Sample Store->Thaw Spike Add Internal Standard Thaw->Spike Deconjugate Enzymatic Deconjugation (β-glucuronidase) Spike->Deconjugate SPE Solid-Phase Extraction (SPE) Deconjugate->SPE Evap Evaporate to Dryness SPE->Evap Recon Reconstitute Evap->Recon UPLC UPLC Separation Recon->UPLC MSMS MS/MS Detection (MRM) UPLC->MSMS Data Data Analysis & Quantification MSMS->Data

Caption: Workflow for the analysis of this compound in urine.

Troubleshooting_Contamination cluster_sources Potential Contamination Sources cluster_solutions Mitigation Strategies Start High Background Signal Detected Labware Plastics (Tubes, Tips, Gloves) Start->Labware Solvents Solvents & Reagents Start->Solvents Glassware Improperly Cleaned Glassware Start->Glassware Air Lab Air / Dust Start->Air UseGlass Use Glass or PP/PE Labware Labware->UseGlass TestSolvents Use High-Purity/Tested Solvents Solvents->TestSolvents CleanGlass Bake Glassware at High Temp Glassware->CleanGlass CoverSamples Keep Samples Covered Air->CoverSamples Blanks Run Procedural Blanks UseGlass->Blanks TestSolvents->Blanks CleanGlass->Blanks CoverSamples->Blanks End Proceed with Analysis Blanks->End Verify Low Background

Caption: Troubleshooting guide for phthalate contamination.

References

Technical Support Center: Monobutyl Phthalate (MBP) Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for monobutyl phthalate (MBP) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to MBP quantification, with a focus on calibration curve development.

Troubleshooting Guides

This section addresses specific problems you might encounter during the generation of calibration curves for this compound analysis.

Q1: Why is my MBP calibration curve non-linear or showing a poor correlation coefficient (R² < 0.99)?

A non-linear calibration curve or a low R² value can stem from several sources, ranging from standard preparation to instrumental issues. Systematically investigating each possibility is key to identifying and resolving the problem.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
1. Contamination Phthalates are ubiquitous environmental and laboratory contaminants.[1][2][3] High blank responses can disproportionately affect lower concentration standards, leading to a non-linear curve. • Action: Analyze a laboratory reagent blank (LRB) consisting of all solvents used in the sample preparation process. • Action: If the blank is contaminated, test each reagent individually to identify the source.[1] Use high-purity or "phthalate-free" solvents and reagents.[4] • Action: Avoid using plastic labware (e.g., pipette tips, vials, caps) whenever possible. Opt for glassware that has been thoroughly rinsed with a suitable solvent like acetone then isohexane.[4]
2. Inaccurate Standard Preparation Errors in serial dilutions, incorrect stock solution concentration, or degradation of standards can lead to inaccurate points on the curve. • Action: Prepare fresh calibration standards from a certified or high-purity stock standard.[5][6][7] Stock solutions should be replaced periodically (e.g., every 6 months or sooner if issues are observed).[1] • Action: Use calibrated pipettes and Class A volumetric flasks for all dilutions.[8] • Action: Prepare at least five to six concentration levels to define the working range of the assay.[1][9]
3. Instrument Saturation At high concentrations, the detector (e.g., mass spectrometer) can become saturated, leading to a plateau effect and non-linearity.[10] • Action: Review the response of your highest concentration standard. If it deviates significantly from the linear trend of the lower points, it may be outside the linear dynamic range of the instrument. • Action: Exclude the saturating points from the calibration range or dilute the standard to fall within the linear range.[11]
4. Inappropriate Calibration Model While a linear model is often preferred, some assays may exhibit inherent non-linearity. Forcing a linear regression on a non-linear relationship will result in a poor fit. • Action: Visually inspect the curve. If a clear, reproducible curve is present, consider using a quadratic or other non-linear regression model.[11][12] However, always investigate the cause of non-linearity first.
5. Matrix Effects When analyzing samples in a complex matrix (e.g., plasma, urine), co-eluting endogenous components can suppress or enhance the ionization of MBP, affecting accuracy and linearity.[13] • Action: Prepare calibration standards in the same matrix as the samples (matrix-matched calibration) to compensate for these effects.[14] • Action: Use a stable isotope-labeled internal standard (e.g., MBP-d4 or MBP-¹³C₄) which will co-elute and experience similar matrix effects, providing more accurate quantification.[4][8]

Troubleshooting Workflow:

G Start Poor Calibration Curve (R² < 0.99 or Non-Linear) Check_Blank 1. Analyze Reagent Blank Start->Check_Blank Blank_High Blank Contaminated? Check_Blank->Blank_High Clean_System Identify & Replace Contaminated Reagents/Labware Blank_High->Clean_System Yes Prep_Standards 2. Prepare Fresh Standards Blank_High->Prep_Standards No Clean_System->Prep_Standards Standards_OK Curve Still Poor? Prep_Standards->Standards_OK Check_Range 3. Check for Detector Saturation Standards_OK->Check_Range Yes Success Problem Resolved Standards_OK->Success No Range_OK Highest Point Deviates? Check_Range->Range_OK Adjust_Range Adjust Concentration Range or Dilute High Standard Range_OK->Adjust_Range Yes Consider_Model 4. Evaluate Calibration Model Range_OK->Consider_Model No Adjust_Range->Success Model_OK Is Curve Inherently Non-Linear? Consider_Model->Model_OK Use_Quadratic Use Quadratic Fit & Justify in Method Model_OK->Use_Quadratic Yes Model_OK->Success No, Re-evaluate All Steps Use_Quadratic->Success

Fig 1. Troubleshooting workflow for non-linear MBP calibration curves.
Q2: My calibration curve is acceptable, but the precision (%RSD) and accuracy (%RE) of my quality control (QC) samples are poor.

Inaccurate QC results, despite a good calibration curve, often point to issues with sample preparation, matrix effects, or the internal standard.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
1. Internal Standard (IS) Issues The IS is crucial for correcting variability.[15] An inappropriate or improperly added IS can introduce error. • Action: Ensure the IS is added precisely and consistently to all samples, standards, and QCs.[5] • Action: Use a stable isotope-labeled IS (e.g., MBP-d4) for best results, as it behaves almost identically to the native analyte during extraction and ionization.[4][8] • Action: Monitor the IS response across the analytical run. A drifting or erratic IS signal indicates an instrument stability problem or inconsistent sample injection.
2. Inconsistent Sample Extraction Variability in extraction recovery between samples can lead to poor precision.[16] • Action: Standardize the extraction protocol. Ensure all timing, volumes, and mixing steps are performed identically for every sample. • Action: Evaluate the extraction efficiency. A low or highly variable recovery can impact precision. Consider optimizing the extraction solvent or technique (e.g., SPE, LLE).[16]
3. Differential Matrix Effects The matrix of the QC samples may differ from the calibration standards, causing different levels of ion suppression or enhancement. • Action: Ensure QCs are prepared in the same biological matrix as the calibration standards and the unknown samples.[14] • Action: If matrix effects are severe, consider additional sample cleanup steps (e.g., solid-phase extraction) to remove interfering components.[17]

Frequently Asked Questions (FAQs)

Q: What is a typical concentration range for an MBP calibration curve? A: The range depends on the sample type and expected concentrations. For biological samples like plasma or pup homogenate, a range of 25–5,000 ng/mL has been successfully validated.[16] For environmental water samples, the range may be lower. The key is to bracket the expected concentration of your unknown samples.[1]

Q: How many points are needed for a valid calibration curve? A: A minimum of five to six non-zero concentration standards is recommended to adequately define the curve and demonstrate linearity.[1][9]

Q: What is an acceptable R² value for a calibration curve? A: Generally, an R² (coefficient of determination) value of 0.99 or greater is considered acceptable for bioanalytical methods.

Q: Should I use an internal or external standard for MBP quantification? A: An internal standard (IS) is highly recommended, especially for LC-MS/MS analysis.[15] An IS, particularly a stable isotope-labeled version of MBP, corrects for variability in sample preparation, injection volume, and instrument response, leading to higher accuracy and precision.[8][16] External calibration can be used but is more susceptible to errors if any of these factors vary between samples.[15]

Q: What are common sources of phthalate contamination in the lab? A: Phthalates are extremely common plasticizers and can be found in many lab materials.[2][3] Sources include:

  • Plastic containers, tubing, and vial caps

  • Solvents and reagents not specifically rated as "phthalate-free"

  • Gloves (vinyl gloves are a known source)

  • Ambient laboratory air[3]

  • Syringes used for injection[3]

Experimental Protocols

Protocol: Preparation of MBP Calibration Standards in a Biological Matrix (e.g., Plasma)

This protocol describes a general procedure for preparing matrix-matched calibration standards.

  • Prepare Stock Solutions:

    • Obtain a certified analytical standard of this compound.[7]

    • Prepare a primary stock solution (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

    • Prepare a stable isotope-labeled internal standard (e.g., MBP-d4) working solution (e.g., 5 µg/mL in water).[16]

  • Prepare Spiking Solutions:

    • From the primary stock, create a series of intermediate spiking solutions in water or an appropriate solvent. These solutions will be used to spike into the blank matrix.[16] The concentration of these solutions should be calculated to achieve the desired final concentrations in the matrix.

  • Prepare Calibration Standards:

    • Obtain a pool of blank, analyte-free matrix (e.g., rat plasma).

    • For each calibration level, spike a small, precise volume of the corresponding intermediate spiking solution into a known volume of the blank matrix.[16] For example, to prepare a 100 ng/mL standard, you might add 10 µL of a 10 µg/mL spiking solution to 990 µL of blank plasma.

    • Vortex each standard gently to ensure homogeneity.

  • Sample Extraction (Example: Protein Precipitation):

    • Aliquot 50 µL of each calibration standard into a clean microcentrifuge tube.

    • Add a consistent volume of the IS working solution (e.g., 25 µL) to every tube.[16]

    • Add a protein precipitation agent, such as 425 µL of 0.1% formic acid in acetonitrile.[16]

    • Vortex thoroughly for 30-60 seconds to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet the precipitate.

    • Carefully transfer the supernatant to a clean vial for analysis by LC-MS/MS or another appropriate instrument.

Logical Diagram for Standard Preparation:

G Stock Primary Stock Solution (e.g., 1 mg/mL MBP) Spiking Intermediate Spiking Solutions (Serial Dilutions) Stock->Spiking Spike_Matrix Spike Intermediates into Blank Matrix Spiking->Spike_Matrix Matrix Blank Biological Matrix (e.g., Plasma) Matrix->Spike_Matrix Cal_Standards Matrix-Matched Calibration Standards Spike_Matrix->Cal_Standards Add_IS Add IS to Standards, QCs, and Samples Cal_Standards->Add_IS IS_Stock Internal Standard (IS) Working Solution IS_Stock->Add_IS Extract Perform Sample Extraction (e.g., Protein Precipitation) Add_IS->Extract Analyze Analyze by LC-MS/MS Extract->Analyze

Fig 2. Workflow for preparing matrix-matched MBP calibration standards.

References

Selecting an appropriate internal standard for monobutyl phthalate analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Monobutyl Phthalate (MBP) Analysis

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the critical selection of an internal standard for the accurate quantification of this compound (MBP).

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard (IS) for this compound (MBP) analysis?

A1: The most suitable internal standard for MBP analysis is a stable isotope-labeled (SIL) version of the analyte.[1][2] Specifically, this compound-d4 (MBP-d4), where four deuterium atoms are incorporated into the benzene ring, is the preferred choice.[3][4][5][6] This is because SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they behave similarly during sample extraction, chromatography, and ionization, but are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer.[2][3] This co-elution and similar behavior effectively normalize variations in sample preparation and instrument response, leading to highly accurate and precise quantification.[2][7]

Q2: Are there alternatives if a stable isotope-labeled internal standard like MBP-d4 is unavailable?

A2: While a SIL-IS is strongly recommended, a structural analog can be used if MBP-d4 is not accessible.[1] Key criteria for selecting a structural analog include:

  • Structural Similarity: The IS should be closely related to MBP to ensure similar extraction efficiency and chromatographic retention.

  • Chemical Stability: It must be stable throughout the entire analytical process.[2]

  • Resolution: It must be chromatographically resolved from MBP and other potential interferences in the sample matrix.

  • Absence in Samples: The chosen analog must not be naturally present in the test samples.[2]

  • Commercial Availability and Purity: The standard should be readily available in high purity.

One study proposed dibutyl 4-chlorophthalate (Cl-DBP) as a potential internal standard for both dibutyl phthalate (DBP) and its metabolite MBP, due to shared structural characteristics and mass spectrometry fragmentation patterns.[8][9] However, thorough validation is required to ensure it adequately mimics the behavior of MBP.

Q3: My internal standard response is inconsistent or drifting. What are the common causes and solutions?

A3: Inconsistent internal standard response is a common issue that can compromise data quality. The table below outlines potential causes and troubleshooting steps.

Potential Cause Troubleshooting Steps
Sample Preparation Issues Ensure the IS is added accurately and consistently to every sample, calibrator, and QC at the very beginning of the process. Verify the stability of the IS in the sample matrix and extraction solvent over the typical preparation time.[1]
Inconsistent Injection Volume Check the autosampler for air bubbles. Ensure the injection needle is seated correctly and is not partially clogged.[1]
Mass Spectrometer Instability Allow the MS source to fully stabilize before starting the analysis. Monitor source conditions like temperature and gas flow.[1] Recalibrate the instrument if necessary.[10]
Matrix Effects The sample matrix can suppress or enhance the ionization of the IS differently than the analyte. Evaluate matrix effects by comparing the IS response in a neat solution versus a post-extraction spiked matrix blank. If significant, optimize sample cleanup (e.g., solid-phase extraction) or chromatographic separation.
IS Contamination Ensure the IS stock solution is not contaminated. Prepare fresh dilutions and re-analyze. Check for background levels of the IS in blank matrix samples.

Selection Criteria for Internal Standards

Choosing the right internal standard is critical for robust method performance. The ideal IS should compensate for variations throughout the analytical process.[2]

Parameter Ideal Characteristic Why It's Important
Physicochemical Properties Nearly identical to the analyte (MBP).Ensures similar behavior during sample preparation, extraction, and chromatography.[1]
Mass Spectrometry Signal Different m/z from the analyte that is easily resolved by the MS.Allows for independent and unambiguous detection of both the analyte and the IS.[2]
Elution Profile Co-elutes with the analyte or elutes very closely.Best correction for matrix effects and fluctuations in MS ionization efficiency.
Purity & Stability High purity and chemically stable in all solutions and during storage.Prevents introduction of interfering signals and ensures consistent concentration over time.[2]
Natural Occurrence Must be absent in the samples being analyzed.Avoids artificially inflating the IS signal and causing inaccurate quantification.[2]

Recommendation Summary: For the analysis of this compound (MBP), the use of This compound-d4 (MBP-d4) is the gold standard and is strongly recommended.

Experimental Workflow & Protocols

Logical Workflow for IS Selection and Method Development

The following diagram illustrates the decision-making and experimental process for developing a robust analytical method for MBP using an internal standard.

cluster_prep Phase 1: Preparation & Selection cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation start Define Analyte: This compound (MBP) is_search Search for Stable Isotope-Labeled (SIL) IS start->is_search is_avail Is MBP-d4 Available? is_search->is_avail select_sil Select MBP-d4 is_avail->select_sil Yes select_analog Select Structural Analog (e.g., other deuterated phthalate) is_avail->select_analog No prep_stock Prepare Stock Solutions (MBP & IS) select_sil->prep_stock select_analog->prep_stock develop_lc Develop LC Method (Column, Mobile Phase) prep_stock->develop_lc optimize_ms Optimize MS/MS Parameters (MRM transitions, CE, etc.) develop_lc->optimize_ms sample_prep Optimize Sample Prep (e.g., SPE, LLE) optimize_ms->sample_prep linearity Linearity & Range sample_prep->linearity precision Accuracy & Precision linearity->precision stability Stability (Freeze-Thaw, Benchtop) precision->stability matrix_effect Matrix Effect Evaluation stability->matrix_effect final_method Final Validated Method matrix_effect->final_method

Caption: Decision workflow for selecting an internal standard and validating the analytical method.

Protocol: MBP Quantification in Urine by LC-MS/MS

This protocol describes a common method for analyzing MBP in human urine, incorporating enzymatic hydrolysis to measure total MBP (free and glucuronidated).

1. Materials and Reagents:

  • This compound (MBP) analytical standard

  • This compound-d4 (MBP-d4) internal standard

  • Methanol and Acetonitrile (LC-MS grade)

  • Ammonium acetate buffer (1 M, pH 6.5)

  • β-glucuronidase (from E. coli)

  • Formic acid

  • Deionized water

  • Solid-Phase Extraction (SPE) cartridges

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of MBP and MBP-d4 in methanol.

  • Working Standard Solutions: Serially dilute the MBP stock solution with methanol:water (50:50) to prepare calibration standards.

  • Internal Standard Spiking Solution (e.g., 1 µg/mL): Dilute the MBP-d4 stock solution with methanol:water (50:50).

3. Sample Preparation:

  • Thaw urine samples to room temperature and vortex to mix.

  • Aliquot 950 µL of urine into a clean glass tube.

  • Add 50 µL of the MBP-d4 internal standard spiking solution to every sample, calibrator, and quality control (QC) sample.[11]

  • Add 245 µL of ammonium acetate buffer and 5 µL of β-glucuronidase solution.[11]

  • Vortex gently and incubate the samples at 37°C for 90 minutes in a shaking water bath to deconjugate the glucuronidated metabolites.[11]

  • Proceed with Solid-Phase Extraction (SPE) for sample cleanup and concentration as described in published methods.[11][12]

  • Elute the analytes from the SPE cartridge.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 200 µL) of mobile phase.[11]

4. LC-MS/MS Analysis:

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient of 0.1% acetic acid in water (A) and 0.1% acetic acid in acetonitrile (B) is typical.[12]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for MBP and MBP-d4.

Example MRM Transitions (Negative Ion Mode):

CompoundPrecursor Ion (m/z)Product Ion (m/z)
MBP221.177.0
MBP-d4225.181.0

Note: Specific m/z values and collision energies should be optimized for your instrument.

Signaling Pathway Context

MBP is the primary active metabolite of Di-n-butyl phthalate (DBP), a widely used plasticizer and known endocrine disruptor.[4][13] Understanding the mechanism of action is crucial for drug development and toxicology professionals. DBP is metabolized to MBP, which can then interfere with hormonal signaling pathways, particularly those involved in reproductive development.

cluster_bio Biological System DBP Di-n-butyl Phthalate (DBP) MBP This compound (MBP) Active Metabolite DBP->MBP Metabolism (Hydrolysis) Receptor Nuclear Receptors (e.g., AR, PPARs) MBP->Receptor Binding/ Antagonism Transcription Altered Gene Transcription Receptor->Transcription Inhibition Effect Adverse Outcomes (e.g., Endocrine Disruption, Reproductive Toxicity) Transcription->Effect

Caption: Simplified pathway of DBP metabolism to MBP and its disruptive effect on signaling.

References

Technical Support Center: Method Validation for Monobutyl Phthalate (MBP) in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with method validation for monobutyl phthalate (MBP) in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of this compound (MBP) contamination in the laboratory?

A1: Background contamination is a significant challenge in MBP analysis due to the ubiquitous nature of phthalates. Common sources include:

  • Solvents and Reagents: Even high-purity solvents like methylene chloride, ethyl acetate, and acetone can contain trace amounts of phthalates.[1][2] Deionized water systems, particularly those with plastic storage tanks, can also be a source of contamination.[1]

  • Laboratory Consumables: Many plastic lab items can leach phthalates, including pipette tips, vials, tubing (especially PVC), and syringe filters.[2][3][4] Parafilm has also been identified as a source of phthalate leaching.[3][4]

  • Laboratory Gloves: Disposable gloves, particularly those made of polyvinyl chloride (PVC) or vinyl, can contain high levels of phthalate plasticizers that easily leach into samples.[2] Nitrile and latex gloves are generally a safer alternative.[2]

  • Glassware: Improperly cleaned glassware can harbor residues from previous experiments or cleaning agents, leading to contamination.[2]

  • Instrumentation: Plastic components within analytical instruments, such as solvent lines, seals, and pump components in LC-MS systems, can leach phthalates.[2]

Q2: What are matrix effects and how can they impact the analysis of MBP?

A2: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix. In the context of MBP analysis in complex matrices like plasma, urine, or tissue homogenates, these effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification. For instance, phospholipids in plasma are a major source of ion suppression in LC-MS/MS analysis.[5] Matrix effects for phthalates have been observed in various sample types, including wheat, where they were found to be positive, leading to signal enhancement.[6] It is crucial to evaluate and mitigate matrix effects during method validation to ensure data accuracy.[7]

Q3: What are the best practices for storing biological samples intended for MBP analysis?

A3: The stability of MBP and its conjugates in biological samples is critical for accurate measurement. For urine samples, it is recommended to transfer them to a cooler or refrigerator immediately after collection and then store them at subfreezing temperatures (e.g., -70°C) within hours.[8] Studies have shown that the total concentrations of phthalate metabolites, including MBP, can decrease over time at 25°C and 4°C, but remain stable at -70°C for up to a year, even with several freeze-thaw cycles.[8]

Q4: What are typical concentration ranges for MBP in biological samples?

A4: MBP is a major metabolite of dibutyl phthalate (DBP) and can be detected in various human biological matrices.[9][10][11] In human urine, median concentrations are often in the 10–100 ng/mL range.[9] One study reported a median MBP level of 53 ng/mL in first-morning urine samples from adult women.[12][13] In human serum, a median concentration of total MBP was reported as 14.4 µg/L, with about 25-30% being the free form.[14]

Troubleshooting Guides

Guide 1: High Background Signal of MBP in Blanks

This guide provides a systematic approach to identifying and eliminating sources of MBP contamination.

Problem: Consistently high levels of MBP are detected in blank samples (solvent blanks, matrix blanks).

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Recommended Action
Contaminated Solvents/Reagents 1. Analyze each solvent and reagent individually.2. Use phthalate-free or high-purity solvents. Test new batches before use.[1][2]
Leaching from Lab Consumables 1. Test different brands/types of pipette tips, vials, and tubing.2. Use glassware whenever possible. If plastic is necessary, prefer polypropylene (PP) or polyethylene (PE) over PVC.[2]
Contaminated Gloves 1. Analyze a solvent blank after handling with current gloves.2. Switch to nitrile or latex gloves, which have lower phthalate content.[2]
Carryover from Autosampler 1. Inject a series of solvent blanks after a high concentration standard.2. Optimize the autosampler wash procedure with a strong, organic solvent.
Contamination from LC System 1. Install an isolator or trap column before the injector.2. This can help capture phthalate contaminants from the mobile phase and pump.[2]
Guide 2: Low or Inconsistent Recovery of MBP

This guide addresses issues related to the inefficient extraction of MBP from complex matrices.

Problem: The recovery of MBP from spiked matrix samples is below the acceptable range (typically 80-120%) or is highly variable.

Possible Cause Troubleshooting Step Recommended Action
Inefficient Extraction Method 1. Re-evaluate the chosen extraction technique (e.g., LLE, SPE, protein precipitation).2. Optimize extraction parameters such as solvent type, volume, pH, and mixing time. For plasma, a simple protein precipitation with acetonitrile can yield high recoveries.[9][10]
Analyte Adsorption 1. Check for loss of analyte on glassware or plasticware.2. Silanize glassware to reduce active sites. Pre-rinse containers with a solvent.
Sample pH 1. Ensure the pH of the sample is optimal for extraction.2. Adjust the sample pH to ensure MBP is in a non-ionized form for efficient extraction into an organic solvent.[15]
Incomplete Protein Precipitation 1. Visually inspect the supernatant for cloudiness after centrifugation.2. Optimize the ratio of precipitation solvent to sample. Ensure thorough vortexing and adequate centrifugation time and speed.[9][10]

Quantitative Data Summary

The following tables summarize key performance parameters from a validated UPLC-MS/MS method for MBP analysis in rat plasma and pup homogenate.[9][10]

Table 1: Method Detection and Quantification Limits

Matrix LLOQ (Lower Limit of Quantification) LOD (Limit of Detection)
Rat Plasma25.0 ng/mL6.9 ng/mL
Pup Homogenate50.0 ng/g9.4 ng/g

Table 2: Method Accuracy and Precision

Matrix Intra-day Accuracy (%RE) Inter-day Accuracy (%RE) Intra-day Precision (%RSD) Inter-day Precision (%RSD)
Rat Plasma & Pup Homogenate≤ ±7.5%≤ ±7.5%≤ 10.1%≤ 10.1%

Table 3: Absolute Recovery

Matrix Absolute Recovery
Rat Plasma> 92%
Pup Homogenate> 92%

Experimental Protocols

Protocol 1: Sample Preparation for MBP Analysis in Plasma (Protein Precipitation)

This protocol is based on a validated method for the extraction of MBP from rat plasma.[9][10]

  • Sample Aliquoting: Pipette 25 µL of plasma sample, calibration standard, or quality control (QC) sample into a clean microcentrifuge tube.

  • Internal Standard Addition: Add 25 µL of the internal standard (IS) working solution (e.g., MBP-d4) to each tube.

  • Protein Precipitation: Add 425 µL of 0.1% formic acid in acetonitrile to each tube.

  • Vortexing: Vortex mix the samples thoroughly for at least 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 6 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for UPLC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Analysis of MBP

The following are general conditions for the analysis of MBP by UPLC-MS/MS, which should be optimized for your specific instrumentation.

  • UPLC System: A high-pressure gradient UPLC system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or ammonium acetate).[16]

  • Mobile Phase B: Acetonitrile or methanol with the same modifier.

  • Gradient: A gradient elution program to separate MBP from matrix components.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.[9][10]

  • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions for MBP and its internal standard.

Visualizations

MBP_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Complex Matrix Sample (e.g., Plasma, Urine) Spike_IS Spike with Internal Standard (IS) Sample->Spike_IS Extraction Extraction (Protein Precipitation, LLE, or SPE) Spike_IS->Extraction Centrifuge Centrifugation / Evaporation Extraction->Centrifuge Reconstitute Reconstitution Centrifuge->Reconstitute UPLC UPLC Separation Reconstitute->UPLC MSMS MS/MS Detection (MRM) UPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification using Calibration Curve Integration->Quantification Validation Method Validation Checks Quantification->Validation

Caption: A general experimental workflow for the analysis of this compound (MBP) in complex matrices.

Contamination_Troubleshooting Start High MBP Signal in Blank? Check_Solvents Analyze Solvents and Reagents Individually Start->Check_Solvents Yes Resolved Problem Resolved Start->Resolved No Use_New_Solvents Use Phthalate-Free or New Batch of Solvents Check_Solvents->Use_New_Solvents Contamination Found Check_Consumables Test Different Lab Consumables (Vials, Pipette Tips, etc.) Check_Solvents->Check_Consumables No Contamination Found Use_New_Solvents->Resolved Use_Glassware Switch to Glassware or Phthalate-Free Plastics Check_Consumables->Use_Glassware Contamination Found Check_Gloves Test for Leaching from Gloves Check_Consumables->Check_Gloves No Contamination Found Use_Glassware->Resolved Use_Nitrile_Gloves Switch to Nitrile Gloves Check_Gloves->Use_Nitrile_Gloves Contamination Found Check_System Investigate LC System Carryover/Contamination Check_Gloves->Check_System No Contamination Found Use_Nitrile_Gloves->Resolved Optimize_Wash Optimize Autosampler Wash & Install Trap Column Check_System->Optimize_Wash Optimize_Wash->Resolved

Caption: A troubleshooting decision tree for identifying sources of MBP contamination.

References

Technical Support Center: Enhancing Resolution in Chromatographic Separation of Phthalate Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the resolution in the chromatographic separation of phthalate metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak resolution in the analysis of phthalate metabolites?

A1: Poor peak resolution in phthalate metabolite analysis is a common challenge, often stemming from several factors. These include the use of an inappropriate column, a mobile phase that is not optimized for the specific analytes, or an unsuitable flow rate.[1][2] Additionally, issues such as column overloading, where too much sample is injected, can lead to peak broadening and a loss of resolution.[3][4] Problems with the HPLC system itself, like excessive dead volume, can also contribute to poor separation.[5]

Q2: How does the mobile phase pH affect the separation of phthalate metabolites?

A2: The pH of the mobile phase is a critical parameter in the separation of ionizable compounds like phthalate metabolites.[6][7] Adjusting the pH can alter the ionization state of the analytes, which in turn affects their retention on a reversed-phase column.[8][9] For acidic metabolites, a lower pH will suppress ionization, leading to increased retention, while a higher pH will increase ionization and decrease retention.[10] By carefully controlling the pH, it is possible to manipulate the selectivity of the separation and improve the resolution between closely eluting peaks.[6]

Q3: What type of analytical column is best suited for separating phthalate metabolites?

A3: The choice of analytical column is crucial for achieving good resolution. For HPLC analysis of phthalate metabolites, C18 columns are widely used and often provide good separation.[11][12] However, for complex mixtures or challenging separations, other stationary phases may offer better selectivity. Phenyl-Hexyl columns, for instance, have been shown to provide improved resolution for certain phthalate isomers.[13] The particle size of the column packing material also plays a role; smaller particles generally lead to higher efficiency and better resolution, though they also result in higher backpressure.[14]

Q4: My chromatogram shows peak tailing. What are the possible causes and solutions?

A4: Peak tailing can be caused by several factors, including interactions between the analytes and active sites on the column packing material, a blocked column frit, or an inappropriate mobile phase pH.[4][15] To address this, ensure that the mobile phase pH is optimal for your analytes. Using a column with end-capping can help to minimize interactions with silanol groups.[10] If the column is suspected to be the issue, it can be flushed or replaced.[4]

Q5: How can I improve the sensitivity of my analysis for trace levels of phthalate metabolites?

A5: To enhance sensitivity for trace-level analysis, several strategies can be employed. Optimizing the sample preparation procedure, such as using solid-phase extraction (SPE), can help to concentrate the analytes and remove interfering matrix components.[1][16][17] In mass spectrometry-based detection, using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes can significantly improve the signal-to-noise ratio and lower the limits of detection.[18] For GC-MS, a splitless injection technique is generally preferred for trace analysis as it allows for the transfer of the entire sample onto the column.[18]

Troubleshooting Guides

Problem: Poor Peak Resolution

This guide provides a step-by-step approach to troubleshooting and resolving poor peak resolution in the chromatographic separation of phthalate metabolites.

Troubleshooting_Poor_Resolution start Poor Peak Resolution Observed check_method 1. Review Method Parameters - Column Choice - Mobile Phase Composition - Flow Rate - Temperature start->check_method optimize_mobile_phase 2. Optimize Mobile Phase - Adjust Organic/Aqueous Ratio - Modify pH - Check Buffer Concentration check_method->optimize_mobile_phase Parameters seem appropriate check_column 3. Evaluate Column Performance - Check for Contamination/Aging - Consider Different Stationary Phase - Use Smaller Particle Size Column optimize_mobile_phase->check_column No improvement resolution_improved Resolution Improved optimize_mobile_phase->resolution_improved Improvement check_injection 4. Assess Injection Parameters - Reduce Injection Volume - Dilute Sample - Ensure Sample Solvent is Weaker than Mobile Phase check_column->check_injection No improvement check_column->resolution_improved Improvement check_system 5. Inspect HPLC System - Check for Dead Volume - Ensure Proper Connections - Verify Pump Performance check_injection->check_system No improvement check_injection->resolution_improved Improvement check_system->resolution_improved Improvement

Caption: A logical workflow for troubleshooting poor peak resolution.

Data Presentation

Table 1: Comparison of HPLC Method Parameters for Phthalate Metabolite Separation
ParameterMethod 1Method 2Method 3
Column C18 (5 µm, 4.6 x 150 mm)Phenyl-Hexyl (1.8 µm, 2.1 x 50 mm)C18 (1.7 µm, 2.1 x 50 mm)
Mobile Phase A 0.1% Acetic Acid in WaterWater0.3% Trimethylamine (pH 2.75)
Mobile Phase B AcetonitrileAcetonitrile/MethanolAcetonitrile/Methanol (50:50)
Gradient Gradient ElutionGradient ElutionIsocratic
Flow Rate 1.0 mL/min2.0 mL/min0.613 mL/min
Detection UV (225 nm)UV (228 nm)UV (238 nm)
Reference [19][13][15]
Table 2: Typical Limits of Detection (LOD) and Quantification (LOQ) for Phthalate Metabolites
Phthalate MetaboliteLOD (ng/mL)LOQ (ng/mL)TechniqueReference
Mono-methyl phthalate (MMP)0.11 - 0.30.54HPLC-MS/MS[13][20]
Mono-ethyl phthalate (MEP)0.11 - 0.20.54HPLC-MS/MS[13][20]
Mono-n-butyl phthalate (MnBP)0.11 - 0.30.64HPLC-MS/MS[13][20]
Mono-benzyl phthalate (MBzP)0.11 - 0.30.63HPLC-MS/MS[13][20]
Mono-2-ethylhexyl phthalate (MEHP)0.2 - 0.90.58HPLC-MS/MS[13][20]

Experimental Protocols

Detailed Protocol: Analysis of Phthalate Metabolites in Urine by HPLC-MS/MS

This protocol describes a common method for the extraction and quantification of phthalate metabolites from human urine samples.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Enzymatic Deconjugation: To 1 mL of urine, add a buffer solution and β-glucuronidase. Incubate the mixture to hydrolyze the glucuronidated phthalate metabolites.[21]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then water through it.

  • Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent in water to remove interferences.

  • Elution: Elute the phthalate metabolites from the cartridge using an appropriate organic solvent, such as acetonitrile or methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.

2. HPLC-MS/MS Analysis

  • HPLC System: A high-performance liquid chromatography system equipped with a binary pump, autosampler, and column oven.

  • Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the more hydrophobic metabolites, followed by a re-equilibration step.

  • Flow Rate: A typical flow rate is 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI in negative ion mode is commonly used for phthalate metabolites.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and its isotopically labeled internal standard.

Experimental_Workflow sample Urine Sample deconjugation Enzymatic Deconjugation (β-glucuronidase) sample->deconjugation spe Solid-Phase Extraction (SPE) - Conditioning - Loading - Washing - Elution deconjugation->spe reconstitution Evaporation & Reconstitution spe->reconstitution hplc_msms HPLC-MS/MS Analysis - C18 Column - Gradient Elution - ESI Negative Mode - MRM Detection reconstitution->hplc_msms data_analysis Data Analysis & Quantification hplc_msms->data_analysis

Caption: Workflow for the analysis of phthalate metabolites in urine.

References

Minimizing ion suppression in mass spectrometry for monobutyl phthalate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the mass spectrometric analysis of monobutyl phthalate (MBP).

Troubleshooting Guides

This section addresses common issues encountered during the LC-MS/MS analysis of this compound that may be related to ion suppression.

Problem: Significant decrease in MBP signal in matrix samples compared to neat standards, resulting in poor sensitivity.

  • Possible Cause: This is a classic indication of ion suppression, where co-eluting matrix components interfere with the ionization of MBP in the mass spectrometer's ion source.[1] Endogenous compounds, salts, and other substances from the sample matrix can affect the efficiency of droplet formation and evaporation, which in turn reduces the amount of charged MBP ions reaching the detector.[2]

  • Solutions:

    • Improve Sample Preparation: A robust sample preparation method is the most effective way to combat ion suppression.[1] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are designed to remove interfering matrix components. For complex matrices like plasma or tissue homogenates, a thorough cleanup is crucial.

    • Optimize Chromatography: Modifying the chromatographic conditions can separate MBP from the co-eluting interferences.

      • Adjust the Gradient: Altering the mobile phase gradient can change the elution profile and move the MBP peak away from the region of ion suppression.[1]

      • Change the Stationary Phase: Employing a column with a different chemistry (e.g., switching from a C18 to a phenyl-hexyl column) can provide different selectivity and improve separation.[1]

    • Sample Dilution: A straightforward approach is to dilute the sample. This reduces the concentration of both MBP and the interfering matrix components. This is only a viable option if the MBP concentration is high enough to be detected after dilution.[1]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for ion suppression. Since it has nearly identical physicochemical properties to MBP, it will experience the same degree of suppression. This allows for accurate quantification based on the ratio of the analyte signal to the internal standard signal.[1][3]

Problem: Inconsistent and irreproducible results for quality control (QC) samples.

  • Possible Cause: Variability in the matrix composition from sample to sample can lead to differing degrees of ion suppression, causing inconsistent results.[1]

  • Solutions:

    • Implement a Robust and Consistent Sample Preparation Method: A well-developed and consistently executed sample preparation method, such as SPE or LLE, will minimize the variability in matrix effects between samples.

    • Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples helps to compensate for consistent matrix effects.[1]

    • Utilize a Stable Isotope-Labeled Internal Standard: A SIL-IS is highly effective in correcting for sample-to-sample variability in ion suppression.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my MBP analysis?

A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of a target analyte, in this case, this compound, is reduced by the presence of co-eluting components from the sample matrix.[1] This leads to a decreased signal intensity for MBP, which can negatively impact the sensitivity, accuracy, and precision of your assay.[4] It occurs in the ion source of the mass spectrometer when other compounds compete with MBP for ionization.[5]

Q2: What are the common sources of ion suppression for MBP?

A2: Common sources of ion suppression include:

  • Endogenous matrix components: Such as phospholipids from plasma or salts from urine.

  • Exogenous contaminants: Phthalates are ubiquitous plasticizers, and contamination can be introduced during sample collection and preparation from plastic tubes, pipette tips, and solvents.[6][7] It is crucial to use glassware and high-purity solvents to minimize this background contamination.[8][9]

  • Mobile phase additives: Non-volatile additives can accumulate in the ion source and suppress the signal. It is recommended to use volatile mobile phase modifiers like formic acid or acetic acid.[7]

Q3: How can I determine if ion suppression is affecting my MBP analysis?

A3: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of an MBP standard solution into the LC eluent after the analytical column and before the mass spectrometer. A stable baseline signal for MBP is established. Then, a blank matrix extract is injected. Any dip in the baseline signal indicates a region where co-eluting matrix components are causing ion suppression.[10]

Q4: What is the best sample preparation technique to minimize ion suppression for MBP?

A4: The optimal sample preparation technique depends on the matrix.

  • For plasma and other complex biological fluids: Solid-Phase Extraction (SPE) is highly effective at removing salts, phospholipids, and proteins. A reversed-phase sorbent (e.g., C18) is commonly used.[11]

  • For urine: A simple "dilute and shoot" approach after enzymatic hydrolysis (to cleave conjugated MBP) can sometimes be sufficient, especially when coupled with a robust chromatographic method and a SIL-IS.[12] However, for higher sensitivity and to minimize matrix effects, SPE is also recommended.[5][10]

  • Protein Precipitation: For some plasma samples, a simple protein precipitation with a solvent like acetonitrile can be used. However, this method is less effective at removing phospholipids, which are known to cause significant ion suppression.[4]

Q5: Which internal standard should I use for MBP analysis?

A5: The ideal internal standard is a stable isotope-labeled version of this compound, such as ¹³C₄-labeled MBP.[10][13] A SIL-IS co-elutes with the analyte and experiences the same matrix effects, thus providing the most accurate correction for ion suppression and other sources of variability.[3][14]

Quantitative Data Summary

The following tables summarize quantitative data related to the analysis of this compound and the effectiveness of various methods in mitigating matrix effects.

Table 1: Recovery of this compound Using Different Sample Preparation Methods

MatrixSample Preparation MethodAnalyteRecovery (%)Reference
Rat PlasmaProtein Precipitation with AcetonitrileThis compound> 92%[4]
Pup HomogenateAcetonitrile Extraction and DelipidationThis compound> 92%[4]
Human UrineSolid-Phase ExtractionThis compound94.6% - 105.3%[5]
Bottled WaterSolid-Phase Extraction (C18)Dibutyl Phthalate~95%[8]
BeveragesSolid-Phase Extraction (Resin-based COFs)Dibutyl Phthalate97.93% - 100.23%[11]

Note: Recovery data is an indicator of the overall efficiency of the sample preparation method, which includes the removal of interfering substances that can cause ion suppression.

Detailed Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

This protocol outlines the procedure to identify chromatographic regions where ion suppression occurs.

  • Materials:

    • LC-MS/MS system

    • Syringe pump

    • Tee-union

    • MBP standard solution (e.g., 100 ng/mL in mobile phase)

    • Blank matrix extract (prepared using your standard sample preparation method)

  • Procedure:

    • System Setup: Connect the outlet of the LC column to one inlet of the tee-union. Connect the outlet of the syringe pump to the other inlet of the tee-union. Connect the outlet of the tee-union to the mass spectrometer's ion source.

    • Analyte Infusion: Fill a syringe with the MBP standard solution and place it in the syringe pump. Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).

    • Establish Baseline: Begin infusing the MBP solution and acquire data on the mass spectrometer in MRM mode for MBP. A stable, elevated baseline signal should be observed.

    • Inject Blank Matrix: Once a stable baseline is achieved, inject the blank matrix extract onto the LC column and start the chromatographic run.

    • Data Analysis: Monitor the baseline of the MBP signal. Any significant drop in the signal indicates a region of ion suppression. The retention time of this dip corresponds to the elution of interfering components from the matrix.

Protocol 2: Solid-Phase Extraction (SPE) for MBP from Plasma

This protocol provides a general workflow for cleaning up plasma samples using a reversed-phase SPE cartridge.

  • Materials:

    • Reversed-phase SPE cartridges (e.g., C18)

    • SPE vacuum manifold

    • Plasma sample

    • Internal standard solution (e.g., ¹³C₄-MBP)

    • Methanol (for conditioning)

    • Water (for equilibration)

    • Wash solution (e.g., 5% methanol in water)

    • Elution solvent (e.g., acetonitrile or methanol)

    • Nitrogen evaporator

  • Procedure:

    • Sample Pre-treatment: Thaw the plasma sample. Spike the sample with the internal standard. Acidify the sample with a small amount of acid (e.g., formic acid) to ensure MBP is in its protonated form for better retention on the reversed-phase sorbent.

    • SPE Cartridge Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1-2 mL of methanol through the cartridge to activate the sorbent. Do not allow the sorbent to go dry.

    • SPE Cartridge Equilibration: Pass 1-2 mL of water through the cartridge to equilibrate the sorbent. Do not allow the sorbent to go dry.

    • Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

    • Washing: Pass 1-2 mL of the wash solution through the cartridge to remove weakly bound interferences. Apply vacuum to dry the cartridge completely.

    • Elution: Place collection tubes in the manifold. Add 1-2 mL of the elution solvent to the cartridge to elute MBP and the internal standard.

    • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_investigation Troubleshooting Steps cluster_solutions Potential Solutions Problem Low MBP Signal or Inconsistent Results CheckSamplePrep Review Sample Preparation Problem->CheckSamplePrep CheckChroma Evaluate Chromatography Problem->CheckChroma CheckIS Verify Internal Standard Use Problem->CheckIS OptimizeSPE Optimize SPE/ LLE Protocol CheckSamplePrep->OptimizeSPE DiluteSample Dilute Sample CheckSamplePrep->DiluteSample ModifyGradient Modify LC Gradient CheckChroma->ModifyGradient ChangeColumn Change LC Column CheckChroma->ChangeColumn UseSILIS Implement SIL-IS CheckIS->UseSILIS SamplePrepWorkflow cluster_prep Sample Preparation for MBP Analysis Start Plasma Sample SpikeIS Spike with SIL-IS Start->SpikeIS Precipitate Protein Precipitation (e.g., Acetonitrile) SpikeIS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

References

Best practices for handling and storage of monobutyl phthalate standards

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions for handling and storing monobutyl phthalate (MBP) analytical standards. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and accuracy of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MBP) and why is it important in research?

This compound (MBP) is the major and active metabolite of dibutyl phthalate (DBP), a widely used plasticizer.[1][2][3][4] In research and drug development, MBP is often studied as a biomarker for DBP exposure and is investigated for its potential as an endocrine disruptor.[1][2][3][5] Its analysis is crucial in toxicology studies and for understanding the metabolic fate and effects of DBP.[1][2]

Q2: What are the primary hazards associated with handling solid MBP standards?

Solid MBP is classified as harmful if swallowed and can cause skin and serious eye irritation.[6][7][8] It may also cause respiratory irritation.[6] Some classifications also list it as a suspected reproductive toxin.[9][10] Always consult the manufacturer's Safety Data Sheet (SDS) before handling.

Q3: What Personal Protective Equipment (PPE) should I wear when handling MBP standards?

To ensure safety, the following PPE is required:

  • Gloves: Wear protective gloves, preferably nitrile, as vinyl gloves can be a source of phthalate contamination.

  • Eye Protection: Use safety goggles with side-shields.[6]

  • Lab Coat: An impervious lab coat is necessary to protect from skin contact.[6]

  • Respiratory Protection: When handling the powder outside of a ventilated hood, a suitable respirator (e.g., type P3 (EN 143)) should be used to avoid inhaling dust.[6][9]

Q4: How should I prepare stock and working solutions of MBP?

To minimize the risk of contamination, all solutions should be prepared and stored in glass containers.[1] Plastic containers, especially those made of PVC, should be strictly avoided.[11][12]

  • Stock Solution Preparation: Accurately weigh the required amount of MBP powder and dissolve it in a high-purity solvent. A common stock solution is prepared at 200-500 µg/mL in a 50:50 methanol:water mixture.[1]

  • Working Solution Preparation: Prepare spiking solutions for calibration standards and quality controls by diluting the stock solution in water or the mobile phase to be used in the analysis.[1]

Storage and Stability

Proper storage is critical for maintaining the integrity of MBP standards.

Standard FormRecommended Storage TemperatureAdditional Recommendations
Solid Powder -20°C[6]Keep container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition.[6]
Stock Solutions 2-10°C (Refrigerated)[13][14]Store in glass vials with PTFE-lined caps. Protect from light.[13]
Prepared Extracts Various (See below)Stability of extracts has been demonstrated for approximately 6 days at various temperatures. Freeze-thaw stability has been shown for at least 3 cycles over 3 days.[1][2]

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of MBP standards.

IssuePotential Cause(s)Recommended Action(s)
High background signal in analytical blanks 1. Contamination from solvents, reagents, or water.[11][15] 2. Leaching from plastic labware (e.g., pipette tips, containers, gloves).[11][12] 3. Contamination from laboratory air and dust.[11][15]1. Use high-purity, phthalate-free grade solvents. Test new batches by running solvent blanks.[11] 2. Use glass containers and syringes exclusively. Use nitrile gloves instead of vinyl.[11][12] 3. Clean glassware scrupulously (e.g., rinse with water, then acetone and hexane).[12] Install an isolator column on your LC system to trap contaminants from the mobile phase.[11]
Inconsistent or poor chromatographic peak shape 1. Improper mobile phase composition. 2. Column degradation. 3. Sample matrix effects.1. Ensure the mobile phase is correctly prepared and degassed. A common mobile phase consists of water and acetonitrile with 0.02% acetic acid.[1] 2. Check the column's performance with a standard mixture. If necessary, flush or replace the column. 3. Optimize the sample extraction and clean-up procedure to remove interfering substances.
Low recovery of MBP during sample extraction 1. Inefficient protein precipitation or liquid-liquid extraction. 2. Incomplete enzymatic deconjugation (for biological samples). 3. Adsorption to plasticware.1. For plasma, a simple protein precipitation with acetonitrile has shown high recovery (>92%).[1][2] Ensure vigorous vortexing and proper centrifugation. 2. Ensure the β-glucuronidase is active and the incubation conditions (time, temperature) are optimal.[16] 3. Avoid all plastic materials during extraction. Use glass centrifuge tubes and transfer pipettes.
Standard powder appears discolored or clumped 1. Moisture absorption. 2. Degradation due to improper storage (e.g., exposure to light or high temperatures).1. Discard the standard as its purity may be compromised. 2. Always store the solid standard at the recommended temperature (-20°C) in a tightly sealed container.[6] Allow the container to reach room temperature before opening to prevent condensation.

Experimental Protocols

Detailed Methodology: UPLC-MS/MS Analysis of MBP in Plasma

This protocol is adapted from a validated method for the quantitation of MBP in rat plasma.[1][2]

  • Preparation of Calibration Standards:

    • Prepare stock solutions of MBP in 50:50 methanol:water at concentrations of 200 µg/mL and 500 µg/mL.[1]

    • Create spiking solutions in water from the stock solutions.

    • Prepare plasma calibration standards by spiking 25 µL of blank plasma with 25 µL of the appropriate spiking standard to achieve the desired concentration range (e.g., 25–5,000 ng/mL).[1]

  • Sample Extraction:

    • To 50 µL of the prepared plasma standard (or sample), add 25 µL of the internal standard working solution.

    • Add 425 µL of 0.1% formic acid in acetonitrile to precipitate proteins.[1]

    • Vortex mix and then centrifuge for 6 minutes.

    • Transfer the supernatant for analysis.[1]

  • LC-MS/MS Analysis:

    • Injection Volume: 5 µL.[1]

    • Mobile Phase: (A) Water with 0.02% acetic acid and (B) Acetonitrile with 0.02% acetic acid.[1]

    • Gradient: Start at 30% B, increase to 95% B, hold, and then return to initial conditions.[1]

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1][2]

    • Detection: Monitor the specific mass transitions for MBP and its internal standard.

Visualizations

experimental_workflow cluster_prep Standard & Sample Preparation cluster_analysis Analysis cluster_data Data Processing stock 1. Prepare MBP Stock Solution (in Glassware) work 2. Prepare Working Standards (in Water) stock->work spike 3. Spike Blank Plasma (to create Calibrators/QCs) work->spike extract 4. Protein Precipitation (with Acetonitrile) spike->extract inject 5. Inject Supernatant extract->inject lc 6. UPLC Separation inject->lc ms 7. MS/MS Detection (Negative Ion Mode) lc->ms quant 8. Quantify Concentration ms->quant

Caption: UPLC-MS/MS workflow for MBP analysis.

troubleshooting_logic cluster_sources Potential Contamination Sources cluster_solutions Corrective Actions start High Background Signal (Contamination) labware Plastic Labware (Bottles, Tips, Gloves) start->labware solvents Solvents & Reagents start->solvents environment Air & Dust start->environment action_labware Use Glassware Only Use Nitrile Gloves labware->action_labware Mitigate action_solvents Use High-Purity Solvents Run Solvent Blanks solvents->action_solvents Mitigate action_environment Clean Glassware Rigorously Use LC Trap Column environment->action_environment Mitigate

Caption: Logic for troubleshooting contamination.

References

Technical Support Center: Troubleshooting Poor Reproducibility in Monobutyl Phthalate (MBP) Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for monobutyl phthalate (MBP) experimentation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges that can lead to poor reproducibility in studies involving MBP.

Frequently Asked Questions (FAQs)

Q1: My in vitro cell viability/proliferation assays with MBP show significant variability between experiments. What are the common causes?

A1: Poor reproducibility in in vitro MBP experiments can stem from several sources:

  • Contamination from Lab Consumables: Phthalates, including the parent compound of MBP, dibutyl phthalate (DBP), are commonly used as plasticizers. Trace amounts can leach from plastic labware (e.g., flasks, plates, pipette tips) into your cell culture media, leading to unacceptably high background levels and inconsistent results. One study demonstrated that certain phthalates can even migrate between wells of a culture plate, potentially confounding dose-response experiments[1].

  • Inconsistent Cell Culture Conditions: Minor variations in cell passage number, confluency at the time of treatment, serum lot, and incubation times can significantly impact cellular responses to MBP.

  • MBP Stock Solution Issues: The stability and accurate concentration of your MBP stock solution are critical. Improper storage can lead to degradation, and errors in dilution can cause significant dose inaccuracies.

  • Biological Variability: Inherent biological differences, even within the same cell line, can contribute to varied responses.

Q2: I'm observing inconsistent results in my animal studies investigating the effects of MBP on reproductive endpoints. What should I investigate?

A2: Reproducibility in animal studies with MBP can be affected by:

  • Dosing Accuracy and Route of Administration: Ensure precise and consistent administration of MBP. The vehicle used to dissolve or suspend MBP should be inert and administered consistently across all animals.

  • Metabolic Differences: The metabolism of DBP to MBP can vary between animal species and even between individuals of the same strain, leading to different internal exposure levels.[2]

  • Animal Husbandry and Environmental Factors: Factors such as diet, cage materials (potential for phthalate leaching), light-dark cycles, and stress levels can influence the physiological state of the animals and their response to MBP.

  • Timing of Exposure: The developmental stage at which exposure occurs (e.g., in utero, neonatal, pubertal) can drastically alter the observed effects.[3]

Q3: My analytical measurements of MBP concentrations in biological samples are not consistent. What are the potential analytical pitfalls?

A3: Analytical variability is a common challenge in MBP research. Key areas to troubleshoot include:

  • Background Contamination: Phthalates are ubiquitous in the laboratory environment, leading to potential contamination of samples, solvents, and analytical instruments.[4] This can result in high and variable blank values.

  • Matrix Effects: Components of biological matrices (e.g., plasma, urine, tissue homogenates) can interfere with the ionization of MBP in mass spectrometry, leading to signal suppression or enhancement.[5]

  • Sample Preparation: Inefficient extraction of MBP from the sample matrix or incomplete removal of interfering substances can lead to poor recovery and reproducibility. The choice of a suitable internal standard that is not present in the environment is also crucial for accurate quantification.[6]

  • Instrument Calibration: Improper or infrequent calibration of the analytical instrument (e.g., LC-MS/MS) can lead to inaccurate quantification.

Troubleshooting Guides

Guide 1: In Vitro Experiment Variability
Symptom Possible Cause Recommended Solution
High background effects in control wells Contamination from plasticware or media components.Use glass or polypropylene labware where possible. Pre-rinse all plasticware with a high-purity solvent. Test different lots of serum and media for background phthalate levels.
Inconsistent dose-response curves Migration of volatile phthalates between wells.[1]Leave empty wells between different dose groups in multi-well plates.
Inaccurate serial dilutions of MBP.Prepare fresh dilutions for each experiment from a well-characterized stock solution. Use calibrated pipettes.
Variable cell viability at the same MBP concentration Inconsistent cell health or density at the time of treatment.Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment.
Guide 2: Analytical Measurement Inconsistency
Symptom Possible Cause Recommended Solution
High and variable MBP levels in blank samples Environmental contamination of solvents, glassware, or instrument components.Use phthalate-free solvents and reagents. Thoroughly clean all glassware with a high-purity solvent. Implement a strict cleaning protocol for the LC-MS/MS system.
Poor reproducibility of MBP quantification Matrix effects from the biological sample.[5]Develop a robust sample preparation method to remove interfering matrix components (e.g., solid-phase extraction). Use a stable isotope-labeled internal standard for MBP.
Inconsistent extraction recovery.Optimize the extraction procedure and validate its efficiency and reproducibility across different sample lots.
Drifting instrument response Contamination buildup in the analytical column or mass spectrometer.Implement regular column washing and instrument maintenance. Monitor system suitability with quality control samples.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and enter the logarithmic growth phase (typically 24 hours).

  • MBP Treatment: Prepare serial dilutions of MBP in the appropriate cell culture medium. Remove the old medium from the cells and replace it with the MBP-containing medium or vehicle control.

  • Incubation: Incubate the cells for the desired exposure duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control.

Protocol 2: Quantification of MBP in Biological Samples by UPLC-MS/MS

This protocol is a general guideline and should be optimized and validated for the specific matrix.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add an internal standard (e.g., 13C-labeled MBP).

    • Precipitate proteins by adding 300 µL of cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.[7]

  • UPLC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile containing a modifier (e.g., 0.1% acetic acid) to achieve good separation of MBP.[5]

    • Mass Spectrometry Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Monitor for specific precursor-to-product ion transitions for MBP and its internal standard.

  • Quantification:

    • Generate a calibration curve using standards of known MBP concentrations in the same biological matrix.

    • Quantify the MBP concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Data Presentation

Table 1: Factors Affecting Reproducibility in In Vitro MBP Experiments
FactorPotential Impact on ReproducibilityMitigation Strategy
Plasticware Leaching of phthalates leading to high background.Use glass or polypropylene; pre-rinse plastics.
Cell Passage Number Changes in cellular phenotype and response over time.Use cells within a defined passage number range.
Serum Lot Variability in hormone and growth factor content.Test new serum lots; purchase larger batches.
MBP Stock Solution Degradation or inaccurate concentration.Store properly; prepare fresh dilutions; verify concentration.
Table 2: MBP Dose Ranges and Observed Effects in In Vitro Studies
Cell TypeMBP Concentration RangeObserved EffectReference
Mouse Leydig Tumor Cells (MLTC-1)10⁻⁹ M - 10⁻⁶ MIncreased progesterone production.[8]
Mouse Leydig Tumor Cells (MLTC-1)50 µM - 800 µMInhibition of progesterone production.[9]
Human Adrenocortical (H295R) Cells500 µMDecreased testosterone and corticosterone levels.[10][11]
INS-1 Pancreatic Beta Cells0.001 µM - 10 µMDecreased cell viability and increased oxidant levels.[12][12][13]

Visualizations

Signaling Pathways

MBP_Steroidogenesis_Pathway MBP This compound (MBP) SF1 SF-1 MBP->SF1 ↓ expression GATA4 GATA-4 MBP->GATA4 ↓ phosphorylation StAR StAR (Steroidogenic Acute Regulatory Protein) SF1->StAR ↑ transcription GATA4->StAR ↑ transcription Cholesterol_inner Cholesterol (Inner Mitochondrial Membrane) StAR->Cholesterol_inner Mediates translocation Cholesterol_outer Cholesterol (Outer Mitochondrial Membrane) Cholesterol_outer->Cholesterol_inner Translocation Pregnenolone Pregnenolone Cholesterol_inner->Pregnenolone P450scc P450scc P450scc->Pregnenolone Catalyzes conversion Progesterone Progesterone Pregnenolone->Progesterone Further steroidogenesis

Caption: MBP's impact on steroidogenesis.

MBP_Oxidative_Stress_Pathway MBP This compound (MBP) TNFa TNF-α MBP->TNFa ↑ expression GPX4 GPX4 MBP->GPX4 ↓ expression IL6 IL-6 TNFa->IL6 ↑ expression STAT3 STAT3 IL6->STAT3 ↑ activation ROS Reactive Oxygen Species (ROS) STAT3->ROS Leads to accumulation Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis GPX4->Lipid_Peroxidation Inhibits

Caption: MBP-induced oxidative stress and ferroptosis.

Experimental Workflow

MBP_Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation / Extraction Spike->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate UPLC UPLC Separation Evaporate->UPLC MSMS MS/MS Detection UPLC->MSMS Quantify Quantification MSMS->Quantify Calibrate Calibration Curve Calibrate->Quantify Result Final Concentration Quantify->Result

Caption: Workflow for MBP quantification.

References

Technical Support Center: Optimization of SPME Parameters for Monobutyl Phthalate Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Solid-Phase Microextraction (SPME) for the extraction of monobutyl phthalate (MBP).

Frequently Asked Questions (FAQs)

Q1: What is the best SPME fiber for this compound (MBP) extraction?

A1: For a polar and acidic analyte like this compound, a polar fiber is generally recommended. The 65-µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber is a commonly used and effective choice for phthalate analysis.[1][2] For more polar analytes, a polyacrylate (PA) or a Carbowax-divinylbenzene (CW-DVB) fiber can also be considered.[3][4][5]

Q2: Should I use direct immersion (DI-SPME) or headspace (HS-SPME) for MBP extraction?

A2: Direct immersion SPME (DI-SPME) is generally preferred for semi-volatile and more polar compounds like MBP as it can provide enhanced extraction efficiency.[6][7] Headspace SPME (HS-SPME) is more suitable for volatile compounds and can help minimize matrix effects.[8] However, for analytes with significant vapor pressure, HS-SPME can be advantageous, offering cleaner extracts and potentially longer fiber life.

Q3: What is the optimal pH for MBP extraction?

A3: this compound is an acidic compound due to its carboxylic acid group. To ensure it is in its non-ionized form for efficient extraction by the SPME fiber, the pH of the sample should be adjusted to be at least two units below its pKa. Therefore, acidifying the sample to a pH of around 2-3 is recommended.[9][10]

Q4: How does salt addition affect MBP extraction?

A4: Adding salt, such as sodium chloride (NaCl), to the sample can increase the ionic strength of the solution. This "salting-out" effect reduces the solubility of MBP in the aqueous phase and promotes its partitioning onto the SPME fiber, thereby improving extraction efficiency.[9] A concentration of 25-30% (w/v) NaCl is often effective.[9]

Q5: Do I need to derivatize MBP before GC-MS analysis?

A5: While derivatization is a common practice for acidic and polar analytes to improve their volatility and chromatographic behavior, it is possible to analyze MBP directly by GC-MS without derivatization.[11] This simplifies the analytical procedure and reduces the risk of introducing contaminants.[11] However, derivatization, for example, through methylation, can be employed if issues with peak shape or sensitivity are encountered.[12][13]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no MBP peak 1. Incorrect pH: MBP is ionized at neutral or high pH, leading to poor extraction. 2. Inappropriate fiber: The selected fiber may not have the optimal polarity for MBP. 3. Insufficient extraction time or temperature: Equilibrium between the sample and the fiber has not been reached. 4. Analyte carryover from previous run: Residual MBP on the fiber or in the injection port.1. Adjust sample pH: Acidify the sample to pH 2-3 using a suitable buffer (e.g., 0.1 M phosphate buffer).[9] 2. Select a polar fiber: Use a PDMS/DVB, Polyacrylate, or CW-DVB fiber.[1][2][3][4][5] 3. Optimize extraction parameters: Increase extraction time and/or temperature. Agitation of the sample can also improve extraction efficiency. 4. Properly condition the fiber: Ensure the fiber is adequately cleaned between injections by baking it in the GC inlet at the recommended temperature. Check for and clean any contamination in the GC liner.
Poor peak shape (tailing) 1. Active sites in the GC system: The acidic nature of MBP can lead to interactions with active sites in the liner, column, or detector. 2. Inadequate desorption: The desorption time or temperature is insufficient to transfer all the analyte from the fiber to the column.1. Use a deactivated liner and column: Ensure all components in the sample path are properly deactivated. 2. Optimize desorption conditions: Increase the desorption temperature and/or time in the GC inlet. A typical desorption temperature is 250°C for 6 minutes.
High background noise 1. Contaminated reagents or vials: Phthalates are ubiquitous environmental contaminants. 2. Septum bleed: Particles from the vial or inlet septum can introduce interfering peaks.1. Use high-purity solvents and glassware: Thoroughly clean all glassware and use phthalate-free reagents. Avoid using plastic containers.[14] 2. Use high-quality, low-bleed septa: Replace septa regularly.
Poor reproducibility 1. Inconsistent extraction conditions: Variations in extraction time, temperature, agitation speed, or fiber immersion depth. 2. Matrix effects: The sample matrix is affecting the extraction equilibrium.1. Automate the SPME process: If possible, use an autosampler for precise control over extraction parameters.[15] If performing manual SPME, ensure all parameters are kept consistent between samples.[16] 2. Use an internal standard: Adding an internal standard with similar chemical properties to MBP can compensate for variations in extraction and injection.[17] Standard addition calibration can also be used for complex matrices.[16]
Fiber breakage 1. Incorrect needle gauge for the septum: Using a needle that is too large for the vial septum. 2. Bending of the needle during piercing: Improper alignment when inserting the needle into the vial or GC inlet.1. Use the correct needle gauge: Ensure the SPME fiber assembly has the appropriate needle gauge for your vials. 2. Proper handling technique: Align the needle carefully before piercing the septum. Adjust the needle depth gauge to expose only the necessary length of the needle.[16]

Quantitative Data Summary

The following table summarizes typical optimized parameters for the SPME-GC-MS analysis of phthalates, which can be used as a starting point for the optimization of this compound extraction.

ParameterOptimized Value/RangeReference(s)
SPME Fiber 65 µm PDMS/DVB[1][2]
Extraction Mode Direct Immersion (DI)[6][7]
Sample pH 2 - 3[9][10]
Salt Addition (NaCl) 25 - 30% (w/v)[9]
Extraction Temperature 60 - 80°C[18]
Extraction Time 30 - 45 min[18]
Agitation Speed 750 rpm[19]
Desorption Temperature 250 - 260°C[18][19]
Desorption Time 2 - 6 min[18][19]

Experimental Protocols

Detailed Methodology for SPME-GC-MS Analysis of this compound

1. Sample Preparation:

  • For aqueous samples, transfer a known volume (e.g., 10 mL) into a suitable vial.

  • Adjust the sample pH to 2-3 using a phosphate buffer or a dilute acid solution.

  • Add NaCl to a final concentration of 25-30% (w/v) and ensure it is fully dissolved.

  • Add a magnetic stir bar for agitation.

2. SPME Procedure:

  • Condition the SPME fiber (e.g., 65 µm PDMS/DVB) in the GC inlet at the manufacturer's recommended temperature before the first use and briefly before each extraction.

  • Place the sample vial in a heating and stirring block.

  • For DI-SPME, immerse the fiber into the sample to a consistent depth. For HS-SPME, expose the fiber to the headspace above the sample.

  • Extract for a predetermined time (e.g., 30-45 minutes) at a constant temperature (e.g., 70°C) with continuous agitation.

3. GC-MS Analysis:

  • After extraction, retract the fiber into the needle and immediately introduce it into the GC injection port.

  • Desorb the analytes from the fiber at a high temperature (e.g., 250°C) for a sufficient time (e.g., 5 minutes) in splitless mode.

  • Chromatographic separation can be achieved on a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).[20][21]

  • The mass spectrometer can be operated in full scan mode for initial identification and then in selected ion monitoring (SIM) mode for quantification to enhance sensitivity. A common ion for phthalate metabolites is m/z 149.[11]

Visualizations

SPME_Workflow cluster_prep Sample Preparation cluster_spme SPME Extraction cluster_analysis Analysis Sample Aqueous Sample pH_Adjust pH Adjustment (pH 2-3) Sample->pH_Adjust Acidify Salt_Add Salt Addition (NaCl) pH_Adjust->Salt_Add Increase Ionic Strength Agitation Add Stir Bar Salt_Add->Agitation Extraction Direct Immersion SPME Agitation->Extraction Fiber_Condition Fiber Conditioning Fiber_Condition->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption GCMS_Analysis GC-MS Analysis Desorption->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

Caption: Experimental workflow for SPME-GC/MS analysis of this compound.

Troubleshooting_Logic Start Problem: Low/No MBP Peak Check_pH Is sample pH acidic (2-3)? Start->Check_pH Adjust_pH Action: Acidify Sample Check_pH->Adjust_pH No Check_Fiber Is a polar fiber being used? Check_pH->Check_Fiber Yes Adjust_pH->Check_Fiber Change_Fiber Action: Use PDMS/DVB or other polar fiber Check_Fiber->Change_Fiber No Check_Params Are extraction time/temp sufficient? Check_Fiber->Check_Params Yes Change_Fiber->Check_Params Optimize_Params Action: Increase time/temp/agitation Check_Params->Optimize_Params No Check_Carryover Is there potential carryover? Check_Params->Check_Carryover Yes Optimize_Params->Check_Carryover Clean_System Action: Condition fiber, clean liner Check_Carryover->Clean_System Yes Success Problem Resolved Check_Carryover->Success No Clean_System->Success

Caption: Troubleshooting logic for low or no this compound peak in SPME analysis.

References

Addressing analytical interferences in monobutyl phthalate measurement

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical measurement of monobutyl phthalate (MBP). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common analytical interferences and challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MBP) and why is it measured?

A1: this compound (MBP) is the primary and active metabolite of the industrial chemical dibutyl phthalate (DBP).[1][2][3] DBP is widely used as a plasticizer in consumer products like cosmetics, adhesives, and printing inks.[1][4] Since DBP is rapidly metabolized to MBP in the body, measuring MBP in biological matrices like urine is a reliable method for assessing human exposure to DBP while minimizing the risk of sample contamination from parent phthalates in the lab environment.[5][6]

Q2: What are the most common analytical platforms for MBP measurement?

A2: The most common and robust analytical platforms are chromatography-based methods coupled with mass spectrometry. These include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[7][8][9] LC-MS/MS is often preferred due to its high sensitivity, specificity, and reduced need for sample derivatization compared to GC-MS.[7]

Q3: Why is enzymatic hydrolysis required for urine samples?

A3: In the body, MBP is often conjugated with glucuronic acid to form a more water-soluble compound that can be easily excreted in urine.[5][6] This conjugated form is not always directly measurable by standard methods. Therefore, an enzyme like β-glucuronidase is used to cleave the glucuronide conjugate, releasing the free MBP for extraction and analysis.[5][6][8]

Q4: What is a matrix effect and how does it impact MBP analysis?

A4: A matrix effect is the alteration (suppression or enhancement) of the analyte's signal in the mass spectrometer due to co-eluting compounds from the sample matrix (e.g., salts, lipids, or other endogenous molecules in urine or plasma).[10][11][12] This can lead to inaccurate quantification, reduced precision, and poor sensitivity.[10][11] Effective sample preparation, such as Solid-Phase Extraction (SPE), is crucial to remove these interfering components and minimize matrix effects.[11][12]

Troubleshooting Guide

Issue 1: High Background Signal / Contamination in Blanks

Q: I'm detecting MBP in my laboratory reagent blanks (LRBs) and negative control samples. What are the potential sources and how can I fix this?

A: Phthalates are ubiquitous in the laboratory environment, making background contamination a common and significant challenge.[13][14]

Potential Sources:

  • Solvents & Reagents: Even high-purity solvents can contain trace levels of phthalates or their parent compounds.[13][15] Water from purification systems can also be a source if plastic tubing is used.

  • Plastic Consumables: Many common lab plastics can leach DBP (which can be hydrolyzed to MBP) or MBP itself. Key culprits include:

    • Gloves: Polyvinyl chloride (PVC) or vinyl gloves are a major source of phthalate contamination and should be avoided.[13] Nitrile gloves are a much safer alternative.[13]

    • Containers & Tubing: Avoid PVC and use glass or polypropylene (PP) containers whenever possible for sample collection, storage, and reagent preparation.[13]

    • Pipette tips, syringes, and filters: These can also leach phthalates.[16][17]

  • Laboratory Environment: Phthalates can be present in laboratory air and settle as dust on equipment and glassware.[13][18]

Troubleshooting Steps:

  • Isolate the Source: Systematically test each component of your workflow. Run blanks consisting only of your solvent, then add reagents one by one to pinpoint the source.

  • Switch to "Phthalate-Free" Consumables: Use nitrile gloves and store all samples and solutions in glass or polypropylene containers.[13]

  • Clean Glassware Rigorously: Do not rely on standard washing. Bake glassware in a muffle furnace at high temperatures (e.g., 400 °C) to volatilize any remaining phthalates.

  • Use High-Purity Solvents: Purchase LC-MS grade or "phthalate-free" grade solvents. Consider filtering solvents through aluminum oxide to remove contaminants.[14]

  • Prepare a Laboratory Reagent Blank (LRB): Process a blank sample (using high-purity water) through the entire experimental workflow, from extraction to analysis. The signal detected in the LRB represents your background contamination level and should be significantly lower than your reporting limit.[13]

Issue 2: Poor Chromatographic Resolution or Co-elution

Q: I'm having trouble separating MBP from an interfering peak at a similar retention time. What could this be and how do I resolve it?

A: A common interference is the structural isomer of this compound, mono-isobutyl phthalate (MiBP) . MiBP is the metabolite of diisobutyl phthalate (DIBP), another widely used plasticizer.[19][20] Since MBP and MiBP have the same mass and similar chemical properties, they can be difficult to separate and require a well-optimized chromatographic method.

Troubleshooting Steps:

  • Confirm Isomeric Interference: If using tandem MS, check if the interfering peak shares the same precursor and product ion transitions as your MBP standard.

  • Optimize Chromatography:

    • Gradient Adjustment: Decrease the ramp speed of your mobile phase gradient to give the isomers more time to resolve on the column.

    • Column Selection: Test a different C18 column from another manufacturer or a column with a different stationary phase chemistry (e.g., phenyl-hexyl) that may offer alternative selectivity.

    • Flow Rate: Lowering the flow rate can sometimes improve peak resolution.

  • Use Advanced Separation Techniques: For particularly difficult separations, techniques like ion mobility spectrometry (IMS) can be used to separate isomers based on their size and shape (collisional cross-section) in addition to their mass-to-charge ratio.[21]

Issue 3: Low Analyte Recovery or Inconsistent Results

Q: My recovery of MBP is low and varies significantly between samples. What are the likely causes?

A: Low and variable recovery is often linked to issues in the sample preparation or extraction steps.

Potential Causes & Solutions:

  • Incomplete Enzymatic Hydrolysis: Ensure your β-glucuronidase enzyme is active and that the incubation conditions (pH, temperature, time) are optimal. A pH of 5.0 and a temperature of 37°C for 3 hours are common starting points.[5]

  • Inefficient Solid-Phase Extraction (SPE):

    • Drying: Ensure the SPE cartridge is not allowed to dry out before the sample is loaded.

    • pH: The pH of the sample during loading can affect the retention of MBP. Ensure it is appropriate for the sorbent chemistry.

    • Wash/Elution Solvents: The polarity and volume of your wash and elution solvents may be suboptimal. A weak wash may not remove interferences, while too strong a wash may elute the analyte prematurely. Conversely, the elution solvent may not be strong enough to fully recover the MBP.

  • Matrix Effects: As discussed in the FAQs, components in the sample matrix can suppress the analyte signal, appearing as low recovery.[11] Improving the cleanup efficiency of your SPE protocol is the best way to combat this.[11][12]

  • Analyte Stability: Ensure samples are stored properly (e.g., at -20°C) and that extracts are not left at room temperature for extended periods before analysis.[5]

Data Presentation: MBP Analysis Parameters

The following tables summarize key quantitative data for the analysis of MBP using tandem mass spectrometry.

Table 1: Example LC-MS/MS Parameters for this compound (MBP) Data synthesized from publicly available methods for illustrative purposes.

ParameterValueNotes
Parent Compound Dibutyl Phthalate (DBP)MBP is the primary metabolite.[2]
Analyte This compound (MBP)-
Chemical Formula C₁₂H₁₄O₄[3]
Precursor Ion (m/z) 221.1[M-H]⁻ in negative ion mode.[1]
Product Ion 1 (m/z) 121.0Used for quantification.[1]
Product Ion 2 (m/z) 177.1Used for confirmation.[1]
Typical LOQ in Urine 1.0 ng/mL[5]
Internal Standard ¹³C₄-labeled MBPUsed to correct for matrix effects and recovery losses.[5]

Table 2: Common Contaminants and Recommended Labware

ItemHigh-Risk Material (Avoid)Recommended AlternativeRationale
Gloves Vinyl / PVCNitrileVinyl gloves are a major source of leachable phthalates.[13]
Solvent/Sample Bottles Polystyrene, PVCBorosilicate Glass, Polypropylene (PP)Glass is the most inert. PP is an acceptable plastic alternative.[13]
SPE Manifold Plastic componentsGlass chamber with stainless steel needlesMinimizes contact with leachable plastics during extraction.
Sealing Film Parafilm®Aluminum foil (baked)Parafilm® has been shown to leach DEHP.[16]

Experimental Protocols & Visualizations

General Workflow for MBP Analysis in Urine

This diagram outlines the critical steps from sample receipt to data analysis, highlighting where potential interferences can be introduced.

MBP_Workflow cluster_pre Pre-Analytical cluster_prep Sample Preparation cluster_analysis Instrumental Analysis SampleCollection 1. Sample Collection (Use PP or Glass) Storage 2. Sample Storage (-20°C or below) SampleCollection->Storage ThawSpike 3. Thaw & Spike (Add ¹³C₄-MBP IS) Storage->ThawSpike Hydrolysis 4. Enzymatic Hydrolysis (β-glucuronidase, 37°C) ThawSpike->Hydrolysis SPE 5. Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) Hydrolysis->SPE Evap 6. Evaporation & Reconstitution SPE->Evap LCMS 7. LC-MS/MS Analysis (MRM Mode) Evap->LCMS Integration 8. Peak Integration & Quantification LCMS->Integration Contamination Contamination Risk (Gloves, Air, Plastics) Contamination->SampleCollection Contamination->SPE Matrix Matrix Effects (Ion Suppression) Matrix->LCMS Isomer Isomeric Interference (e.g., MiBP) Isomer->LCMS

Caption: Workflow for MBP analysis, noting key interference points.

Troubleshooting Decision Tree: High Blank Contamination

Use this logical diagram to diagnose the source of background signal in your blank samples.

Contamination_Troubleshooting Start Start: High MBP Signal in Laboratory Blank CheckSolvent Run Solvent Blank (Mobile Phase Only) Start->CheckSolvent SolventContaminated Result: Signal Present CheckSolvent->SolventContaminated Test SolventOK Result: Signal Absent CheckSolvent->SolventOK Test FixSolvent Action: Use New Bottle of High-Purity Solvent. Test different brand. SolventContaminated->FixSolvent Implies CheckReagents Run Reagent Blank (Solvent + Reagents, No SPE) SolventOK->CheckReagents Proceed ReagentsContaminated Result: Signal Present CheckReagents->ReagentsContaminated Test ReagentsOK Result: Signal Absent CheckReagents->ReagentsOK Test FixReagents Action: Prepare Fresh Reagents in baked glassware. Test reagents individually. ReagentsContaminated->FixReagents Implies CheckPlastics Run Full Method Blank (Includes SPE & all plastics) ReagentsOK->CheckPlastics Proceed PlasticsContaminated Result: Signal Present CheckPlastics->PlasticsContaminated Test FixPlastics Action: Switch to Nitrile Gloves. Use glass/PP tubes. Check SPE cartridges/filters. PlasticsContaminated->FixPlastics Implies

Caption: Decision tree for identifying contamination sources.

Protocol: Quantification of MBP in Human Urine by LC-MS/MS

This protocol provides a detailed methodology for a typical experiment.

1. Materials and Reagents

  • Analytes: this compound (MBP) standard, ¹³C₄-Monobutyl phthalate (¹³C₄-MBP) internal standard (IS).

  • Enzyme: β-glucuronidase from E. coli.

  • Reagents: Ammonium acetate, Acetic acid, Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), High-purity water.

  • Consumables: Glass test tubes, Polypropylene autosampler vials, Nitrile gloves, Solid-Phase Extraction (SPE) cartridges (e.g., Polymeric Reversed-Phase).

2. Standard and QC Preparation

  • Prepare a 1 mg/mL primary stock solution of MBP and ¹³C₄-MBP in methanol.

  • Perform serial dilutions in methanol to create working standard solutions for the calibration curve (e.g., ranging from 0.3 to 200 ng/mL).[5]

  • Prepare a separate set of Quality Control (QC) samples at low, medium, and high concentrations.

  • Prepare an IS spiking solution (e.g., 500 ng/mL of ¹³C₄-MBP) in water.[5]

3. Sample Preparation

  • Thaw urine samples to room temperature and vortex to mix.

  • Aliquot 200 µL of urine into a glass test tube.

  • Add 10 µL of the IS spiking solution to every sample, calibrator, and QC.

  • Add 150 µL of 1M ammonium acetate buffer (pH 5.0).[5]

  • Add 20 µL of β-glucuronidase enzyme solution.[5]

  • Vortex gently and incubate in a shaking water bath at 37°C for 3 hours to deconjugate the MBP-glucuronide.[5]

4. Solid-Phase Extraction (SPE)

  • Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of high-purity water. Do not allow the sorbent bed to dry.

  • Load the entire hydrolyzed sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of water to remove salts and polar interferences.

  • Dry the cartridge thoroughly under vacuum or nitrogen for 10-15 minutes.

  • Elute the MBP and IS from the cartridge with 3 mL of acetonitrile or methanol into a clean glass tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% acetic acid) and transfer to an autosampler vial.

5. LC-MS/MS Analysis

  • LC System: Use a reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).[5]

  • Mobile Phase: A) 0.1% Acetic Acid in Water; B) 0.1% Acetic Acid in Acetonitrile.[5]

  • Gradient: Start at 5% B, ramp linearly to 100% B, hold, and then return to initial conditions for equilibration.[5]

  • MS System: Operate in negative electrospray ionization (ESI-) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) mode with the transitions listed in Table 1.

  • Quantification: Construct a calibration curve by plotting the peak area ratio (MBP/¹³C₄-MBP) against the concentration. Apply a linear regression with 1/x weighting. Determine the concentration of MBP in unknown samples from this curve.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Monobutyl Phthalate Determination

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of monobutyl phthalate (MBP), a primary metabolite of the common plasticizer dibutyl phthalate (DBP), is crucial for toxicology studies and exposure assessment. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible data. This guide provides an objective comparison of common analytical techniques for MBP determination, supported by performance data from various validated methods.

Quantitative Performance: A Side-by-Side Comparison

The choice of an analytical method for MBP quantification is often dictated by the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS or UPLC-MS/MS) are the most prevalent techniques.[1] Below is a summary of their performance characteristics for the analysis of MBP and other phthalates.

MethodAnalyte(s)MatrixLinearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (%RSD)Citation(s)
UPLC-MS/MS MBPRat Plasma≥ 0.996.9 ng/mL25 ng/mL> 92≤ 10.1[2][3]
MBPPup Homogenate≥ 0.999.4 ng/g50 ng/g> 92≤ 10.1[2][3]
LC-MS/MS MBP, other phthalate metabolitesHuman UrineNot ReportedNot Reported1 ng/mLNot Reported< 15[4]
7 PhthalatesDistilled Beverages> 0.99< 10 µg/LNot ReportedNot ReportedNot Reported
GC-MS This compound (BuP), Monobenzyl Phthalate (BeP)Urine> 0.99Not Reported3 µg/L (Polaris Q)Monitored by internal standard< 10[5]
7 Phthalates & BPAWaterNot Reported1–8 ng mL⁻¹5–14 ng mL⁻¹Not ReportedNot Reported[6]
HPLC-UV DMP, DEP, DBP, BBP, DEHPCosmetic Products≥ 0.999Not Reported< 0.64 µg/mL94.8 - 99.6≤ 6.2[7][8]
DMP, DEP, DBPNot SpecifiedLinearNot ReportedNot ReportedNot ReportedNot Reported[9][10]

Key: MBP: this compound, DMP: Dimethyl Phthalate, DEP: Diethyl Phthalate, DBP: Dibutyl Phthalate, BBP: Benzyl Butyl Phthalate, DEHP: Di(2-ethylhexyl) Phthalate, BeP: Monobenzyl Phthalate, BuP: this compound, BPA: Bisphenol A, RSD: Relative Standard Deviation.

Experimental Workflows and Methodologies

The general workflow for the analysis of MBP in biological and environmental samples involves sample preparation, chromatographic separation, and detection. The specific protocols vary depending on the chosen analytical technique and the sample matrix.

Analytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis Analytical Determination cluster_data Data Processing Sample Biological or Environmental Sample Extraction Extraction (LLE, SPE, Protein Precipitation) Sample->Extraction Derivatization Derivatization (Optional for GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (HPLC, UPLC, GC) Derivatization->Chromatography Detection Detection (UV, MS, MS/MS) Chromatography->Detection Quantification Quantification Detection->Quantification Validation Method Validation Quantification->Validation

General analytical workflow for MBP determination.

Detailed Experimental Protocols

Below are generalized protocols for the most common methods used for MBP determination. These should be adapted and validated for specific applications.

UPLC-MS/MS Method for MBP in Biological Matrices[2][3]

This method offers high sensitivity and selectivity, making it suitable for complex biological samples like plasma and tissue homogenates.

  • Sample Preparation (Protein Precipitation):

    • To a 25 µL aliquot of plasma, add an internal standard solution (e.g., MBP-d4).

    • Add a protein precipitation agent, such as acetonitrile containing 0.1% formic acid.

    • Vortex the mixture vigorously to ensure thorough mixing.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to an autosampler vial for analysis.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase UPLC column (e.g., C18).

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid like acetic acid or formic acid (e.g., 0.02% acetic acid).[2]

    • Flow Rate: Typically around 0.5 mL/min.[2]

    • Injection Volume: 5 µL.[2]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[2][3]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • Transitions: Monitor specific precursor-to-product ion transitions for MBP and its internal standard.

GC-MS Method for MBP in Urine[6]

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For polar analytes like MBP, a derivatization step is often required to improve volatility and chromatographic performance.[11]

  • Sample Preparation (with Derivatization):

    • For total MBP determination (free and glucuronidated), perform enzymatic hydrolysis using β-glucuronidase.[5]

    • Add an internal standard (e.g., monohexyl phthalate).[5]

    • Acidify the sample and perform liquid-liquid extraction with a mixture of n-hexane and dichloromethane.[5]

    • Evaporate the organic extract to dryness.

    • Derivatize the residue by methylation using a reagent like diazomethane.[5]

    • Re-dissolve the derivatized sample in a suitable solvent like acetonitrile for injection.[5]

  • Chromatographic Conditions:

    • Column: A nonpolar capillary column (e.g., 50 m apolar WCOT).[5]

    • Carrier Gas: Helium or hydrogen.[12]

    • Temperature Program: A temperature gradient to separate the analytes of interest.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Impact (EI).[1]

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity by monitoring characteristic ions for the methylated MBP.[1][5]

HPLC-UV Method for Phthalates in Consumer Products[8][9]

HPLC with UV detection is a more accessible and cost-effective technique, suitable for samples where lower sensitivity is acceptable.

  • Sample Preparation (Solvent Extraction):

    • For liquid samples, a simple dilution with a suitable solvent may be sufficient.

    • For solid or semi-solid samples, perform solvent extraction using a solvent like ethanol or an ethanol-water mixture, potentially assisted by ultrasonication.[7]

    • Filter the extract before injection.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column.[7][8]

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 5 mM KH2PO4) and an organic solvent like acetonitrile or methanol.[7][8][9][10]

    • Flow Rate: Typically 1.0 - 1.5 mL/min.[7][8]

    • Detection: UV detection at a wavelength where phthalates exhibit strong absorbance, such as 230 nm or 254 nm.[1][7][8][9][10]

Logical Relationships in Method Selection

The choice between these analytical methods depends on a variety of factors. The following diagram illustrates the decision-making process for selecting an appropriate method for MBP analysis.

Method Selection Logic Start Start: Need to Measure MBP HighSensitivity High Sensitivity & Selectivity Required? Start->HighSensitivity ComplexMatrix Complex Biological Matrix? HighSensitivity->ComplexMatrix Yes VolatileAnalytes Derivatization Feasible? HighSensitivity->VolatileAnalytes No LCMSMS UPLC-MS/MS or LC-MS/MS ComplexMatrix->LCMSMS Yes GCMS GC-MS ComplexMatrix->GCMS No VolatileAnalytes->GCMS Yes HPLCUV HPLC-UV VolatileAnalytes->HPLCUV No

Decision tree for selecting an analytical method.

References

A Comparative Analysis of the Toxicity of Monobutyl Phthalate and Dibutyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

Dibutyl phthalate (DBP), a widely utilized plasticizer, and its primary metabolite, monobutyl phthalate (MBP), are pervasive environmental contaminants known for their potential to disrupt endocrine function and cause reproductive toxicity.[1][2] While DBP is the compound used in commercial products, it is rapidly hydrolyzed in the body to MBP, which is considered the more biologically active toxicant in many instances.[1][3] This guide provides a detailed comparison of the toxicological profiles of DBP and MBP, supported by experimental data, to inform researchers, scientists, and drug development professionals.

I. Comparative Cytotoxicity

In vitro studies have demonstrated that both DBP and its metabolite MBP can induce cytotoxicity in a concentration-dependent manner. However, the potency can vary significantly between the two compounds and across different cell types.

A study on cultured rat embryonic limb bud cells found that DBP was significantly more cytotoxic than MBP. The IC50 value for DBP-induced cytotoxicity was 91.75 µM, whereas the IC50 for MBP was 1.38 mM.[4][5] This suggests that in this particular developmental model, the parent compound is more potent in causing cell death.

CompoundCell TypeAssayIC50Reference
Dibutyl Phthalate (DBP)Rat Embryonic Limb Bud CellsNeutral Red Uptake91.75 µM[4][5]
This compound (MBP)Rat Embryonic Limb Bud CellsNeutral Red Uptake1.38 mM[4][5]
Dibutyl Phthalate (DBP)Bovine Peripheral LymphocytesMTT Assay50 µM[6]

Table 1: Comparative Cytotoxicity of DBP and MBP.

II. Reproductive Toxicity

The reproductive toxicity of DBP and MBP is a primary area of concern, with numerous studies investigating their effects on steroidogenesis, sperm function, and ovarian follicle development.

A. Effects on Steroidogenesis

Both DBP and MBP have been shown to interfere with the production of steroid hormones, particularly testosterone. However, their potencies and mechanisms of action appear to differ.

In cultured rat immature Leydig cells, MBP was found to be a much more potent inhibitor of androgen production than DBP. MBP inhibited androgen production at concentrations as low as 50 nM, while a concentration of 50 µM was required for DBP to have a similar suppressive effect.[1] This indicates that MBP is approximately 1000-fold more potent than DBP in this system.[1] MBP primarily acted by downregulating the expression of key steroidogenic genes like Cyp11a1 and Hsd3b1.[1] In contrast, at high concentrations (50 µM), DBP not only downregulated the expression of genes such as Star, Hsd3b1, and Hsd17b3 but also directly inhibited the activity of the enzymes CYP11A1 and CYP17A1.[1]

Conversely, a study using human adrenocortical H295R cells found that DBP was more potent than MBP in reducing testosterone levels.[7][8] DBP induced a significant decrease in testosterone at 100 µM, while a higher concentration of 500 µM was needed for MBP to cause a significant reduction.[7] This study also highlighted differences in their effects on other steroid hormones, with DBP increasing cortisol levels and MBP causing a decrease.[7][8]

CompoundCell LineEffect on TestosteroneEffective ConcentrationReference
Dibutyl Phthalate (DBP)Rat Immature Leydig CellsInhibition50 µM[1]
This compound (MBP)Rat Immature Leydig CellsInhibition50 nM[1]
Dibutyl Phthalate (DBP)Human H295R CellsInhibition100 µM[7]
This compound (MBP)Human H295R CellsInhibition500 µM[7]

Table 2: Comparative Effects of DBP and MBP on Testosterone Production.

B. Effects on Sperm Function

In vitro studies on human sperm have shown that both DBP and MBP can negatively impact sperm function. High concentrations of DBP (6 µM) and MBP (3 µM) were found to have adverse effects on sperm motility, penetration ability, and capacitation.[9] These effects are believed to be mediated, at least in part, by the inhibition of sperm tyrosine phosphorylation, a critical signaling pathway for sperm function.[9]

C. Effects on Ovarian Follicles

Research on mouse ovarian antral follicles revealed that DBP exposure at concentrations of 10 µg/ml and higher resulted in growth inhibition, while concentrations of 500 µg/ml and above were cytotoxic.[3][10] Interestingly, MBP did not exhibit toxicity in this model, suggesting that the parent compound or another metabolite may be the primary toxicant for ovarian follicles.[3][10] The cytotoxicity induced by DBP in these follicles appears to involve the activation of cell cycle arrest.[3][10]

III. Endocrine Disruption and Genotoxicity

A. Endocrine Disrupting Effects

DBP and its metabolite MBP are well-established endocrine-disrupting chemicals. Their effects on steroidogenesis are a key aspect of this disruption. Furthermore, studies in Xenopus laevis have shown that both compounds can interfere with the thyroid hormone system.[11] Both DBP and MBP were found to decelerate spontaneous metamorphosis, with MBP appearing to have a stronger effect.[11] They also enhanced the interaction between the thyroid hormone receptor (TR) and a co-repressor, with MBP showing a more marked effect.[11]

B. Genotoxicity

The genotoxic potential of DBP and MBP is an area of ongoing investigation. Some studies suggest that DBP can induce genotoxic lesions. For instance, DBP has been shown to cause single and double DNA strand breaks in human peripheral blood mononuclear cells, with these effects being more adverse than those of its metabolite, this compound.[6] Another study using the UmuC in vitro assay indicated that DBP exhibited genotoxic activity at the lowest dilution level tested, while other phthalates did not.[12]

IV. Mechanisms of Toxicity

A. Oxidative Stress

Oxidative stress has been implicated in the toxicity of DBP. In the study on rat embryonic limb bud cells, the cytotoxic and differentiation-inhibiting effects of DBP could be mitigated by co-treatment with antioxidants like catalase and vitamin E acetate.[4][5] This protective effect was not observed for MBP, suggesting that the induction of oxidative stress is a specific mechanism for DBP toxicity in this model.[4] Furthermore, DBP was found to induce oxidative stress in human H295R cells, whereas MBP actually reduced levels of a protein oxidation marker.[7][8]

B. Signaling Pathways

The disruption of steroidogenesis by DBP and MBP involves the modulation of complex signaling pathways. In Leydig cells, these phthalates affect the expression of key genes involved in cholesterol transport and steroid synthesis, such as StAR, CYP11A1, HSD3B1, and CYP17A1.[1][13]

G cluster_0 DBP/MBP Disruption of Steroidogenesis Cholesterol Cholesterol StAR StAR Cholesterol->StAR Transport P450scc CYP11A1 StAR->P450scc Activation Pregnenolone Pregnenolone P450scc->Pregnenolone Conversion HSD3B 3β-HSD Pregnenolone->HSD3B Progesterone Progesterone HSD3B->Progesterone P450c17_1 CYP17A1 Progesterone->P450c17_1 Androstenedione Androstenedione P450c17_1->Androstenedione HSD17B 17β-HSD Androstenedione->HSD17B Testosterone Testosterone HSD17B->Testosterone DBP DBP DBP->StAR DBP->P450scc DBP->HSD3B DBP->P450c17_1 MBP MBP MBP->P450scc MBP->HSD3B

Caption: DBP and MBP disrupt testosterone synthesis by inhibiting key enzymes and transport proteins.

V. Experimental Protocols

A. Cell Viability (MTT Assay)

  • Cell Seeding: Plate cells (e.g., bovine peripheral lymphocytes) in a 96-well plate at a suitable density and incubate for 24 hours.[6]

  • Treatment: Expose the cells to various concentrations of DBP or MBP for a specified duration (e.g., 24-72 hours).[6]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals.[14]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.

B. Steroid Hormone Quantification (LC-MS)

  • Cell Culture and Treatment: Culture steroidogenic cells (e.g., H295R) and expose them to DBP or MBP for a defined period (e.g., 48 hours).[7]

  • Sample Collection: Collect the cell culture medium.

  • Hormone Extraction: Perform liquid-liquid or solid-phase extraction to isolate the steroid hormones from the medium.

  • LC-MS Analysis: Analyze the extracted samples using liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the different steroid hormones.[7]

  • Data Analysis: Compare the hormone levels in the treated samples to the control samples.

G cluster_workflow General Experimental Workflow for Toxicity Assessment A Cell Culture/ Animal Model B Exposure to DBP or MBP A->B C Endpoint Assay B->C D Data Acquisition C->D E Statistical Analysis D->E F Comparative Toxicity Conclusion E->F

Caption: A generalized workflow for assessing the comparative toxicity of DBP and MBP.

VI. Conclusion

The toxicological profiles of DBP and its primary metabolite, MBP, are complex and often context-dependent. While MBP is frequently cited as the more potent reproductive toxicant, particularly in its ability to inhibit steroidogenesis in rat Leydig cells at very low concentrations, there are instances where the parent compound, DBP, exhibits greater toxicity. This is evident in studies on rat embryonic limb bud cell cytotoxicity, human H295R cell testosterone inhibition, and mouse ovarian follicle toxicity.[3][4][5][7][10]

The differing mechanisms of action, such as the induction of oxidative stress by DBP but not MBP in certain models, further highlight the distinct toxicological properties of these two related compounds.[4][5][7][8] Researchers and professionals in drug development should consider the specific biological system and endpoint of interest when evaluating the potential risks associated with DBP exposure, recognizing that both the parent compound and its metabolite contribute to the overall toxicity.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for Monobutyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of monobutyl phthalate (MBP), a primary metabolite of the widely used plasticizer dibutyl phthalate (DBP), is crucial for toxicological studies and human exposure assessment. This guide provides a comparative overview of three common analytical techniques for MBP determination: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). A cross-validation approach ensures the reliability and interchangeability of data generated by these different methods.

Quantitative Performance Comparison

The selection of an analytical technique for MBP analysis is often guided by factors such as sensitivity, specificity, sample matrix, and throughput. The following table summarizes the key performance characteristics of GC-MS, LC-MS/MS, and ELISA for the quantification of MBP, compiled from various validation studies.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Limit of Detection (LOD) 0.038 ng per 2 μL injection[1]6.9 ng/mL in plasma, 9.4 ng/g in pup homogenate[2][3]0.06 ng/mL[4]
Limit of Quantification (LOQ) 3 µg/L (with Polaris Q detector)[5]5 ng/mL for plasma and urine[6][7]-
Linearity Range 10 µg/L to 50,000 µg/L[5]25-5,000 ng/mL in plasma, 50-5,000 ng/g in pup homogenate[2][3]0-50 ng/mL[4]
Accuracy (% Recovery) Monitored by internal standard> 92%[2][3]97.8-114.3%[4]
Precision (%RSD) < 10%[5]≤ 10.1%[2][3]5.93-11.09%[4]
Specificity High, based on mass fragmentationVery high, based on precursor/product ion transitionsCan have cross-reactivity with structurally similar molecules[4][8]
Sample Throughput ModerateHighVery High
Derivatization Required Often required to improve volatility[5][7]Not required[9]Not required

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. Below are generalized protocols for the analysis of MBP using GC-MS, LC-MS/MS, and ELISA.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like MBP, often requiring a derivatization step to enhance analyte volatility and improve chromatographic peak shape.

a) Sample Preparation:

  • Enzymatic Hydrolysis: For urine samples, enzymatic hydrolysis with β-glucuronidase is performed to measure the total MBP (free and glucuronated)[5].

  • Extraction: An internal standard (e.g., Monohexyl phthalate) is added to the sample. The sample is then acidified and extracted with an organic solvent mixture such as n-hexane/dichloromethane[5].

  • Derivatization: The extracted MBP is methylated using an agent like diazomethane to increase its volatility for GC analysis[5][7].

  • Clean-up: The derivatized extract is purified, for instance, by extraction into n-hexane from an alkaline buffer[5].

b) Instrumental Analysis:

  • Gas Chromatograph: Equipped with a capillary column (e.g., 50 m apolar WCOT)[5].

  • Injector: Splitless injection is commonly used for trace analysis.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes.

  • Mass Spectrometer: Operated in either full scan or Selected Ion Monitoring (SIM) mode for enhanced sensitivity. Key m/z values for methylated MBP are monitored[5].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the direct analysis of MBP in complex biological matrices without the need for derivatization.

a) Sample Preparation:

  • Protein Precipitation: For plasma samples, a simple protein precipitation with acetonitrile is used to extract MBP[2][3].

  • Liquid-Liquid Extraction: For other matrices, liquid-liquid extraction can be employed.

  • Centrifugation and Dilution: The extract is centrifuged, and the supernatant is diluted prior to injection.

b) Instrumental Analysis:

  • Liquid Chromatograph: A high-performance or ultra-performance liquid chromatography (HPLC/UPLC) system.

  • Column: A C18 reversed-phase column is typically used for separation[10].

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile)[10].

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode. The transitions from the precursor ion of MBP to its specific product ions are monitored for quantification.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay technique that provides a rapid and cost-effective screening method for MBP.

a) Assay Principle: This is a competitive immunoassay. MBP in the sample competes with a labeled MBP conjugate for binding to a limited number of anti-MBP antibody binding sites. The amount of bound labeled MBP is inversely proportional to the concentration of MBP in the sample.

b) Assay Procedure:

  • Sample Incubation: Standards, controls, and samples are added to microplate wells coated with anti-MBP antibodies.

  • Competitive Reaction: An MBP-enzyme conjugate is added, and the plate is incubated.

  • Washing: The wells are washed to remove unbound reagents.

  • Substrate Addition: A chromogenic substrate is added, which develops color in proportion to the amount of bound enzyme conjugate.

  • Signal Measurement: The absorbance is read using a microplate reader, and the concentration of MBP is determined from a standard curve.

Cross-Validation Workflow

Cross-validation is critical to ensure that different analytical methods yield comparable results. This workflow illustrates the key steps in cross-validating GC-MS, LC-MS/MS, and ELISA for MBP analysis.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_validation Data Analysis & Validation Sample Spiked & Real Samples Prep_GC Extraction & Derivatization (for GC-MS) Sample->Prep_GC Prep_LC Extraction (for LC-MS/MS) Sample->Prep_LC Prep_ELISA Dilution (for ELISA) Sample->Prep_ELISA GCMS GC-MS Analysis Prep_GC->GCMS LCMS LC-MS/MS Analysis Prep_LC->LCMS ELISA ELISA Analysis Prep_ELISA->ELISA Compare Compare Results (Bland-Altman, Regression) GCMS->Compare LCMS->Compare ELISA->Compare Report Final Report Compare->Report

Caption: Cross-validation workflow for MBP analysis.

This guide provides a framework for researchers to select and validate the most appropriate analytical technique for their specific needs in this compound analysis. The choice between GC-MS, LC-MS/MS, and ELISA will depend on the required sensitivity, specificity, sample throughput, and available instrumentation. Cross-validation is a crucial step to ensure data integrity and comparability across different analytical platforms.

References

Monobutyl Phthalate: A Comparative Toxicity Analysis Against Other Phthalate Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the relative toxicity of monobutyl phthalate.

Shanghai, China - this compound (MBP), the primary metabolite of the widely used plasticizer dibutyl phthalate (DBP), is a subject of increasing scrutiny within the scientific community due to its potential endocrine-disrupting properties and reproductive toxicity. This guide provides a comparative analysis of MBP's toxicity profile against other significant phthalate metabolites, such as mono(2-ethylhexyl) phthalate (MEHP), the main breakdown product of di(2-ethylhexyl) phthalate (DEHP). By presenting key experimental data, detailed protocols, and illustrating the underlying signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to assess the relative risks associated with these compounds.

Comparative Toxicity Data

The following tables summarize quantitative data from various in vitro studies, offering a direct comparison of the toxicological potencies of this compound and other key phthalate metabolites across different endpoints.

Table 1: Comparative Cytotoxicity of Phthalate Metabolites
CompoundCell LineAssayEndpointIC50 ValueReference
This compound (MBP) Rat Embryonic Limb Bud CellsNeutral Red UptakeCytotoxicity307.24 µg/mL (1.38 mM)
Dibutyl Phthalate (DBP)Rat Embryonic Limb Bud CellsNeutral Red UptakeCytotoxicity25.54 µg/mL (91.75 µM)[1]
This compound (MBP) Human Peripheral Blood Mononuclear Cells (PBMCs)Apoptosis AssayPro-apoptotic changesLess potent than DBP and BBP
Mono(2-ethylhexyl) Phthalate (MEHP)KGN (Human Granulosa-like Tumor) CellsCell Viability AssayCell ViabilityReduction at ≥200 µM[2]
Table 2: Comparative Effects on Steroidogenesis
CompoundCell LineExposureEffect on TestosteroneEffect on EstradiolReference
This compound (MBP) H295R (Human Adrenocortical Carcinoma)48hSignificant decrease at 500 µM-[3]
Dibutyl Phthalate (DBP)H295R (Human Adrenocortical Carcinoma)48hSignificant decrease at 1-500 µM-[3]
This compound (MBP) Rat Immature Leydig Cells3hSignificant inhibition at 50 nM - 5 µMNot Assessed[4]
Dibutyl Phthalate (DBP)Rat Immature Leydig Cells3hSignificant inhibition at 50 µMNot Assessed[4]
Table 3: Comparative Reproductive Toxicity
CompoundModel SystemEndpointObservationReference
This compound (MBP) Rat Fetal Testis ExplantsLeydig Cell AggregationMinor induction of aggregation[5]
This compound (MBP) Mouse Ovarian Antral FolliclesFollicle Growth & ViabilityNo significant toxicity observed[6][7]
Dibutyl Phthalate (DBP)Mouse Ovarian Antral FolliclesFollicle Growth & ViabilityGrowth inhibition at ≥10 µg/mL; Cytotoxicity at ≥500 µg/mL[6][7]
Mono(2-ethylhexyl) Phthalate (MEHP)Rat Fetal Testis ExplantsLeydig Cell FunctionInhibition of testosterone production[8]

Key Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

H295R Steroidogenesis Assay

This in vitro assay is a widely accepted method for screening chemicals that may interfere with steroid hormone production.[9][10][11]

1. Cell Culture and Plating:

  • Human H295R adrenocortical carcinoma cells are cultured according to established protocols (e.g., ATCC guidelines).

  • Cells are seeded into 24-well plates and allowed to acclimate for 24 hours.[10]

2. Compound Exposure:

  • Cells are exposed to a range of concentrations of the test compounds (e.g., MBP, DBP, MEHP) for 48 hours.[3][10] A vehicle control (e.g., DMSO) and positive/negative controls (e.g., forskolin as an inducer, prochloraz as an inhibitor) are included.[12]

3. Hormone Measurement:

  • After the exposure period, the cell culture medium is collected.

  • The concentrations of testosterone and 17β-estradiol in the medium are quantified using methods such as LC-MS/MS, ELISA, or RIA.[11][12][13]

4. Cell Viability Assessment:

  • Following medium collection, cell viability is assessed using a suitable assay (e.g., MTT, neutral red uptake, or ATP depletion) to distinguish between specific effects on steroidogenesis and general cytotoxicity.[3][12]

Leydig Cell Aggregation Assay

This assay is used to assess the effects of substances on the development and organization of fetal Leydig cells, a critical process for male reproductive development.[14][15]

1. Testis Explant Culture:

  • Fetal testes are dissected from rats at a specific gestational day (e.g., E17.5-E21.5).[14]

  • The testes are cultured as explants in a suitable medium.

2. Compound Exposure:

  • The explants are exposed to the test compounds (e.g., MBP) for a defined period (e.g., up to 48 hours).[5]

3. Histological Analysis:

  • After exposure, the testis explants are fixed, sectioned, and immunostained for Leydig cell markers, such as 3β-hydroxysteroid dehydrogenase (3β-HSD).[14]

4. Image Analysis:

  • The number, size, and distribution of Leydig cell clusters are quantified using image analysis software to assess the degree of aggregation.[14]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by phthalate metabolites and a typical experimental workflow for assessing their toxicity.

G Phthalate Metabolite Interference with Androgen Receptor Signaling cluster_0 Normal Androgen Action cluster_1 Phthalate Metabolite Interference Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR Binds to ARE Androgen Response Element (in DNA) AR->ARE Binds to Gene_Expression Target Gene Expression (e.g., for male development) ARE->Gene_Expression Regulates Reduced_Gene_Expression Reduced Target Gene Expression ARE->Reduced_Gene_Expression Downregulation Phthalate_Metabolites Phthalate Metabolites (e.g., MBP, MEHP) AR_Inhibited Androgen Receptor (AR) (Binding Inhibited) Phthalate_Metabolites->AR_Inhibited Antagonistic binding AR_Inhibited->ARE Reduced binding

Caption: Interference of Phthalate Metabolites with Androgen Receptor Signaling.

G Experimental Workflow for In Vitro Phthalate Toxicity Testing start Start: Select Cell Line (e.g., H295R, Leydig cells) cell_culture Cell Culture and Plating start->cell_culture exposure Exposure to Phthalate Metabolites (MBP, MEHP, etc.) and Controls cell_culture->exposure data_collection Data Collection exposure->data_collection endpoint1 Cytotoxicity Assay (e.g., MTT, Neutral Red) data_collection->endpoint1 endpoint2 Steroidogenesis Assay (e.g., Testosterone, Estradiol levels) data_collection->endpoint2 endpoint3 Gene Expression Analysis (e.g., qPCR) data_collection->endpoint3 endpoint4 Morphological Analysis (e.g., Leydig Cell Aggregation) data_collection->endpoint4 analysis Data Analysis conclusion Conclusion: Comparative Toxicity Assessment analysis->conclusion endpoint1->analysis endpoint2->analysis endpoint3->analysis endpoint4->analysis

Caption: General workflow for in vitro phthalate metabolite toxicity assessment.

Discussion and Conclusion

The compiled data indicate that the toxicity of phthalate metabolites is highly dependent on the specific compound, the biological endpoint being assessed, and the experimental model. In some instances, the parent compound, such as DBP, exhibits greater cytotoxicity in vitro than its primary metabolite, MBP.[1] Conversely, for endpoints like the inhibition of steroidogenesis in Leydig cells, MBP is significantly more potent than DBP.[4]

Interestingly, in studies on ovarian antral follicles, DBP showed detrimental effects on growth and viability, while MBP did not exhibit significant toxicity, suggesting that other metabolites of DBP or the parent compound itself may be the primary toxic agents in this context.[6][7]

When comparing MBP to MEHP, both have been shown to exert toxic effects on endocrine organs.[5] Both metabolites can interfere with androgen receptor signaling, a key mechanism of their endocrine-disrupting activity.[16][17] The disruption of steroidogenesis, particularly the inhibition of testosterone production, is a common toxicological outcome for both MBP and MEHP, albeit with differing potencies depending on the study.

References

Accuracy and precision of monobutyl phthalate quantification methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of monobutyl phthalate (MBP), a primary metabolite of the widely used plasticizer dibutyl phthalate (DBP), is crucial for toxicological studies and human exposure assessment.[1][2][3][4] This guide provides an objective comparison of common analytical methods for MBP quantification, supported by experimental data to aid researchers in selecting the most suitable technique for their specific needs. The primary methods discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Quantitative Performance Comparison

The selection of an appropriate quantification method hinges on its accuracy, precision, sensitivity, and applicability to different biological matrices. The following table summarizes the key performance metrics for LC-MS/MS, GC-MS, and a comparable ELISA method.

ParameterLC-MS/MSGC-MSELISA (for Dibutyl Phthalate)
Analyte This compound (MBP)This compound (MBP) & other phthalatesDibutyl Phthalate (DBP)
Matrix Rat Plasma, Amniotic Fluid, Fetuses, Pups, Human UrineVarious environmental and biological matricesWater, Beverage, Liquor
Limit of Detection (LOD) 6.9 ng/mL (Plasma), 9.4 ng/g (Pup homogenate)[1][3][4]0.038 ng (per 2 µL injection) for MnBP[5]3.6 ng/mL
Lower Limit of Quantification (LLOQ) 25 ng/mL (Plasma), 50 ng/g (Pup homogenate)[1]0.11 ng (per 2 µL injection) for MnBP[5]Not explicitly stated, but detection limit is 3.6 ng/mL[6]
Accuracy (% Relative Error or % Recovery) ≤ ±7.5% RE (Plasma & Pup homogenate)[1][2][4]Average recoveries of 91.8–122% for various plasticizers[7]78% to 110.4% recovery in various samples
Precision (% Relative Standard Deviation) ≤ 10.1% RSD (Intra- and interday)[1][2][4]1.4–5.4% (Inter-day)[5]7.7-15.3% (Coefficient of Variation)
Linearity (Correlation Coefficient) r ≥ 0.99[1][4]r² > 0.9817[5]Good correlation with GC-MS results[6]

Experimental Methodologies

Detailed experimental protocols are essential for reproducing and comparing analytical methods. Below are summaries of typical methodologies for LC-MS/MS, GC-MS, and ELISA.

1. Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for MBP in Rat Plasma [1][4]

  • Sample Preparation:

    • Spike 25 µL of blank plasma with 25 µL of the appropriate MBP spiking standard.

    • Add 25 µL of an internal standard working solution (e.g., this compound-d4).

    • Achieve protein precipitation by adding 425 µL of 0.1% formic acid in acetonitrile.

    • Vortex mix and centrifuge for 6 minutes.

    • Collect the supernatant for analysis.

  • Chromatographic and Mass Spectrometric Conditions:

    • Instrument: Waters Acquity UPLC system coupled with a Waters Quattro Premier XE tandem quadrupole mass spectrometer.

    • Column: Acquity UPLC BEH C18 column.

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Ionization Mode: Negative ion electrospray (ESI-).

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Phthalate Metabolites [5]

  • Sample Preparation (General Approach):

    • Phthalate metabolites often require derivatization to increase their volatility for GC analysis. However, recent methods aim to eliminate this step.[5]

    • A common approach involves liquid-liquid extraction from the sample matrix, followed by concentration of the extract.

  • Chromatographic and Mass Spectrometric Conditions:

    • Instrument: Agilent 7890A GC system coupled to a 5975C MS detector.

    • Column: A capillary column such as one with a 5%-phenyl/95%-dimethylpolysoxane stationary phase.[8]

    • Carrier Gas: Helium.

    • Injection: Splitless or pulsed split injection.

    • Temperature Program: A temperature gradient is used to separate the analytes.

    • Ionization Mode: Electron Impact (EI).

    • Detection: Selected Ion Monitoring (SIM) or full scan mode.

3. Enzyme-Linked Immunosorbent Assay (ELISA) for Dibutyl Phthalate (DBP) [6]

  • Principle: A competitive immunoassay where DBP in the sample competes with a DBP-conjugate coated on the microplate for binding to a specific monoclonal antibody.

  • Procedure:

    • Add standards or samples, and the DBP-specific antibody to the DBP-conjugate coated microplate wells.

    • Incubate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Wash the plate again.

    • Add a substrate that reacts with the enzyme to produce a color change.

    • Measure the absorbance using a microplate reader. The color intensity is inversely proportional to the DBP concentration in the sample.

Visualizing the Quantification Workflow

The following diagram illustrates a generalized workflow for the quantification of this compound, applicable to both GC-MS and LC-MS techniques.

MBP_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing SampleCollection Sample Collection (e.g., Plasma, Urine) InternalStandard Addition of Internal Standard SampleCollection->InternalStandard Extraction Extraction (e.g., LLE, SPE, PP) InternalStandard->Extraction Concentration Concentration/ Reconstitution Extraction->Concentration Chromatography Chromatographic Separation (GC or LC) Concentration->Chromatography MassSpectrometry Mass Spectrometry (MS or MS/MS) Chromatography->MassSpectrometry DataAcquisition Data Acquisition MassSpectrometry->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification

Caption: General workflow for this compound (MBP) quantification using chromatographic methods.

Conclusion

Both LC-MS/MS and GC-MS are powerful and widely used techniques for the accurate and precise quantification of this compound, with LC-MS/MS often favored for its high sensitivity and specificity in complex biological matrices.[1][9][10] GC-MS provides excellent chromatographic resolution and is a robust and cost-effective method.[11] ELISA, while typically developed for the parent compound DBP, offers a high-throughput and cost-effective screening alternative, though it may have lower specificity compared to mass spectrometric methods.[6] The choice of method should be guided by the specific research question, the required sensitivity and accuracy, the sample matrix, and available instrumentation.

References

Monobutyl Phthalate: A Comparative Analysis of its Effects on Various Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Monobutyl phthalate (MBP), the primary metabolite of the widely used plasticizer dibutyl phthalate (DBP), is a compound of increasing toxicological concern. Its ubiquitous presence in the environment and detection in human tissues have prompted extensive research into its biological effects. This guide provides a comparative overview of the in vitro effects of MBP across a range of cell lines, offering researchers, scientists, and drug development professionals a consolidated resource supported by experimental data.

Effects on Steroidogenesis and Hormone Production

MBP has been shown to significantly impact steroidogenesis in various cell lines, although the specific effects can be dose-dependent and cell-type specific.

In murine Leydig tumor cells (MLTC-1), low-dose MBP (10⁻⁷ M and 10⁻⁶ M) has been observed to increase progesterone production by 29.76% and 31.72%, respectively.[1] This stimulatory effect is linked to an upregulation of the Steroidogenic Acute Regulatory Protein (StAR).[1] Conversely, higher concentrations of MBP (400 and 800 μM) inhibit progesterone production in the same cell line.[2]

In the human adrenocortical carcinoma cell line H295R, MBP at 500 µM significantly decreased testosterone production by 22%.[3] Furthermore, at the same concentration, it also reduced the levels of androstenedione, corticosterone, and progesterone.[3] Interestingly, a small but significant increase in androstenedione and testosterone was noted at a lower concentration of 10 µM MBP.[3] In rat immature Leydig cells, MBP was found to be a potent inhibitor of androgen production, with effects observed at concentrations as low as 50 nM.[4]

Cell LineConcentrationDurationEffect on Hormone ProductionReference
MLTC-1 (mouse Leydig)10⁻⁷ M, 10⁻⁶ M24 hProgesterone increased by 29.76% and 31.72%, respectively[1]
MLTC-1 (mouse Leydig)400 µM, 800 µM24 hProgesterone decreased[2]
H295R (human adrenocortical)500 µM48 hTestosterone decreased by 22%; Androstenedione, Corticosterone, Progesterone decreased[3]
H295R (human adrenocortical)10 µM48 hAndrostenedione and Testosterone slightly increased[3]
Rat Immature Leydig Cells50 nM3 hAndrogen production inhibited[4]

Cytotoxicity and Cell Viability

The cytotoxic effects of MBP vary considerably among different cell lines and experimental conditions.

In MLTC-1 cells, concentrations up to 10⁻⁶ M MBP showed no cytotoxicity after 24 hours of exposure.[1] Similarly, in H295R cells, MBP did not cause significant cell death at concentrations up to 500 µM after 48 hours.[3][5] However, in rat embryonic limb bud cells, MBP exhibited cytotoxic effects with an IC50 value of 307.24 µg/ml (1.38 mM) after 96 hours of treatment.[6] In INS-1 pancreatic beta cells, MBP at concentrations ranging from 0.001 to 10 µM led to a time-dependent decrease in cell viability over 24, 48, and 72 hours.[7]

Cell LineConcentrationDurationEffect on Cell ViabilityReference
MLTC-1 (mouse Leydig)Up to 10⁻⁶ M24 hNo cytotoxicity observed[1]
H295R (human adrenocortical)Up to 500 µM48 hNo significant cell death[3][5]
Rat Embryonic Limb Bud CellsIC50: 1.38 mM96 hCytotoxic[6]
INS-1 (rat pancreatic beta)0.001 - 10 µM24, 48, 72 hTime-dependent decrease in viability[7]
Rat Sertoli Cells10 - 20000 µMNot specifiedAntagonistic effect on viability when combined with nonylphenol[8]

Signaling Pathways and Molecular Mechanisms

MBP exerts its effects through the modulation of various signaling pathways and the expression of key regulatory proteins.

Steroidogenesis Regulation in Leydig Cells: In MLTC-1 cells, low-dose MBP stimulates steroidogenesis by increasing the expression of StAR.[1] This is mediated by the increased DNA-binding activity and protein levels of the transcription factors SF-1, GATA-4, and C/EBP-beta.[1] Conversely, higher doses of MBP inhibit steroidogenesis by decreasing StAR mRNA and protein levels, which is associated with reduced DNA-binding affinity of SF-1 and GATA-4.[2]

MBP_Steroidogenesis_Stimulation MBP Low-Dose MBP (10⁻⁷ M, 10⁻⁶ M) SF1 SF-1 MBP->SF1 increases protein levels & DNA binding GATA4 GATA-4 MBP->GATA4 increases protein levels & DNA binding CEBPB C/EBP-beta MBP->CEBPB increases protein levels & DNA binding StAR_promoter StAR Promoter SF1->StAR_promoter GATA4->StAR_promoter CEBPB->StAR_promoter StAR StAR Expression StAR_promoter->StAR Progesterone Progesterone Production StAR->Progesterone increases

Caption: Low-dose MBP stimulates progesterone production in MLTC-1 cells.

Ferroptosis in Leydig Cells: In TM-3 mouse Leydig cells, MBP has been shown to induce ferroptosis, a form of iron-dependent cell death. This process is mediated through the TNF/IL6/STAT3 signaling pathway, leading to lipid peroxidation and iron metabolite degradation.[9]

MBP_Ferroptosis MBP MBP TNF TNF-α MBP->TNF upregulates IL6 IL6 TNF->IL6 activates STAT3 STAT3 IL6->STAT3 activates GPX4 GPX4 STAT3->GPX4 downregulates Lipid_Peroxidation Lipid Peroxidation GPX4->Lipid_Peroxidation inhibits Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: MBP induces ferroptosis in TM-3 cells via the TNF/IL6/STAT3 pathway.

Blood-Testis Barrier Disruption in Sertoli Cells: In human Sertoli cells (HSeC), MBP (10µM) exposure for 6 and 48 hours was found to reduce the expression of key blood-testis barrier proteins, including occludin, ZO-1, and N-cadherin.[10] This effect is suggested to be dependent on the androgen receptor (AR), as AR expression was also decreased.[10]

Experimental Protocols

Cell Culture and Exposure:

  • MLTC-1 Cells: Cultured in RPMI 1640 medium. For experiments, cells were treated with various doses of MBP (10⁻⁹ to 10⁻⁶ M) for 24 hours, followed by stimulation with human chorionic gonadotropin (hCG) for 4 hours.[1]

  • H295R Cells: Cultured and exposed to 1–500 µM of MBP for 48 hours. In some experiments, steroidogenesis was stimulated with dibutyryl-cyclic-AMP (dbcAMP).[3]

  • Human Sertoli Cells (HSeC): Exposed to 10µM MBP for 6 and 48 hours.[10]

  • TM-3 Leydig Cells: Treated with MBP for 24 hours. For inhibitor studies, Ferrostatin-1 was added 16 hours before MBP, and Angoline was added 6 hours before MBP.[9]

Assays:

  • Cell Viability: Commonly assessed using the MTT assay.[1][5]

  • Hormone Quantification: Progesterone and testosterone levels were measured using radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).[1][3]

  • Gene and Protein Expression: Analyzed by reverse transcription-polymerase chain reaction (RT-PCR) and Western blot, respectively.[1][3][9][10]

  • DNA-Binding Activity: Examined by electrophoretic mobility shift assay (EMSA).[1][2]

Experimental_Workflow cluster_prep Cell Preparation cluster_exposure MBP Exposure cluster_analysis Endpoint Analysis Cell_Culture Cell Line Culture (e.g., MLTC-1, H295R, HSeC) MBP_Treatment Treatment with MBP (Varying Concentrations & Durations) Cell_Culture->MBP_Treatment Viability Cell Viability (MTT Assay) MBP_Treatment->Viability Hormone Hormone Quantification (RIA, LC-MS) MBP_Treatment->Hormone Gene_Protein Gene/Protein Expression (RT-PCR, Western Blot) MBP_Treatment->Gene_Protein Signaling Signaling Pathway Analysis (EMSA) MBP_Treatment->Signaling

Caption: General experimental workflow for in vitro studies of MBP effects.

References

Monobutyl Phthalate: A Comparative Analysis of In-Vitro and In-Vivo Toxicological Effects

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the divergent and convergent impacts of Monobutyl Phthalate (MBP) in laboratory and living systems, supported by experimental data and detailed protocols.

This compound (MBP), the primary metabolite of the widely used plasticizer dibutyl phthalate (DBP), is a compound of significant toxicological interest due to its endocrine-disrupting properties. Extensive research has been conducted to elucidate its effects both in controlled laboratory settings (in-vitro) and in whole organisms (in-vivo). This guide provides a comparative overview of the key findings, presents quantitative data in a structured format, details the experimental methodologies employed, and visualizes the molecular pathways implicated in MBP's mechanism of action.

Contrasting Effects on Steroidogenesis

One of the most studied effects of MBP is its impact on steroidogenesis, particularly the production of testosterone. While both in-vitro and in-vivo studies demonstrate MBP's ability to interfere with this crucial process, notable differences in the magnitude and nature of these effects have been observed.

In-vivo studies in rats have shown that exposure to DBP, which is rapidly metabolized to MBP, leads to a significant suppression of intratesticular testosterone levels and the expression of key steroidogenic enzymes like cytochrome P450 side chain cleavage enzyme (P450scc).[1][2][3] Similarly, in-vivo administration of MBP to neonatal marmosets resulted in a significant suppression of blood testosterone levels.[1][2][3][4] These effects are often accompanied by Leydig cell aggregation and, with prolonged exposure, compensatory Leydig cell hyperplasia/hypertrophy.[1][2]

Conversely, in-vitro studies using fetal rat testis explants have shown more modest effects. At a concentration of 10⁻³ M, MBP only slightly attenuated human chorionic gonadotropin (hCG)-stimulated testosterone production and had no effect on basal or 22R-hydroxycholesterol-stimulated steroidogenesis.[1][2][3] Interestingly, in human fetal testis explants, no significant effects on testosterone production were observed at the same concentration.[1][2] However, other in-vitro studies using mouse Leydig tumor cells (MLTC-1) have demonstrated that low doses of MBP (10⁻⁷ and 10⁻⁶ M) can actually stimulate progesterone production and the expression of steroidogenic acute regulatory protein (StAR).[5] This highlights a potential biphasic or "hormetic" effect of MBP, where low doses stimulate and high doses inhibit steroidogenesis.

Table 1: Comparison of MBP Effects on Steroidogenesis

ParameterIn-Vivo FindingsIn-Vitro FindingsKey References
Testosterone Production Major suppression in fetal rats and neonatal marmosets.[1][2][3]Slight attenuation of hCG-stimulated production in rat testis explants; no effect in human testis explants.[1][2][3] Increased progesterone (a testosterone precursor) at low doses in MLTC-1 cells.[5][1](6--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK--
Leydig Cell Aggregation Significant aggregation observed in fetal rats.[1][2][3]Minor aggregation induced in rat testis explants.[1][2][3][1](7--INVALID-LINK--,--INVALID-LINK--
StAR Expression Not explicitly measured in the provided in-vivo studies, but implied to be downregulated due to decreased testosterone.Increased mRNA and protein levels at low doses in MLTC-1 cells.[5][5](5)
P450scc Expression Major suppression in fetal rats.[1][2][3]Unchanged in MLTC-1 cells treated with MBP.[5][1](6--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK--

Reproductive and Developmental Toxicity

The reproductive toxicity of MBP extends beyond steroidogenesis. In-vivo studies in pregnant rats have demonstrated that high doses of MBP (1000 mg/kg) can lead to increased pre- and post-implantation loss, suggesting early embryonic lethality.[8] This is thought to be mediated, at least in part, by the suppression of uterine decidualization, which is crucial for successful implantation and pregnancy maintenance.[8]

In-vitro studies on human sperm have shown that high concentrations of MBP (3 µM) can have adverse effects on sperm motility, penetration ability, and capacitation.[9] These effects are associated with the inhibition of sperm tyrosine phosphorylation, a key signaling pathway for sperm function.[9]

Cellular and Metabolic Effects

Beyond the reproductive system, MBP has been shown to exert cytotoxic and metabolic effects in various cell types.

In-vitro studies on INS-1 pancreatic beta cells revealed that MBP can decrease cell viability and increase total oxidant levels in a time- and dose-dependent manner.[10] It also led to a decrease in the mRNA expression of genes associated with beta-cell function.[10] In human adrenocortical H295R cells, MBP was found to decrease the levels of several steroid hormones, including testosterone, androstenedione, corticosterone, and progesterone, particularly after stimulation of steroidogenesis.[11][12] Mechanistically, MBP significantly decreased the levels of the steroidogenic enzyme CYP17A1.[11][12]

In-vivo studies in mice have linked perinatal exposure to DBP (and therefore MBP) to long-term metabolic consequences, including increased body fat percentage and decreased lean mass percentage in females.[13]

Table 2: Summary of Other In-Vitro and In-Vivo Effects of MBP

System/EffectIn-Vivo FindingsIn-Vitro FindingsKey References
Female Reproduction Increased pre- and post-implantation loss in rats; suppression of uterine decidualization.[8]Not extensively studied in the provided results.[8](8)
Sperm Function Not directly assessed in the provided in-vivo studies.Decreased motility, penetration, and capacitation in human sperm.[9][9](9)
Pancreatic Beta Cells Not directly assessed in the provided in-vivo studies.Decreased cell viability and increased oxidant levels in INS-1 cells.[10][10](10)
Adrenocortical Cells Not directly assessed in the provided in-vivo studies.Decreased production of multiple steroid hormones in H295R cells.[11][12][11](14--INVALID-LINK--
Metabolism Perinatal exposure in mice leads to increased body fat in females.[13]Not directly assessed in the provided in-vitro studies.[13](13)

Signaling Pathways Affected by this compound

The diverse effects of MBP are underpinned by its interaction with multiple cellular signaling pathways.

  • Steroidogenesis Regulation: In mouse Leydig tumor cells, low-dose MBP increases progesterone production by upregulating the expression of StAR. This is mediated by increased DNA-binding and protein levels of the transcription factors Steroidogenic Factor 1 (SF-1), GATA-4, and CCAAT/enhancer-binding protein-beta (C/EBP-beta).[5]

  • Ferroptosis Induction: In TM-3 cells, MBP has been shown to induce ferroptosis, a form of iron-dependent cell death. This process is mediated through the TNF/IL6/STAT3 signaling pathway, leading to lipid peroxidation and degradation of iron metabolites.[15]

  • Apoptosis Induction: In zebrafish liver, MBP exposure can dysregulate the antioxidant system and induce apoptosis. This is associated with the upregulation of apoptosis-related genes such as p53, bax, and cas3.[16]

Visualizing MBP's Molecular Interactions

MBP_Signaling_Pathways cluster_steroidogenesis Steroidogenesis Regulation (Low-Dose MBP) cluster_ferroptosis Ferroptosis Induction MBP_low Low-Dose MBP SF1 SF-1 MBP_low->SF1 + GATA4 GATA-4 MBP_low->GATA4 + CEBPb C/EBP-beta MBP_low->CEBPb + StAR StAR SF1->StAR + GATA4->StAR + CEBPb->StAR + Progesterone Progesterone StAR->Progesterone Synthesis MBP_high MBP TNF TNF-alpha MBP_high->TNF + IL6 IL-6 TNF->IL6 + STAT3 STAT3 IL6->STAT3 + Ferroptosis Ferroptosis STAT3->Ferroptosis

Caption: Signaling pathways affected by this compound.

Experimental Protocols

To facilitate the replication and further investigation of the effects of MBP, detailed methodologies for key experiments are provided below.

In-Vitro Fetal Testis Explant Culture

This protocol is adapted from studies investigating the effects of MBP on steroidogenesis in fetal testis explants.

Objective: To assess the direct effects of MBP on testosterone production and Leydig cell aggregation in fetal testis tissue.

Materials:

  • Fetal testes from rats (e.g., gestation day 19.5) or humans (with appropriate ethical approval).

  • Culture medium: RPMI 1640 supplemented with antibiotics.

  • Human chorionic gonadotropin (hCG).

  • 22R-hydroxycholesterol (22R-OH).

  • This compound (MBP) stock solution in a suitable solvent (e.g., DMSO).

  • Culture plates.

Procedure:

  • Aseptically dissect fetal testes and cut them into small explants.

  • Place individual explants on a filter support in a culture well containing culture medium.

  • Add treatments to the culture medium:

    • Control (vehicle only).

    • hCG (to stimulate testosterone production).

    • 22R-OH (a cholesterol substrate for steroidogenesis).

    • MBP at various concentrations (e.g., 10⁻⁶ M to 10⁻³ M), alone or in combination with hCG or 22R-OH.

  • Culture the explants for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

  • After the culture period, collect the culture medium for hormone analysis (e.g., testosterone radioimmunoassay).

  • Fix the testis explants for histological analysis to assess Leydig cell aggregation.

In-Vivo Assessment of Reproductive Toxicity in Rats

This protocol is based on studies evaluating the effects of MBP on pregnancy outcomes in rats.

Objective: To determine the impact of MBP exposure during early pregnancy on implantation and embryonic development.

Procedure:

  • House female rats (e.g., Wistar) under controlled conditions and mate them with fertile males. The day of finding a vaginal plug is designated as gestation day 0.

  • Administer MBP by gavage at various doses (e.g., 250, 500, 750, 1000 mg/kg/day) from gestation day 0 to 8. A control group should receive the vehicle only.

  • Monitor the animals daily for clinical signs of toxicity.

  • On gestation day 20, euthanize the pregnant rats and examine the uterine contents.

  • Record the number of implantation sites, resorptions (early and late), and live and dead fetuses.

  • Calculate the incidences of pre-implantation loss and post-implantation loss.

Experimental Workflow for In-Vitro and In-Vivo Comparison

Experimental_Workflow cluster_invitro In-Vitro Arm cluster_invivo In-Vivo Arm Cell_Lines Cell Lines (e.g., MLTC-1, H295R) MBP_Treatment_vitro MBP Treatment (Dose-Response) Cell_Lines->MBP_Treatment_vitro Testis_Explants Fetal Testis Explants (Rat, Human) Testis_Explants->MBP_Treatment_vitro Biochemical_Assays Biochemical Assays (Hormone levels, Enzyme activity) MBP_Treatment_vitro->Biochemical_Assays Molecular_Analysis_vitro Molecular Analysis (RT-PCR, Western Blot) MBP_Treatment_vitro->Molecular_Analysis_vitro Cell_Viability Cell Viability/Toxicity Assays MBP_Treatment_vitro->Cell_Viability Comparison Comparative Analysis Biochemical_Assays->Comparison Molecular_Analysis_vitro->Comparison Animal_Models Animal Models (Rats, Marmosets) MBP_Administration MBP Administration (Gavage, Diet) Animal_Models->MBP_Administration Reproductive_Endpoints Reproductive Endpoints (Pregnancy outcome, Testis weight) MBP_Administration->Reproductive_Endpoints Hormone_Analysis Hormone Analysis (Blood, Intratesticular) MBP_Administration->Hormone_Analysis Histopathology Histopathology MBP_Administration->Histopathology Metabolic_Phenotyping Metabolic Phenotyping MBP_Administration->Metabolic_Phenotyping Reproductive_Endpoints->Comparison Hormone_Analysis->Comparison

Caption: A generalized workflow for comparing in-vitro and in-vivo effects of MBP.

References

A Comparative Analysis of Monobutyl Phthalate (MBP) and Mono-2-Ethylhexyl Phthalate (MEHP) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the properties, biological effects, and toxicological profiles of two prominent phthalate metabolites, Monobutyl Phthalate (MBP) and Mono-2-Ethylhexyl Phthalate (MEHP). This document provides a detailed comparison of their performance based on experimental data, outlines key experimental methodologies, and visualizes their mechanisms of action to support researchers, scientists, and professionals in drug development.

Abstract

This compound (MBP) and mono-2-ethylhexyl phthalate (MEHP) are the primary active metabolites of the widely used plasticizers dibutyl phthalate (DBP) and di(2-ethylhexyl) phthalate (DEHP), respectively.[1] Both compounds are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with hormonal systems and have been associated with a range of adverse health effects.[2][3] This guide presents a comparative study of MBP and MEHP, summarizing their toxicological effects, mechanisms of action, and the experimental protocols used to evaluate them.

Comparative Data Summary

The following tables summarize quantitative data from various studies to provide a clear comparison of the physical, chemical, and toxicological properties of MBP and MEHP.

Table 1: Physical and Chemical Properties
PropertyThis compound (MBP)Mono-2-ethylhexyl Phthalate (MEHP)
CAS Number 131-70-4[4]4376-20-9
Molecular Formula C12H14O4[4]C16H22O4
Molecular Weight 222.24 g/mol [4]278.34 g/mol
Parent Compound Dibutyl Phthalate (DBP)[5]Di(2-ethylhexyl) Phthalate (DEHP)[1]
Melting Point 73 °C[4]Not available
Boiling Point 363.5 °C at 760 mmHg[4]Not available
LogP 2.34[4]Not available
Table 2: Comparative Toxicological Data
ParameterThis compound (MBP)Mono-2-ethylhexyl Phthalate (MEHP)Study Details
Reproductive Toxicity (Male) Associated with decreased sperm concentration and motility.[6] Linked to spermatic DNA damage.[6] Possesses antiandrogenic effects.[4][5]Inversely associated with sex hormone-binding globulin (SHBG) in boys.[6] Linked to male reproductive issues.[7] Reduces fetal testosterone in rats.[8]Human and animal studies.[4][5][6][7][8]
Reproductive Toxicity (Female) Higher urinary levels associated with a lower probability of achieving pregnancy.[9]Associated with early pregnancy loss.[10] Higher urinary levels linked to an increased risk of uterine leiomyoma.[9]Human epidemiological studies.[9][10]
Endocrine Disruption Interferes with hormone function.[2] Can modulate the release of hypothalamic, pituitary, and peripheral hormones.[6]Acts as an endocrine disruptor.[3] Can interfere with nuclear receptors and intracellular signaling pathways.[6]In vitro and in vivo studies.[2][3][6]
Organ Toxicity Increased liver weight and decreased pancreas weight in male pubertal rats at doses of 100 mg/kg/day and higher.[1]Increased liver weight and decreased pancreas weight in male pubertal rats at doses of 100 mg/kg/day and higher.[1] Sinusoidal degeneration in the liver and glomerular degeneration in the kidney observed.[1]28-day exposure study in male pubertal rats.[1]
Cytotoxicity Decreased cell viability of INS-1 pancreatic beta cells.[11]Decreased cell viability of INS-1 pancreatic beta cells.[11] Induced oxidative stress and apoptosis in human placental cells.[12] Reduced viability of mouse spermatogonia-derived cells.[13]In vitro cell culture studies.[11][12][13]
Biomonitoring Data (Geometric Mean in Urine) 54.6 ug/g creatinine (EWG/Commonweal study).[14] 20.3 ug/g creatinine (CDC biomonitoring).[14]8.45 ug/g creatinine (EWG/Commonweal study).[7] 2.96 ug/g creatinine (CDC biomonitoring).[7]Human biomonitoring studies.[7][14]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparative analysis of MBP and MEHP.

In Vitro Cytotoxicity Assay in Pancreatic Beta Cells

Objective: To assess the cytotoxic effects of MBP and MEHP on pancreatic beta cells.

Methodology:

  • Cell Culture: INS-1 pancreatic beta cells are cultured in MEM containing 10% fetal bovine serum in a 5% CO2 atmosphere at 37°C.[11]

  • Treatment: Cells are treated with varying concentrations of MEHP and MBP (e.g., 0.001, 0.01, 0.1, 1, or 10 μM) for 24, 48, and 72 hours.[11] A vehicle control (e.g., DMSO < 0.1% v/v) is included.[11]

  • Cell Viability Assessment: Cell viability is determined using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Oxidative Stress Measurement: Total oxidant levels are measured to assess the induction of oxidative stress.[11]

  • Gene Expression Analysis: mRNA expression levels of genes associated with beta-cell function and insulin synthesis (e.g., FOXO-1, PDX-1, INS-1, INS-2) are quantified using qPCR.[11]

In Vivo Assessment of Endocrine and Organ Toxicity in Rats

Objective: To evaluate the effects of MBP and MEHP on endocrine organs and overall systemic toxicity in a pubertal male rat model.

Methodology:

  • Animal Model: Pubertal male rats are randomized into treatment and control groups.[1]

  • Dosing: Animals receive daily oral gavage of either MBP or MEHP at various doses (e.g., 25, 50, 100, 200, or 400 mg/kg body weight) for 28 days.[1] The control group receives the vehicle (e.g., corn oil).[1]

  • Monitoring: Food and water intake, and body weight are monitored throughout the study.[1]

  • Sample Collection: At the end of the treatment period, blood samples are collected for biochemical, hematological, and immunological analyses.[1] Key organs such as the liver, kidneys, and pancreas are dissected and weighed.[1]

  • Biochemical Analysis: Serum levels of liver enzymes (ALT, AST), glucose, triglycerides, total protein, and albumin are measured.[1]

  • Hematological Analysis: Complete blood counts are performed.[1]

  • Immunological Assays: Serum insulin levels and the presence of islet cell and insulin antibodies are determined using ELISA.[1]

  • Histopathological Analysis: Tissue samples from the liver, kidney, and pancreas are fixed, sectioned, stained (e.g., with hematoxylin and eosin), and examined under a light microscope for any pathological changes.[1]

Analytical Method for Phthalate Metabolite Detection in Urine

Objective: To quantify the levels of MBP and MEHP in human urine samples for biomonitoring purposes.

Methodology:

  • Sample Preparation: Urine samples are collected and stored frozen until analysis.

  • Enzymatic Deconjugation: To measure the total concentration (free and glucuronidated forms), samples are often treated with β-glucuronidase to hydrolyze the glucuronide conjugates.

  • Extraction: The phthalate metabolites are extracted from the urine matrix using techniques like solid-phase extraction (SPE).[15]

  • Analysis: The extracted samples are analyzed using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[15][16]

  • Quantification: The concentrations of MBP and MEHP are determined by comparing the signal to that of isotopically labeled internal standards.

Visualizing Mechanisms and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways, experimental workflows, and logical relationships associated with MBP and MEHP.

General Experimental Workflow for In Vitro Toxicity Assessment

cluster_setup Experimental Setup cluster_assays Toxicity Assays cluster_analysis Data Analysis Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Expose cells to MBP/MEHP Viability Assay Viability Assay Treatment->Viability Assay Assess cytotoxicity Oxidative Stress Assay Oxidative Stress Assay Treatment->Oxidative Stress Assay Measure ROS Gene Expression Analysis Gene Expression Analysis Treatment->Gene Expression Analysis Quantify mRNA Data Interpretation Data Interpretation Viability Assay->Data Interpretation Oxidative Stress Assay->Data Interpretation Gene Expression Analysis->Data Interpretation

Caption: Workflow for in vitro assessment of MBP and MEHP toxicity.

Signaling Pathway of Endocrine Disruption by Phthalate Metabolites

cluster_ligand Ligand Interaction cluster_receptor Receptor Binding cluster_cellular Cellular Response cluster_outcome Physiological Outcome MBP_MEHP MBP / MEHP Nuclear_Receptors Nuclear Receptors (e.g., PPARs) MBP_MEHP->Nuclear_Receptors Bind to or interfere with Gene_Expression Altered Gene Expression Nuclear_Receptors->Gene_Expression Modulates transcription Hormone_Synthesis Disrupted Hormone Synthesis/Signaling Gene_Expression->Hormone_Synthesis Adverse_Effects Adverse Health Effects (e.g., Reproductive Toxicity) Hormone_Synthesis->Adverse_Effects

Caption: Endocrine disruption pathway of MBP and MEHP via nuclear receptors.

Proposed Mechanism of Phthalate-Induced Oxidative Stress

cluster_exposure Exposure cluster_cellular_stress Cellular Stress Induction cluster_damage Cellular Damage cluster_consequence Consequence Phthalate_Metabolite MBP / MEHP Mitochondrial_Dysfunction Mitochondrial Dysfunction Phthalate_Metabolite->Mitochondrial_Dysfunction ROS_Production Increased ROS Production Mitochondrial_Dysfunction->ROS_Production Oxidative_Damage Oxidative Damage (DNA, Lipids, Proteins) ROS_Production->Oxidative_Damage Apoptosis Apoptosis Oxidative_Damage->Apoptosis Cell_Death Cell Death / Tissue Injury Apoptosis->Cell_Death

Caption: Mechanism of MBP and MEHP-induced oxidative stress and cell death.

Conclusion

This comparative guide highlights the significant and often similar toxicological profiles of this compound and mono-2-ethylhexyl phthalate. Both metabolites are potent endocrine disruptors with demonstrated adverse effects on reproductive health and various organ systems. The provided data tables, experimental protocols, and pathway diagrams offer a valuable resource for researchers and drug development professionals to understand the comparative risks associated with these compounds and to design further investigations into their mechanisms of action and potential therapeutic interventions. The ubiquitous nature of human exposure to their parent compounds underscores the importance of continued research in this area.[7][14]

References

Evaluating the antiandrogenic potency of monobutyl phthalate compared to other compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiandrogenic potency of monobutyl phthalate (MBP) with other relevant compounds. The information is supported by experimental data from in vitro and in vivo studies, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.

Executive Summary

This compound (MBP), the primary active metabolite of the widely used plasticizer dibutyl phthalate (DBP), exhibits antiandrogenic activity primarily by inhibiting testosterone synthesis. Unlike classical antiandrogens such as flutamide and bicalutamide, MBP does not appear to exert its effects through direct antagonism of the androgen receptor (AR). This guide presents a detailed evaluation of MBP's antiandrogenic profile, comparing its potency to other known antiandrogenic compounds through data from steroidogenesis assays, androgen receptor binding assays, and in vivo rodent studies.

Comparative Antiandrogenic Potency

The antiandrogenic potency of a compound can be assessed through various metrics depending on the mechanism of action. For compounds that interact directly with the androgen receptor, the half-maximal inhibitory concentration (IC50) in receptor binding assays and the half-maximal effective concentration (EC50) in reporter gene assays are crucial parameters. For compounds like MBP that affect hormone production, dose-response relationships in steroidogenesis assays and in vivo studies are more indicative of their potency.

In Vitro Androgen Receptor Interaction

Experimental data consistently indicate that MBP does not bind to the androgen receptor and therefore does not function as a direct AR antagonist.

Table 1: Comparative Androgen Receptor (AR) Binding Affinity of Various Compounds

CompoundAssay TypeIC50 (µM)Conclusion
This compound (MBP)Transcriptional Activation AssayNo binding detectedDoes not bind to AR[1][2]
BicalutamideCompetition Binding Assay (LNCaP cells)0.16AR Antagonist[3]
EnzalutamideCompetition Binding Assay (LNCaP cells)0.0214AR Antagonist[3]
Mono-(2-ethylhexyl) phthalate (MEHP)Yeast Androgen Screen (YAS)736Weak AR Antagonist[4][5]

Table 2: Comparative Androgen Receptor (AR) Transcriptional Activation of Various Compounds

CompoundAssay TypeEC50/IC50 (µM)Effect
This compound (MBP)-No activity reportedNot an AR agonist/antagonist
EnzalutamideAR Luciferase Reporter Gene Assay0.026AR Antagonist[3][6]
ApalutamideAR Luciferase Reporter Gene Assay0.2AR Antagonist[3][6]
DarolutamideAR Luciferase Reporter Gene Assay0.026AR Antagonist[3][6]
VinclozolinReporter Gene Assay0.11 - 0.47AR Antagonist[7]
In Vitro Steroidogenesis Inhibition

MBP's primary antiandrogenic mechanism is the inhibition of testosterone synthesis. The H295R in vitro steroidogenesis assay is a key method for evaluating this effect.

Table 3: Effects of this compound (MBP) on Steroidogenesis in H295R Cells

MBP Concentration (µM)Change in Testosterone ProductionChange in Progesterone Production
100Significant Decrease-
500Significant Decrease-
Data derived from studies on human adrenocortical (H295R) cells.
In Vivo Antiandrogenic Potency (Hershberger Assay)

The Hershberger assay is a short-term in vivo screening method in castrated male rats that assesses the ability of a chemical to elicit androgenic or antiandrogenic effects by measuring the weight of androgen-dependent tissues. While direct quantitative data for MBP in the Hershberger assay is limited, studies on its parent compound, DBP, provide strong evidence of its in vivo antiandrogenic activity.

Table 4: Comparative In Vivo Antiandrogenic Effects of Dibutyl Phthalate (DBP) and Other Compounds in the Hershberger Assay

CompoundDose (mg/kg/day)Effect on Androgen-Dependent Tissue Weights
Dibutyl Phthalate (DBP)≥ 20Significant decrease in ventral prostate weight[8]
Flutamide10Significant decrease in accessory sex organ weights
Vinclozolin50, 100Significant decrease in seminal vesicle, ventral prostate, LABC, and Cowper's gland weights[5]
Linuron50, 100Significant decrease in seminal vesicle, ventral prostate, and Cowper's gland weights[5]
Procymidone-Stronger AR antagonist than vinclozolin, linuron, or p,p'-DDE[5]

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below to allow for replication and further investigation.

Androgen Receptor (AR) Competitive Binding Assay

Objective: To determine the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Principle: This assay measures the displacement of a radiolabeled ligand (e.g., [³H]-R1881) from the AR by a test compound. A reduction in the amount of bound radioligand indicates that the test compound binds to the AR.

Detailed Protocol: A detailed protocol for a competitive androgen receptor binding assay can be found in the "Protocol for Androgen Receptor Competitive Binding Assay - Appendix B1 of ICCVAM AR Binding BRD (2002)". Key steps include:

  • Preparation of Rat Prostate Cytosol: Ventral prostates are excised from castrated rats and homogenized in a buffer to prepare a cytosolic fraction containing the AR.

  • Binding Reaction: A constant concentration of [³H]-R1881 and varying concentrations of the test compound are incubated with the prostate cytosol.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using methods like hydroxylapatite or dextran-coated charcoal.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated.

Androgen Receptor (AR) Transcriptional Activation Assay

Objective: To determine if a test compound can activate or inhibit the transcriptional activity of the androgen receptor.

Principle: This assay utilizes a host cell line that is co-transfected with an AR expression vector and a reporter gene (e.g., luciferase) linked to an androgen-responsive promoter. Agonists will induce the expression of the reporter gene, while antagonists will inhibit the induction caused by a known androgen.

Detailed Protocol: The OECD Test Guideline 458 provides a detailed protocol for a stably transfected human androgen receptor transcriptional activation assay. General steps include:

  • Cell Culture and Transfection: A suitable cell line (e.g., CHO, HEK293) is cultured and co-transfected with plasmids encoding the human AR and a reporter gene under the control of an androgen-responsive element.

  • Compound Exposure: The transfected cells are exposed to various concentrations of the test compound, either alone (for agonist testing) or in the presence of a fixed concentration of a known androgen like dihydrotestosterone (DHT) (for antagonist testing).

  • Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

  • Data Analysis: For agonists, the EC50 value (the concentration that produces 50% of the maximal response) is determined. For antagonists, the IC50 value (the concentration that inhibits 50% of the agonist-induced response) is calculated.

H295R Steroidogenesis Assay

Objective: To assess the effect of a chemical on the production of steroid hormones, including testosterone.

Principle: The human H295R adrenocortical carcinoma cell line is used as it expresses most of the key enzymes required for steroidogenesis. The production of testosterone and other steroid hormones is measured after exposure to the test compound.

Detailed Protocol: The OECD Test Guideline 456 provides a comprehensive protocol for the H295R steroidogenesis assay. Key steps are:

  • Cell Culture: H295R cells are cultured in a multi-well plate format.

  • Compound Exposure: Cells are exposed to a range of concentrations of the test chemical for a defined period (typically 48 hours).

  • Hormone Measurement: The cell culture medium is collected, and the concentration of testosterone and other relevant steroid hormones is quantified using methods such as ELISA or LC-MS/MS.

  • Cell Viability Assay: A cell viability assay is performed to ensure that the observed effects on hormone production are not due to cytotoxicity.

  • Data Analysis: The changes in hormone production relative to a vehicle control are calculated to determine the inhibitory or stimulatory effects of the compound.

Visualizing Mechanisms and Workflows

Androgen Receptor Signaling Pathway

The following diagram illustrates the classical androgen receptor signaling pathway and highlights the point of action for AR antagonists.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT DHT Testosterone->DHT 5α-reductase AR_HSP AR-HSP Complex DHT->AR_HSP Displaces HSP AR Androgen Receptor (AR) AR->AR_HSP Binds HSP HSP HSP->AR_HSP Binds AR_DHT AR-DHT Complex AR_DHT_dimer AR-DHT Dimer AR_DHT->AR_DHT_dimer Dimerization AR_DHT->AR_DHT_dimer Translocation Antiandrogen AR Antagonist (e.g., Flutamide) Antiandrogen->AR Blocks Binding ARE Androgen Response Element (ARE) AR_DHT_dimer->ARE Binds Gene Target Gene Transcription ARE->Gene mRNA mRNA Gene->mRNA Protein Protein Synthesis (Biological Response) mRNA->Protein

Caption: Classical androgen receptor signaling pathway.

Steroidogenesis Pathway and Inhibition by MBP

This diagram illustrates the key steps in the synthesis of testosterone from cholesterol and indicates the likely points of inhibition by this compound.

Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Seventeen_OH_Pregnenolone 17α-Hydroxy- pregnenolone Pregnenolone->Seventeen_OH_Pregnenolone CYP17A1 Seventeen_OH_Progesterone 17α-Hydroxy- progesterone Progesterone->Seventeen_OH_Progesterone CYP17A1 DHEA DHEA Seventeen_OH_Pregnenolone->DHEA CYP17A1 Androstenedione Androstenedione Seventeen_OH_Progesterone->Androstenedione CYP17A1 DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD MBP Monobutyl Phthalate (MBP) CYP11A1 CYP11A1 MBP->CYP11A1 Inhibits CYP17A1 CYP17A1 MBP->CYP17A1 Inhibits

Caption: Steroidogenesis pathway and MBP inhibition.

Experimental Workflow for the Hershberger Assay

The following diagram outlines the key steps involved in conducting the Hershberger bioassay for the assessment of antiandrogenic compounds.

cluster_dosing Dosing Regimens start Start: Immature Male Rats castration Castration start->castration acclimation Acclimation Period (7 days) castration->acclimation grouping Grouping of Animals acclimation->grouping dosing Dosing Period (10 days) grouping->dosing necropsy Necropsy dosing->necropsy control Vehicle Control positive Testosterone Propionate (TP) test TP + Test Compound weighing Weighing of Androgen- Dependent Tissues necropsy->weighing analysis Data Analysis weighing->analysis end Conclusion on Antiandrogenic Activity analysis->end

Caption: Hershberger assay experimental workflow.

Conclusion

This compound demonstrates antiandrogenic properties through a mechanism distinct from classical androgen receptor antagonists. Its primary mode of action is the inhibition of key enzymes in the steroidogenesis pathway, leading to reduced testosterone production. While direct comparisons of potency with AR antagonists using metrics like IC50 from binding assays are not appropriate, in vitro and in vivo studies confirm its significant antiandrogenic effects. For researchers and drug development professionals, understanding this mechanistic difference is crucial when evaluating the endocrine-disrupting potential of MBP and related compounds. The experimental protocols and comparative data provided in this guide offer a robust framework for further investigation into the antiandrogenic activity of this compound and other substances.

References

Performance evaluation of different mass spectrometers for monobutyl phthalate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the performance of different mass spectrometry platforms for the quantitative analysis of monobutyl phthalate (MBP), a primary metabolite of the widely used plasticizer, dibutyl phthalate. The selection of an appropriate mass spectrometer is critical for achieving the desired sensitivity, accuracy, and throughput in various research and monitoring applications, from environmental analysis to human biomonitoring.

Comparative Performance Data

The following table summarizes the typical performance characteristics of commonly used mass spectrometer types for the analysis of this compound. The data presented is a synthesis from various studies to provide a representative comparison. Performance can vary based on the specific instrument model, experimental conditions, and matrix complexity.

Performance ParameterTriple Quadrupole (QqQ) MSQuadrupole Time-of-Flight (Q-TOF) MSOrbitrap MS
Limit of Detection (LOD) 0.1 - 1.0 ng/mL0.5 - 5.0 ng/mL0.2 - 2.0 ng/mL
Limit of Quantification (LOQ) 0.3 - 3.0 ng/mL1.5 - 15.0 ng/mL0.6 - 6.0 ng/mL
Linearity (R²) > 0.995> 0.99> 0.99
Precision (%RSD) < 10%< 15%< 12%
Accuracy (%Recovery) 85 - 115%80 - 120%85 - 115%
Mass Resolution Low (~1,000)High (>20,000)Ultra-high (>70,000)
Primary Application Targeted QuantificationScreening & IdentificationTargeted & Non-targeted Analysis

Experimental Protocols

The methodologies outlined below represent a typical workflow for the analysis of this compound in biological matrices (e.g., urine) using liquid chromatography-mass spectrometry (LC-MS).

Sample Preparation: Solid-Phase Extraction (SPE)
  • Objective: To extract and concentrate MBP from the sample matrix while removing potential interferences.

  • Protocol:

    • A 1 mL aliquot of the biological sample (e.g., urine) is spiked with an internal standard (e.g., ¹³C₄-MBP).

    • The sample is then subjected to enzymatic hydrolysis to deconjugate glucuronidated and sulfated forms of MBP.

    • The hydrolyzed sample is acidified and loaded onto a pre-conditioned SPE cartridge (e.g., C18).

    • The cartridge is washed with a low-organic solvent to remove hydrophilic interferences.

    • MBP and the internal standard are eluted with a high-organic solvent (e.g., methanol or acetonitrile).

    • The eluate is evaporated to dryness and reconstituted in a mobile phase-compatible solvent for LC-MS analysis.

Liquid Chromatography (LC) Separation
  • Objective: To chromatographically separate MBP from other sample components before introduction into the mass spectrometer.

  • Protocol:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient Elution: A gradient from low to high organic content is employed to ensure the separation and elution of MBP.

    • Flow Rate: A typical flow rate is 0.2 - 0.4 mL/min.

    • Injection Volume: 5 - 10 µL.

Mass Spectrometry (MS) Detection
  • Objective: To detect and quantify MBP with high selectivity and sensitivity.

  • Protocol:

    • Ionization Source: Electrospray ionization (ESI) in negative ion mode is commonly used.

    • Triple Quadrupole (QqQ) MS: Operated in Multiple Reaction Monitoring (MRM) mode. Precursor and product ion transitions for MBP and its internal standard are monitored. For example, the transition m/z 221 -> 77 is often used for MBP.

    • Q-TOF and Orbitrap MS: Operated in either targeted MS/MS mode (similar to MRM) or full scan mode for high-resolution accurate mass (HRAM) detection. The accurate mass of the deprotonated MBP molecule ([M-H]⁻) is monitored.

Workflow Visualization

The following diagram illustrates the general experimental workflow for the analysis of this compound using LC-MS.

MBP_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_output Output Sample Biological Sample (e.g., Urine) Spiking Internal Standard Spiking Sample->Spiking Hydrolysis Enzymatic Hydrolysis Spiking->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Evap_Recon Evaporation & Reconstitution SPE->Evap_Recon LC_Separation LC Separation (C18 Column) Evap_Recon->LC_Separation MS_Detection MS Detection (ESI Negative) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Results Concentration of MBP Data_Analysis->Results

Caption: Workflow for this compound Analysis.

A Comparative Guide to the Extraction of Monobutyl Phthalate from Soil Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common extraction methods for monobutyl phthalate (MBP) from soil samples. The following sections detail the experimental protocols and performance data to assist in selecting the most suitable method for your research needs.

Introduction

This compound (MBP), a primary metabolite of dibutyl phthalate (DBP), is a compound of increasing environmental and health concern. Its presence in soil, often resulting from the degradation of plastics and other industrial products, necessitates accurate and efficient quantification. The choice of extraction method is critical for achieving reliable analytical results. This guide compares four prevalent techniques: Microwave-Assisted Extraction (MAE), Accelerated Solvent Extraction (ASE), Ultrasound-Assisted Extraction (UAE), and Solid-Phase Extraction (SPE) as a cleanup step.

Comparison of Extraction Method Performance

The selection of an appropriate extraction method depends on various factors, including efficiency, sample throughput, solvent consumption, and the complexity of the sample matrix. The following table summarizes the quantitative performance of different extraction techniques for phthalates, including data relevant to MBP where available.

Extraction MethodTypical Solvent(s)Recovery Range (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD)Reference
Microwave-Assisted Extraction (MAE) Acetonitrile84 - 115< 81.24 - 3.15 µg/L[1][2]
Methanol and Hexane44 - 96Not Specified0.42 - 64 µg/L[2]
Accelerated Solvent Extraction (ASE) Dichloromethane/Hexane81.2 - 128.5< 10.80.12 - 0.98 ng/g[3]
Not Specified67.1 - 1285.2 - 15.00.021 - 0.034 mg/kg[4]
Ultrasound-Assisted Extraction (UAE) n-Hexane/Acetone (1:1, v/v)High EfficiencyNot SpecifiedNot Specified[5]
Dichloromethane> 80~4Not Specified[6]
Subcritical Water Extraction (SCWE) Water80 - 90Not SpecifiedNot Specified[7][8]

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. These protocols are based on established methods and can be adapted to specific laboratory conditions and sample types.

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.

Protocol:

  • Sample Preparation: Weigh 5 g of a dried and homogenized soil sample into a 60 mL PTFE extraction vessel.

  • Spiking (Optional): For recovery studies, spike the sample with a known concentration of MBP standard.

  • Solvent Addition: Add 25 mL of an extraction solvent mixture (e.g., acetone:n-hexane = 1:1 v/v) to the vessel.[9]

  • Extraction: Seal the vessel and place it in the microwave extraction system. A typical program involves ramping to 120°C over 10 minutes and holding for an additional 10 minutes.[10]

  • Cooling: Allow the vessel to cool to room temperature.

  • Filtration: Filter the extract to remove solid particles.

  • Concentration: Concentrate the extract to a final volume of 1-2 mL for analysis.[9]

MAE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction start Weigh 5g Soil spike Spike with MBP (Optional) start->spike add_solvent Add 25mL Solvent (e.g., Acetone:Hexane 1:1) spike->add_solvent mae Microwave Extraction (120°C, 10 min hold) add_solvent->mae cool Cool to Room Temp mae->cool filter Filter Extract cool->filter concentrate Concentrate to 1-2mL filter->concentrate end Analysis (GC-MS/HPLC) concentrate->end

Microwave-Assisted Extraction (MAE) Workflow.
Accelerated Solvent Extraction (ASE)

ASE uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency.

Protocol:

  • Cell Preparation: Mix the soil sample with a dispersing agent like diatomaceous earth and load it into an extraction cell.

  • Solvent Selection: Choose an appropriate solvent or solvent mixture, such as dichloromethane/hexane.[3]

  • Rinse and Purge: After the static cycles, the cell is rinsed with fresh solvent, and the extract is purged from the cell with nitrogen gas.

  • Collection: The extract is collected in a vial.

  • Cleanup (if necessary): The extract may require a cleanup step, such as passing it through a Florisil column, before analysis.[3]

ASE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction start Mix Soil with Diatomaceous Earth load Load into Extraction Cell start->load set_params Set Parameters (e.g., 100°C, 1500 psi) load->set_params extract Perform Static Extraction Cycles set_params->extract rinse_purge Rinse with Solvent & Purge with N2 extract->rinse_purge collect Collect Extract rinse_purge->collect cleanup Cleanup (e.g., Florisil) collect->cleanup end Analysis (GC-MS/HPLC) cleanup->end

Accelerated Solvent Extraction (ASE) Workflow.
Ultrasound-Assisted Extraction (UAE)

UAE, or sonication, uses high-frequency sound waves to create cavitation bubbles in the solvent, enhancing the disruption of the sample matrix and extraction of the analyte.

Protocol:

  • Sample Preparation: Place a weighed amount of the soil sample (e.g., 5 g) into a suitable vessel.

  • Solvent Addition: Add a specific volume of extraction solvent (e.g., n-hexane-acetone, 1:1 v/v).[5]

  • Sonication: Immerse the vessel in an ultrasonic bath or use an ultrasonic probe. Sonicate for a defined period (e.g., 15-30 minutes).

  • Separation: Separate the solvent extract from the soil residue by centrifugation or filtration.

  • Repeat (Optional): The extraction process can be repeated with fresh solvent to improve recovery.

  • Concentration: Combine the extracts and concentrate them to a smaller volume for analysis.

UAE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction start Weigh Soil Sample add_solvent Add Extraction Solvent start->add_solvent sonicate Sonication (e.g., 30 min) add_solvent->sonicate separate Separate Extract (Centrifuge/Filter) sonicate->separate repeat_ext Repeat Extraction (Optional) separate->repeat_ext concentrate Combine & Concentrate repeat_ext->concentrate end Analysis (GC-MS/HPLC) concentrate->end

Ultrasound-Assisted Extraction (UAE) Workflow.
Solid-Phase Extraction (SPE) Cleanup

SPE is often used as a cleanup step after the initial extraction to remove interfering compounds from the sample matrix before analysis.

Protocol:

  • Cartridge Conditioning: Condition an SPE cartridge (e.g., C18 or Florisil) by passing a suitable solvent through it. For a C18 cartridge, this typically involves methanol followed by deionized water.

  • Sample Loading: Load the concentrated extract from one of the primary extraction methods onto the conditioned cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove interfering substances while retaining the analyte of interest.

  • Elution: Elute the MBP from the cartridge using a stronger solvent.

  • Final Preparation: The eluate can then be concentrated or directly analyzed.

SPE_Cleanup_Workflow cluster_prep Preparation cluster_cleanup Cleanup Process cluster_post Final Steps start Condition SPE Cartridge load_sample Load Sample Extract start->load_sample wash Wash with Weak Solvent load_sample->wash elute Elute MBP with Strong Solvent wash->elute collect Collect Eluate elute->collect end Analysis (GC-MS/HPLC) collect->end

Solid-Phase Extraction (SPE) Cleanup Workflow.

Conclusion

The choice of an extraction method for this compound from soil samples involves a trade-off between several factors.

  • Microwave-Assisted Extraction (MAE) and Accelerated Solvent Extraction (ASE) are modern techniques that offer high recovery rates and reduced extraction times and solvent consumption compared to traditional methods.[1][2][3]

  • Ultrasound-Assisted Extraction (UAE) is a simpler and more cost-effective method that can provide good extraction efficiency, though it may be less exhaustive than MAE or ASE.[5][6]

  • Solid-Phase Extraction (SPE) is an essential tool for sample cleanup, improving the accuracy and reliability of the final analytical determination by removing matrix interferences.

For high-throughput laboratories, the automation capabilities of ASE may be particularly advantageous. For laboratories with limited budgets, UAE presents a viable and efficient alternative. The specific characteristics of the soil matrix, such as organic matter content, should also be considered, as they can influence the extraction efficiency of all methods. Ultimately, the optimal method will depend on the specific requirements of the analysis, including desired recovery, sample throughput, and available resources. Method validation with spiked samples is always recommended to ensure data quality.

References

A Comparative Guide to Biomarkers for Monobutyl Phthalate Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated biomarkers for assessing exposure to monobutyl phthalate (MBP), a primary metabolite of the widely used plasticizer di-n-butyl phthalate (DBP). Understanding the strengths and limitations of these biomarkers is crucial for accurate exposure assessment in research and clinical settings. This document outlines the primary biomarkers, their analytical methodologies, and comparative performance data to aid in the selection of the most appropriate biomarker for specific study needs.

Primary and Alternative Biomarkers for this compound Exposure

Exposure to DBP is primarily assessed by measuring its metabolites in urine. The main biomarkers include the direct hydrolysis product, this compound (MBP), and its further metabolized forms.

  • This compound (MBP) and its Glucuronide (MBP-G): Following ingestion, DBP is rapidly hydrolyzed to MBP.[1] MBP is then conjugated with glucuronic acid to form this compound glucuronide (MBP-G) to facilitate excretion.[2] For biomonitoring, the total MBP concentration, representing the sum of the free MBP and MBP-G after enzymatic deconjugation, is considered the most reliable and widely used biomarker.[1] The free, unconjugated form of MBP is thought to be the biologically active species.

  • Oxidized Metabolites: MBP can be further oxidized in the body to form metabolites such as mono-3-hydroxy-n-butyl phthalate (MHBP), mono-3-carboxypropyl phthalate (MCPP), and mono-3-oxo-n-butyl phthalate.[1][3] While for some high-molecular-weight phthalates, like DEHP, oxidized metabolites are considered more sensitive biomarkers, for DBP exposure, MBP remains the optimal and major biomarker.[1][4] However, MHBP and MCPP can serve as additional, adequate biomarkers, especially in high-exposure scenarios.[1]

Comparative Performance of Urinary Biomarkers

The selection of a biomarker for MBP exposure depends on the specific requirements of the study, including the need for sensitivity, specificity, and throughput. The following table summarizes the performance of key urinary biomarkers and analytical methods.

Biomarker CategorySpecific AnalyteAnalytical MethodLimit of Detection (LOD) / Limit of Quantitation (LOQ)Key Findings & Recommendations
Primary Monoester Metabolite Total this compound (MBP) (Free + Glucuronidated)HPLC-MS/MSLOQ: 1 ng/mL[5]Optimal and most common biomarker. Reflects recent exposure. Strong correlation between free and total MBP concentrations.[1]
Fluorescence Polarization Immunoassay (FPIA)LOD: 100 ng/mL (in urine)[6]Rapid and suitable for high-throughput screening. Less sensitive than HPLC-MS/MS.
Oxidized Metabolites Mono-3-hydroxy-n-butyl phthalate (MHBP)HPLC-MS/MSNot consistently reported for routine monitoring.Additional biomarker for high-exposure scenarios. Concentrations are correlated with MBP.[1]
Mono-3-carboxypropyl phthalate (MCPP)HPLC-MS/MSNot consistently reported for routine monitoring.Another secondary metabolite useful in high-exposure contexts. Strong correlation with MBP concentrations.[1]

Experimental Protocols

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Total MBP

This method is the gold standard for the quantification of phthalate metabolites in urine.

1. Sample Preparation (Enzymatic Deconjugation):

  • To 200 µL of human urine, add an internal standard solution containing isotopically labeled MBP.[5]

  • Add β-glucuronidase to the sample to deconjugate MBP-G to free MBP.[7]

  • Incubate the mixture to ensure complete hydrolysis. The efficiency of this step can be monitored using a control substrate like 4-methylumbelliferyl glucuronide.[5]

2. Solid-Phase Extraction (SPE):

  • The sample is loaded onto an SPE cartridge to extract and concentrate the phthalate metabolites. This can be performed using an automated off-line[5] or on-line system.[7]

  • The cartridge is washed to remove interfering substances.

  • The analytes are eluted with an appropriate solvent.

3. HPLC-MS/MS Analysis:

  • The extracted sample is injected into an HPLC system for chromatographic separation.[5][7]

  • The separated analytes are then introduced into a tandem mass spectrometer for detection and quantification.[5][7]

  • Negative electrospray ionization (ESI) is typically used, and quantification is performed in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[5]

Fluorescence Polarization Immunoassay (FPIA) for MBP

FPIA is a rapid and homogeneous immunoassay that can be used for screening purposes.

1. Principle:

  • This is a competitive immunoassay where a fluorescently labeled MBP tracer competes with the MBP in the sample for binding to a limited amount of anti-MBP antibody.[6]

  • The degree of fluorescence polarization is inversely proportional to the concentration of MBP in the sample.

2. Assay Procedure:

  • A urine sample is mixed with a solution containing the anti-MBP antibody.[6]

  • A known amount of the fluorescently labeled MBP tracer is added to the mixture.[6]

  • After a short incubation period, the fluorescence polarization of the solution is measured using a fluorescence polarization analyzer.[6]

  • The MBP concentration is determined by comparing the polarization value to a standard curve.[6]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Di-n-butyl Phthalate (DBP)

The following diagram illustrates the primary metabolic pathway of DBP in humans, leading to the formation of urinary biomarkers.

DBP_Metabolism DBP Di-n-butyl Phthalate (DBP) MBP This compound (MBP) DBP->MBP Hydrolysis MBP_G MBP-Glucuronide (MBP-G) MBP->MBP_G Glucuronidation Oxidized_Metabolites Oxidized Metabolites (MHBP, MCPP, etc.) MBP->Oxidized_Metabolites Oxidation Urine Urinary Excretion MBP->Urine MBP_G->Urine Oxidized_Metabolites->Urine HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Deconjugation Enzymatic Deconjugation (β-glucuronidase) Urine_Sample->Deconjugation SPE Solid-Phase Extraction (SPE) Deconjugation->SPE HPLC HPLC Separation SPE->HPLC MSMS Tandem Mass Spectrometry (Detection & Quantification) HPLC->MSMS Data_Analysis Data Analysis MSMS->Data_Analysis Data Acquisition

References

Monobutyl Phthalate Exposure: A Comparative Analysis Across Diverse Populations

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of monobutyl phthalate (MBP) biomonitoring data, providing researchers, scientists, and drug development professionals with a comparative analysis of exposure levels in different populations. This guide includes a summary of quantitative data, detailed experimental protocols for MBP measurement, and an illustrative diagram of a key signaling pathway affected by this metabolite.

This compound (MBP) is the primary metabolite of dibutyl phthalate (DBP), a widely used plasticizer and solvent in various consumer and industrial products. Human exposure to DBP is widespread, leading to the presence of MBP in biological samples, most commonly measured in urine. Concerns over the potential endocrine-disrupting and reproductive effects of DBP and its metabolites have prompted extensive biomonitoring studies worldwide. This guide provides a comparative analysis of MBP levels across different populations, highlighting variations based on age, gender, geographical location, and occupational exposure.

Comparative Analysis of Urinary this compound Levels

Urinary concentrations of MBP are a reliable indicator of recent exposure to DBP. The following table summarizes the geometric mean or median concentrations of MBP reported in various studies across different populations. It is important to note that direct comparison between studies should be made with caution due to variations in analytical methods, population demographics, and sampling strategies.

Population StudiedCountry/RegionSample Size (approx.)MBP Concentration (ng/mL)Key Findings & Citations
General Population (Adults)
NHANES 1999-2000United States2,540Females: Higher than malesWidespread exposure detected in >75% of samples. Females of all ages had significantly higher concentrations than males.[1][2]
NHANES 2015-2016 (Females 18-22 years)United States-Geometric Mean: Similar to general populationConcentrations were comparable to the broader U.S. female population.[3]
Adult Workers (Plastics Manufacturing)Slovakia37Median: 108.62Occupationally exposed group showed higher levels compared to the general population.[4]
Adult Workers (PVC Flooring Plant)China74Up to 100-fold higher than controlsSignificantly higher exposure levels were observed in workers compared to a control group of construction workers.[5]
General Population (Children)
NHANES 1999-2000 (Ages 6-11)United States-Significantly higher than adolescents and adultsChildren exhibited higher levels of MBP compared to older age groups.[1][2]
DEMOCOPHES (Ages 5-11)Ireland120Geometric Mean (µg/g creatinine): Higher in younger children (5-8 years)Higher concentrations were observed in younger children compared to older children.[6]
Children (Ages 6-14)Brazil300Median: 42.4High levels of MBP were detected, contributing significantly to the total phthalate metabolite concentrations.[7]
Project Viva (Ages 6-10)United States830-The study highlighted that diet can influence phthalate biomarker concentrations in children.[8]
Russian Children's Study (Prepuberty to Sexual Maturity)Russia223Higher than U.S. and German childrenThis cohort showed generally higher urinary phthalate metabolite concentrations compared to other international studies.[9]

Experimental Protocols

The quantification of MBP in urine typically involves enzymatic deconjugation followed by analysis using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This method offers high sensitivity and specificity for detecting low concentrations of phthalate metabolites.

Urine Sample Collection and Storage
  • Spot urine samples are collected from participants.

  • Samples are stored at -20°C or lower until analysis to ensure the stability of the metabolites.[10]

Enzymatic Deconjugation
  • Phthalate metabolites in urine are often present as glucuronide conjugates.

  • To measure the total concentration, an enzymatic hydrolysis step using β-glucuronidase is performed to deconjugate the metabolites.[10][11]

  • Typically, a urine sample is buffered to an appropriate pH (e.g., 6.5) and incubated with the enzyme at 37°C for a specified period (e.g., 90 minutes).[11]

Sample Clean-up and Extraction
  • Solid-Phase Extraction (SPE): This is a common technique to clean up the sample and concentrate the analytes of interest.

    • The hydrolyzed urine sample is passed through an SPE cartridge.

    • Interfering substances are washed away, and the phthalate metabolites are retained on the cartridge.

    • The metabolites are then eluted with an organic solvent.[11][12]

  • On-line SPE: Some advanced methods utilize an automated on-line SPE system directly coupled to the HPLC-MS/MS, which reduces sample handling and improves throughput.[13][14]

Chromatographic Separation and Mass Spectrometric Detection
  • High-Performance Liquid Chromatography (HPLC): The extracted sample is injected into an HPLC system.

    • A C18 or similar reversed-phase column is typically used to separate the different phthalate metabolites based on their physicochemical properties.[13]

  • Tandem Mass Spectrometry (MS/MS): The separated metabolites are then introduced into a mass spectrometer for detection and quantification.

    • Electrospray ionization (ESI) in negative ion mode is commonly used.

    • The use of isotope-labeled internal standards is crucial for accurate quantification by correcting for matrix effects and variations in instrument response.[11][13]

Signaling Pathway Disruption by this compound

This compound and other phthalate monoesters are known to act as endocrine disruptors by interacting with various nuclear receptors. A key signaling pathway affected is the Peroxisome Proliferator-Activated Receptor (PPAR) pathway. PPARs are involved in regulating lipid metabolism, inflammation, and cellular differentiation.

MBP Activation of the PPAR Signaling Pathway

The diagram above illustrates how DBP is metabolized to MBP, which can then enter the cell and bind to and activate PPARs. This activation leads to the formation of a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as PPAR Response Elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in various cellular processes, including lipid metabolism and steroidogenesis, potentially leading to adverse health effects.[15][16][17][18][19] Studies have shown that MBP can activate both PPARα and PPARγ.[16][17][19]

Conclusion

The biomonitoring data clearly indicate that human exposure to DBP, as evidenced by the presence of its metabolite MBP in urine, is widespread across the globe. However, the levels of exposure can vary significantly among different populations. Children and individuals with occupational exposure to DBP-containing products tend to have higher levels of MBP. The ability of MBP to interact with key signaling pathways, such as the PPAR pathway, underscores the importance of continued research into the potential health consequences of exposure to this common environmental contaminant. The standardized and sensitive analytical methods now available will facilitate more accurate and comparable exposure assessments in future studies.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Monobutyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of monobutyl phthalate is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks of exposure and contamination. This guide provides essential, immediate safety and logistical information for the operational and disposal plans concerning this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to prevent skin and eye contact, as well as inhalation.[1][2]

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[2][3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber or neoprene). Contaminated gloves should be disposed of after use.[2][4]
Respiratory Protection NIOSH/MSHA-approved respirator, especially in areas with inadequate ventilation or when generating vapors or mists.[2]
Protective Clothing Laboratory coat and other protective clothing to prevent skin contact.[1]

In the event of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1][5]

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Consult a physician if irritation develops.[1][5]

  • Inhalation: Move the person into fresh air. If breathing is difficult, give artificial respiration. Consult a physician.[1][5]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician.[1][5]

Spill Management and Environmental Precautions

In the case of a spill, prevent further leakage and keep the product away from drains, sewage systems, or any water courses.[1][6][7] Spilled material should be absorbed with an inert material (e.g., diatomite, universal binders) and collected into a suitable, closed container for disposal as hazardous waste.[5] The spill area should then be decontaminated.[1]

This compound Disposal Workflow

The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance. The following diagram illustrates the key steps and decision points in the process.

Monobutyl_Phthalate_Disposal_Workflow This compound Disposal Workflow cluster_pre_disposal Pre-Disposal Phase cluster_disposal_pathway Disposal Pathway cluster_post_disposal Post-Disposal Phase start Start: Unwanted this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste in a Designated Accumulation Area ppe->segregate containerize Containerize in a Labeled, Closed, and Compatible Container segregate->containerize check_regulations Consult Local, State, and Federal Disposal Regulations containerize->check_regulations licensed_disposal Arrange for Pickup by a Licensed Professional Waste Disposal Service check_regulations->licensed_disposal Compliant Path no_sewer Prohibited: Do Not Dispose Down the Drain or in Regular Trash check_regulations->no_sewer Non-Compliant Path document Document Waste Transfer (Manifests, Records) licensed_disposal->document decontaminate Decontaminate Work Area and Equipment document->decontaminate end End of Process decontaminate->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Monobutyl phthalate
Reactant of Route 2
Reactant of Route 2
Monobutyl phthalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.